molecular formula C29H36N2O6S B2872935 JTV-519 fumarate

JTV-519 fumarate

Katalognummer: B2872935
Molekulargewicht: 540.7 g/mol
InChI-Schlüssel: ISLOBKLDZGDFTB-WLHGVMLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

JTV-519 fumarate is a useful research compound. Its molecular formula is C29H36N2O6S and its molecular weight is 540.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one;(E)-but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O2S.C4H4O4/c1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20;5-3(6)1-2-4(7)8/h2-8,18,21H,9-17,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLOBKLDZGDFTB-WLHGVMLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to JTV-519 Fumarate (K201)

Introduction

JTV-519, also known as K201, is a derivative of 1,4-benzothiazepine with significant potential as a cardioprotective and antiarrhythmic agent.[1][2][3] Structurally similar to the calcium channel blocker diltiazem, JTV-519's primary mechanism of action is the stabilization of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel in the sarcoplasmic reticulum (SR) of cardiac myocytes.[2][4] By modulating RyR2 function, JTV-519 addresses the pathological calcium "leak" associated with conditions like heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT).[4] This guide provides a technical overview of its chemical structure, synthesis, mechanism of action, and relevant experimental data.

Chemical Structure and Properties

JTV-519 is chemically identified as 3-(4-Benzylpiperidin-1-yl)-1-(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)propan-1-one.[4] It is often used in its fumarate or hemifumarate salt form to improve its physicochemical properties.[5][6][7][8]

Physicochemical and Analytical Data

The following tables summarize the key properties and analytical parameters for this compound.

Identifier Value
Preferred IUPAC Name 3-(4-Benzylpiperidin-1-yl)-1-(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)propan-1-one
Other Names K201, JTV519
CAS Number (Fumarate) 1883549-36-7[7][9]
Chemical Formula (Base) C₂₅H₃₂N₂O₂S[4]
Formula (Fumarate Salt) C₂₅H₃₂N₂O₂S · C₄H₄O₄[7][9]
Molar Mass (Base) 424.60 g·mol⁻¹[4]
Molar Mass (Fumarate) 540.67 g·mol⁻¹[7][9]
Property Value Conditions Reference
Solubility Soluble to 100 mMIn DMSO[9]
Purity ≥97%HPLC[7][9]
Storage Store at +4°CN/A[7][9]
Analytical Method Validation Data (Doping Control) Value
Lower Limit of Detection (LOD) 0.1-0.2 ng/mL
Recovery 68-92%
Intraday Precision 5.2-18.5%
Interday Precision 8.7-18.8%
Data from a screening procedure for doping control analysis.[10][11]
Chemical Structure Visualization

The chemical structure of the JTV-519 free base is depicted below.

Caption: Chemical structure of JTV-519 (K201) free base.

Synthesis of JTV-519

Proposed Synthetic Pathway

A plausible synthesis involves two key fragments: the benzothiazepine core and the N-substituted piperidine side chain.

  • Formation of the Benzothiazepine Core: A common method for synthesizing the 2,3-dihydro-1,4-benzothiazepine ring system involves the reaction of a 2-aminothiophenol derivative with an appropriate electrophile. For JTV-519, this would likely start with a methoxy-substituted 2-aminothiophenol. This could react with an acrylic acid derivative to form an intermediate that is subsequently cyclized under acidic or thermal conditions.

  • Synthesis of the Side Chain: The side chain, 3-(4-benzylpiperidin-1-yl)propanoic acid or a derivative thereof, can be synthesized separately. This would typically involve the alkylation of 4-benzylpiperidine with a 3-halopropanoic acid ester, followed by hydrolysis.

  • Amide Coupling: The final step is the coupling of the benzothiazepine core (a secondary amine) with the activated carboxylic acid of the side chain. This is a standard amide bond formation reaction, which can be achieved using common coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final JTV-519 molecule.

  • Fumarate Salt Formation: To obtain the fumarate salt, the synthesized JTV-519 base is dissolved in a suitable solvent (e.g., ethanol or isopropanol) and treated with a stoichiometric amount of fumaric acid. The resulting salt typically precipitates and can be isolated by filtration and then purified by recrystallization.

Mechanism of Action and Signaling

JTV-519 exerts its therapeutic effects primarily by stabilizing the ryanodine receptor 2 (RyR2) in its closed state, thereby preventing aberrant Ca²⁺ leakage from the sarcoplasmic reticulum during diastole.[4]

In pathological states such as heart failure, RyR2 channels can become hyperphosphorylated by protein kinase A (PKA) and Ca²⁺/calmodulin-dependent kinase II (CaMKII). This hyperphosphorylation leads to the dissociation of the stabilizing subunit calstabin2 (also known as FKBP12.6) from the RyR2 complex. The loss of calstabin2 increases the open probability of the channel, resulting in a diastolic Ca²⁺ leak, which can trigger arrhythmias and impair cardiac function.[12][13]

JTV-519 is believed to counteract this by increasing the binding affinity of calstabin2 for the RyR2 channel, even in its hyperphosphorylated state.[12][14] This restores proper channel function, reduces Ca²⁺ leak, and protects cardiomyocytes from Ca²⁺ overload.[12] Some studies suggest JTV-519 can also stabilize RyR2 independently of its interaction with calstabin2.[12][13]

Signaling Pathway Diagram

RyR2_Signaling cluster_healthy Healthy State cluster_patho Pathological State (e.g., Heart Failure) RyR2_H RyR2 Channel Calstabin2_H Calstabin2 RyR2_H->Calstabin2_H Bound Closed Channel Closed (No Diastolic Leak) RyR2_H->Closed Stabilized PKA PKA / CaMKII Hyperactivation RyR2_P RyR2 Hyperphosphorylation PKA->RyR2_P Calstabin2_P Calstabin2 RyR2_P->Calstabin2_P Dissociated Leaky Channel 'Leaky' (Diastolic Ca²⁺ Leak) RyR2_P->Leaky Destabilized Arrhythmia Arrhythmias & Contractile Dysfunction Leaky->Arrhythmia JTV519 JTV-519 (K201) JTV519->RyR2_P Binds to & Stabilizes JTV519->Calstabin2_P Enhances Re-binding

Caption: JTV-519 mechanism in correcting pathological RyR2 Ca²⁺ leak.

Experimental Protocols and Data

JTV-519 has been evaluated in numerous in vitro and in vivo models. A common experimental goal is to quantify its ability to reduce SR Ca²⁺ leak in cardiomyocytes.

Quantitative Biological Data
Activity Concentration Observation Reference
RyR2 Stabilization0.3 µMNo improvement seen in failing hearts[4]
RyR2 Stabilization1.0 µMDecline in response in failing hearts[4]
RyR2 Stabilization1.0 µMReduced SR Ca²⁺ leak in murine cardiomyocytes[7][11]
Calstabin-1 Binding≥50 nMInduced binding of calstabin-1 to PKA-phosphorylated RyR1[14]
Annexin V Inhibition25 µM (IC₅₀)50% inhibition of annexin V-dependent Ca²⁺ movement[8]
SERCA Inhibition (Cardiac)9 µM (IC₅₀)At 0.25 µM Ca²⁺[9]
SERCA Inhibition (Cardiac)19 µM (IC₅₀)At 2 µM Ca²⁺[9]
SERCA Inhibition (Skeletal)5 µM (IC₅₀)At 0.25 µM Ca²⁺[9]
Detailed Experimental Protocol: Assessing SR Ca²⁺ Leak in Isolated Cardiomyocytes

This protocol is a representative methodology based on published studies to measure the effect of JTV-519 on SR Ca²⁺ leak induced by ouabain.[6][7]

Objective: To quantify the effect of JTV-519 on ouabain-induced spontaneous SR Ca²⁺ release events (Ca²⁺ sparks) in isolated ventricular myocytes.

Materials:

  • Isolated ventricular cardiomyocytes

  • Tyrode's solution (in mmol·L⁻¹: NaCl 136, KCl 5, CaCl₂ 3, MgCl₂ 1, HEPES 10, glucose 10; pH 7.4)

  • Fluo-4 AM (calcium indicator dye)

  • Ouabain solution (100 µmol·L⁻¹)

  • This compound stock solution (e.g., 1 mmol·L⁻¹ in DMSO)

  • Caffeine solution (10 mmol·L⁻¹)

  • Confocal laser scanning microscope equipped for line-scanning

Procedure:

  • Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., mouse, rat) using standard enzymatic digestion protocols.

  • Dye Loading: Incubate the isolated myocytes with the Ca²⁺-sensitive dye Fluo-4 AM to allow for visualization of intracellular Ca²⁺ dynamics.

  • Perfusion Setup: Place dye-loaded cells in a perfusion chamber on the stage of the confocal microscope. Superfuse the cells with Tyrode's solution at 37°C.

  • Baseline Recording: Electrically stimulate the cells at 1 Hz. After reaching a steady state, perform a confocal line scan along the longitudinal axis of a myocyte to record baseline Ca²⁺ transients and any spontaneous Ca²⁺ sparks during diastole.

  • Induction of Ca²⁺ Leak: Induce SR Ca²⁺ overload and subsequent leak by perfusing the cells with Tyrode's solution containing 100 µmol·L⁻¹ ouabain for approximately 7 minutes.[6] Record Ca²⁺ sparks and waves.

  • Application of JTV-519: In a parallel group of cells, co-perfuse with ouabain (100 µmol·L⁻¹) and JTV-519 (1 µmol·L⁻¹). Allow for equilibration.

  • Data Acquisition: Record confocal line-scan images to measure the frequency, amplitude, and spatial properties of Ca²⁺ sparks under each condition (baseline, ouabain, ouabain + JTV-519).

  • SR Ca²⁺ Load Assessment: At the end of the recording period, rapidly apply a 10 mmol·L⁻¹ caffeine solution to release the total SR Ca²⁺ content. The amplitude of the resulting Ca²⁺ transient provides an estimate of the SR Ca²⁺ load, which is a critical variable as spark frequency is dependent on it.

  • Data Analysis: Analyze the line-scan images to quantify Ca²⁺ spark frequency (sparks/100 µm/s). Normalize spark frequency to the SR Ca²⁺ load to determine the true effect of JTV-519 on RyR2 open probability.

Experimental Workflow Diagram

Exp_Workflow cluster_conditions Experimental Groups start Start: Isolate & Dye-Load Cardiomyocytes setup Mount Cells on Confocal Microscope & Perfuse start->setup baseline Record Baseline Ca²⁺ Transients & Sparks (1 Hz Pacing) setup->baseline ouabain Group 1: Perfuse with Ouabain (100 µM) baseline->ouabain jtv Group 2: Perfuse with Ouabain + JTV-519 (1 µM) record_sparks1 Record Ca²⁺ Sparks & Waves ouabain->record_sparks1 record_sparks2 Record Ca²⁺ Sparks & Waves jtv->record_sparks2 caffeine1 Assess SR Ca²⁺ Load (Caffeine Application) record_sparks1->caffeine1 caffeine2 Assess SR Ca²⁺ Load (Caffeine Application) record_sparks2->caffeine2 analysis Data Analysis: Compare Spark Frequency (Normalized to SR Load) caffeine1->analysis caffeine2->analysis end End analysis->end

Caption: Workflow for assessing JTV-519's effect on Ca²⁺ leak.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to JTV-519 Fumarate (K201)

Introduction

JTV-519, also known as K201, is a derivative of 1,4-benzothiazepine with significant potential as a cardioprotective and antiarrhythmic agent.[1][2][3] Structurally similar to the calcium channel blocker diltiazem, JTV-519's primary mechanism of action is the stabilization of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel in the sarcoplasmic reticulum (SR) of cardiac myocytes.[2][4] By modulating RyR2 function, JTV-519 addresses the pathological calcium "leak" associated with conditions like heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT).[4] This guide provides a technical overview of its chemical structure, synthesis, mechanism of action, and relevant experimental data.

Chemical Structure and Properties

JTV-519 is chemically identified as 3-(4-Benzylpiperidin-1-yl)-1-(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)propan-1-one.[4] It is often used in its fumarate or hemifumarate salt form to improve its physicochemical properties.[5][6][7][8]

Physicochemical and Analytical Data

The following tables summarize the key properties and analytical parameters for this compound.

Identifier Value
Preferred IUPAC Name 3-(4-Benzylpiperidin-1-yl)-1-(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)propan-1-one
Other Names K201, JTV519
CAS Number (Fumarate) 1883549-36-7[7][9]
Chemical Formula (Base) C₂₅H₃₂N₂O₂S[4]
Formula (Fumarate Salt) C₂₅H₃₂N₂O₂S · C₄H₄O₄[7][9]
Molar Mass (Base) 424.60 g·mol⁻¹[4]
Molar Mass (Fumarate) 540.67 g·mol⁻¹[7][9]
Property Value Conditions Reference
Solubility Soluble to 100 mMIn DMSO[9]
Purity ≥97%HPLC[7][9]
Storage Store at +4°CN/A[7][9]
Analytical Method Validation Data (Doping Control) Value
Lower Limit of Detection (LOD) 0.1-0.2 ng/mL
Recovery 68-92%
Intraday Precision 5.2-18.5%
Interday Precision 8.7-18.8%
Data from a screening procedure for doping control analysis.[10][11]
Chemical Structure Visualization

The chemical structure of the JTV-519 free base is depicted below.

Caption: Chemical structure of JTV-519 (K201) free base.

Synthesis of JTV-519

Proposed Synthetic Pathway

A plausible synthesis involves two key fragments: the benzothiazepine core and the N-substituted piperidine side chain.

  • Formation of the Benzothiazepine Core: A common method for synthesizing the 2,3-dihydro-1,4-benzothiazepine ring system involves the reaction of a 2-aminothiophenol derivative with an appropriate electrophile. For JTV-519, this would likely start with a methoxy-substituted 2-aminothiophenol. This could react with an acrylic acid derivative to form an intermediate that is subsequently cyclized under acidic or thermal conditions.

  • Synthesis of the Side Chain: The side chain, 3-(4-benzylpiperidin-1-yl)propanoic acid or a derivative thereof, can be synthesized separately. This would typically involve the alkylation of 4-benzylpiperidine with a 3-halopropanoic acid ester, followed by hydrolysis.

  • Amide Coupling: The final step is the coupling of the benzothiazepine core (a secondary amine) with the activated carboxylic acid of the side chain. This is a standard amide bond formation reaction, which can be achieved using common coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final JTV-519 molecule.

  • Fumarate Salt Formation: To obtain the fumarate salt, the synthesized JTV-519 base is dissolved in a suitable solvent (e.g., ethanol or isopropanol) and treated with a stoichiometric amount of fumaric acid. The resulting salt typically precipitates and can be isolated by filtration and then purified by recrystallization.

Mechanism of Action and Signaling

JTV-519 exerts its therapeutic effects primarily by stabilizing the ryanodine receptor 2 (RyR2) in its closed state, thereby preventing aberrant Ca²⁺ leakage from the sarcoplasmic reticulum during diastole.[4]

In pathological states such as heart failure, RyR2 channels can become hyperphosphorylated by protein kinase A (PKA) and Ca²⁺/calmodulin-dependent kinase II (CaMKII). This hyperphosphorylation leads to the dissociation of the stabilizing subunit calstabin2 (also known as FKBP12.6) from the RyR2 complex. The loss of calstabin2 increases the open probability of the channel, resulting in a diastolic Ca²⁺ leak, which can trigger arrhythmias and impair cardiac function.[12][13]

JTV-519 is believed to counteract this by increasing the binding affinity of calstabin2 for the RyR2 channel, even in its hyperphosphorylated state.[12][14] This restores proper channel function, reduces Ca²⁺ leak, and protects cardiomyocytes from Ca²⁺ overload.[12] Some studies suggest JTV-519 can also stabilize RyR2 independently of its interaction with calstabin2.[12][13]

Signaling Pathway Diagram

RyR2_Signaling cluster_healthy Healthy State cluster_patho Pathological State (e.g., Heart Failure) RyR2_H RyR2 Channel Calstabin2_H Calstabin2 RyR2_H->Calstabin2_H Bound Closed Channel Closed (No Diastolic Leak) RyR2_H->Closed Stabilized PKA PKA / CaMKII Hyperactivation RyR2_P RyR2 Hyperphosphorylation PKA->RyR2_P Calstabin2_P Calstabin2 RyR2_P->Calstabin2_P Dissociated Leaky Channel 'Leaky' (Diastolic Ca²⁺ Leak) RyR2_P->Leaky Destabilized Arrhythmia Arrhythmias & Contractile Dysfunction Leaky->Arrhythmia JTV519 JTV-519 (K201) JTV519->RyR2_P Binds to & Stabilizes JTV519->Calstabin2_P Enhances Re-binding

Caption: JTV-519 mechanism in correcting pathological RyR2 Ca²⁺ leak.

Experimental Protocols and Data

JTV-519 has been evaluated in numerous in vitro and in vivo models. A common experimental goal is to quantify its ability to reduce SR Ca²⁺ leak in cardiomyocytes.

Quantitative Biological Data
Activity Concentration Observation Reference
RyR2 Stabilization0.3 µMNo improvement seen in failing hearts[4]
RyR2 Stabilization1.0 µMDecline in response in failing hearts[4]
RyR2 Stabilization1.0 µMReduced SR Ca²⁺ leak in murine cardiomyocytes[7][11]
Calstabin-1 Binding≥50 nMInduced binding of calstabin-1 to PKA-phosphorylated RyR1[14]
Annexin V Inhibition25 µM (IC₅₀)50% inhibition of annexin V-dependent Ca²⁺ movement[8]
SERCA Inhibition (Cardiac)9 µM (IC₅₀)At 0.25 µM Ca²⁺[9]
SERCA Inhibition (Cardiac)19 µM (IC₅₀)At 2 µM Ca²⁺[9]
SERCA Inhibition (Skeletal)5 µM (IC₅₀)At 0.25 µM Ca²⁺[9]
Detailed Experimental Protocol: Assessing SR Ca²⁺ Leak in Isolated Cardiomyocytes

This protocol is a representative methodology based on published studies to measure the effect of JTV-519 on SR Ca²⁺ leak induced by ouabain.[6][7]

Objective: To quantify the effect of JTV-519 on ouabain-induced spontaneous SR Ca²⁺ release events (Ca²⁺ sparks) in isolated ventricular myocytes.

Materials:

  • Isolated ventricular cardiomyocytes

  • Tyrode's solution (in mmol·L⁻¹: NaCl 136, KCl 5, CaCl₂ 3, MgCl₂ 1, HEPES 10, glucose 10; pH 7.4)

  • Fluo-4 AM (calcium indicator dye)

  • Ouabain solution (100 µmol·L⁻¹)

  • This compound stock solution (e.g., 1 mmol·L⁻¹ in DMSO)

  • Caffeine solution (10 mmol·L⁻¹)

  • Confocal laser scanning microscope equipped for line-scanning

Procedure:

  • Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., mouse, rat) using standard enzymatic digestion protocols.

  • Dye Loading: Incubate the isolated myocytes with the Ca²⁺-sensitive dye Fluo-4 AM to allow for visualization of intracellular Ca²⁺ dynamics.

  • Perfusion Setup: Place dye-loaded cells in a perfusion chamber on the stage of the confocal microscope. Superfuse the cells with Tyrode's solution at 37°C.

  • Baseline Recording: Electrically stimulate the cells at 1 Hz. After reaching a steady state, perform a confocal line scan along the longitudinal axis of a myocyte to record baseline Ca²⁺ transients and any spontaneous Ca²⁺ sparks during diastole.

  • Induction of Ca²⁺ Leak: Induce SR Ca²⁺ overload and subsequent leak by perfusing the cells with Tyrode's solution containing 100 µmol·L⁻¹ ouabain for approximately 7 minutes.[6] Record Ca²⁺ sparks and waves.

  • Application of JTV-519: In a parallel group of cells, co-perfuse with ouabain (100 µmol·L⁻¹) and JTV-519 (1 µmol·L⁻¹). Allow for equilibration.

  • Data Acquisition: Record confocal line-scan images to measure the frequency, amplitude, and spatial properties of Ca²⁺ sparks under each condition (baseline, ouabain, ouabain + JTV-519).

  • SR Ca²⁺ Load Assessment: At the end of the recording period, rapidly apply a 10 mmol·L⁻¹ caffeine solution to release the total SR Ca²⁺ content. The amplitude of the resulting Ca²⁺ transient provides an estimate of the SR Ca²⁺ load, which is a critical variable as spark frequency is dependent on it.

  • Data Analysis: Analyze the line-scan images to quantify Ca²⁺ spark frequency (sparks/100 µm/s). Normalize spark frequency to the SR Ca²⁺ load to determine the true effect of JTV-519 on RyR2 open probability.

Experimental Workflow Diagram

Exp_Workflow cluster_conditions Experimental Groups start Start: Isolate & Dye-Load Cardiomyocytes setup Mount Cells on Confocal Microscope & Perfuse start->setup baseline Record Baseline Ca²⁺ Transients & Sparks (1 Hz Pacing) setup->baseline ouabain Group 1: Perfuse with Ouabain (100 µM) baseline->ouabain jtv Group 2: Perfuse with Ouabain + JTV-519 (1 µM) record_sparks1 Record Ca²⁺ Sparks & Waves ouabain->record_sparks1 record_sparks2 Record Ca²⁺ Sparks & Waves jtv->record_sparks2 caffeine1 Assess SR Ca²⁺ Load (Caffeine Application) record_sparks1->caffeine1 caffeine2 Assess SR Ca²⁺ Load (Caffeine Application) record_sparks2->caffeine2 analysis Data Analysis: Compare Spark Frequency (Normalized to SR Load) caffeine1->analysis caffeine2->analysis end End analysis->end

Caption: Workflow for assessing JTV-519's effect on Ca²⁺ leak.

References

JTV-519 Fumarate: A Technical Guide to a Modulator of Intracellular Calcium Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTV-519, also known as kleselmonad or K201, is a 1,4-benzothiazepine derivative that has garnered significant interest in the field of cardiovascular research.[1] Structurally related to the calcium channel blocker diltiazem, JTV-519 exhibits a distinct mechanism of action primarily centered on the modulation of intracellular calcium handling, with significant implications for the treatment of cardiac arrhythmias and heart failure.[1] This technical guide provides an in-depth overview of the core physicochemical properties, molecular mechanisms, and experimental methodologies associated with JTV-519 fumarate.

Physicochemical Properties of this compound

JTV-519 is most commonly studied in its fumarate salt form. The fundamental molecular and physical characteristics are summarized below.

PropertyValueReference
Molecular Weight 540.67 g/mol [2][3][4][5]
Chemical Formula C₂₅H₃₂N₂O₂S·C₄H₄O₄[2][3][4][5]
Alternative Names K-201, Kleselmonad[2][4][5][6]
Appearance Solid[6]
Purity ≥97% (HPLC)[2][3][4][5]
Solubility Soluble to 100 mM in DMSO[2][3][4][5]
Storage Store at +4°C[2][3][4][5]

Core Mechanism of Action: Dual Regulation of Sarcoplasmic Reticulum Calcium Handling

JTV-519 exerts its primary pharmacological effects by targeting key proteins involved in the regulation of calcium storage and release from the sarcoplasmic reticulum (SR) in cardiomyocytes. Its dual mechanism of action involves the stabilization of the ryanodine receptor 2 (RyR2) and the inhibition of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA).

Ryanodine Receptor 2 (RyR2) Stabilization

The principal and most widely studied effect of JTV-519 is its ability to stabilize the closed conformation of the RyR2 channel.[1][2][3][4] In pathological conditions such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR2 channels can become "leaky," leading to aberrant diastolic calcium release from the SR.[1] This calcium leak can trigger delayed afterdepolarizations and contribute to cardiac arrhythmias.

JTV-519 is proposed to counteract this by increasing the binding affinity of the stabilizing protein calstabin-2 (FKBP12.6) to the RyR2 complex.[7] This enhanced association helps to prevent the spontaneous opening of the RyR2 channel during diastole, thereby reducing calcium sparks and waves.[1]

cluster_0 Normal Diastolic State cluster_1 Pathological State (e.g., Heart Failure) cluster_2 Effect of JTV-519 RyR2_closed RyR2 (Closed) SR_Ca SR Ca²⁺ Store RyR2_open RyR2 (Leaky/Open) Calstabin2 Calstabin-2 Calstabin2->RyR2_closed Stabilizes Calstabin2_dissociated Calstabin-2 (Dissociated) RyR2_open->Calstabin2_dissociated Dissociation Ca_leak Diastolic Ca²⁺ Leak RyR2_open->Ca_leak Causes JTV519 JTV-519 RyR2_stabilized RyR2 (Stabilized Closed) JTV519->RyR2_stabilized Enhances Calstabin-2 binding No_leak Reduced Ca²⁺ Leak RyR2_stabilized->No_leak Prevents Calstabin2_bound Calstabin-2 (Bound) Calstabin2_bound->RyR2_stabilized Stabilizes

JTV-519's mechanism of action on RyR2 stabilization.
SERCA Inhibition

In addition to its effects on RyR2, JTV-519 has been shown to be a Ca²⁺-dependent inhibitor of SERCA.[8] SERCA is responsible for pumping calcium from the cytosol back into the SR, a crucial step for muscle relaxation and maintaining SR calcium load for subsequent contractions. The inhibitory effect of JTV-519 on SERCA is more pronounced at lower, diastolic calcium concentrations.[8] This action may contribute to its cardioprotective effects by preventing SR calcium overload in pathological states.[8]

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the activity of JTV-519.

[³H]Ryanodine Binding Assay

This assay is used to assess the binding of JTV-519 to the RyR2 channel and its effect on channel gating.

  • Preparation of SR Microsomes: Sarcoplasmic reticulum vesicles are isolated from cardiac tissue through differential centrifugation.

  • Binding Reaction:

    • Microsomes are incubated with [³H]ryanodine in a buffer solution typically containing MOPS or HEPES, KCl, and varying concentrations of free Ca²⁺.

    • JTV-519 is added at various concentrations to determine its effect on ryanodine binding.

    • The reaction is incubated at 37°C for a defined period, often 1-2 hours, to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³H]ryanodine.

    • The filters are washed with a cold wash buffer to remove non-specific binding.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

start Start prep Prepare SR Microsomes start->prep incubate Incubate with [³H]ryanodine, Ca²⁺, and JTV-519 prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count end End count->end

Workflow for a [³H]ryanodine binding assay.
Cardiomyocyte Calcium Imaging

This technique allows for the direct visualization and quantification of intracellular calcium dynamics in response to JTV-519.

  • Cardiomyocyte Isolation:

    • Adult ventricular cardiomyocytes are typically isolated from animal models (e.g., mouse, rat) via enzymatic digestion using a Langendorff perfusion system.[9]

    • The heart is perfused with a collagenase-containing solution to dissociate the individual cells.[10]

  • Fluorescent Dye Loading:

    • Isolated cardiomyocytes are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM.[11]

  • Imaging and Analysis:

    • Cells are placed in a perfusion chamber on the stage of a confocal or epifluorescence microscope.

    • Cardiomyocytes are electrically stimulated to elicit calcium transients.

    • JTV-519 is introduced into the perfusion solution, and changes in calcium transient amplitude, duration, and the frequency of spontaneous calcium sparks and waves are recorded and analyzed.[12]

SERCA Activity Assay

This assay measures the rate of ATP hydrolysis by SERCA to determine the inhibitory effect of JTV-519.

  • Enzyme Source: SERCA activity can be measured in isolated SR microsomes or using purified SERCA protein.

  • Coupled Enzyme Assay:

    • A common method is a spectrophotometric assay that couples the production of ADP by SERCA to the oxidation of NADH.[13][14]

    • The assay mixture contains the SR microsomes, ATP, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.

    • The reaction is initiated by the addition of Ca²⁺.

    • The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm, which is proportional to the SERCA ATPase activity.[13]

  • Data Analysis: The effect of JTV-519 is determined by measuring the change in the rate of absorbance decrease at various concentrations of the compound.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the effects of JTV-519 on the electrical activity of single cardiomyocytes, including ion channel currents and action potentials.

  • Cell Preparation: Isolated cardiomyocytes are placed in a recording chamber.

  • Patch Pipette: A glass micropipette with a small tip opening is filled with an internal solution that mimics the intracellular environment and is pressed against the cell membrane to form a high-resistance seal.[2][3][4][5][6]

  • Whole-Cell Configuration: The membrane patch is ruptured by gentle suction, allowing for electrical access to the entire cell.[2][3][4][5][6]

  • Voltage-Clamp and Current-Clamp Recordings:

    • In voltage-clamp mode, the membrane potential is held constant, and the currents flowing through various ion channels (e.g., L-type Ca²⁺ channels, K⁺ channels) are measured in the presence and absence of JTV-519.

    • In current-clamp mode, the membrane potential is recorded to assess the effects of JTV-519 on the action potential morphology and the occurrence of arrhythmogenic events like delayed afterdepolarizations.

Signaling Pathways and Logical Relationships

The primary therapeutic rationale for JTV-519 is its ability to mitigate the downstream consequences of a dysfunctional RyR2 channel, particularly in the context of excessive beta-adrenergic stimulation, which is often observed in heart failure.

cluster_pathway Pathological Signaling Cascade in Heart Failure cluster_intervention JTV-519 Intervention beta_AR β-Adrenergic Stimulation PKA PKA Activation beta_AR->PKA RyR2_phos RyR2 Hyperphosphorylation PKA->RyR2_phos Calstabin_diss Calstabin-2 Dissociation RyR2_phos->Calstabin_diss Ca_leak Diastolic Ca²⁺ Leak Calstabin_diss->Ca_leak JTV519 JTV-519 DADs Delayed Afterdepolarizations Ca_leak->DADs Arrhythmia Arrhythmias DADs->Arrhythmia RyR2_stabilized RyR2 Stabilization JTV519->RyR2_stabilized Promotes Reduced_leak Reduced Ca²⁺ Leak RyR2_stabilized->Reduced_leak Leads to Antiarrhythmic Antiarrhythmic Effect Reduced_leak->Antiarrhythmic Results in

Signaling pathway of JTV-519's antiarrhythmic action.

Conclusion

This compound is a promising pharmacological agent with a well-defined dual mechanism of action on the key calcium handling proteins of the sarcoplasmic reticulum. Its ability to stabilize the ryanodine receptor and inhibit SERCA provides a unique therapeutic approach for conditions characterized by aberrant intracellular calcium signaling. The experimental protocols outlined in this guide serve as a foundation for researchers and drug development professionals to further investigate the therapeutic potential of JTV-519 and similar compounds in the context of cardiovascular disease.

References

JTV-519 Fumarate: A Technical Guide to a Modulator of Intracellular Calcium Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTV-519, also known as kleselmonad or K201, is a 1,4-benzothiazepine derivative that has garnered significant interest in the field of cardiovascular research.[1] Structurally related to the calcium channel blocker diltiazem, JTV-519 exhibits a distinct mechanism of action primarily centered on the modulation of intracellular calcium handling, with significant implications for the treatment of cardiac arrhythmias and heart failure.[1] This technical guide provides an in-depth overview of the core physicochemical properties, molecular mechanisms, and experimental methodologies associated with JTV-519 fumarate.

Physicochemical Properties of this compound

JTV-519 is most commonly studied in its fumarate salt form. The fundamental molecular and physical characteristics are summarized below.

PropertyValueReference
Molecular Weight 540.67 g/mol [2][3][4][5]
Chemical Formula C₂₅H₃₂N₂O₂S·C₄H₄O₄[2][3][4][5]
Alternative Names K-201, Kleselmonad[2][4][5][6]
Appearance Solid[6]
Purity ≥97% (HPLC)[2][3][4][5]
Solubility Soluble to 100 mM in DMSO[2][3][4][5]
Storage Store at +4°C[2][3][4][5]

Core Mechanism of Action: Dual Regulation of Sarcoplasmic Reticulum Calcium Handling

JTV-519 exerts its primary pharmacological effects by targeting key proteins involved in the regulation of calcium storage and release from the sarcoplasmic reticulum (SR) in cardiomyocytes. Its dual mechanism of action involves the stabilization of the ryanodine receptor 2 (RyR2) and the inhibition of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA).

Ryanodine Receptor 2 (RyR2) Stabilization

The principal and most widely studied effect of JTV-519 is its ability to stabilize the closed conformation of the RyR2 channel.[1][2][3][4] In pathological conditions such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR2 channels can become "leaky," leading to aberrant diastolic calcium release from the SR.[1] This calcium leak can trigger delayed afterdepolarizations and contribute to cardiac arrhythmias.

JTV-519 is proposed to counteract this by increasing the binding affinity of the stabilizing protein calstabin-2 (FKBP12.6) to the RyR2 complex.[7] This enhanced association helps to prevent the spontaneous opening of the RyR2 channel during diastole, thereby reducing calcium sparks and waves.[1]

cluster_0 Normal Diastolic State cluster_1 Pathological State (e.g., Heart Failure) cluster_2 Effect of JTV-519 RyR2_closed RyR2 (Closed) SR_Ca SR Ca²⁺ Store RyR2_open RyR2 (Leaky/Open) Calstabin2 Calstabin-2 Calstabin2->RyR2_closed Stabilizes Calstabin2_dissociated Calstabin-2 (Dissociated) RyR2_open->Calstabin2_dissociated Dissociation Ca_leak Diastolic Ca²⁺ Leak RyR2_open->Ca_leak Causes JTV519 JTV-519 RyR2_stabilized RyR2 (Stabilized Closed) JTV519->RyR2_stabilized Enhances Calstabin-2 binding No_leak Reduced Ca²⁺ Leak RyR2_stabilized->No_leak Prevents Calstabin2_bound Calstabin-2 (Bound) Calstabin2_bound->RyR2_stabilized Stabilizes

JTV-519's mechanism of action on RyR2 stabilization.
SERCA Inhibition

In addition to its effects on RyR2, JTV-519 has been shown to be a Ca²⁺-dependent inhibitor of SERCA.[8] SERCA is responsible for pumping calcium from the cytosol back into the SR, a crucial step for muscle relaxation and maintaining SR calcium load for subsequent contractions. The inhibitory effect of JTV-519 on SERCA is more pronounced at lower, diastolic calcium concentrations.[8] This action may contribute to its cardioprotective effects by preventing SR calcium overload in pathological states.[8]

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the activity of JTV-519.

[³H]Ryanodine Binding Assay

This assay is used to assess the binding of JTV-519 to the RyR2 channel and its effect on channel gating.

  • Preparation of SR Microsomes: Sarcoplasmic reticulum vesicles are isolated from cardiac tissue through differential centrifugation.

  • Binding Reaction:

    • Microsomes are incubated with [³H]ryanodine in a buffer solution typically containing MOPS or HEPES, KCl, and varying concentrations of free Ca²⁺.

    • JTV-519 is added at various concentrations to determine its effect on ryanodine binding.

    • The reaction is incubated at 37°C for a defined period, often 1-2 hours, to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³H]ryanodine.

    • The filters are washed with a cold wash buffer to remove non-specific binding.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

start Start prep Prepare SR Microsomes start->prep incubate Incubate with [³H]ryanodine, Ca²⁺, and JTV-519 prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count end End count->end

Workflow for a [³H]ryanodine binding assay.
Cardiomyocyte Calcium Imaging

This technique allows for the direct visualization and quantification of intracellular calcium dynamics in response to JTV-519.

  • Cardiomyocyte Isolation:

    • Adult ventricular cardiomyocytes are typically isolated from animal models (e.g., mouse, rat) via enzymatic digestion using a Langendorff perfusion system.[9]

    • The heart is perfused with a collagenase-containing solution to dissociate the individual cells.[10]

  • Fluorescent Dye Loading:

    • Isolated cardiomyocytes are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM.[11]

  • Imaging and Analysis:

    • Cells are placed in a perfusion chamber on the stage of a confocal or epifluorescence microscope.

    • Cardiomyocytes are electrically stimulated to elicit calcium transients.

    • JTV-519 is introduced into the perfusion solution, and changes in calcium transient amplitude, duration, and the frequency of spontaneous calcium sparks and waves are recorded and analyzed.[12]

SERCA Activity Assay

This assay measures the rate of ATP hydrolysis by SERCA to determine the inhibitory effect of JTV-519.

  • Enzyme Source: SERCA activity can be measured in isolated SR microsomes or using purified SERCA protein.

  • Coupled Enzyme Assay:

    • A common method is a spectrophotometric assay that couples the production of ADP by SERCA to the oxidation of NADH.[13][14]

    • The assay mixture contains the SR microsomes, ATP, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.

    • The reaction is initiated by the addition of Ca²⁺.

    • The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm, which is proportional to the SERCA ATPase activity.[13]

  • Data Analysis: The effect of JTV-519 is determined by measuring the change in the rate of absorbance decrease at various concentrations of the compound.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the effects of JTV-519 on the electrical activity of single cardiomyocytes, including ion channel currents and action potentials.

  • Cell Preparation: Isolated cardiomyocytes are placed in a recording chamber.

  • Patch Pipette: A glass micropipette with a small tip opening is filled with an internal solution that mimics the intracellular environment and is pressed against the cell membrane to form a high-resistance seal.[2][3][4][5][6]

  • Whole-Cell Configuration: The membrane patch is ruptured by gentle suction, allowing for electrical access to the entire cell.[2][3][4][5][6]

  • Voltage-Clamp and Current-Clamp Recordings:

    • In voltage-clamp mode, the membrane potential is held constant, and the currents flowing through various ion channels (e.g., L-type Ca²⁺ channels, K⁺ channels) are measured in the presence and absence of JTV-519.

    • In current-clamp mode, the membrane potential is recorded to assess the effects of JTV-519 on the action potential morphology and the occurrence of arrhythmogenic events like delayed afterdepolarizations.

Signaling Pathways and Logical Relationships

The primary therapeutic rationale for JTV-519 is its ability to mitigate the downstream consequences of a dysfunctional RyR2 channel, particularly in the context of excessive beta-adrenergic stimulation, which is often observed in heart failure.

cluster_pathway Pathological Signaling Cascade in Heart Failure cluster_intervention JTV-519 Intervention beta_AR β-Adrenergic Stimulation PKA PKA Activation beta_AR->PKA RyR2_phos RyR2 Hyperphosphorylation PKA->RyR2_phos Calstabin_diss Calstabin-2 Dissociation RyR2_phos->Calstabin_diss Ca_leak Diastolic Ca²⁺ Leak Calstabin_diss->Ca_leak JTV519 JTV-519 DADs Delayed Afterdepolarizations Ca_leak->DADs Arrhythmia Arrhythmias DADs->Arrhythmia RyR2_stabilized RyR2 Stabilization JTV519->RyR2_stabilized Promotes Reduced_leak Reduced Ca²⁺ Leak RyR2_stabilized->Reduced_leak Leads to Antiarrhythmic Antiarrhythmic Effect Reduced_leak->Antiarrhythmic Results in

Signaling pathway of JTV-519's antiarrhythmic action.

Conclusion

This compound is a promising pharmacological agent with a well-defined dual mechanism of action on the key calcium handling proteins of the sarcoplasmic reticulum. Its ability to stabilize the ryanodine receptor and inhibit SERCA provides a unique therapeutic approach for conditions characterized by aberrant intracellular calcium signaling. The experimental protocols outlined in this guide serve as a foundation for researchers and drug development professionals to further investigate the therapeutic potential of JTV-519 and similar compounds in the context of cardiovascular disease.

References

The JTV-519 Fumarate and Calstabin2 Interaction: A Technical Dissection of the Scientific Controversy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This technical guide provides an in-depth analysis of the contentious interaction between JTV-519 (fumarate), also known as K201, and calstabin2 (FKBP12.6). It aims to equip researchers and drug development professionals with a comprehensive understanding of the conflicting evidence, the experimental methodologies employed, and the implications for the development of ryanodine receptor 2 (RyR2)-targeted therapeutics.

Executive Summary

JTV-519, a 1,4-benzothiazepine derivative, emerged as a promising agent for treating cardiac arrhythmias and heart failure.[1][2] The initial and widely cited mechanism of action proposed that JTV-519 enhances the binding of calstabin2 to the RyR2 channel, thereby stabilizing its closed state and preventing pathological diastolic calcium leak from the sarcoplasmic reticulum.[1][3] However, this "calstabin2-centric" hypothesis has been challenged by subsequent studies, which suggest that JTV-519's therapeutic effects may be independent of a direct, high-affinity interaction with calstabin2, pointing instead to a direct effect on the RyR2 channel itself.[4][5][6][7] This document scrutinizes the core of this controversy by presenting the conflicting quantitative data, detailing the key experimental protocols, and visualizing the competing mechanistic models.

The Genesis of the Controversy: Two Competing Models

The debate over JTV-519's mechanism of action can be distilled into two opposing, yet not entirely mutually exclusive, hypotheses.

1.1 The Calstabin2-Dependent "RyR2 Stapler" Model: This initial model posits that in pathological states such as heart failure, RyR2 becomes hyperphosphorylated, leading to the dissociation of calstabin2. This dissociation destabilizes the RyR2 channel, resulting in a diastolic Ca2+ leak. JTV-519 was proposed to act as a "stapler," increasing the affinity of calstabin2 for the hyperphosphorylated RyR2, thereby restoring normal channel function.[1][3][8]

1.2 The Calstabin2-Independent Direct RyR2 Modulation Model: In contrast, several later studies failed to demonstrate a direct, high-affinity binding of JTV-519 to calstabin2. These investigations suggest that JTV-519 directly interacts with the RyR2 channel, irrespective of its association with calstabin2, to suppress spontaneous Ca2+ release.[4][5][6][7]

Quantitative Data Presentation: A Comparative Analysis

Table 1: JTV-519 and Calstabin2 Binding Affinity

StudyExperimental MethodKey Finding on JTV-519-Calstabin2 Interaction
Wehrens et al. (2004, 2005)Co-immunoprecipitationJTV-519 increases the amount of calstabin2 bound to the RyR2 channel in failing hearts.[9][10]
Hunt et al. (2007)[3H]ryanodine binding, Co-immunoprecipitation in HEK-293 cellsJTV-519 suppresses spontaneous Ca2+ release and inhibits [3H]ryanodine binding to RyR2 irrespective of calstabin2 association.[4][5][6][7]
Yano et al. (2003)[3H]ryanodine binding in failing canine SRJTV-519 increased the rate of Ca2+ release and [3H]ryanodine binding in failing sarcoplasmic reticulum.[11]

Table 2: Functional Effects of JTV-519 on RyR2 Function

StudyExperimental ModelEffect of JTV-519Dependence on Calstabin2
Wehrens et al. (2005)Wild-type and calstabin2-/- mice with myocardial infarctionImproved cardiac function in wild-type mice, but no beneficial effects in calstabin2-/- mice.[9][10]Dependent
Hunt et al. (2007)Rat ventricular myocytes and HEK-293 cells expressing RyR2Abolished spontaneous Ca2+ release in a concentration-dependent manner, even after calstabin2 was dissociated from RyR2 with FK506.[4][5][6][7]Independent
Lehnart et al. (2006)Cardiomyocytes from calstabin2+/- miceJTV-519 increased calstabin2 binding to PKA-phosphorylated RyR2 during β-adrenergic stimulation.[12]Dependent
Sedej et al. (2010)Murine and human non-failing myocardiumReduced SR Ca2+ leak by stabilizing RyR2 in its closed state during diastole, without altering RyR2 phosphorylation.[13]Not explicitly determined, but suggests a direct effect on RyR2.

Detailed Experimental Protocols

The divergence in findings may be partially attributable to differences in experimental systems and methodologies. Below are detailed protocols for key experiments central to this controversy.

Co-immunoprecipitation for Calstabin2-RyR2 Association
  • Objective: To qualitatively or semi-quantitatively assess the amount of calstabin2 associated with the RyR2 channel complex in the presence or absence of JTV-519.

  • Methodology:

    • Tissue Homogenization: Cardiac tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

    • Solubilization: The sarcoplasmic reticulum is solubilized using a mild non-ionic detergent (e.g., CHAPS) to maintain the integrity of the RyR2 macromolecular complex.

    • Immunoprecipitation: An antibody specific to RyR2 is added to the solubilized protein lysate and incubated to form an antibody-RyR2 complex.

    • Immune Complex Capture: Protein A/G-agarose or magnetic beads are added to bind the antibody-RyR2 complex, allowing for its precipitation from the lysate.

    • Washing: The precipitated beads are washed multiple times with buffer to remove non-specifically bound proteins.

    • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

    • Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both RyR2 (to confirm equal immunoprecipitation) and calstabin2 (to assess the amount of associated protein).

[3H]Ryanodine Binding Assay
  • Objective: To assess the functional state of the RyR2 channel, as [3H]ryanodine binds preferentially to the open state of the channel.

  • Methodology:

    • Microsome Preparation: Sarcoplasmic reticulum microsomes are isolated from cardiac tissue through differential centrifugation.

    • Binding Reaction: Microsomes are incubated with a low concentration of [3H]ryanodine in a buffer containing varying concentrations of Ca2+ and in the presence or absence of JTV-519.

    • Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate the microsome-bound [3H]ryanodine from the unbound radioligand.

    • Washing: The filters are washed with ice-cold buffer to remove non-specific binding.

    • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter to quantify the amount of bound [3H]ryanodine.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, rendered in DOT language, provide a visual representation of the competing hypotheses and a key experimental workflow.

G cluster_0 Calstabin2-Dependent 'Stapler' Hypothesis JTV519 JTV-519 Calstabin2 Calstabin2 JTV519->Calstabin2 Enhances affinity for PKA_Hyperphosphorylated_RyR2 PKA-Hyperphosphorylated RyR2 Calstabin2->PKA_Hyperphosphorylated_RyR2 Re-binds to Ca_Leak Diastolic Ca2+ Leak PKA_Hyperphosphorylated_RyR2->Ca_Leak Stabilizes and reduces

Caption: The proposed calstabin2-dependent mechanism of JTV-519 action.

G cluster_1 Calstabin2-Independent Direct RyR2 Modulation JTV519 JTV-519 RyR2 RyR2 Channel JTV519->RyR2 Directly binds to and stabilizes Ca_Leak Diastolic Ca2+ Leak RyR2->Ca_Leak Reduces Calstabin2 Calstabin2 Calstabin2->RyR2 Interaction not required G cluster_2 Co-Immunoprecipitation Workflow Start Cardiac Lysate IP Immunoprecipitate with anti-RyR2 Ab Start->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute Analyze Western Blot for Calstabin2 Elute->Analyze

References

The JTV-519 Fumarate and Calstabin2 Interaction: A Technical Dissection of the Scientific Controversy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This technical guide provides an in-depth analysis of the contentious interaction between JTV-519 (fumarate), also known as K201, and calstabin2 (FKBP12.6). It aims to equip researchers and drug development professionals with a comprehensive understanding of the conflicting evidence, the experimental methodologies employed, and the implications for the development of ryanodine receptor 2 (RyR2)-targeted therapeutics.

Executive Summary

JTV-519, a 1,4-benzothiazepine derivative, emerged as a promising agent for treating cardiac arrhythmias and heart failure.[1][2] The initial and widely cited mechanism of action proposed that JTV-519 enhances the binding of calstabin2 to the RyR2 channel, thereby stabilizing its closed state and preventing pathological diastolic calcium leak from the sarcoplasmic reticulum.[1][3] However, this "calstabin2-centric" hypothesis has been challenged by subsequent studies, which suggest that JTV-519's therapeutic effects may be independent of a direct, high-affinity interaction with calstabin2, pointing instead to a direct effect on the RyR2 channel itself.[4][5][6][7] This document scrutinizes the core of this controversy by presenting the conflicting quantitative data, detailing the key experimental protocols, and visualizing the competing mechanistic models.

The Genesis of the Controversy: Two Competing Models

The debate over JTV-519's mechanism of action can be distilled into two opposing, yet not entirely mutually exclusive, hypotheses.

1.1 The Calstabin2-Dependent "RyR2 Stapler" Model: This initial model posits that in pathological states such as heart failure, RyR2 becomes hyperphosphorylated, leading to the dissociation of calstabin2. This dissociation destabilizes the RyR2 channel, resulting in a diastolic Ca2+ leak. JTV-519 was proposed to act as a "stapler," increasing the affinity of calstabin2 for the hyperphosphorylated RyR2, thereby restoring normal channel function.[1][3][8]

1.2 The Calstabin2-Independent Direct RyR2 Modulation Model: In contrast, several later studies failed to demonstrate a direct, high-affinity binding of JTV-519 to calstabin2. These investigations suggest that JTV-519 directly interacts with the RyR2 channel, irrespective of its association with calstabin2, to suppress spontaneous Ca2+ release.[4][5][6][7]

Quantitative Data Presentation: A Comparative Analysis

Table 1: JTV-519 and Calstabin2 Binding Affinity

StudyExperimental MethodKey Finding on JTV-519-Calstabin2 Interaction
Wehrens et al. (2004, 2005)Co-immunoprecipitationJTV-519 increases the amount of calstabin2 bound to the RyR2 channel in failing hearts.[9][10]
Hunt et al. (2007)[3H]ryanodine binding, Co-immunoprecipitation in HEK-293 cellsJTV-519 suppresses spontaneous Ca2+ release and inhibits [3H]ryanodine binding to RyR2 irrespective of calstabin2 association.[4][5][6][7]
Yano et al. (2003)[3H]ryanodine binding in failing canine SRJTV-519 increased the rate of Ca2+ release and [3H]ryanodine binding in failing sarcoplasmic reticulum.[11]

Table 2: Functional Effects of JTV-519 on RyR2 Function

StudyExperimental ModelEffect of JTV-519Dependence on Calstabin2
Wehrens et al. (2005)Wild-type and calstabin2-/- mice with myocardial infarctionImproved cardiac function in wild-type mice, but no beneficial effects in calstabin2-/- mice.[9][10]Dependent
Hunt et al. (2007)Rat ventricular myocytes and HEK-293 cells expressing RyR2Abolished spontaneous Ca2+ release in a concentration-dependent manner, even after calstabin2 was dissociated from RyR2 with FK506.[4][5][6][7]Independent
Lehnart et al. (2006)Cardiomyocytes from calstabin2+/- miceJTV-519 increased calstabin2 binding to PKA-phosphorylated RyR2 during β-adrenergic stimulation.[12]Dependent
Sedej et al. (2010)Murine and human non-failing myocardiumReduced SR Ca2+ leak by stabilizing RyR2 in its closed state during diastole, without altering RyR2 phosphorylation.[13]Not explicitly determined, but suggests a direct effect on RyR2.

Detailed Experimental Protocols

The divergence in findings may be partially attributable to differences in experimental systems and methodologies. Below are detailed protocols for key experiments central to this controversy.

Co-immunoprecipitation for Calstabin2-RyR2 Association
  • Objective: To qualitatively or semi-quantitatively assess the amount of calstabin2 associated with the RyR2 channel complex in the presence or absence of JTV-519.

  • Methodology:

    • Tissue Homogenization: Cardiac tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

    • Solubilization: The sarcoplasmic reticulum is solubilized using a mild non-ionic detergent (e.g., CHAPS) to maintain the integrity of the RyR2 macromolecular complex.

    • Immunoprecipitation: An antibody specific to RyR2 is added to the solubilized protein lysate and incubated to form an antibody-RyR2 complex.

    • Immune Complex Capture: Protein A/G-agarose or magnetic beads are added to bind the antibody-RyR2 complex, allowing for its precipitation from the lysate.

    • Washing: The precipitated beads are washed multiple times with buffer to remove non-specifically bound proteins.

    • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

    • Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both RyR2 (to confirm equal immunoprecipitation) and calstabin2 (to assess the amount of associated protein).

[3H]Ryanodine Binding Assay
  • Objective: To assess the functional state of the RyR2 channel, as [3H]ryanodine binds preferentially to the open state of the channel.

  • Methodology:

    • Microsome Preparation: Sarcoplasmic reticulum microsomes are isolated from cardiac tissue through differential centrifugation.

    • Binding Reaction: Microsomes are incubated with a low concentration of [3H]ryanodine in a buffer containing varying concentrations of Ca2+ and in the presence or absence of JTV-519.

    • Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate the microsome-bound [3H]ryanodine from the unbound radioligand.

    • Washing: The filters are washed with ice-cold buffer to remove non-specific binding.

    • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter to quantify the amount of bound [3H]ryanodine.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, rendered in DOT language, provide a visual representation of the competing hypotheses and a key experimental workflow.

G cluster_0 Calstabin2-Dependent 'Stapler' Hypothesis JTV519 JTV-519 Calstabin2 Calstabin2 JTV519->Calstabin2 Enhances affinity for PKA_Hyperphosphorylated_RyR2 PKA-Hyperphosphorylated RyR2 Calstabin2->PKA_Hyperphosphorylated_RyR2 Re-binds to Ca_Leak Diastolic Ca2+ Leak PKA_Hyperphosphorylated_RyR2->Ca_Leak Stabilizes and reduces

Caption: The proposed calstabin2-dependent mechanism of JTV-519 action.

G cluster_1 Calstabin2-Independent Direct RyR2 Modulation JTV519 JTV-519 RyR2 RyR2 Channel JTV519->RyR2 Directly binds to and stabilizes Ca_Leak Diastolic Ca2+ Leak RyR2->Ca_Leak Reduces Calstabin2 Calstabin2 Calstabin2->RyR2 Interaction not required G cluster_2 Co-Immunoprecipitation Workflow Start Cardiac Lysate IP Immunoprecipitate with anti-RyR2 Ab Start->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute Analyze Western Blot for Calstabin2 Elute->Analyze

References

JTV-519 Fumarate: A Deep Dive into its Role in Mitigating Sarcoplasmic Reticulum Ca2+ Leak

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Diastolic calcium (Ca2+) leak from the sarcoplasmic reticulum (SR) via the cardiac ryanodine receptor (RyR2) is a critical contributor to the pathophysiology of heart failure and cardiac arrhythmias. This uncontrolled Ca2+ release can lead to delayed afterdepolarizations, triggered activity, and contractile dysfunction. JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has emerged as a promising therapeutic agent specifically targeting this pathological leak.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying SR Ca2+ leak, the multifaceted role of JTV-519 in its prevention, and the experimental methodologies used to quantify its effects. By stabilizing the RyR2 channel complex, JTV-519 reduces aberrant diastolic Ca2+ release, offering a targeted approach for treating cardiovascular diseases characterized by dysfunctional intracellular Ca2+ handling.[1][3]

The Pathophysiology of Sarcoplasmic Reticulum Ca2+ Leak

In healthy cardiac myocytes, the RyR2 channel is tightly regulated to ensure Ca2+ is released from the SR only in response to an action potential, a process known as Ca2+-induced Ca2+ release (CICR). However, in pathological states such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), the RyR2 channel becomes "leaky," permitting the inappropriate release of Ca2+ during diastole.

Several key molecular events contribute to this defect:

  • Hyperphosphorylation: Chronic stimulation of β-adrenergic receptors leads to the hyperphosphorylation of RyR2 at specific serine residues. Protein Kinase A (PKA) primarily phosphorylates Serine 2808, while Ca2+/calmodulin-dependent protein kinase II (CaMKII) phosphorylates Serine 2814.[4][5][6][7] This phosphorylation increases the open probability of the channel and its sensitivity to cytosolic Ca2+.[7]

  • Calstabin 2 (FKBP12.6) Dissociation: Calstabin 2 is a crucial regulatory protein that binds to each of the four RyR2 subunits, stabilizing the channel in its closed state.[4] PKA-mediated hyperphosphorylation decreases the binding affinity of calstabin 2 for RyR2, causing it to dissociate from the channel complex.[1][4] This dissociation destabilizes the RyR2 channel, further increasing its propensity for diastolic leak.[3][4]

  • Domain Unzipping: Structurally, the RyR2 channel is maintained in a closed state through the interaction between its N-terminal and central domains, a conformation referred to as "domain zipping".[2] Pathological conditions, including certain mutations, can disrupt this interaction, leading to "unzipping" and a destabilized, leak-prone channel.[2]

This diastolic Ca2+ leak generates transient inward currents via the Na+/Ca2+ exchanger, leading to delayed afterdepolarizations (DADs) that can trigger fatal ventricular arrhythmias.[3]

cluster_0 Pathological Signaling Cascade Stress Chronic Stress (e.g., Heart Failure) PKA PKA Activation Stress->PKA β-AR stim. CaMKII CaMKII Activation Stress->CaMKII Ca2+ overload RyR2 RyR2 Channel PKA->RyR2 Phosphorylates Ser2808 Calstabin2 Calstabin 2 (FKBP12.6) PKA->Calstabin2 Causes Dissociation CaMKII->RyR2 Phosphorylates Ser2814 Leak Diastolic SR Ca2+ Leak RyR2->Leak Increased Open Probability Calstabin2->RyR2 Stabilizes (Closed State) Arrhythmia Arrhythmias / DADs Leak->Arrhythmia

Figure 1. Pathological signaling leading to SR Ca2+ leak.

JTV-519 Fumarate: Mechanism of RyR2 Stabilization

This compound is a derivative of 1,4-benzothiazepine designed to counteract the pathological changes that lead to SR Ca2+ leak.[1][2] Its primary mechanism involves the direct stabilization of the RyR2 channel in its closed conformation during diastole.[2] This action is believed to occur through two potentially complementary pathways:

  • Enhancing Calstabin 2 Binding (FKBP12.6-Dependent): A significant body of evidence suggests that JTV-519 increases the binding affinity of calstabin 2 for the RyR2 channel.[3][4] This effect is particularly crucial under pathological conditions where PKA hyperphosphorylation would normally cause calstabin 2 to dissociate. By "locking" calstabin 2 onto the RyR2 complex, JTV-519 restores the channel's stability and prevents the conformational shifts that lead to diastolic leak.[3][8]

  • Direct Channel Modulation (FKBP12.6-Independent): Several studies have demonstrated that JTV-519 can suppress spontaneous Ca2+ release and reduce RyR2 open probability even in the absence of calstabin 2.[1][9][10] This indicates a direct interaction with the RyR2 channel protein itself.[1] It is proposed that JTV-519 corrects the "domain unzipping" defect, inducing a conformational change that stabilizes the channel's closed state, irrespective of calstabin 2 association.[1][2]

In addition to its primary effect on RyR2, JTV-519 is also known to be a multi-channel blocker, inhibiting various sarcolemmal currents including INa, ICa, and IKr.[1][4] While these actions contribute to its overall anti-arrhythmic profile, its key cardioprotective effects are attributed to the stabilization of RyR2.[4]

cluster_1 JTV-519 Mechanism of Action JTV519 JTV-519 RyR2_leaky Leaky RyR2 Channel (Hyperphosphorylated, Calstabin 2-depleted) JTV519->RyR2_leaky Directly Binds & Corrects 'Unzipping' (FKBP12.6-Independent) Calstabin2 Calstabin 2 JTV519->Calstabin2 Increases Binding Affinity to RyR2 (FKBP12.6-Dependent) RyR2_stable Stabilized RyR2 Channel (Closed State) Leak SR Ca2+ Leak RyR2_leaky->Leak Calstabin2->RyR2_leaky Leak->RyR2_stable Inhibited

Figure 2. Dual mechanisms of JTV-519 in stabilizing RyR2.

Quantitative Data on the Effects of JTV-519

The efficacy of JTV-519 in mitigating SR Ca2+ leak and altering cellular processes has been quantified across various experimental models. The following tables summarize key findings.

Table 1: Effect of JTV-519 on SR Ca2+ Leak Parameters

Parameter Model / Condition Treatment Result Reference
SR Ca2+ Leak HL-1 Cardiomyocytes / Hypoxia (1% O₂) 1 µM JTV-519 Reduced by 35% (Half-life increased from 256.7s to 396.4s) [11][12]
SR Ca2+ Leak HL-1 Cardiomyocytes / Control 1 µM JTV-519 Reduced by 52% (Half-life increased from 420.5s to 867.8s) [11][12]
Ca2+ Spark Frequency (SparkF) Murine Cardiomyocytes / Ouabain-induced Ca2+ overload 1 µM JTV-519 Significantly decreased (also reduced SR Ca2+ load) [1][13]

| Ca2+ Leak at Matched SR [Ca2+] | Murine Cardiomyocytes / Ouabain-induced Ca2+ overload | 1 µM JTV-519 | Significantly reduced , independent of SR Ca2+ load |[1][13] |

Table 2: Effect of JTV-519 on RyR2 Gene Expression

Condition Treatment Change in RyR2 Gene Expression Reference
HL-1 Cardiomyocytes / Normoxia 1 µM JTV-519 Increased by 89% [11][12]

| HL-1 Cardiomyocytes / Hypoxia (1% O₂) | 1 µM JTV-519 | No significant effect (Hypoxia itself reduced expression by 52%) |[11] |

Key Experimental Protocols

The investigation of JTV-519's role in SR Ca2+ leak relies on specialized experimental techniques. Below are detailed protocols for essential assays.

Protocol 1: Measurement of SR Ca2+ Leak via Confocal Ca2+ Imaging

This protocol is used to visualize and quantify discrete Ca2+ release events (sparks and waves) in isolated cardiomyocytes.

  • Cardiomyocyte Isolation:

    • Ventricular or atrial myocytes are isolated from animal models (e.g., mouse, rabbit) via enzymatic digestion using a Langendorff perfusion system.[14][15]

  • Fluorescent Dye Loading:

    • Isolated myocytes are incubated with a Ca2+-sensitive fluorescent indicator, typically 5 µmol/L Fluo-4 AM, for 15-20 minutes at room temperature.[14][15]

  • Confocal Microscopy:

    • A laser-scanning confocal microscope equipped with a high numerical aperture oil-immersion objective (e.g., 63x/1.4 NA) is used.[14][15]

    • Fluo-4 is excited using a 488 nm laser, and emission is collected in a 505-530 nm range.[14][15]

  • Data Acquisition:

    • To normalize SR Ca2+ load, cells are field-stimulated at 1 Hz for 60 seconds.[14][15]

    • Immediately after pacing, line-scan images are acquired along the myocyte's long axis at a high temporal resolution (e.g., 400 lines/s) for 20 seconds to record spontaneous diastolic Ca2+ release events.[14][15]

    • The experiment is repeated after perfusing the cells with a solution containing JTV-519 (e.g., 1 µM).

  • Data Analysis:

    • Ca2+ sparks are detected and analyzed using specialized software (e.g., SparkMaster).[16]

    • Key parameters for quantifying SR Ca2+ leak include Ca2+ spark frequency (events/100 µm/s) and total signal mass.[14][15] A reduction in these parameters in the presence of JTV-519 indicates inhibition of SR Ca2+ leak.

cluster_2 Workflow: Quantifying Ca2+ Sparks A Isolate Cardiomyocytes B Load with Fluo-4 AM A->B C Normalize SR Load (1 Hz Pacing) B->C D Acquire Line-Scan Confocal Image C->D E Analyze Spark Frequency & Mass D->E F Perfuse with JTV-519 E->F Compare Results G Repeat Steps C-E F->G

Figure 3. Experimental workflow for SR Ca2+ leak analysis.

Protocol 2: Quantification of Total SR Ca2+ Leak using the Tetracaine Method

This alternative method measures the total, non-quantal SR Ca2+ leak by assessing changes in cytosolic Ca2+ after blocking RyR2.

  • Cell Preparation and SR Loading:

    • Isolated myocytes loaded with a Ca2+ indicator are placed in a perfusion chamber.

    • The SR is loaded to a steady state by pacing the cell (e.g., at 0.5 Hz) in a normal Tyrode's solution containing 2 mmol/L Ca2+.[17]

  • Measuring Baseline and Leak-Blocked States:

    • Baseline: After the last stimulus, the perfusate is rapidly switched to a solution containing 0 Na+ and 0 Ca2+. This traps Ca2+ within the cell and allows cytosolic Ca2+ to equilibrate with the SR leak.[17][18] After 30 seconds, a rapid application of 10 mmol/L caffeine is used to release all SR Ca2+, and the resulting fluorescence transient is measured to determine the SR Ca2+ content ([Ca2+]SRT).[17]

    • Leak-Blocked: The protocol is repeated, but the 0 Na+/0 Ca2+ solution now contains 1 mmol/L tetracaine, a potent RyR2 blocker.[17][18] In this state, the diastolic SR Ca2+ leak is inhibited. The steady-state cytosolic [Ca2+]i will drop as the SERCA pump continues to take up Ca2+ without a counteracting leak. The subsequent caffeine-induced transient represents the SR Ca2+ content in the absence of leak.

  • Calculation:

    • The difference in steady-state diastolic [Ca2+]i between the baseline and tetracaine conditions reflects the magnitude of the SR Ca2+ leak.[17]

    • The experiment can be performed with and without pre-incubation with JTV-519 to quantify its effect on reducing the total leak.

Protocol 3: Co-immunoprecipitation for RyR2-Calstabin 2 Binding

This biochemical assay is used to determine the amount of calstabin 2 associated with the RyR2 complex.

  • Cell Lysis:

    • Cardiomyocytes or heart tissue lysates are prepared from control and JTV-519-treated groups (e.g., after β-adrenergic stimulation with isoproterenol).[3]

  • Immunoprecipitation:

    • An antibody specific to RyR2 is used to immunoprecipitate the entire RyR2 macromolecular complex from the lysate.[3][8]

  • Western Blotting:

    • The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with an antibody specific for calstabin 2 (FKBP12.6).[3]

    • The intensity of the calstabin 2 band is quantified and normalized to the amount of immunoprecipitated RyR2.

  • Interpretation:

    • An increase in the amount of co-immunoprecipitated calstabin 2 in the JTV-519-treated group, especially under conditions that promote dissociation (like isoproterenol treatment), demonstrates the drug's ability to enhance the association between the two proteins.[3][8]

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy aimed at the core mechanism of diastolic SR Ca2+ leak. By stabilizing the RyR2 channel, it effectively reduces the arrhythmogenic substrate in conditions like heart failure and inherited channelopathies.[1][3] Quantitative studies confirm its ability to decrease Ca2+ spark frequency and total SR Ca2+ leak, both in models of Ca2+ overload and hypoxia.[1][11][12][13]

The dual mechanism of action—enhancing calstabin 2 binding and directly modulating the RyR2 channel—makes JTV-519 a robust candidate for further development.[4][9][10] While the precise contribution of its FKBP12.6-dependent versus -independent effects remains a subject of investigation, its efficacy across multiple studies is clear.[1][10][19] Future research should focus on elucidating the specific binding site of JTV-519 on the RyR2 protein and further exploring its clinical potential in preventing arrhythmias and the progression of heart failure in human patients.

References

JTV-519 Fumarate: A Deep Dive into its Role in Mitigating Sarcoplasmic Reticulum Ca2+ Leak

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Diastolic calcium (Ca2+) leak from the sarcoplasmic reticulum (SR) via the cardiac ryanodine receptor (RyR2) is a critical contributor to the pathophysiology of heart failure and cardiac arrhythmias. This uncontrolled Ca2+ release can lead to delayed afterdepolarizations, triggered activity, and contractile dysfunction. JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has emerged as a promising therapeutic agent specifically targeting this pathological leak.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying SR Ca2+ leak, the multifaceted role of JTV-519 in its prevention, and the experimental methodologies used to quantify its effects. By stabilizing the RyR2 channel complex, JTV-519 reduces aberrant diastolic Ca2+ release, offering a targeted approach for treating cardiovascular diseases characterized by dysfunctional intracellular Ca2+ handling.[1][3]

The Pathophysiology of Sarcoplasmic Reticulum Ca2+ Leak

In healthy cardiac myocytes, the RyR2 channel is tightly regulated to ensure Ca2+ is released from the SR only in response to an action potential, a process known as Ca2+-induced Ca2+ release (CICR). However, in pathological states such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), the RyR2 channel becomes "leaky," permitting the inappropriate release of Ca2+ during diastole.

Several key molecular events contribute to this defect:

  • Hyperphosphorylation: Chronic stimulation of β-adrenergic receptors leads to the hyperphosphorylation of RyR2 at specific serine residues. Protein Kinase A (PKA) primarily phosphorylates Serine 2808, while Ca2+/calmodulin-dependent protein kinase II (CaMKII) phosphorylates Serine 2814.[4][5][6][7] This phosphorylation increases the open probability of the channel and its sensitivity to cytosolic Ca2+.[7]

  • Calstabin 2 (FKBP12.6) Dissociation: Calstabin 2 is a crucial regulatory protein that binds to each of the four RyR2 subunits, stabilizing the channel in its closed state.[4] PKA-mediated hyperphosphorylation decreases the binding affinity of calstabin 2 for RyR2, causing it to dissociate from the channel complex.[1][4] This dissociation destabilizes the RyR2 channel, further increasing its propensity for diastolic leak.[3][4]

  • Domain Unzipping: Structurally, the RyR2 channel is maintained in a closed state through the interaction between its N-terminal and central domains, a conformation referred to as "domain zipping".[2] Pathological conditions, including certain mutations, can disrupt this interaction, leading to "unzipping" and a destabilized, leak-prone channel.[2]

This diastolic Ca2+ leak generates transient inward currents via the Na+/Ca2+ exchanger, leading to delayed afterdepolarizations (DADs) that can trigger fatal ventricular arrhythmias.[3]

cluster_0 Pathological Signaling Cascade Stress Chronic Stress (e.g., Heart Failure) PKA PKA Activation Stress->PKA β-AR stim. CaMKII CaMKII Activation Stress->CaMKII Ca2+ overload RyR2 RyR2 Channel PKA->RyR2 Phosphorylates Ser2808 Calstabin2 Calstabin 2 (FKBP12.6) PKA->Calstabin2 Causes Dissociation CaMKII->RyR2 Phosphorylates Ser2814 Leak Diastolic SR Ca2+ Leak RyR2->Leak Increased Open Probability Calstabin2->RyR2 Stabilizes (Closed State) Arrhythmia Arrhythmias / DADs Leak->Arrhythmia

Figure 1. Pathological signaling leading to SR Ca2+ leak.

JTV-519 Fumarate: Mechanism of RyR2 Stabilization

This compound is a derivative of 1,4-benzothiazepine designed to counteract the pathological changes that lead to SR Ca2+ leak.[1][2] Its primary mechanism involves the direct stabilization of the RyR2 channel in its closed conformation during diastole.[2] This action is believed to occur through two potentially complementary pathways:

  • Enhancing Calstabin 2 Binding (FKBP12.6-Dependent): A significant body of evidence suggests that JTV-519 increases the binding affinity of calstabin 2 for the RyR2 channel.[3][4] This effect is particularly crucial under pathological conditions where PKA hyperphosphorylation would normally cause calstabin 2 to dissociate. By "locking" calstabin 2 onto the RyR2 complex, JTV-519 restores the channel's stability and prevents the conformational shifts that lead to diastolic leak.[3][8]

  • Direct Channel Modulation (FKBP12.6-Independent): Several studies have demonstrated that JTV-519 can suppress spontaneous Ca2+ release and reduce RyR2 open probability even in the absence of calstabin 2.[1][9][10] This indicates a direct interaction with the RyR2 channel protein itself.[1] It is proposed that JTV-519 corrects the "domain unzipping" defect, inducing a conformational change that stabilizes the channel's closed state, irrespective of calstabin 2 association.[1][2]

In addition to its primary effect on RyR2, JTV-519 is also known to be a multi-channel blocker, inhibiting various sarcolemmal currents including INa, ICa, and IKr.[1][4] While these actions contribute to its overall anti-arrhythmic profile, its key cardioprotective effects are attributed to the stabilization of RyR2.[4]

cluster_1 JTV-519 Mechanism of Action JTV519 JTV-519 RyR2_leaky Leaky RyR2 Channel (Hyperphosphorylated, Calstabin 2-depleted) JTV519->RyR2_leaky Directly Binds & Corrects 'Unzipping' (FKBP12.6-Independent) Calstabin2 Calstabin 2 JTV519->Calstabin2 Increases Binding Affinity to RyR2 (FKBP12.6-Dependent) RyR2_stable Stabilized RyR2 Channel (Closed State) Leak SR Ca2+ Leak RyR2_leaky->Leak Calstabin2->RyR2_leaky Leak->RyR2_stable Inhibited

Figure 2. Dual mechanisms of JTV-519 in stabilizing RyR2.

Quantitative Data on the Effects of JTV-519

The efficacy of JTV-519 in mitigating SR Ca2+ leak and altering cellular processes has been quantified across various experimental models. The following tables summarize key findings.

Table 1: Effect of JTV-519 on SR Ca2+ Leak Parameters

Parameter Model / Condition Treatment Result Reference
SR Ca2+ Leak HL-1 Cardiomyocytes / Hypoxia (1% O₂) 1 µM JTV-519 Reduced by 35% (Half-life increased from 256.7s to 396.4s) [11][12]
SR Ca2+ Leak HL-1 Cardiomyocytes / Control 1 µM JTV-519 Reduced by 52% (Half-life increased from 420.5s to 867.8s) [11][12]
Ca2+ Spark Frequency (SparkF) Murine Cardiomyocytes / Ouabain-induced Ca2+ overload 1 µM JTV-519 Significantly decreased (also reduced SR Ca2+ load) [1][13]

| Ca2+ Leak at Matched SR [Ca2+] | Murine Cardiomyocytes / Ouabain-induced Ca2+ overload | 1 µM JTV-519 | Significantly reduced , independent of SR Ca2+ load |[1][13] |

Table 2: Effect of JTV-519 on RyR2 Gene Expression

Condition Treatment Change in RyR2 Gene Expression Reference
HL-1 Cardiomyocytes / Normoxia 1 µM JTV-519 Increased by 89% [11][12]

| HL-1 Cardiomyocytes / Hypoxia (1% O₂) | 1 µM JTV-519 | No significant effect (Hypoxia itself reduced expression by 52%) |[11] |

Key Experimental Protocols

The investigation of JTV-519's role in SR Ca2+ leak relies on specialized experimental techniques. Below are detailed protocols for essential assays.

Protocol 1: Measurement of SR Ca2+ Leak via Confocal Ca2+ Imaging

This protocol is used to visualize and quantify discrete Ca2+ release events (sparks and waves) in isolated cardiomyocytes.

  • Cardiomyocyte Isolation:

    • Ventricular or atrial myocytes are isolated from animal models (e.g., mouse, rabbit) via enzymatic digestion using a Langendorff perfusion system.[14][15]

  • Fluorescent Dye Loading:

    • Isolated myocytes are incubated with a Ca2+-sensitive fluorescent indicator, typically 5 µmol/L Fluo-4 AM, for 15-20 minutes at room temperature.[14][15]

  • Confocal Microscopy:

    • A laser-scanning confocal microscope equipped with a high numerical aperture oil-immersion objective (e.g., 63x/1.4 NA) is used.[14][15]

    • Fluo-4 is excited using a 488 nm laser, and emission is collected in a 505-530 nm range.[14][15]

  • Data Acquisition:

    • To normalize SR Ca2+ load, cells are field-stimulated at 1 Hz for 60 seconds.[14][15]

    • Immediately after pacing, line-scan images are acquired along the myocyte's long axis at a high temporal resolution (e.g., 400 lines/s) for 20 seconds to record spontaneous diastolic Ca2+ release events.[14][15]

    • The experiment is repeated after perfusing the cells with a solution containing JTV-519 (e.g., 1 µM).

  • Data Analysis:

    • Ca2+ sparks are detected and analyzed using specialized software (e.g., SparkMaster).[16]

    • Key parameters for quantifying SR Ca2+ leak include Ca2+ spark frequency (events/100 µm/s) and total signal mass.[14][15] A reduction in these parameters in the presence of JTV-519 indicates inhibition of SR Ca2+ leak.

cluster_2 Workflow: Quantifying Ca2+ Sparks A Isolate Cardiomyocytes B Load with Fluo-4 AM A->B C Normalize SR Load (1 Hz Pacing) B->C D Acquire Line-Scan Confocal Image C->D E Analyze Spark Frequency & Mass D->E F Perfuse with JTV-519 E->F Compare Results G Repeat Steps C-E F->G

Figure 3. Experimental workflow for SR Ca2+ leak analysis.

Protocol 2: Quantification of Total SR Ca2+ Leak using the Tetracaine Method

This alternative method measures the total, non-quantal SR Ca2+ leak by assessing changes in cytosolic Ca2+ after blocking RyR2.

  • Cell Preparation and SR Loading:

    • Isolated myocytes loaded with a Ca2+ indicator are placed in a perfusion chamber.

    • The SR is loaded to a steady state by pacing the cell (e.g., at 0.5 Hz) in a normal Tyrode's solution containing 2 mmol/L Ca2+.[17]

  • Measuring Baseline and Leak-Blocked States:

    • Baseline: After the last stimulus, the perfusate is rapidly switched to a solution containing 0 Na+ and 0 Ca2+. This traps Ca2+ within the cell and allows cytosolic Ca2+ to equilibrate with the SR leak.[17][18] After 30 seconds, a rapid application of 10 mmol/L caffeine is used to release all SR Ca2+, and the resulting fluorescence transient is measured to determine the SR Ca2+ content ([Ca2+]SRT).[17]

    • Leak-Blocked: The protocol is repeated, but the 0 Na+/0 Ca2+ solution now contains 1 mmol/L tetracaine, a potent RyR2 blocker.[17][18] In this state, the diastolic SR Ca2+ leak is inhibited. The steady-state cytosolic [Ca2+]i will drop as the SERCA pump continues to take up Ca2+ without a counteracting leak. The subsequent caffeine-induced transient represents the SR Ca2+ content in the absence of leak.

  • Calculation:

    • The difference in steady-state diastolic [Ca2+]i between the baseline and tetracaine conditions reflects the magnitude of the SR Ca2+ leak.[17]

    • The experiment can be performed with and without pre-incubation with JTV-519 to quantify its effect on reducing the total leak.

Protocol 3: Co-immunoprecipitation for RyR2-Calstabin 2 Binding

This biochemical assay is used to determine the amount of calstabin 2 associated with the RyR2 complex.

  • Cell Lysis:

    • Cardiomyocytes or heart tissue lysates are prepared from control and JTV-519-treated groups (e.g., after β-adrenergic stimulation with isoproterenol).[3]

  • Immunoprecipitation:

    • An antibody specific to RyR2 is used to immunoprecipitate the entire RyR2 macromolecular complex from the lysate.[3][8]

  • Western Blotting:

    • The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with an antibody specific for calstabin 2 (FKBP12.6).[3]

    • The intensity of the calstabin 2 band is quantified and normalized to the amount of immunoprecipitated RyR2.

  • Interpretation:

    • An increase in the amount of co-immunoprecipitated calstabin 2 in the JTV-519-treated group, especially under conditions that promote dissociation (like isoproterenol treatment), demonstrates the drug's ability to enhance the association between the two proteins.[3][8]

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy aimed at the core mechanism of diastolic SR Ca2+ leak. By stabilizing the RyR2 channel, it effectively reduces the arrhythmogenic substrate in conditions like heart failure and inherited channelopathies.[1][3] Quantitative studies confirm its ability to decrease Ca2+ spark frequency and total SR Ca2+ leak, both in models of Ca2+ overload and hypoxia.[1][11][12][13]

The dual mechanism of action—enhancing calstabin 2 binding and directly modulating the RyR2 channel—makes JTV-519 a robust candidate for further development.[4][9][10] While the precise contribution of its FKBP12.6-dependent versus -independent effects remains a subject of investigation, its efficacy across multiple studies is clear.[1][10][19] Future research should focus on elucidating the specific binding site of JTV-519 on the RyR2 protein and further exploring its clinical potential in preventing arrhythmias and the progression of heart failure in human patients.

References

JTV-519 Fumarate and its Impact on Cardiac Myocyte Excitation-Contraction Coupling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JTV-519 fumarate, also known as K201, is a 1,4-benzothiazepine derivative with significant potential in the management of cardiac arrhythmias and heart failure. Its primary mechanism of action revolves around the stabilization of the cardiac ryanodine receptor (RyR2), a critical component of the excitation-contraction (EC) coupling machinery in cardiomyocytes. By modulating RyR2 function, JTV-519 addresses the pathological diastolic calcium leak from the sarcoplasmic reticulum (SR), a key contributor to cardiac dysfunction. This guide provides an in-depth technical overview of the effects of JTV-519 on cardiac myocyte EC coupling, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Stabilization of the Ryanodine Receptor (RyR2)

JTV-519 exerts its cardioprotective effects primarily by stabilizing the closed state of the RyR2 channel.[1] This action is crucial in pathological conditions such as heart failure, where RyR2 channels can become "leaky," leading to an abnormal release of calcium (Ca²⁺) from the SR during diastole. This diastolic Ca²⁺ leak can trigger delayed afterdepolarizations (DADs), contributing to cardiac arrhythmias.[2]

The stabilization of RyR2 by JTV-519 is thought to occur by increasing the binding affinity of the stabilizing protein calstabin 2 (also known as FKBP12.6) to the RyR2 channel complex.[3][4] However, there is also evidence to suggest that JTV-519 can act directly on the RyR2 channel, independent of its interaction with calstabin 2.[3][5][6] This dual mechanism ensures a robust reduction in the open probability of the RyR2 channel during diastole, effectively plugging the diastolic Ca²⁺ leak.[1][4]

Quantitative Effects on Cardiac Myocyte Function

The following tables summarize the quantitative effects of JTV-519 on various parameters of cardiac myocyte function as reported in key studies.

Table 1: Effects of JTV-519 on Sarcoplasmic Reticulum (SR) Ca²⁺ Leak and Gene Expression

ParameterConditionJTV-519 ConcentrationEffectReference
SR Ca²⁺ Leak (Half-life)Control HL-1 Cardiomyocytes1 µM▲ 52% increase (reduced leak)[7]
SR Ca²⁺ Leak (Half-life)Hypoxic HL-1 Cardiomyocytes1 µM▲ 35% increase (reduced leak)[7]
RyR2 Gene ExpressionControl HL-1 Cardiomyocytes1 µM▲ 89% increase[7]
RyR2 Gene ExpressionHypoxic HL-1 Cardiomyocytes1 µMNo significant effect[7]
Ca²⁺ Spark Frequency (SparkF)Murine Cardiomyocytes (with Ouabain)1 µM▼ Decreased[8]
SR Ca²⁺ LoadMurine Cardiomyocytes (with Ouabain)1 µM▼ Decreased[8]

Table 2: Electrophysiological Effects of JTV-519 on Pulmonary Vein Cardiomyocytes

ParameterJTV-519 ConcentrationEffectReference
Firing Rates0.1, 0.3, 1 µM▼ Reduced[2][9]
Delayed Afterdepolarization (DAD) Amplitude0.1, 0.3, 1 µM▼ Decreased[2]
Action Potential Duration0.1, 0.3, 1 µM▲ Prolonged[2][9]
L-type Ca²⁺ Current (ICa-L)0.1, 0.3, 1 µM▼ Decreased[2]
Na⁺/Ca²⁺ Exchanger Current (INCX)0.1, 0.3, 1 µM▼ Decreased[2]
Transient Inward Current (Iti)0.1, 0.3, 1 µM▼ Decreased[2]
Ca²⁺ Transients0.1, 0.3, 1 µM▼ Decreased[2][9]
SR Ca²⁺ Content1 µM▼ Reduced[2][9]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways involved in EC coupling and how JTV-519 modulates them.

JTV519_Mechanism_of_Action cluster_EC_Coupling Normal Excitation-Contraction Coupling cluster_Pathophysiology Pathophysiology (e.g., Heart Failure) cluster_JTV519_Intervention JTV-519 Intervention AP Action Potential LCC L-type Ca²⁺ Channel AP->LCC Depolarization Ca_influx Ca²⁺ Influx (Trigger Ca²⁺) LCC->Ca_influx Opens RyR2 Ryanodine Receptor 2 (RyR2) Ca_influx->RyR2 Activates Ca_release Ca²⁺ Release (CICR) RyR2->Ca_release Opens SR Sarcoplasmic Reticulum (SR) Myofilaments Myofilaments Ca_release->Myofilaments Binds to Troponin C Contraction Contraction Myofilaments->Contraction PKA PKA Hyperphosphorylation Leaky_RyR2 Leaky RyR2 PKA->Leaky_RyR2 Phosphorylates RyR2 Calstabin2 Calstabin2 (FKBP12.6) Calstabin2->Leaky_RyR2 Dissociates from Diastolic_Leak Diastolic Ca²⁺ Leak Leaky_RyR2->Diastolic_Leak JTV519 JTV-519 (K201) Arrhythmias Arrhythmias (DADs) Diastolic_Leak->Arrhythmias Stabilized_RyR2 Stabilized RyR2 (Closed State) JTV519->Stabilized_RyR2 Stabilizes Reduced_Leak Reduced Diastolic Ca²⁺ Leak Stabilized_RyR2->Reduced_Leak Results in Antiarrhythmic Antiarrhythmic Effect Reduced_Leak->Antiarrhythmic

Fig. 1: Mechanism of JTV-519 in correcting pathological RyR2 function.

Detailed Experimental Protocols

A comprehensive understanding of the effects of JTV-519 necessitates a review of the experimental methodologies employed in its characterization.

Isolated Cardiomyocyte Preparation
  • Enzymatic Digestion: Ventricular myocytes are typically isolated from animal models (e.g., rats, rabbits) through enzymatic digestion.[10][11] The heart is retrogradely perfused via the aorta on a Langendorff apparatus with a Ca²⁺-free buffer, followed by a solution containing collagenase and hyaluronidase to dissociate the individual cells.[10][11]

  • Cell Culture: For longer-term studies, isolated myocytes can be cultured. For instance, the HL-1 cell line, derived from mouse atrial cardiomyocytes, is often used.[7]

Measurement of Intracellular Ca²⁺ Dynamics
  • Fluorescent Ca²⁺ Indicators: Intracellular Ca²⁺ concentration ([Ca²⁺]i) is commonly measured using fluorescent dyes such as Indo-1 or Fura-2.[9][12] Cells are loaded with the acetoxymethyl (AM) ester form of the dye, which is then cleaved by intracellular esterases, trapping the indicator inside the cell.

  • Confocal Microscopy: To visualize localized Ca²⁺ release events, such as Ca²⁺ sparks and waves, confocal microscopy is employed.[13] This technique provides high spatial and temporal resolution, allowing for the quantification of spark frequency, amplitude, and duration.

  • Experimental Workflow for Ca²⁺ Imaging:

Calcium_Imaging_Workflow cluster_Preparation Cell Preparation cluster_Experiment Experimental Setup cluster_Data_Acquisition Data Acquisition & Analysis Isolation Cardiomyocyte Isolation Loading Loading with Ca²⁺ Indicator (e.g., Fluo-4 AM) Isolation->Loading Mounting Mounting on Microscope Stage Loading->Mounting Perfusion Perfusion with Control/JTV-519 Solution Mounting->Perfusion Stimulation Electrical Field Stimulation Perfusion->Stimulation Imaging Confocal Line-Scan Imaging Stimulation->Imaging Analysis Analysis of Ca²⁺ Transients, Sparks, and Waves Imaging->Analysis

Fig. 2: General workflow for intracellular calcium imaging experiments.
Electrophysiological Recordings

  • Whole-Cell Patch-Clamp: This technique is used to measure ionic currents across the cell membrane.[9] A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch under the pipette is ruptured to allow electrical access to the cell's interior. This allows for the clamping of the membrane potential at a set value and the recording of the resulting currents, such as ICa-L and INCX.

  • Action Potential Recordings: Using the patch-clamp technique in current-clamp mode, the membrane potential can be recorded to measure action potential duration and detect arrhythmogenic events like DADs.

Contractile Function Assessment
  • Video-Based Edge Detection: The contractility of single, intact cardiomyocytes can be assessed by video-based edge detection systems.[12] The change in cell length during contraction and relaxation is tracked and quantified.

  • Skinned Muscle Fiber Preparations: To investigate the direct effect of JTV-519 on the myofilaments, the cell membrane can be chemically permeabilized ("skinned"). This allows for the direct control of the intracellular environment, including the Ca²⁺ concentration, to measure force generation at different Ca²⁺ levels and determine myofilament Ca²⁺ sensitivity.[14]

Multi-channel Blocking Effects

In addition to its primary action on RyR2, JTV-519 also exhibits blocking effects on several other cardiac ion channels, which contribute to its antiarrhythmic properties. These include:

  • L-type Ca²⁺ current (ICa)[2][3]

  • Inward rectifying K⁺ current (IK1)[3]

  • Rapidly activating component of the delayed rectified K⁺ current (IKr)[3]

  • Muscarinic acetylcholine receptor-operated K⁺ current (IKAch)[3]

This multi-channel blocking profile, combined with its potent RyR2 stabilizing effect, makes JTV-519 a compound with a complex and potentially highly effective antiarrhythmic profile.

Conclusion and Future Directions

This compound represents a targeted therapeutic approach for cardiac diseases characterized by abnormal Ca²⁺ handling. Its ability to stabilize RyR2 and reduce diastolic Ca²⁺ leak addresses a fundamental mechanism of arrhythmogenesis and contractile dysfunction in heart failure. The quantitative data and experimental evidence accumulated to date strongly support its potential as a cardioprotective agent. Future research should continue to elucidate the precise molecular interactions between JTV-519 and the RyR2 complex and further explore its efficacy and safety in clinical settings for various cardiovascular diseases. The development of analogs with potentially improved specificity and side-effect profiles also remains a promising avenue for drug development professionals.

References

JTV-519 Fumarate and its Impact on Cardiac Myocyte Excitation-Contraction Coupling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JTV-519 fumarate, also known as K201, is a 1,4-benzothiazepine derivative with significant potential in the management of cardiac arrhythmias and heart failure. Its primary mechanism of action revolves around the stabilization of the cardiac ryanodine receptor (RyR2), a critical component of the excitation-contraction (EC) coupling machinery in cardiomyocytes. By modulating RyR2 function, JTV-519 addresses the pathological diastolic calcium leak from the sarcoplasmic reticulum (SR), a key contributor to cardiac dysfunction. This guide provides an in-depth technical overview of the effects of JTV-519 on cardiac myocyte EC coupling, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Stabilization of the Ryanodine Receptor (RyR2)

JTV-519 exerts its cardioprotective effects primarily by stabilizing the closed state of the RyR2 channel.[1] This action is crucial in pathological conditions such as heart failure, where RyR2 channels can become "leaky," leading to an abnormal release of calcium (Ca²⁺) from the SR during diastole. This diastolic Ca²⁺ leak can trigger delayed afterdepolarizations (DADs), contributing to cardiac arrhythmias.[2]

The stabilization of RyR2 by JTV-519 is thought to occur by increasing the binding affinity of the stabilizing protein calstabin 2 (also known as FKBP12.6) to the RyR2 channel complex.[3][4] However, there is also evidence to suggest that JTV-519 can act directly on the RyR2 channel, independent of its interaction with calstabin 2.[3][5][6] This dual mechanism ensures a robust reduction in the open probability of the RyR2 channel during diastole, effectively plugging the diastolic Ca²⁺ leak.[1][4]

Quantitative Effects on Cardiac Myocyte Function

The following tables summarize the quantitative effects of JTV-519 on various parameters of cardiac myocyte function as reported in key studies.

Table 1: Effects of JTV-519 on Sarcoplasmic Reticulum (SR) Ca²⁺ Leak and Gene Expression

ParameterConditionJTV-519 ConcentrationEffectReference
SR Ca²⁺ Leak (Half-life)Control HL-1 Cardiomyocytes1 µM▲ 52% increase (reduced leak)[7]
SR Ca²⁺ Leak (Half-life)Hypoxic HL-1 Cardiomyocytes1 µM▲ 35% increase (reduced leak)[7]
RyR2 Gene ExpressionControl HL-1 Cardiomyocytes1 µM▲ 89% increase[7]
RyR2 Gene ExpressionHypoxic HL-1 Cardiomyocytes1 µMNo significant effect[7]
Ca²⁺ Spark Frequency (SparkF)Murine Cardiomyocytes (with Ouabain)1 µM▼ Decreased[8]
SR Ca²⁺ LoadMurine Cardiomyocytes (with Ouabain)1 µM▼ Decreased[8]

Table 2: Electrophysiological Effects of JTV-519 on Pulmonary Vein Cardiomyocytes

ParameterJTV-519 ConcentrationEffectReference
Firing Rates0.1, 0.3, 1 µM▼ Reduced[2][9]
Delayed Afterdepolarization (DAD) Amplitude0.1, 0.3, 1 µM▼ Decreased[2]
Action Potential Duration0.1, 0.3, 1 µM▲ Prolonged[2][9]
L-type Ca²⁺ Current (ICa-L)0.1, 0.3, 1 µM▼ Decreased[2]
Na⁺/Ca²⁺ Exchanger Current (INCX)0.1, 0.3, 1 µM▼ Decreased[2]
Transient Inward Current (Iti)0.1, 0.3, 1 µM▼ Decreased[2]
Ca²⁺ Transients0.1, 0.3, 1 µM▼ Decreased[2][9]
SR Ca²⁺ Content1 µM▼ Reduced[2][9]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways involved in EC coupling and how JTV-519 modulates them.

JTV519_Mechanism_of_Action cluster_EC_Coupling Normal Excitation-Contraction Coupling cluster_Pathophysiology Pathophysiology (e.g., Heart Failure) cluster_JTV519_Intervention JTV-519 Intervention AP Action Potential LCC L-type Ca²⁺ Channel AP->LCC Depolarization Ca_influx Ca²⁺ Influx (Trigger Ca²⁺) LCC->Ca_influx Opens RyR2 Ryanodine Receptor 2 (RyR2) Ca_influx->RyR2 Activates Ca_release Ca²⁺ Release (CICR) RyR2->Ca_release Opens SR Sarcoplasmic Reticulum (SR) Myofilaments Myofilaments Ca_release->Myofilaments Binds to Troponin C Contraction Contraction Myofilaments->Contraction PKA PKA Hyperphosphorylation Leaky_RyR2 Leaky RyR2 PKA->Leaky_RyR2 Phosphorylates RyR2 Calstabin2 Calstabin2 (FKBP12.6) Calstabin2->Leaky_RyR2 Dissociates from Diastolic_Leak Diastolic Ca²⁺ Leak Leaky_RyR2->Diastolic_Leak JTV519 JTV-519 (K201) Arrhythmias Arrhythmias (DADs) Diastolic_Leak->Arrhythmias Stabilized_RyR2 Stabilized RyR2 (Closed State) JTV519->Stabilized_RyR2 Stabilizes Reduced_Leak Reduced Diastolic Ca²⁺ Leak Stabilized_RyR2->Reduced_Leak Results in Antiarrhythmic Antiarrhythmic Effect Reduced_Leak->Antiarrhythmic

Fig. 1: Mechanism of JTV-519 in correcting pathological RyR2 function.

Detailed Experimental Protocols

A comprehensive understanding of the effects of JTV-519 necessitates a review of the experimental methodologies employed in its characterization.

Isolated Cardiomyocyte Preparation
  • Enzymatic Digestion: Ventricular myocytes are typically isolated from animal models (e.g., rats, rabbits) through enzymatic digestion.[10][11] The heart is retrogradely perfused via the aorta on a Langendorff apparatus with a Ca²⁺-free buffer, followed by a solution containing collagenase and hyaluronidase to dissociate the individual cells.[10][11]

  • Cell Culture: For longer-term studies, isolated myocytes can be cultured. For instance, the HL-1 cell line, derived from mouse atrial cardiomyocytes, is often used.[7]

Measurement of Intracellular Ca²⁺ Dynamics
  • Fluorescent Ca²⁺ Indicators: Intracellular Ca²⁺ concentration ([Ca²⁺]i) is commonly measured using fluorescent dyes such as Indo-1 or Fura-2.[9][12] Cells are loaded with the acetoxymethyl (AM) ester form of the dye, which is then cleaved by intracellular esterases, trapping the indicator inside the cell.

  • Confocal Microscopy: To visualize localized Ca²⁺ release events, such as Ca²⁺ sparks and waves, confocal microscopy is employed.[13] This technique provides high spatial and temporal resolution, allowing for the quantification of spark frequency, amplitude, and duration.

  • Experimental Workflow for Ca²⁺ Imaging:

Calcium_Imaging_Workflow cluster_Preparation Cell Preparation cluster_Experiment Experimental Setup cluster_Data_Acquisition Data Acquisition & Analysis Isolation Cardiomyocyte Isolation Loading Loading with Ca²⁺ Indicator (e.g., Fluo-4 AM) Isolation->Loading Mounting Mounting on Microscope Stage Loading->Mounting Perfusion Perfusion with Control/JTV-519 Solution Mounting->Perfusion Stimulation Electrical Field Stimulation Perfusion->Stimulation Imaging Confocal Line-Scan Imaging Stimulation->Imaging Analysis Analysis of Ca²⁺ Transients, Sparks, and Waves Imaging->Analysis

Fig. 2: General workflow for intracellular calcium imaging experiments.
Electrophysiological Recordings

  • Whole-Cell Patch-Clamp: This technique is used to measure ionic currents across the cell membrane.[9] A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch under the pipette is ruptured to allow electrical access to the cell's interior. This allows for the clamping of the membrane potential at a set value and the recording of the resulting currents, such as ICa-L and INCX.

  • Action Potential Recordings: Using the patch-clamp technique in current-clamp mode, the membrane potential can be recorded to measure action potential duration and detect arrhythmogenic events like DADs.

Contractile Function Assessment
  • Video-Based Edge Detection: The contractility of single, intact cardiomyocytes can be assessed by video-based edge detection systems.[12] The change in cell length during contraction and relaxation is tracked and quantified.

  • Skinned Muscle Fiber Preparations: To investigate the direct effect of JTV-519 on the myofilaments, the cell membrane can be chemically permeabilized ("skinned"). This allows for the direct control of the intracellular environment, including the Ca²⁺ concentration, to measure force generation at different Ca²⁺ levels and determine myofilament Ca²⁺ sensitivity.[14]

Multi-channel Blocking Effects

In addition to its primary action on RyR2, JTV-519 also exhibits blocking effects on several other cardiac ion channels, which contribute to its antiarrhythmic properties. These include:

  • L-type Ca²⁺ current (ICa)[2][3]

  • Inward rectifying K⁺ current (IK1)[3]

  • Rapidly activating component of the delayed rectified K⁺ current (IKr)[3]

  • Muscarinic acetylcholine receptor-operated K⁺ current (IKAch)[3]

This multi-channel blocking profile, combined with its potent RyR2 stabilizing effect, makes JTV-519 a compound with a complex and potentially highly effective antiarrhythmic profile.

Conclusion and Future Directions

This compound represents a targeted therapeutic approach for cardiac diseases characterized by abnormal Ca²⁺ handling. Its ability to stabilize RyR2 and reduce diastolic Ca²⁺ leak addresses a fundamental mechanism of arrhythmogenesis and contractile dysfunction in heart failure. The quantitative data and experimental evidence accumulated to date strongly support its potential as a cardioprotective agent. Future research should continue to elucidate the precise molecular interactions between JTV-519 and the RyR2 complex and further explore its efficacy and safety in clinical settings for various cardiovascular diseases. The development of analogs with potentially improved specificity and side-effect profiles also remains a promising avenue for drug development professionals.

References

Unlocking Cardioproprotection: A Technical Guide to JTV-519 Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core cardioprotective properties of JTV-519 fumarate (also known as K201), a novel 1,4-benzothiazepine derivative. JTV-519 has demonstrated significant potential in mitigating cardiac dysfunction, particularly in the context of heart failure and arrhythmias. This document provides a comprehensive overview of its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Stabilizing the Ryanodine Receptor

The primary cardioprotective effect of JTV-519 stems from its ability to stabilize the cardiac ryanodine receptor (RyR2) in its closed state.[1][2] RyR2 is a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes. In pathological conditions such as heart failure, RyR2 can become "leaky," leading to an abnormal diastolic efflux of calcium from the SR.[3] This calcium leak can trigger delayed afterdepolarizations, leading to cardiac arrhythmias, and can also contribute to contractile dysfunction.[1][4]

JTV-519 is believed to exert its stabilizing effect by increasing the binding affinity of calstabin-2 (FKBP12.6) to RyR2.[2][5] Calstabin-2 is a regulatory protein that naturally stabilizes the closed conformation of the RyR2 channel.[2] However, there is also evidence to suggest that JTV-519 can directly act on the RyR2 channel, independent of its interaction with calstabin-2, to prevent conformational changes that lead to calcium leakage.[1] By preventing this diastolic calcium leak, JTV-519 helps to maintain proper intracellular calcium homeostasis, thereby preventing arrhythmias and improving overall cardiac function.[1][4]

Beyond its primary action on RyR2, JTV-519 has been shown to be a multi-channel blocker, affecting various other ion channels in cardiomyocytes, which contributes to its antiarrhythmic properties.[5][6]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound from various preclinical studies.

Table 1: Effects of JTV-519 on Ryanodine Receptor (RyR2) and SERCA

ParameterSpeciesPreparationJTV-519 ConcentrationEffectCitation
RyR2
EC50 for Ca2+ activation of [3H]ryanodine bindingNot SpecifiedNot SpecifiedNot SpecifiedIncreased from 180 ± 16 nM to 260 ± 2 nM[1]
SERCA
IC50 for SERCA-dependent ATPase activityCardiac MuscleMicrosomesat 200 µM Ca2+130 µM[5]
IC50 for SERCA-dependent ATPase activityCardiac MuscleMicrosomesat 2 µM Ca2+19 µM[5]
IC50 for SERCA-dependent ATPase activityCardiac MuscleMicrosomesat 0.25 µM Ca2+9 µM[5]

Table 2: Effects of JTV-519 on Cardiac Ion Channels

Ion Channel CurrentSpeciesJTV-519 Concentration% InhibitionCitation
L-type Ca2+ current (ICa)Rat1.0 µM22.0 ± 3.3%[7]
L-type Ca2+ current (ICa)Rat3.0 µM59.6 ± 1.4%[7]
Sodium Current (INa)Not SpecifiedNot SpecifiedBlocks in a voltage- and frequency-dependent manner[5]
Inward Rectifying K+ Current (IK1)Not SpecifiedNot SpecifiedBlocked[5]
Rapidly Activating Delayed Rectifier K+ Current (IKr)Not SpecifiedNot SpecifiedBlocked[5]
Muscarinic Acetylcholine Receptor-Operated K+ Current (IKACh)Not SpecifiedNot SpecifiedBlocked[5]

Table 3: Effects of JTV-519 on Cardiac Function

ParameterAnimal ModelJTV-519 TreatmentOutcomeCitation
Left Ventricular Developed Pressure (% recovery after ischemia/reperfusion)Isolated Rat Heart0.3 - 3.0 µMImproved in a concentration-dependent manner[7]
Postischemic Reperfusion Intracellular Ca2+ (% change from baseline)Isolated Rat Heart0.3 µMReduced increase from 42.7 ± 3.2% to 18.4 ± 9.1%[7]
Diastolic Ca2+ EventsRat Ventricular Cardiomyocytes1.0 µmol/LSignificantly reduced magnitude[8]
Diastolic Contractile Events (% RCL)Rat Ventricular Cardiomyocytes1.0 µmol/LReduced from 4.90 ± 0.73 to 0.77 ± 0.33[8]
Ca2+ Spark FrequencyMurine Cardiomyocytes1 µmol·L−1Significantly reduced[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of JTV-519's cardioprotective properties.

Isolation of Adult Ventricular Cardiomyocytes

This protocol is adapted from established methods for isolating viable cardiomyocytes for in vitro studies.

Materials:

  • Langendorff perfusion system

  • Collagenase (Type II)

  • Protease (Type XIV)

  • Calcium-free Tyrode's solution (in mM: 137 NaCl, 5.4 KCl, 1.2 MgCl2, 1.2 NaH2PO4, 10 glucose, 20 HEPES; pH 7.3)

  • Enzyme solution (Calcium-free Tyrode's with 0.5 mg/ml collagenase and 0.06 mg/ml protease)

  • HEPES-buffered external solution (in mM: 137 NaCl, 5.4 KCl, 1 CaCl2, 1.2 MgCl2, 1.2 NaH2PO4, 20 glucose, 20 HEPES; pH 7.4)

Procedure:

  • Anesthetize the animal (e.g., rat) and quickly excise the heart.

  • Mount the heart on the Langendorff apparatus and perfuse with oxygenated, 37°C calcium-free Tyrode's solution for 5 minutes to wash out the blood.

  • Switch the perfusion to the enzyme solution and digest for approximately 15 minutes.

  • Remove the heart from the apparatus, mince the ventricular tissue into small pieces in the external solution.

  • Gently triturate the tissue with a pipette to release individual cardiomyocytes.

  • Filter the cell suspension to remove undigested tissue.

  • Allow the myocytes to settle by gravity and resuspend in fresh external solution.

  • Gradually reintroduce calcium to the myocytes to avoid calcium paradox.

Induction of Tachycardia-Induced Heart Failure

This protocol describes a common in vivo model for studying heart failure.

Materials:

  • Pacemaker

  • Fluoroscopy or echocardiography equipment

  • Sterile surgical instruments

Procedure:

  • Under general anesthesia and sterile conditions, implant a pacemaker lead into the right ventricle or right atrium of the experimental animal (e.g., dog or pig).

  • Connect the lead to a pacemaker generator implanted subcutaneously.

  • After a recovery period, program the pacemaker to pace the heart at a high rate (e.g., 220-240 beats per minute) continuously for several weeks (typically 3-4 weeks).

  • Monitor the development of heart failure using echocardiography to assess parameters such as ejection fraction, left ventricular dimensions, and fractional shortening.

  • Once heart failure is established, the animal model can be used to test the effects of therapeutic interventions like JTV-519.

Measurement of Calcium Sparks

This protocol outlines the use of confocal microscopy and a fluorescent calcium indicator to visualize subcellular calcium release events.

Materials:

  • Isolated cardiomyocytes

  • Fluo-4 AM (calcium indicator)

  • Pluronic F-127

  • Confocal microscope with line-scanning capabilities

  • Image analysis software

Procedure:

  • Load the isolated cardiomyocytes with Fluo-4 AM by incubating them in a solution containing the dye and Pluronic F-127 for a specified time.

  • Wash the cells to remove excess dye.

  • Place the coverslip with the loaded cells on the stage of the confocal microscope.

  • Use the line-scan mode to acquire images along a single line within a cardiomyocyte at a high temporal resolution.

  • Excite the Fluo-4 at 488 nm and collect the emission fluorescence above 505 nm.

  • Record spontaneous calcium sparks in resting cardiomyocytes or under conditions of cellular stress.

  • Analyze the recorded images to determine the frequency, amplitude, and spatial and temporal properties of the calcium sparks.

Patch-Clamp Electrophysiology

This protocol is a standard technique for studying the effects of JTV-519 on various cardiac ion channels.

Materials:

  • Isolated cardiomyocytes

  • Patch-clamp amplifier and data acquisition system

  • Micropipette puller and polisher

  • Borosilicate glass capillaries

  • Internal (pipette) and external (bath) solutions specific for the ion channel of interest

Procedure:

  • Pull and fire-polish glass micropipettes to have a resistance of 2-5 MΩ when filled with the internal solution.

  • Place the isolated cardiomyocytes in a recording chamber on the stage of an inverted microscope.

  • Using a micromanipulator, carefully approach a myocyte with the micropipette and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Apply a series of voltage-clamp protocols to elicit and record the specific ion channel currents of interest (e.g., ICa, IKr, INa).

  • Perfuse the cell with the external solution containing different concentrations of JTV-519 to determine its effects on the channel's current amplitude and kinetics.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways influenced by JTV-519 and a typical experimental workflow for its investigation.

JTV519_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Beta-Adrenergic\nStimulation Beta-Adrenergic Stimulation BetaAR β-AR Beta-Adrenergic\nStimulation->BetaAR Activates AC Adenylyl Cyclase BetaAR->AC Activates cAMP cAMP AC->cAMP Produces LTypeCa L-type Ca2+ Channel Ca Ca2+ LTypeCa->Ca Influx PKA PKA cAMP->PKA Activates RyR2 RyR2 PKA->RyR2 Phosphorylates (promotes leak) CaMKII CaMKII CaMKII->RyR2 Phosphorylates (promotes leak) Ca->CaMKII Activates RyR2->Ca Diastolic Leak Calstabin2 Calstabin-2 RyR2->Calstabin2 Binds to stabilize JTV519 JTV-519 JTV519->RyR2 Stabilizes (inhibits leak) JTV519->Calstabin2 Enhances binding to RyR2 SR_Ca SR Ca2+ SR_Ca->RyR2

Caption: JTV-519 signaling pathway in cardiomyocytes.

JTV519_Experimental_Workflow start Start: Hypothesis JTV-519 is cardioprotective model In Vivo Model: Tachycardia-Induced Heart Failure start->model invitro In Vitro Model: Isolate Adult Ventricular Myocytes start->invitro treatment Administer JTV-519 (vs. Vehicle Control) model->treatment invitro->treatment echo Assess Cardiac Function: Echocardiography (Ejection Fraction) treatment->echo arrhythmia Assess Arrhythmia: ECG Monitoring treatment->arrhythmia ca_imaging Cellular Analysis: Calcium Imaging (Ca2+ Sparks) treatment->ca_imaging patch_clamp Cellular Analysis: Patch-Clamp (Ion Channel Currents) treatment->patch_clamp data_analysis Data Analysis and Interpretation echo->data_analysis arrhythmia->data_analysis ca_imaging->data_analysis patch_clamp->data_analysis conclusion Conclusion: Elucidate Cardioprotective Mechanism of JTV-519 data_analysis->conclusion

Caption: Experimental workflow for investigating JTV-519.

References

Unlocking Cardioproprotection: A Technical Guide to JTV-519 Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core cardioprotective properties of JTV-519 fumarate (also known as K201), a novel 1,4-benzothiazepine derivative. JTV-519 has demonstrated significant potential in mitigating cardiac dysfunction, particularly in the context of heart failure and arrhythmias. This document provides a comprehensive overview of its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Stabilizing the Ryanodine Receptor

The primary cardioprotective effect of JTV-519 stems from its ability to stabilize the cardiac ryanodine receptor (RyR2) in its closed state.[1][2] RyR2 is a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes. In pathological conditions such as heart failure, RyR2 can become "leaky," leading to an abnormal diastolic efflux of calcium from the SR.[3] This calcium leak can trigger delayed afterdepolarizations, leading to cardiac arrhythmias, and can also contribute to contractile dysfunction.[1][4]

JTV-519 is believed to exert its stabilizing effect by increasing the binding affinity of calstabin-2 (FKBP12.6) to RyR2.[2][5] Calstabin-2 is a regulatory protein that naturally stabilizes the closed conformation of the RyR2 channel.[2] However, there is also evidence to suggest that JTV-519 can directly act on the RyR2 channel, independent of its interaction with calstabin-2, to prevent conformational changes that lead to calcium leakage.[1] By preventing this diastolic calcium leak, JTV-519 helps to maintain proper intracellular calcium homeostasis, thereby preventing arrhythmias and improving overall cardiac function.[1][4]

Beyond its primary action on RyR2, JTV-519 has been shown to be a multi-channel blocker, affecting various other ion channels in cardiomyocytes, which contributes to its antiarrhythmic properties.[5][6]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound from various preclinical studies.

Table 1: Effects of JTV-519 on Ryanodine Receptor (RyR2) and SERCA

ParameterSpeciesPreparationJTV-519 ConcentrationEffectCitation
RyR2
EC50 for Ca2+ activation of [3H]ryanodine bindingNot SpecifiedNot SpecifiedNot SpecifiedIncreased from 180 ± 16 nM to 260 ± 2 nM[1]
SERCA
IC50 for SERCA-dependent ATPase activityCardiac MuscleMicrosomesat 200 µM Ca2+130 µM[5]
IC50 for SERCA-dependent ATPase activityCardiac MuscleMicrosomesat 2 µM Ca2+19 µM[5]
IC50 for SERCA-dependent ATPase activityCardiac MuscleMicrosomesat 0.25 µM Ca2+9 µM[5]

Table 2: Effects of JTV-519 on Cardiac Ion Channels

Ion Channel CurrentSpeciesJTV-519 Concentration% InhibitionCitation
L-type Ca2+ current (ICa)Rat1.0 µM22.0 ± 3.3%[7]
L-type Ca2+ current (ICa)Rat3.0 µM59.6 ± 1.4%[7]
Sodium Current (INa)Not SpecifiedNot SpecifiedBlocks in a voltage- and frequency-dependent manner[5]
Inward Rectifying K+ Current (IK1)Not SpecifiedNot SpecifiedBlocked[5]
Rapidly Activating Delayed Rectifier K+ Current (IKr)Not SpecifiedNot SpecifiedBlocked[5]
Muscarinic Acetylcholine Receptor-Operated K+ Current (IKACh)Not SpecifiedNot SpecifiedBlocked[5]

Table 3: Effects of JTV-519 on Cardiac Function

ParameterAnimal ModelJTV-519 TreatmentOutcomeCitation
Left Ventricular Developed Pressure (% recovery after ischemia/reperfusion)Isolated Rat Heart0.3 - 3.0 µMImproved in a concentration-dependent manner[7]
Postischemic Reperfusion Intracellular Ca2+ (% change from baseline)Isolated Rat Heart0.3 µMReduced increase from 42.7 ± 3.2% to 18.4 ± 9.1%[7]
Diastolic Ca2+ EventsRat Ventricular Cardiomyocytes1.0 µmol/LSignificantly reduced magnitude[8]
Diastolic Contractile Events (% RCL)Rat Ventricular Cardiomyocytes1.0 µmol/LReduced from 4.90 ± 0.73 to 0.77 ± 0.33[8]
Ca2+ Spark FrequencyMurine Cardiomyocytes1 µmol·L−1Significantly reduced[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of JTV-519's cardioprotective properties.

Isolation of Adult Ventricular Cardiomyocytes

This protocol is adapted from established methods for isolating viable cardiomyocytes for in vitro studies.

Materials:

  • Langendorff perfusion system

  • Collagenase (Type II)

  • Protease (Type XIV)

  • Calcium-free Tyrode's solution (in mM: 137 NaCl, 5.4 KCl, 1.2 MgCl2, 1.2 NaH2PO4, 10 glucose, 20 HEPES; pH 7.3)

  • Enzyme solution (Calcium-free Tyrode's with 0.5 mg/ml collagenase and 0.06 mg/ml protease)

  • HEPES-buffered external solution (in mM: 137 NaCl, 5.4 KCl, 1 CaCl2, 1.2 MgCl2, 1.2 NaH2PO4, 20 glucose, 20 HEPES; pH 7.4)

Procedure:

  • Anesthetize the animal (e.g., rat) and quickly excise the heart.

  • Mount the heart on the Langendorff apparatus and perfuse with oxygenated, 37°C calcium-free Tyrode's solution for 5 minutes to wash out the blood.

  • Switch the perfusion to the enzyme solution and digest for approximately 15 minutes.

  • Remove the heart from the apparatus, mince the ventricular tissue into small pieces in the external solution.

  • Gently triturate the tissue with a pipette to release individual cardiomyocytes.

  • Filter the cell suspension to remove undigested tissue.

  • Allow the myocytes to settle by gravity and resuspend in fresh external solution.

  • Gradually reintroduce calcium to the myocytes to avoid calcium paradox.

Induction of Tachycardia-Induced Heart Failure

This protocol describes a common in vivo model for studying heart failure.

Materials:

  • Pacemaker

  • Fluoroscopy or echocardiography equipment

  • Sterile surgical instruments

Procedure:

  • Under general anesthesia and sterile conditions, implant a pacemaker lead into the right ventricle or right atrium of the experimental animal (e.g., dog or pig).

  • Connect the lead to a pacemaker generator implanted subcutaneously.

  • After a recovery period, program the pacemaker to pace the heart at a high rate (e.g., 220-240 beats per minute) continuously for several weeks (typically 3-4 weeks).

  • Monitor the development of heart failure using echocardiography to assess parameters such as ejection fraction, left ventricular dimensions, and fractional shortening.

  • Once heart failure is established, the animal model can be used to test the effects of therapeutic interventions like JTV-519.

Measurement of Calcium Sparks

This protocol outlines the use of confocal microscopy and a fluorescent calcium indicator to visualize subcellular calcium release events.

Materials:

  • Isolated cardiomyocytes

  • Fluo-4 AM (calcium indicator)

  • Pluronic F-127

  • Confocal microscope with line-scanning capabilities

  • Image analysis software

Procedure:

  • Load the isolated cardiomyocytes with Fluo-4 AM by incubating them in a solution containing the dye and Pluronic F-127 for a specified time.

  • Wash the cells to remove excess dye.

  • Place the coverslip with the loaded cells on the stage of the confocal microscope.

  • Use the line-scan mode to acquire images along a single line within a cardiomyocyte at a high temporal resolution.

  • Excite the Fluo-4 at 488 nm and collect the emission fluorescence above 505 nm.

  • Record spontaneous calcium sparks in resting cardiomyocytes or under conditions of cellular stress.

  • Analyze the recorded images to determine the frequency, amplitude, and spatial and temporal properties of the calcium sparks.

Patch-Clamp Electrophysiology

This protocol is a standard technique for studying the effects of JTV-519 on various cardiac ion channels.

Materials:

  • Isolated cardiomyocytes

  • Patch-clamp amplifier and data acquisition system

  • Micropipette puller and polisher

  • Borosilicate glass capillaries

  • Internal (pipette) and external (bath) solutions specific for the ion channel of interest

Procedure:

  • Pull and fire-polish glass micropipettes to have a resistance of 2-5 MΩ when filled with the internal solution.

  • Place the isolated cardiomyocytes in a recording chamber on the stage of an inverted microscope.

  • Using a micromanipulator, carefully approach a myocyte with the micropipette and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Apply a series of voltage-clamp protocols to elicit and record the specific ion channel currents of interest (e.g., ICa, IKr, INa).

  • Perfuse the cell with the external solution containing different concentrations of JTV-519 to determine its effects on the channel's current amplitude and kinetics.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways influenced by JTV-519 and a typical experimental workflow for its investigation.

JTV519_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Beta-Adrenergic\nStimulation Beta-Adrenergic Stimulation BetaAR β-AR Beta-Adrenergic\nStimulation->BetaAR Activates AC Adenylyl Cyclase BetaAR->AC Activates cAMP cAMP AC->cAMP Produces LTypeCa L-type Ca2+ Channel Ca Ca2+ LTypeCa->Ca Influx PKA PKA cAMP->PKA Activates RyR2 RyR2 PKA->RyR2 Phosphorylates (promotes leak) CaMKII CaMKII CaMKII->RyR2 Phosphorylates (promotes leak) Ca->CaMKII Activates RyR2->Ca Diastolic Leak Calstabin2 Calstabin-2 RyR2->Calstabin2 Binds to stabilize JTV519 JTV-519 JTV519->RyR2 Stabilizes (inhibits leak) JTV519->Calstabin2 Enhances binding to RyR2 SR_Ca SR Ca2+ SR_Ca->RyR2

Caption: JTV-519 signaling pathway in cardiomyocytes.

JTV519_Experimental_Workflow start Start: Hypothesis JTV-519 is cardioprotective model In Vivo Model: Tachycardia-Induced Heart Failure start->model invitro In Vitro Model: Isolate Adult Ventricular Myocytes start->invitro treatment Administer JTV-519 (vs. Vehicle Control) model->treatment invitro->treatment echo Assess Cardiac Function: Echocardiography (Ejection Fraction) treatment->echo arrhythmia Assess Arrhythmia: ECG Monitoring treatment->arrhythmia ca_imaging Cellular Analysis: Calcium Imaging (Ca2+ Sparks) treatment->ca_imaging patch_clamp Cellular Analysis: Patch-Clamp (Ion Channel Currents) treatment->patch_clamp data_analysis Data Analysis and Interpretation echo->data_analysis arrhythmia->data_analysis ca_imaging->data_analysis patch_clamp->data_analysis conclusion Conclusion: Elucidate Cardioprotective Mechanism of JTV-519 data_analysis->conclusion

Caption: Experimental workflow for investigating JTV-519.

References

JTV-519 Fumarate: A Deep Dive into its Attenuation of Store Overload-Induced Ca2+ Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pharmacological impact of JTV-519 fumarate (also known as K201) on store overload-induced Ca2+ release (SOICR), a critical mechanism implicated in cardiac arrhythmias and heart failure. JTV-519, a 1,4-benzothiazepine derivative, has emerged as a promising cardioprotective agent due to its ability to stabilize ryanodine receptors (RyR2) and mitigate aberrant Ca2+ leakage from the sarcoplasmic reticulum (SR).[1][2][3] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways associated with JTV-519's action on SOICR.

Quantitative Impact of JTV-519 on a Molecular Level

JTV-519 exhibits a concentration-dependent inhibitory effect on SOICR and related molecular components. The following tables summarize the key quantitative findings from various studies, offering a clear comparison of its potency and effects across different experimental models.

Table 1: Inhibitory Potency of JTV-519 on SOICR

ParameterCell TypeMethod of SOICR InductionIC50 ValueReference
Inhibition of SOICRRat Ventricular MyocytesElevated External Ca2+ (6 mM)~3 µM[4]

Table 2: Dose-Dependent Effects of JTV-519 on RyR2 and SERCA

TargetExperimental SystemParameter MeasuredJTV-519 ConcentrationObserved EffectReference
SERCA (Cardiac Muscle)Isolated SR MicrosomesATPase Activity9 µMIC50 at 0.25 µM Ca2+[5]
SERCA (Cardiac Muscle)Isolated SR MicrosomesATPase Activity19 µMIC50 at 2 µM Ca2+[5]
SERCA (Cardiac Muscle)Isolated SR MicrosomesATPase Activity130 µMIC50 at 200 µM Ca2+[5]
RyR1 (Skeletal Muscle)Isolated SR MicrosomesCa2+ Release≥5 µMIncreased RyR1-mediated Ca2+ release[5]
RyR2 (Cardiac Muscle)Reconstituted BilayersOpen Probability (Po)≥5 µMIncreased Po under systolic Ca2+ conditions (~5 µM)[5]
RyR2 (Cardiac Muscle)Reconstituted BilayersOpen Probability (Po)Not specifiedNo effect under diastolic Ca2+ conditions (~100 nM)[5]
RyR2 (Failing Heart)Isolated SR[3H]ryanodine BindingNot specifiedIncreased binding[6]
RyR2 (Failing Heart)Isolated SRRate of Ca2+ ReleaseNot specifiedIncreased rate[6]

Deciphering the Mechanism: Experimental Approaches

The investigation of JTV-519's effect on SOICR involves a variety of sophisticated experimental protocols. These methodologies are crucial for understanding its mechanism of action and therapeutic potential.

Induction and Measurement of SOICR in Isolated Cardiomyocytes

A common method to study SOICR involves the isolation of ventricular myocytes from animal models, such as rats.[4]

Experimental Protocol:

  • Cell Isolation: Ventricular myocytes are enzymatically dissociated from the heart.

  • Fluorescent Dye Loading: The isolated cells are loaded with a Ca2+-sensitive fluorescent indicator, such as fluo-4-AM or fura-2-AM.[4][7]

  • Induction of SOICR: SOICR is induced by increasing the extracellular Ca2+ concentration ([Ca2+]o), for instance, to 6 mM.[4] This leads to Ca2+ overload in the sarcoplasmic reticulum. Alternatively, treatment with agents like ouabain can be used to induce intracellular Ca2+ overload.[8]

  • Drug Application: JTV-519 is applied at various concentrations to the cells.

  • Ca2+ Imaging: Spontaneous Ca2+ release events, such as Ca2+ waves and sparks, are monitored using single-cell Ca2+ imaging techniques (e.g., confocal microscopy).[4][8]

  • Data Analysis: The frequency and amplitude of Ca2+ release events are quantified and analyzed to determine the effect of JTV-519. The total Ca2+ release can be calculated by integrating the oscillation peaks.[4]

Investigating JTV-519's Effect on RyR2 in a Reconstituted System

To dissect the direct interaction of JTV-519 with the RyR2 channel, researchers utilize artificial lipid bilayer systems.

Experimental Protocol:

  • SR Vesicle Isolation: Sarcoplasmic reticulum vesicles containing RyR2 are isolated from cardiac tissue.[9]

  • Bilayer Formation: An artificial lipid bilayer is formed, separating two chambers (cis and trans, representing the cytoplasmic and luminal sides, respectively).[9]

  • Vesicle Fusion: The SR vesicles are fused into the lipid bilayer, incorporating the RyR2 channels.

  • Channel Activity Recording: The activity of single RyR2 channels is recorded under voltage-clamp conditions.

  • Modulator Application: JTV-519 and varying concentrations of Ca2+ are added to the cis and/or trans chambers to assess their impact on channel gating (open probability).[5]

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

SOICR_Pathway cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol SR_Ca_overload SR Ca2+ Overload RyR2 Ryanodine Receptor 2 (RyR2) SR_Ca_overload->RyR2 Activates Ca_leak Diastolic Ca2+ Leak (SOICR) RyR2->Ca_leak Cytosolic_Ca Increased Cytosolic Ca2+ Ca_leak->Cytosolic_Ca DADs Delayed Afterdepolarizations (DADs) Cytosolic_Ca->DADs Arrhythmia Arrhythmia DADs->Arrhythmia JTV519 JTV-519 JTV519->RyR2 Stabilizes in closed state

Caption: Signaling pathway of store overload-induced Ca2+ release (SOICR) and the inhibitory action of JTV-519.

Experimental_Workflow cluster_Cardiomyocyte Cardiomyocyte Isolation & Preparation cluster_SOICR_Induction SOICR Induction & Treatment cluster_Data_Acquisition Data Acquisition & Analysis A1 Isolate Ventricular Myocytes A2 Load with Ca2+ Indicator (e.g., fluo-4) A1->A2 B1 Induce SR Ca2+ Overload (e.g., High External Ca2+ or Ouabain) A2->B1 B2 Treat with JTV-519 (Varying Concentrations) B1->B2 C1 Perform Single-Cell Ca2+ Imaging B2->C1 C2 Quantify Ca2+ Sparks and Waves C1->C2 C3 Calculate IC50 for SOICR Inhibition C2->C3

Caption: Experimental workflow for assessing the impact of JTV-519 on SOICR in isolated cardiomyocytes.

Concluding Remarks

This compound demonstrates a clear, concentration-dependent inhibitory effect on store overload-induced Ca2+ release.[4] Its primary mechanism of action involves the stabilization of the RyR2 channel in its closed state, thereby reducing diastolic Ca2+ leak from the sarcoplasmic reticulum.[1][2] Notably, some evidence suggests this action may be independent of the FKBP12.6 protein, a known RyR2 modulator.[10][11] The methodologies outlined in this guide provide a robust framework for the continued investigation of JTV-519 and similar compounds. For drug development professionals, the quantitative data presented underscores the therapeutic potential of targeting SOICR for the management of cardiac arrhythmias and heart failure. Further research is warranted to fully elucidate the clinical efficacy and safety profile of JTV-519.

References

JTV-519 Fumarate: A Deep Dive into its Attenuation of Store Overload-Induced Ca2+ Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pharmacological impact of JTV-519 fumarate (also known as K201) on store overload-induced Ca2+ release (SOICR), a critical mechanism implicated in cardiac arrhythmias and heart failure. JTV-519, a 1,4-benzothiazepine derivative, has emerged as a promising cardioprotective agent due to its ability to stabilize ryanodine receptors (RyR2) and mitigate aberrant Ca2+ leakage from the sarcoplasmic reticulum (SR).[1][2][3] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways associated with JTV-519's action on SOICR.

Quantitative Impact of JTV-519 on a Molecular Level

JTV-519 exhibits a concentration-dependent inhibitory effect on SOICR and related molecular components. The following tables summarize the key quantitative findings from various studies, offering a clear comparison of its potency and effects across different experimental models.

Table 1: Inhibitory Potency of JTV-519 on SOICR

ParameterCell TypeMethod of SOICR InductionIC50 ValueReference
Inhibition of SOICRRat Ventricular MyocytesElevated External Ca2+ (6 mM)~3 µM[4]

Table 2: Dose-Dependent Effects of JTV-519 on RyR2 and SERCA

TargetExperimental SystemParameter MeasuredJTV-519 ConcentrationObserved EffectReference
SERCA (Cardiac Muscle)Isolated SR MicrosomesATPase Activity9 µMIC50 at 0.25 µM Ca2+[5]
SERCA (Cardiac Muscle)Isolated SR MicrosomesATPase Activity19 µMIC50 at 2 µM Ca2+[5]
SERCA (Cardiac Muscle)Isolated SR MicrosomesATPase Activity130 µMIC50 at 200 µM Ca2+[5]
RyR1 (Skeletal Muscle)Isolated SR MicrosomesCa2+ Release≥5 µMIncreased RyR1-mediated Ca2+ release[5]
RyR2 (Cardiac Muscle)Reconstituted BilayersOpen Probability (Po)≥5 µMIncreased Po under systolic Ca2+ conditions (~5 µM)[5]
RyR2 (Cardiac Muscle)Reconstituted BilayersOpen Probability (Po)Not specifiedNo effect under diastolic Ca2+ conditions (~100 nM)[5]
RyR2 (Failing Heart)Isolated SR[3H]ryanodine BindingNot specifiedIncreased binding[6]
RyR2 (Failing Heart)Isolated SRRate of Ca2+ ReleaseNot specifiedIncreased rate[6]

Deciphering the Mechanism: Experimental Approaches

The investigation of JTV-519's effect on SOICR involves a variety of sophisticated experimental protocols. These methodologies are crucial for understanding its mechanism of action and therapeutic potential.

Induction and Measurement of SOICR in Isolated Cardiomyocytes

A common method to study SOICR involves the isolation of ventricular myocytes from animal models, such as rats.[4]

Experimental Protocol:

  • Cell Isolation: Ventricular myocytes are enzymatically dissociated from the heart.

  • Fluorescent Dye Loading: The isolated cells are loaded with a Ca2+-sensitive fluorescent indicator, such as fluo-4-AM or fura-2-AM.[4][7]

  • Induction of SOICR: SOICR is induced by increasing the extracellular Ca2+ concentration ([Ca2+]o), for instance, to 6 mM.[4] This leads to Ca2+ overload in the sarcoplasmic reticulum. Alternatively, treatment with agents like ouabain can be used to induce intracellular Ca2+ overload.[8]

  • Drug Application: JTV-519 is applied at various concentrations to the cells.

  • Ca2+ Imaging: Spontaneous Ca2+ release events, such as Ca2+ waves and sparks, are monitored using single-cell Ca2+ imaging techniques (e.g., confocal microscopy).[4][8]

  • Data Analysis: The frequency and amplitude of Ca2+ release events are quantified and analyzed to determine the effect of JTV-519. The total Ca2+ release can be calculated by integrating the oscillation peaks.[4]

Investigating JTV-519's Effect on RyR2 in a Reconstituted System

To dissect the direct interaction of JTV-519 with the RyR2 channel, researchers utilize artificial lipid bilayer systems.

Experimental Protocol:

  • SR Vesicle Isolation: Sarcoplasmic reticulum vesicles containing RyR2 are isolated from cardiac tissue.[9]

  • Bilayer Formation: An artificial lipid bilayer is formed, separating two chambers (cis and trans, representing the cytoplasmic and luminal sides, respectively).[9]

  • Vesicle Fusion: The SR vesicles are fused into the lipid bilayer, incorporating the RyR2 channels.

  • Channel Activity Recording: The activity of single RyR2 channels is recorded under voltage-clamp conditions.

  • Modulator Application: JTV-519 and varying concentrations of Ca2+ are added to the cis and/or trans chambers to assess their impact on channel gating (open probability).[5]

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

SOICR_Pathway cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol SR_Ca_overload SR Ca2+ Overload RyR2 Ryanodine Receptor 2 (RyR2) SR_Ca_overload->RyR2 Activates Ca_leak Diastolic Ca2+ Leak (SOICR) RyR2->Ca_leak Cytosolic_Ca Increased Cytosolic Ca2+ Ca_leak->Cytosolic_Ca DADs Delayed Afterdepolarizations (DADs) Cytosolic_Ca->DADs Arrhythmia Arrhythmia DADs->Arrhythmia JTV519 JTV-519 JTV519->RyR2 Stabilizes in closed state

Caption: Signaling pathway of store overload-induced Ca2+ release (SOICR) and the inhibitory action of JTV-519.

Experimental_Workflow cluster_Cardiomyocyte Cardiomyocyte Isolation & Preparation cluster_SOICR_Induction SOICR Induction & Treatment cluster_Data_Acquisition Data Acquisition & Analysis A1 Isolate Ventricular Myocytes A2 Load with Ca2+ Indicator (e.g., fluo-4) A1->A2 B1 Induce SR Ca2+ Overload (e.g., High External Ca2+ or Ouabain) A2->B1 B2 Treat with JTV-519 (Varying Concentrations) B1->B2 C1 Perform Single-Cell Ca2+ Imaging B2->C1 C2 Quantify Ca2+ Sparks and Waves C1->C2 C3 Calculate IC50 for SOICR Inhibition C2->C3

Caption: Experimental workflow for assessing the impact of JTV-519 on SOICR in isolated cardiomyocytes.

Concluding Remarks

This compound demonstrates a clear, concentration-dependent inhibitory effect on store overload-induced Ca2+ release.[4] Its primary mechanism of action involves the stabilization of the RyR2 channel in its closed state, thereby reducing diastolic Ca2+ leak from the sarcoplasmic reticulum.[1][2] Notably, some evidence suggests this action may be independent of the FKBP12.6 protein, a known RyR2 modulator.[10][11] The methodologies outlined in this guide provide a robust framework for the continued investigation of JTV-519 and similar compounds. For drug development professionals, the quantitative data presented underscores the therapeutic potential of targeting SOICR for the management of cardiac arrhythmias and heart failure. Further research is warranted to fully elucidate the clinical efficacy and safety profile of JTV-519.

References

Methodological & Application

JTV-519 Fumarate In Vivo Studies in Heart Failure Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTV-519, also known as K201, is a 1,4-benzothiazepine derivative that has garnered significant interest as a potential therapeutic agent for heart failure. Its principal mechanism of action is the stabilization of the ryanodine receptor 2 (RyR2), a crucial intracellular calcium (Ca2+) release channel located on the sarcoplasmic reticulum of cardiomyocytes. In the pathophysiology of heart failure, RyR2 channels can become "leaky," resulting in an abnormal diastolic efflux of Ca2+ from the sarcoplasmic reticulum. This Ca2+ leak contributes to cellular Ca2+ overload, impaired cardiac contractility, and an increased propensity for arrhythmias. JTV-519 mitigates this pathology by enhancing the binding of the stabilizing protein calstabin2 (also known as FKBP12.6) to the RyR2 channel, which helps to maintain its closed state during diastole, thereby reducing the detrimental Ca2+ leak.

These application notes provide a comprehensive overview of in vivo studies investigating JTV-519 fumarate in two well-established and clinically relevant animal models of heart failure: the mouse model of myocardial infarction (MI) and the canine model of pacing-induced heart failure.

Data Presentation

The following tables summarize the key quantitative findings from in vivo studies of JTV-519 in these heart failure models, offering a clear comparison of its therapeutic effects.

Table 1: Effects of JTV-519 on Cardiac Function in a Mouse Model of Myocardial Infarction (MI)

ParameterSham OperationMI + PlaceboMI + JTV-519
Ejection Fraction (%) Not Reported31.1 ± 3.145.8 ± 5.1*

*Statistically significant improvement compared to the MI + Placebo group (P < 0.05).[1]

Table 2: Acute Hemodynamic Effects of JTV-519 in a Canine Model of Pacing-Induced Heart Failure

ParameterChange from Pre-treatment Baseline in Heart Failure
Peak Rate of Left Ventricular Pressure Rise (+dP/dt) ▲ 19%
Left Ventricular End-Diastolic Pressure (LVEDP) ▼ 11%
Time Constant of Left Ventricular Pressure Decay (Tau) ▼ 12%

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate the replication and extension of these studies.

Mouse Model of Myocardial Infarction

This model is instrumental for evaluating the efficacy of JTV-519 in the context of heart failure developing after ischemic injury.

1.1. Induction of Myocardial Infarction

  • Animal Model: Wild-type mice are commonly used.

  • Anesthesia: Anesthetize the mice with a suitable inhalant anesthetic, such as isoflurane.

  • Surgical Procedure:

    • Perform a left lateral thoracotomy to expose the heart.

    • Permanently ligate the left anterior descending (LAD) coronary artery using a fine suture.

    • Visual confirmation of successful ligation is the immediate paling of the anterior ventricular wall.

    • Close the thoracic cavity in layers.

    • Administer appropriate post-operative analgesics and monitor the animal's recovery.

  • Sham Control: Sham-operated animals undergo the identical surgical procedure, with the exception of the LAD ligation.

1.2. JTV-519 Administration

  • Delivery Method: Continuous subcutaneous infusion via implanted osmotic mini-pumps is a standard method for long-term administration.

  • Dosage: A typical dosage is 0.5 mg/kg per hour.[2]

  • Treatment Duration: Treatment is generally initiated following the MI procedure and continued for a period of 28 days to assess effects on cardiac remodeling and function.[2]

1.3. Assessment of Cardiac Function

  • Technique: Transthoracic echocardiography is the preferred non-invasive method for serial assessment of cardiac function.

  • Key Parameters:

    • Left Ventricular Ejection Fraction (LVEF)

    • Left Ventricular Fractional Shortening (LVFS)

    • Left Ventricular Internal Dimensions at end-diastole and end-systole (LVIDd, LVIDs)

  • Procedure:

    • Lightly anesthetize the mice.

    • Utilize a high-resolution ultrasound system equipped with a high-frequency linear array transducer.

    • Acquire M-mode and two-dimensional images from the parasternal short-axis view at the level of the papillary muscles.

    • Calculate the desired cardiac parameters from the recorded images.

Canine Model of Pacing-Induced Heart Failure

This large animal model recapitulates many features of non-ischemic, dilated cardiomyopathy and is valuable for assessing the hemodynamic effects of novel therapeutic agents.

2.1. Induction of Heart Failure

  • Animal Model: Beagle or mongrel dogs are typically used.

  • Surgical Procedure:

    • Under general anesthesia and sterile conditions, implant a cardiac pacemaker.

    • A pacing lead is typically inserted transvenously and positioned in the apex of the right ventricle.

  • Pacing Protocol:

    • Allow for a recovery period of at least one week post-surgery.

    • Initiate rapid ventricular pacing at a rate of 240-250 beats per minute.

    • Continue this pacing protocol for approximately 4 weeks to induce a state of congestive heart failure.[3]

  • Confirmation of Heart Failure: The development of heart failure is characterized by clinical signs and confirmed by echocardiographic evidence of reduced ejection fraction (typically <35-45%) and increased left ventricular end-diastolic pressure.[4][5][6]

2.2. JTV-519 Administration

  • Delivery Method: For acute studies, JTV-519 is administered intravenously.

  • Dosage: A dose of 1 mg/kg has been shown to elicit acute hemodynamic effects.

2.3. Assessment of Cardiac Function

  • Techniques: A combination of non-invasive and invasive methods is employed.

    • Echocardiography: To assess global cardiac function, including ejection fraction and ventricular dimensions.

    • Invasive Hemodynamics: A pressure-transducing catheter is placed within the left ventricle to directly measure:

      • Left ventricular pressure

      • The maximal rate of pressure increase (+dP/dt), an index of contractility.

      • The maximal rate of pressure decrease (-dP/dt), an index of relaxation.

      • The time constant of isovolumic relaxation (Tau).

      • Left ventricular end-diastolic pressure (LVEDP), an indicator of filling pressure.

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of JTV-519, a typical experimental workflow, and the logical relationship of its therapeutic effects.

cluster_hf Heart Failure Condition cluster_jtv519 JTV-519 Intervention PKA Hyperphosphorylation PKA Hyperphosphorylation Calstabin2 Dissociation Calstabin2 Dissociation PKA Hyperphosphorylation->Calstabin2 Dissociation Leaky RyR2 Leaky RyR2 Calstabin2 Dissociation->Leaky RyR2 Diastolic Ca2+ Leak Diastolic Ca2+ Leak Leaky RyR2->Diastolic Ca2+ Leak JTV519 JTV-519 Increased Calstabin2 Affinity Increased Calstabin2 Affinity JTV519->Increased Calstabin2 Affinity RyR2 Stabilization RyR2 Stabilization Increased Calstabin2 Affinity->RyR2 Stabilization Reduced Ca2+ Leak Reduced Ca2+ Leak RyR2 Stabilization->Reduced Ca2+ Leak Reduced Ca2+ Leak->Diastolic Ca2+ Leak Inhibits start Start hf_induction Induction of Heart Failure (MI or Pacing) start->hf_induction baseline Baseline Cardiac Function Assessment hf_induction->baseline treatment JTV-519 or Placebo Administration baseline->treatment follow_up Follow-up Period treatment->follow_up final_assessment Final Cardiac Function Assessment follow_up->final_assessment end End final_assessment->end JTV519 JTV-519 RyR2_Stabilization RyR2 Stabilization JTV519->RyR2_Stabilization Reduced_Ca_Leak Reduced Diastolic Ca2+ Leak RyR2_Stabilization->Reduced_Ca_Leak Improved_Function Improved Cardiac Function Reduced_Ca_Leak->Improved_Function Reduced_Arrhythmias Reduced Arrhythmias Reduced_Ca_Leak->Reduced_Arrhythmias Therapeutic_Effect Therapeutic Effect in Heart Failure Improved_Function->Therapeutic_Effect Reduced_Arrhythmias->Therapeutic_Effect

References

JTV-519 Fumarate In Vivo Studies in Heart Failure Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTV-519, also known as K201, is a 1,4-benzothiazepine derivative that has garnered significant interest as a potential therapeutic agent for heart failure. Its principal mechanism of action is the stabilization of the ryanodine receptor 2 (RyR2), a crucial intracellular calcium (Ca2+) release channel located on the sarcoplasmic reticulum of cardiomyocytes. In the pathophysiology of heart failure, RyR2 channels can become "leaky," resulting in an abnormal diastolic efflux of Ca2+ from the sarcoplasmic reticulum. This Ca2+ leak contributes to cellular Ca2+ overload, impaired cardiac contractility, and an increased propensity for arrhythmias. JTV-519 mitigates this pathology by enhancing the binding of the stabilizing protein calstabin2 (also known as FKBP12.6) to the RyR2 channel, which helps to maintain its closed state during diastole, thereby reducing the detrimental Ca2+ leak.

These application notes provide a comprehensive overview of in vivo studies investigating JTV-519 fumarate in two well-established and clinically relevant animal models of heart failure: the mouse model of myocardial infarction (MI) and the canine model of pacing-induced heart failure.

Data Presentation

The following tables summarize the key quantitative findings from in vivo studies of JTV-519 in these heart failure models, offering a clear comparison of its therapeutic effects.

Table 1: Effects of JTV-519 on Cardiac Function in a Mouse Model of Myocardial Infarction (MI)

ParameterSham OperationMI + PlaceboMI + JTV-519
Ejection Fraction (%) Not Reported31.1 ± 3.145.8 ± 5.1*

*Statistically significant improvement compared to the MI + Placebo group (P < 0.05).[1]

Table 2: Acute Hemodynamic Effects of JTV-519 in a Canine Model of Pacing-Induced Heart Failure

ParameterChange from Pre-treatment Baseline in Heart Failure
Peak Rate of Left Ventricular Pressure Rise (+dP/dt) ▲ 19%
Left Ventricular End-Diastolic Pressure (LVEDP) ▼ 11%
Time Constant of Left Ventricular Pressure Decay (Tau) ▼ 12%

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate the replication and extension of these studies.

Mouse Model of Myocardial Infarction

This model is instrumental for evaluating the efficacy of JTV-519 in the context of heart failure developing after ischemic injury.

1.1. Induction of Myocardial Infarction

  • Animal Model: Wild-type mice are commonly used.

  • Anesthesia: Anesthetize the mice with a suitable inhalant anesthetic, such as isoflurane.

  • Surgical Procedure:

    • Perform a left lateral thoracotomy to expose the heart.

    • Permanently ligate the left anterior descending (LAD) coronary artery using a fine suture.

    • Visual confirmation of successful ligation is the immediate paling of the anterior ventricular wall.

    • Close the thoracic cavity in layers.

    • Administer appropriate post-operative analgesics and monitor the animal's recovery.

  • Sham Control: Sham-operated animals undergo the identical surgical procedure, with the exception of the LAD ligation.

1.2. JTV-519 Administration

  • Delivery Method: Continuous subcutaneous infusion via implanted osmotic mini-pumps is a standard method for long-term administration.

  • Dosage: A typical dosage is 0.5 mg/kg per hour.[2]

  • Treatment Duration: Treatment is generally initiated following the MI procedure and continued for a period of 28 days to assess effects on cardiac remodeling and function.[2]

1.3. Assessment of Cardiac Function

  • Technique: Transthoracic echocardiography is the preferred non-invasive method for serial assessment of cardiac function.

  • Key Parameters:

    • Left Ventricular Ejection Fraction (LVEF)

    • Left Ventricular Fractional Shortening (LVFS)

    • Left Ventricular Internal Dimensions at end-diastole and end-systole (LVIDd, LVIDs)

  • Procedure:

    • Lightly anesthetize the mice.

    • Utilize a high-resolution ultrasound system equipped with a high-frequency linear array transducer.

    • Acquire M-mode and two-dimensional images from the parasternal short-axis view at the level of the papillary muscles.

    • Calculate the desired cardiac parameters from the recorded images.

Canine Model of Pacing-Induced Heart Failure

This large animal model recapitulates many features of non-ischemic, dilated cardiomyopathy and is valuable for assessing the hemodynamic effects of novel therapeutic agents.

2.1. Induction of Heart Failure

  • Animal Model: Beagle or mongrel dogs are typically used.

  • Surgical Procedure:

    • Under general anesthesia and sterile conditions, implant a cardiac pacemaker.

    • A pacing lead is typically inserted transvenously and positioned in the apex of the right ventricle.

  • Pacing Protocol:

    • Allow for a recovery period of at least one week post-surgery.

    • Initiate rapid ventricular pacing at a rate of 240-250 beats per minute.

    • Continue this pacing protocol for approximately 4 weeks to induce a state of congestive heart failure.[3]

  • Confirmation of Heart Failure: The development of heart failure is characterized by clinical signs and confirmed by echocardiographic evidence of reduced ejection fraction (typically <35-45%) and increased left ventricular end-diastolic pressure.[4][5][6]

2.2. JTV-519 Administration

  • Delivery Method: For acute studies, JTV-519 is administered intravenously.

  • Dosage: A dose of 1 mg/kg has been shown to elicit acute hemodynamic effects.

2.3. Assessment of Cardiac Function

  • Techniques: A combination of non-invasive and invasive methods is employed.

    • Echocardiography: To assess global cardiac function, including ejection fraction and ventricular dimensions.

    • Invasive Hemodynamics: A pressure-transducing catheter is placed within the left ventricle to directly measure:

      • Left ventricular pressure

      • The maximal rate of pressure increase (+dP/dt), an index of contractility.

      • The maximal rate of pressure decrease (-dP/dt), an index of relaxation.

      • The time constant of isovolumic relaxation (Tau).

      • Left ventricular end-diastolic pressure (LVEDP), an indicator of filling pressure.

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of JTV-519, a typical experimental workflow, and the logical relationship of its therapeutic effects.

cluster_hf Heart Failure Condition cluster_jtv519 JTV-519 Intervention PKA Hyperphosphorylation PKA Hyperphosphorylation Calstabin2 Dissociation Calstabin2 Dissociation PKA Hyperphosphorylation->Calstabin2 Dissociation Leaky RyR2 Leaky RyR2 Calstabin2 Dissociation->Leaky RyR2 Diastolic Ca2+ Leak Diastolic Ca2+ Leak Leaky RyR2->Diastolic Ca2+ Leak JTV519 JTV-519 Increased Calstabin2 Affinity Increased Calstabin2 Affinity JTV519->Increased Calstabin2 Affinity RyR2 Stabilization RyR2 Stabilization Increased Calstabin2 Affinity->RyR2 Stabilization Reduced Ca2+ Leak Reduced Ca2+ Leak RyR2 Stabilization->Reduced Ca2+ Leak Reduced Ca2+ Leak->Diastolic Ca2+ Leak Inhibits start Start hf_induction Induction of Heart Failure (MI or Pacing) start->hf_induction baseline Baseline Cardiac Function Assessment hf_induction->baseline treatment JTV-519 or Placebo Administration baseline->treatment follow_up Follow-up Period treatment->follow_up final_assessment Final Cardiac Function Assessment follow_up->final_assessment end End final_assessment->end JTV519 JTV-519 RyR2_Stabilization RyR2 Stabilization JTV519->RyR2_Stabilization Reduced_Ca_Leak Reduced Diastolic Ca2+ Leak RyR2_Stabilization->Reduced_Ca_Leak Improved_Function Improved Cardiac Function Reduced_Ca_Leak->Improved_Function Reduced_Arrhythmias Reduced Arrhythmias Reduced_Ca_Leak->Reduced_Arrhythmias Therapeutic_Effect Therapeutic Effect in Heart Failure Improved_Function->Therapeutic_Effect Reduced_Arrhythmias->Therapeutic_Effect

References

Application Notes and Protocols for JTV-519 Fumarate in Isolated Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with significant potential in cardiovascular research and drug development.[1][2] It is recognized for its cardioprotective and antiarrhythmic properties, primarily attributed to its ability to stabilize the closed state of the cardiac ryanodine receptor (RyR2).[1][3] This stabilization reduces diastolic calcium (Ca²⁺) leak from the sarcoplasmic reticulum (SR), a key factor in the pathophysiology of cardiac arrhythmias and heart failure.[1][4][5] Additionally, JTV-519 exhibits multi-channel blocking effects, inhibiting various ion currents in cardiomyocytes, including sodium (INa), potassium (IK1, IKr), and calcium (ICa) currents.[3][5]

These application notes provide a comprehensive overview of the experimental use of JTV-519 fumarate in isolated cardiomyocytes, including detailed protocols, data summaries, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from various studies on the effects of JTV-519 on isolated cardiomyocytes.

Table 1: Effects of JTV-519 on Sarcoplasmic Reticulum (SR) Ca²⁺ Leak and Content

Species/Cell TypeJTV-519 ConcentrationExperimental ConditionEffect on SR Ca²⁺ LeakEffect on SR Ca²⁺ ContentReference
HL-1 Cardiomyocytes1 µMHypoxia (1% O₂)Reduced by 35%No significant effect[6]
HL-1 Cardiomyocytes1 µMControl (12% O₂)Reduced by 52%No significant effect[6]
Murine Cardiomyocytes1 µmol·L⁻¹Ouabain-induced Ca²⁺ overloadSignificantly reduced Ca²⁺ spark frequencyDecreased[7]
Rabbit Cardiomyocytes1 µmol/Lβ-escin-permeabilizedReduced Ca²⁺ wave frequency and velocityNo change[8][9]
Rabbit Cardiomyocytes3 µmol/Lβ-escin-permeabilizedAbolished Ca²⁺ wavesReduced to ~73% of control[8][9]
Calstabin-2+/- Cardiomyocytes1 µMIsoproterenol (100 nM) + Rapid PacingReduced aberrant diastolic Ca²⁺ releaseReduced by 9 ± 0.3% (in ISO-treated)[4]

Table 2: Effects of JTV-519 on Ca²⁺ Transients and Ion Currents

Species/Cell TypeJTV-519 ConcentrationEffect on Ca²⁺ Transient AmplitudeEffect on L-type Ca²⁺ Current (ICa,L)Reference
Rabbit Cardiomyocytes<1 µmol/LNo significant effectNo significant effect[9]
Rabbit Cardiomyocytes1 µmol/LDecreased to 83 ± 7% of controlNo significant effect[8][9]
Rabbit Cardiomyocytes3 µmol/LDecreased to 60 ± 7% of controlReduced to 66 ± 8% of control[8][9]
Rat CardiomyocytesNot specifiedInhibitionInhibition[2]
Guinea Pig CardiomyocytesNot specifiedNot specifiedInhibition[2]

Experimental Protocols

Protocol 1: Isolation of Adult Ventricular Cardiomyocytes

This protocol is adapted from methodologies used for isolating rat and rabbit ventricular cardiomyocytes.[2][10]

Materials:

  • Perfusion Buffer (KH): (in mmol/L) 120 NaCl, 5.4 KCl, 20 HEPES, 0.52 NaH₂PO₄, 3.5 MgCl₂·6H₂O, 20 Taurine, 10 Creatine, 11.1 Glucose. Adjust pH to 7.4 with NaOH.

  • Enzyme Solution: KH buffer containing 1 mg/mL Collagenase (Type I) and 0.1 mg/mL Protease (Type XIV).

  • Wash Solution: Nominally Ca²⁺-free KH solution containing 1% Bovine Serum Albumin (BSA).

  • Adult rat or rabbit.

  • Langendorff perfusion system.

Procedure:

  • Euthanize the animal according to approved institutional guidelines.

  • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

  • Perfuse the heart with KH buffer for approximately 5 minutes to clear the blood.

  • Switch to the Enzyme Solution and perfuse for approximately 6-10 minutes, or until the heart becomes flaccid.

  • Perfuse with the Wash Solution for 6 minutes to remove the enzymes.

  • Detach the ventricles and gently mince the tissue in the Wash Solution.

  • Gently triturate the tissue with a pipette to release individual cardiomyocytes.

  • Allow the cells to settle, then resuspend in a suitable culture medium with gradually increasing Ca²⁺ concentrations.

Protocol 2: Measurement of SR Ca²⁺ Leak Induced by Ca²⁺ Overload

This protocol describes the induction of SR Ca²⁺ leak using ouabain and its measurement.[7]

Materials:

  • Isolated ventricular cardiomyocytes.

  • Fluorescent Ca²⁺ indicator: Fluo-5N, AM or Fura-2, AM.

  • This compound Stock Solution: Dissolve in DMSO to a stock concentration of 1 mmol·L⁻¹.[10]

  • Ouabain Stock Solution.

  • Confocal microscope or a system for measuring intracellular Ca²⁺.

  • Field stimulation apparatus.

Procedure:

  • Loading with Ca²⁺ Indicator: Incubate the isolated cardiomyocytes with the chosen fluorescent Ca²⁺ indicator according to the manufacturer's protocol. Allow for de-esterification (typically 30 minutes).[10]

  • Baseline Measurement: Place the coverslip with cardiomyocytes on the microscope stage and perfuse with a modified Krebs-Henseleit solution at 37°C.[10] Record baseline Ca²⁺ transients and spontaneous Ca²⁺ release events (sparks or waves) while field-stimulating the cells.

  • JTV-519 Pre-incubation: Perfuse the cells with the solution containing the desired concentration of JTV-519 (e.g., 1 µmol·L⁻¹) for a pre-incubation period (e.g., 1 hour).[7] A parallel set of experiments with the vehicle (DMSO) should be performed as a control.[10]

  • Induction of Ca²⁺ Overload: Introduce ouabain into the perfusion solution to induce SR Ca²⁺ overload and subsequent Ca²⁺ leak.

  • Data Acquisition: Record Ca²⁺ sparks and waves using confocal line-scan imaging. Quantify the frequency, amplitude, and duration of these events.

  • SR Ca²⁺ Load Assessment: At the end of the experiment, rapidly apply a high concentration of caffeine (e.g., 10 mM) to release the total SR Ca²⁺ content and estimate the SR Ca²⁺ load.[4][11]

Protocol 3: Electrophysiological Recording of Ion Currents

This protocol outlines the whole-cell patch-clamp technique to measure the effects of JTV-519 on various ion currents.

Materials:

  • Isolated ventricular cardiomyocytes.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External Solution: Tyrode's solution containing (in mmol/L): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution: Specific to the ion current being measured. For example, for ICa,L, a Cs⁺-based solution is used to block K⁺ currents.

  • This compound.

Procedure:

  • Place isolated cardiomyocytes in the recording chamber on an inverted microscope.

  • Pull patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

  • Form a giga-ohm seal with a cardiomyocyte and then rupture the membrane to achieve the whole-cell configuration.

  • Apply specific voltage-clamp protocols to elicit the ion current of interest (e.g., a step depolarization to measure ICa,L).

  • Record baseline currents.

  • Perfuse the cell with the external solution containing the desired concentration of JTV-519.

  • Record the ion currents again in the presence of the drug to determine its effect.

  • Analyze the changes in current amplitude, kinetics, and voltage-dependence.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

JTV519_Mechanism cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR2 RyR2 Channel (Closed State) Ca_Cytosol Ca²⁺ RyR2->Ca_Cytosol Reduces Diastolic Ca²⁺ Leak Ca_SR Ca²⁺ JTV519 JTV-519 JTV519->RyR2 Stabilizes FKBP12_6 FKBP12.6 JTV519->FKBP12_6 Increases binding affinity for RyR2 PKA PKA PKA->RyR2 Phosphorylates (S2808) (Promotes Leak) CaMKII CaMKII CaMKII->RyR2 Phosphorylates (S2814) (Promotes Leak) FKBP12_6->RyR2 Binds & Stabilizes JTV519_Workflow start Isolate Ventricular Cardiomyocytes load_dye Load with Ca²⁺ Indicator (e.g., Fluo-5N) start->load_dye pre_treat Pre-incubate with JTV-519 or Vehicle load_dye->pre_treat induce_leak Induce Ca²⁺ Overload (e.g., Ouabain, Isoproterenol) pre_treat->induce_leak measure Measure Ca²⁺ Sparks/Waves (Confocal Microscopy) induce_leak->measure analyze Quantify Frequency, Amplitude, Duration measure->analyze end Assess JTV-519 Efficacy analyze->end JTV519_IonChannels cluster_channels Ion Channels / Receptors JTV519 JTV-519 RyR2 RyR2 JTV519->RyR2 Stabilizes (Reduces Leak) ICa I_Ca (L-type) JTV519->ICa Inhibits INa I_Na JTV519->INa Inhibits IK1 I_K1 JTV519->IK1 Inhibits IKr I_Kr JTV519->IKr Inhibits IKACh I_KAch JTV519->IKACh Inhibits

References

Application Notes and Protocols for JTV-519 Fumarate in Isolated Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with significant potential in cardiovascular research and drug development.[1][2] It is recognized for its cardioprotective and antiarrhythmic properties, primarily attributed to its ability to stabilize the closed state of the cardiac ryanodine receptor (RyR2).[1][3] This stabilization reduces diastolic calcium (Ca²⁺) leak from the sarcoplasmic reticulum (SR), a key factor in the pathophysiology of cardiac arrhythmias and heart failure.[1][4][5] Additionally, JTV-519 exhibits multi-channel blocking effects, inhibiting various ion currents in cardiomyocytes, including sodium (INa), potassium (IK1, IKr), and calcium (ICa) currents.[3][5]

These application notes provide a comprehensive overview of the experimental use of JTV-519 fumarate in isolated cardiomyocytes, including detailed protocols, data summaries, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from various studies on the effects of JTV-519 on isolated cardiomyocytes.

Table 1: Effects of JTV-519 on Sarcoplasmic Reticulum (SR) Ca²⁺ Leak and Content

Species/Cell TypeJTV-519 ConcentrationExperimental ConditionEffect on SR Ca²⁺ LeakEffect on SR Ca²⁺ ContentReference
HL-1 Cardiomyocytes1 µMHypoxia (1% O₂)Reduced by 35%No significant effect[6]
HL-1 Cardiomyocytes1 µMControl (12% O₂)Reduced by 52%No significant effect[6]
Murine Cardiomyocytes1 µmol·L⁻¹Ouabain-induced Ca²⁺ overloadSignificantly reduced Ca²⁺ spark frequencyDecreased[7]
Rabbit Cardiomyocytes1 µmol/Lβ-escin-permeabilizedReduced Ca²⁺ wave frequency and velocityNo change[8][9]
Rabbit Cardiomyocytes3 µmol/Lβ-escin-permeabilizedAbolished Ca²⁺ wavesReduced to ~73% of control[8][9]
Calstabin-2+/- Cardiomyocytes1 µMIsoproterenol (100 nM) + Rapid PacingReduced aberrant diastolic Ca²⁺ releaseReduced by 9 ± 0.3% (in ISO-treated)[4]

Table 2: Effects of JTV-519 on Ca²⁺ Transients and Ion Currents

Species/Cell TypeJTV-519 ConcentrationEffect on Ca²⁺ Transient AmplitudeEffect on L-type Ca²⁺ Current (ICa,L)Reference
Rabbit Cardiomyocytes<1 µmol/LNo significant effectNo significant effect[9]
Rabbit Cardiomyocytes1 µmol/LDecreased to 83 ± 7% of controlNo significant effect[8][9]
Rabbit Cardiomyocytes3 µmol/LDecreased to 60 ± 7% of controlReduced to 66 ± 8% of control[8][9]
Rat CardiomyocytesNot specifiedInhibitionInhibition[2]
Guinea Pig CardiomyocytesNot specifiedNot specifiedInhibition[2]

Experimental Protocols

Protocol 1: Isolation of Adult Ventricular Cardiomyocytes

This protocol is adapted from methodologies used for isolating rat and rabbit ventricular cardiomyocytes.[2][10]

Materials:

  • Perfusion Buffer (KH): (in mmol/L) 120 NaCl, 5.4 KCl, 20 HEPES, 0.52 NaH₂PO₄, 3.5 MgCl₂·6H₂O, 20 Taurine, 10 Creatine, 11.1 Glucose. Adjust pH to 7.4 with NaOH.

  • Enzyme Solution: KH buffer containing 1 mg/mL Collagenase (Type I) and 0.1 mg/mL Protease (Type XIV).

  • Wash Solution: Nominally Ca²⁺-free KH solution containing 1% Bovine Serum Albumin (BSA).

  • Adult rat or rabbit.

  • Langendorff perfusion system.

Procedure:

  • Euthanize the animal according to approved institutional guidelines.

  • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

  • Perfuse the heart with KH buffer for approximately 5 minutes to clear the blood.

  • Switch to the Enzyme Solution and perfuse for approximately 6-10 minutes, or until the heart becomes flaccid.

  • Perfuse with the Wash Solution for 6 minutes to remove the enzymes.

  • Detach the ventricles and gently mince the tissue in the Wash Solution.

  • Gently triturate the tissue with a pipette to release individual cardiomyocytes.

  • Allow the cells to settle, then resuspend in a suitable culture medium with gradually increasing Ca²⁺ concentrations.

Protocol 2: Measurement of SR Ca²⁺ Leak Induced by Ca²⁺ Overload

This protocol describes the induction of SR Ca²⁺ leak using ouabain and its measurement.[7]

Materials:

  • Isolated ventricular cardiomyocytes.

  • Fluorescent Ca²⁺ indicator: Fluo-5N, AM or Fura-2, AM.

  • This compound Stock Solution: Dissolve in DMSO to a stock concentration of 1 mmol·L⁻¹.[10]

  • Ouabain Stock Solution.

  • Confocal microscope or a system for measuring intracellular Ca²⁺.

  • Field stimulation apparatus.

Procedure:

  • Loading with Ca²⁺ Indicator: Incubate the isolated cardiomyocytes with the chosen fluorescent Ca²⁺ indicator according to the manufacturer's protocol. Allow for de-esterification (typically 30 minutes).[10]

  • Baseline Measurement: Place the coverslip with cardiomyocytes on the microscope stage and perfuse with a modified Krebs-Henseleit solution at 37°C.[10] Record baseline Ca²⁺ transients and spontaneous Ca²⁺ release events (sparks or waves) while field-stimulating the cells.

  • JTV-519 Pre-incubation: Perfuse the cells with the solution containing the desired concentration of JTV-519 (e.g., 1 µmol·L⁻¹) for a pre-incubation period (e.g., 1 hour).[7] A parallel set of experiments with the vehicle (DMSO) should be performed as a control.[10]

  • Induction of Ca²⁺ Overload: Introduce ouabain into the perfusion solution to induce SR Ca²⁺ overload and subsequent Ca²⁺ leak.

  • Data Acquisition: Record Ca²⁺ sparks and waves using confocal line-scan imaging. Quantify the frequency, amplitude, and duration of these events.

  • SR Ca²⁺ Load Assessment: At the end of the experiment, rapidly apply a high concentration of caffeine (e.g., 10 mM) to release the total SR Ca²⁺ content and estimate the SR Ca²⁺ load.[4][11]

Protocol 3: Electrophysiological Recording of Ion Currents

This protocol outlines the whole-cell patch-clamp technique to measure the effects of JTV-519 on various ion currents.

Materials:

  • Isolated ventricular cardiomyocytes.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External Solution: Tyrode's solution containing (in mmol/L): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution: Specific to the ion current being measured. For example, for ICa,L, a Cs⁺-based solution is used to block K⁺ currents.

  • This compound.

Procedure:

  • Place isolated cardiomyocytes in the recording chamber on an inverted microscope.

  • Pull patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

  • Form a giga-ohm seal with a cardiomyocyte and then rupture the membrane to achieve the whole-cell configuration.

  • Apply specific voltage-clamp protocols to elicit the ion current of interest (e.g., a step depolarization to measure ICa,L).

  • Record baseline currents.

  • Perfuse the cell with the external solution containing the desired concentration of JTV-519.

  • Record the ion currents again in the presence of the drug to determine its effect.

  • Analyze the changes in current amplitude, kinetics, and voltage-dependence.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

JTV519_Mechanism cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR2 RyR2 Channel (Closed State) Ca_Cytosol Ca²⁺ RyR2->Ca_Cytosol Reduces Diastolic Ca²⁺ Leak Ca_SR Ca²⁺ JTV519 JTV-519 JTV519->RyR2 Stabilizes FKBP12_6 FKBP12.6 JTV519->FKBP12_6 Increases binding affinity for RyR2 PKA PKA PKA->RyR2 Phosphorylates (S2808) (Promotes Leak) CaMKII CaMKII CaMKII->RyR2 Phosphorylates (S2814) (Promotes Leak) FKBP12_6->RyR2 Binds & Stabilizes JTV519_Workflow start Isolate Ventricular Cardiomyocytes load_dye Load with Ca²⁺ Indicator (e.g., Fluo-5N) start->load_dye pre_treat Pre-incubate with JTV-519 or Vehicle load_dye->pre_treat induce_leak Induce Ca²⁺ Overload (e.g., Ouabain, Isoproterenol) pre_treat->induce_leak measure Measure Ca²⁺ Sparks/Waves (Confocal Microscopy) induce_leak->measure analyze Quantify Frequency, Amplitude, Duration measure->analyze end Assess JTV-519 Efficacy analyze->end JTV519_IonChannels cluster_channels Ion Channels / Receptors JTV519 JTV-519 RyR2 RyR2 JTV519->RyR2 Stabilizes (Reduces Leak) ICa I_Ca (L-type) JTV519->ICa Inhibits INa I_Na JTV519->INa Inhibits IK1 I_K1 JTV519->IK1 Inhibits IKr I_Kr JTV519->IKr Inhibits IKACh I_KAch JTV519->IKACh Inhibits

References

JTV-519 Fumarate for Electrophysiology and Patch-Clamp Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with significant antiarrhythmic and cardioprotective properties.[1][2] Its primary mechanism of action involves the stabilization of the ryanodine receptor (RyR2) in its closed state, which reduces aberrant diastolic calcium leak from the sarcoplasmic reticulum (SR).[2][3] This makes JTV-519 a valuable tool for investigating cardiac arrhythmias, heart failure, and other cardiovascular diseases linked to dysfunctional calcium handling.[1][2][4] Additionally, JTV-519 has been shown to modulate various ion channels, making it a compound of interest for a broad range of electrophysiological studies.[1] This document provides detailed application notes and protocols for the use of JTV-519 fumarate in electrophysiology and patch-clamp experiments.

Physicochemical Properties and Storage

PropertyValue
Chemical Name 1-(2,3-Dihydro-7-methoxy-1,4-benzothiazepin-4(5H)-yl)-3-[4-(phenylmethyl)-1-piperidinyl]-1-propanone fumarate[5]
Alternative Names K201[2][5]
CAS Number 1883549-36-7[5]
Molecular Formula C₂₅H₃₂N₂O₂S·C₄H₄O₄[5]
Molecular Weight 540.67 g/mol [5]
Solubility Soluble to 100 mM in DMSO[5]
Storage Store at +4°C[5]

Mechanism of Action

JTV-519's principal cardioprotective effect stems from its ability to stabilize the RyR2 channel, particularly in pathological states. It is thought to increase the binding affinity of calstabin2 (FKBP12.6) to RyR2, which helps to keep the channel closed during diastole and prevent spontaneous calcium release.[1][6] However, some studies suggest that JTV-519 can suppress spontaneous calcium release independently of FKBP12.6.[7] This action reduces the incidence of delayed afterdepolarizations (DADs), which are known triggers for cardiac arrhythmias.[8]

Beyond its effects on RyR2, JTV-519 is a multi-channel blocker, affecting several key cardiac ion currents.[1][3] It has been shown to inhibit the L-type Ca²⁺ current (ICa), the muscarinic acetylcholine receptor-operated K⁺ current (IKAch), the fast Na⁺ current (INa), the inward rectifier K⁺ current (IK1), and the rapid component of the delayed rectifier K⁺ current (IKr).[1] It does not appear to affect the slow component of the delayed rectifier K⁺ current (IKs).[1] Furthermore, JTV-519 can act as a Ca²⁺-dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA).[9][10][11]

Quantitative Data Summary

The following table summarizes the effective concentrations and inhibitory effects of JTV-519 from various studies.

ParameterSpecies/ModelConcentrationEffectReference
IKr Inhibition (IC50) Guinea Pig Ventricular Myocytes1.2 µMHalf-maximal inhibitory concentration for the rapid delayed rectifier K⁺ current.[12]
SERCA Inhibition (IC50) Cardiac Muscle Microsomes (200 µM Ca²⁺)130 µMHalf-maximal inhibitory dose for SERCA-dependent ATPase activity.[11]
SERCA Inhibition (IC50) Cardiac Muscle Microsomes (2 µM Ca²⁺)19 µMHalf-maximal inhibitory dose for SERCA-dependent ATPase activity.[11]
SERCA Inhibition (IC50) Cardiac Muscle Microsomes (0.25 µM Ca²⁺)9 µMHalf-maximal inhibitory dose for SERCA-dependent ATPase activity.[11]
RyR2 Stabilization Murine Cardiomyocytes1 µMReduced SR Ca²⁺ leak.[3]
RyR2 Stabilization HL-1 Cardiomyocytes0.3 µM - 1 µMAmeliorated hypoxia-induced sarcoplasmic reticulum calcium leakage.[13][14]
Arrhythmia Suppression Calstabin-2 Haploinsufficient Mice1 µM (in vitro)Prevented calstabin-2 release from RyR2 and reduced aberrant Ca²⁺ oscillations.[8]
L-type Ca²⁺ Current Inhibition Rat Cardiomyocytes3 µMInhibition of L-type Ca²⁺ currents was observed at this higher concentration.[3]

Experimental Protocols

Stock Solution Preparation
  • Solvent Selection : this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[5]

  • Concentration : Prepare a high-concentration stock solution, for example, 10 mM or 100 mM in DMSO. This allows for small volumes to be added to the experimental solutions, minimizing the final DMSO concentration.

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Whole-Cell Patch-Clamp Protocol for Cardiac Myocytes

This protocol provides a general framework. Specific parameters may need to be optimized based on the cell type and the specific ion channel being studied.

  • Cell Preparation : Isolate ventricular myocytes from the species of interest (e.g., rat, guinea pig) using established enzymatic digestion protocols. Allow the cells to stabilize before initiating experiments.

  • Solutions :

    • External (Bath) Solution (Tyrode's Solution) (in mM): 140 NaCl, 5.4 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 120 K-Aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH.

    • Note: The composition of these solutions may be modified to isolate specific currents. For example, to study IKr, other currents like INa and ICa can be blocked with specific inhibitors (e.g., tetrodotoxin and nifedipine).

  • JTV-519 Application : Dilute the JTV-519 stock solution into the external solution to achieve the desired final concentration (e.g., 0.3 µM, 1 µM, 3 µM).[2][3][13] A perfusion system is recommended for rapid application and washout of the compound.

  • Electrophysiological Recordings :

    • Technique : Use the whole-cell configuration of the patch-clamp technique.

    • Voltage-Clamp Protocols :

      • To study IKr : From a holding potential of -40 mV, apply depolarizing pulses to various test potentials (e.g., from -30 mV to +60 mV in 10 mV increments) for a duration of 50 ms. The tail currents are then recorded upon repolarization to -40 mV.[12]

      • To study L-type ICa : From a holding potential of -80 mV, apply a prepulse to -40 mV to inactivate Na⁺ channels, followed by depolarizing steps to various test potentials.

    • Data Acquisition and Analysis : Record currents using a suitable patch-clamp amplifier and acquisition software. Analyze parameters such as peak current amplitude, current-voltage (I-V) relationship, and channel kinetics before and after application of JTV-519.

Visualizations

Signaling Pathway of JTV-519 Action

Patch_Clamp_Workflow start Isolate Cardiomyocytes establish_wc Establish Whole-Cell Configuration start->establish_wc record_baseline Record Baseline Currents establish_wc->record_baseline apply_jtv519 Apply this compound record_baseline->apply_jtv519 record_treatment Record Currents in Presence of JTV-519 apply_jtv519->record_treatment washout Washout JTV-519 record_treatment->washout record_washout Record Post-Washout Currents washout->record_washout analyze Data Analysis (I-V Relationship, Kinetics) record_washout->analyze end Conclusion analyze->end JTV519_Multi_Channel cluster_channels Ion Channels & Transporters cluster_effects Electrophysiological Consequences JTV519 This compound RyR2 RyR2 JTV519->RyR2 Stabilizes ICa L-type Ca²⁺ Current (ICa) JTV519->ICa Inhibits IKr Rapid Delayed Rectifier K⁺ Current (IKr) JTV519->IKr Inhibits INa Fast Na⁺ Current (INa) JTV519->INa Inhibits IK1 Inward Rectifier K⁺ Current (IK1) JTV519->IK1 Inhibits SERCA SERCA JTV519->SERCA Inhibits (Ca²⁺-dependent) Reduce_Ca_Leak Reduced Diastolic Ca²⁺ Leak RyR2->Reduce_Ca_Leak Prolong_APD Action Potential Prolongation IKr->Prolong_APD Anti_Arrhythmic Anti-Arrhythmic Effect Reduce_Ca_Leak->Anti_Arrhythmic Prolong_APD->Anti_Arrhythmic

References

JTV-519 Fumarate for Electrophysiology and Patch-Clamp Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with significant antiarrhythmic and cardioprotective properties.[1][2] Its primary mechanism of action involves the stabilization of the ryanodine receptor (RyR2) in its closed state, which reduces aberrant diastolic calcium leak from the sarcoplasmic reticulum (SR).[2][3] This makes JTV-519 a valuable tool for investigating cardiac arrhythmias, heart failure, and other cardiovascular diseases linked to dysfunctional calcium handling.[1][2][4] Additionally, JTV-519 has been shown to modulate various ion channels, making it a compound of interest for a broad range of electrophysiological studies.[1] This document provides detailed application notes and protocols for the use of JTV-519 fumarate in electrophysiology and patch-clamp experiments.

Physicochemical Properties and Storage

PropertyValue
Chemical Name 1-(2,3-Dihydro-7-methoxy-1,4-benzothiazepin-4(5H)-yl)-3-[4-(phenylmethyl)-1-piperidinyl]-1-propanone fumarate[5]
Alternative Names K201[2][5]
CAS Number 1883549-36-7[5]
Molecular Formula C₂₅H₃₂N₂O₂S·C₄H₄O₄[5]
Molecular Weight 540.67 g/mol [5]
Solubility Soluble to 100 mM in DMSO[5]
Storage Store at +4°C[5]

Mechanism of Action

JTV-519's principal cardioprotective effect stems from its ability to stabilize the RyR2 channel, particularly in pathological states. It is thought to increase the binding affinity of calstabin2 (FKBP12.6) to RyR2, which helps to keep the channel closed during diastole and prevent spontaneous calcium release.[1][6] However, some studies suggest that JTV-519 can suppress spontaneous calcium release independently of FKBP12.6.[7] This action reduces the incidence of delayed afterdepolarizations (DADs), which are known triggers for cardiac arrhythmias.[8]

Beyond its effects on RyR2, JTV-519 is a multi-channel blocker, affecting several key cardiac ion currents.[1][3] It has been shown to inhibit the L-type Ca²⁺ current (ICa), the muscarinic acetylcholine receptor-operated K⁺ current (IKAch), the fast Na⁺ current (INa), the inward rectifier K⁺ current (IK1), and the rapid component of the delayed rectifier K⁺ current (IKr).[1] It does not appear to affect the slow component of the delayed rectifier K⁺ current (IKs).[1] Furthermore, JTV-519 can act as a Ca²⁺-dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA).[9][10][11]

Quantitative Data Summary

The following table summarizes the effective concentrations and inhibitory effects of JTV-519 from various studies.

ParameterSpecies/ModelConcentrationEffectReference
IKr Inhibition (IC50) Guinea Pig Ventricular Myocytes1.2 µMHalf-maximal inhibitory concentration for the rapid delayed rectifier K⁺ current.[12]
SERCA Inhibition (IC50) Cardiac Muscle Microsomes (200 µM Ca²⁺)130 µMHalf-maximal inhibitory dose for SERCA-dependent ATPase activity.[11]
SERCA Inhibition (IC50) Cardiac Muscle Microsomes (2 µM Ca²⁺)19 µMHalf-maximal inhibitory dose for SERCA-dependent ATPase activity.[11]
SERCA Inhibition (IC50) Cardiac Muscle Microsomes (0.25 µM Ca²⁺)9 µMHalf-maximal inhibitory dose for SERCA-dependent ATPase activity.[11]
RyR2 Stabilization Murine Cardiomyocytes1 µMReduced SR Ca²⁺ leak.[3]
RyR2 Stabilization HL-1 Cardiomyocytes0.3 µM - 1 µMAmeliorated hypoxia-induced sarcoplasmic reticulum calcium leakage.[13][14]
Arrhythmia Suppression Calstabin-2 Haploinsufficient Mice1 µM (in vitro)Prevented calstabin-2 release from RyR2 and reduced aberrant Ca²⁺ oscillations.[8]
L-type Ca²⁺ Current Inhibition Rat Cardiomyocytes3 µMInhibition of L-type Ca²⁺ currents was observed at this higher concentration.[3]

Experimental Protocols

Stock Solution Preparation
  • Solvent Selection : this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[5]

  • Concentration : Prepare a high-concentration stock solution, for example, 10 mM or 100 mM in DMSO. This allows for small volumes to be added to the experimental solutions, minimizing the final DMSO concentration.

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Whole-Cell Patch-Clamp Protocol for Cardiac Myocytes

This protocol provides a general framework. Specific parameters may need to be optimized based on the cell type and the specific ion channel being studied.

  • Cell Preparation : Isolate ventricular myocytes from the species of interest (e.g., rat, guinea pig) using established enzymatic digestion protocols. Allow the cells to stabilize before initiating experiments.

  • Solutions :

    • External (Bath) Solution (Tyrode's Solution) (in mM): 140 NaCl, 5.4 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 120 K-Aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH.

    • Note: The composition of these solutions may be modified to isolate specific currents. For example, to study IKr, other currents like INa and ICa can be blocked with specific inhibitors (e.g., tetrodotoxin and nifedipine).

  • JTV-519 Application : Dilute the JTV-519 stock solution into the external solution to achieve the desired final concentration (e.g., 0.3 µM, 1 µM, 3 µM).[2][3][13] A perfusion system is recommended for rapid application and washout of the compound.

  • Electrophysiological Recordings :

    • Technique : Use the whole-cell configuration of the patch-clamp technique.

    • Voltage-Clamp Protocols :

      • To study IKr : From a holding potential of -40 mV, apply depolarizing pulses to various test potentials (e.g., from -30 mV to +60 mV in 10 mV increments) for a duration of 50 ms. The tail currents are then recorded upon repolarization to -40 mV.[12]

      • To study L-type ICa : From a holding potential of -80 mV, apply a prepulse to -40 mV to inactivate Na⁺ channels, followed by depolarizing steps to various test potentials.

    • Data Acquisition and Analysis : Record currents using a suitable patch-clamp amplifier and acquisition software. Analyze parameters such as peak current amplitude, current-voltage (I-V) relationship, and channel kinetics before and after application of JTV-519.

Visualizations

Signaling Pathway of JTV-519 Action

Patch_Clamp_Workflow start Isolate Cardiomyocytes establish_wc Establish Whole-Cell Configuration start->establish_wc record_baseline Record Baseline Currents establish_wc->record_baseline apply_jtv519 Apply this compound record_baseline->apply_jtv519 record_treatment Record Currents in Presence of JTV-519 apply_jtv519->record_treatment washout Washout JTV-519 record_treatment->washout record_washout Record Post-Washout Currents washout->record_washout analyze Data Analysis (I-V Relationship, Kinetics) record_washout->analyze end Conclusion analyze->end JTV519_Multi_Channel cluster_channels Ion Channels & Transporters cluster_effects Electrophysiological Consequences JTV519 This compound RyR2 RyR2 JTV519->RyR2 Stabilizes ICa L-type Ca²⁺ Current (ICa) JTV519->ICa Inhibits IKr Rapid Delayed Rectifier K⁺ Current (IKr) JTV519->IKr Inhibits INa Fast Na⁺ Current (INa) JTV519->INa Inhibits IK1 Inward Rectifier K⁺ Current (IK1) JTV519->IK1 Inhibits SERCA SERCA JTV519->SERCA Inhibits (Ca²⁺-dependent) Reduce_Ca_Leak Reduced Diastolic Ca²⁺ Leak RyR2->Reduce_Ca_Leak Prolong_APD Action Potential Prolongation IKr->Prolong_APD Anti_Arrhythmic Anti-Arrhythmic Effect Reduce_Ca_Leak->Anti_Arrhythmic Prolong_APD->Anti_Arrhythmic

References

Application Notes and Protocols for Calcium Imaging with JTV-519 Fumarate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with significant cardioprotective and antiarrhythmic properties.[1][2][3][4] Its primary mechanism of action involves the stabilization of the ryanodine receptor (RyR2), a critical calcium release channel on the sarcoplasmic reticulum (SR) of cardiomyocytes.[1] By binding to RyR2, JTV-519 reduces diastolic calcium leak from the SR, a key contributor to cardiac arrhythmias and heart failure.[1][5] This is achieved, at least in part, by increasing the binding affinity of calstabin-2 (FKBP12.6) to the RyR2 channel, which helps to keep it in a closed state during diastole.[3][6][7][8] Some studies also suggest that JTV-519 may directly modulate RyR2 function and can also act as a Ca2+-dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[2][9]

Calcium imaging techniques are indispensable for elucidating the effects of pharmacological agents like JTV-519 on intracellular calcium dynamics. These methods allow for the real-time visualization and quantification of calcium signals within cells, providing critical insights into cellular function and the efficacy of therapeutic interventions.[10] Ratiometric fluorescent dyes, such as Fura-2, are commonly employed to measure intracellular calcium concentrations with high precision, as the ratio of fluorescence emission at two different excitation wavelengths minimizes variability from dye loading and photobleaching.[11][12][13]

These application notes provide a comprehensive overview and detailed protocols for utilizing calcium imaging techniques to study the effects of JTV-519 fumarate treatment on cellular calcium handling, with a particular focus on cardiomyocytes.

Data Presentation

The following tables summarize the quantitative effects of JTV-519 treatment on key calcium signaling parameters as reported in the literature.

Table 1: Effect of JTV-519 on Ouabain-Induced SR Ca2+ Leak in Murine Cardiomyocytes

ParameterControlOuabainOuabain + JTV-519 (1 µM)
Ca2+ Spark Frequency (events/100 µm/s)1.2 ± 0.24.8 ± 0.62.1 ± 0.3#
Incidence of Ca2+ Waves (%)06718#
Diastolic Cytosolic [Ca2+]i (F/F0)1.00 ± 0.001.22 ± 0.031.11 ± 0.02#
Ca2+ Transient Amplitude (ΔF/F0)2.0 ± 0.12.8 ± 0.22.2 ± 0.1#
SR Ca2+ Content (ΔF/F0)3.5 ± 0.25.2 ± 0.3*4.1 ± 0.2#

*P < 0.05 vs. Control; #P < 0.05 vs. Ouabain. Data adapted from Kohlhaas et al. (2012).[5]

Table 2: Effect of JTV-519 on Hypoxia-Induced SR Ca2+ Leak in HL-1 Cardiomyocytes

ConditionTreatmentSR Ca2+ Leak (Half-life in seconds)% Reduction in Leak
Control (12% O2)Vehicle420.5 ± 21.6-
Control (12% O2)JTV-519 (1 µM)867.8 ± 84.252%
Hypoxia (1% O2)Vehicle256.7 ± 5.6#-
Hypoxia (1% O2)JTV-519 (1 µM)396.4 ± 17.435%

*P < 0.05 vs. respective vehicle control; #P < 0.05 vs. Control Vehicle. Data adapted from Tascón et al. (2020).[14]

Table 3: Effect of K201 (JTV-519) on Diastolic Events in Rat Ventricular Cardiomyocytes during β-adrenergic Stimulation

ParameterControl (Isoproterenol + High Ca2+)K201 (1.0 µM)
Diastolic Contraction Amplitude (% of control)100~16
Frequency of Diastolic Events (% of control)10061
Initiation Points per Diastolic Interval (% of control)10071*

*P < 0.05 vs. Control. Data adapted from Loughrey et al. (2011).[15]

Signaling Pathways and Experimental Workflows

Signaling Pathway of JTV-519 Action

JTV519_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol RyR2 RyR2 Channel (Ryanodine Receptor) Ca_Leak Ca²⁺ Leak (Sparks/Waves) RyR2->Ca_Leak Reduces Calstabin2 Calstabin-2 (FKBP12.6) Calstabin2->RyR2 Stabilizes Closed State SERCA SERCA2a Ca_SR Ca²⁺ SERCA->Ca_SR Ca_SR->RyR2 Release JTV519 JTV-519 JTV519->RyR2 Binds and Stabilizes JTV519->Calstabin2 Enhances Binding to RyR2 JTV519->SERCA Inhibits (Ca²⁺-dependent) Ca_Cytosol_Diastolic Diastolic Ca²⁺ Ca_Cytosol_Diastolic->SERCA Uptake Ca_Cytosol_Systolic Systolic Ca²⁺

Caption: JTV-519 stabilizes RyR2, reducing diastolic Ca²⁺ leak from the SR.

Experimental Workflow for Calcium Imaging with JTV-519

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment JTV-519 Treatment cluster_imaging Imaging and Analysis Cell_Culture 1. Isolate/Culture Cardiomyocytes Plating 2. Plate cells on coverslips Cell_Culture->Plating Prepare_Fura2 3. Prepare Fura-2 AM loading solution Plating->Prepare_Fura2 Incubate_Fura2 4. Incubate cells with Fura-2 AM (30-60 min) Prepare_Fura2->Incubate_Fura2 Wash 5. Wash cells to remove excess dye Incubate_Fura2->Wash Deesterification 6. Allow for de-esterification (20-30 min) Wash->Deesterification Baseline 7. Record baseline Ca²⁺ signals Deesterification->Baseline Add_JTV519 8. Perfuse with JTV-519 (e.g., 1 µM) Baseline->Add_JTV519 Incubate_JTV519 9. Incubate for desired time (e.g., 1 hour) Add_JTV519->Incubate_JTV519 Induce_Leak 10. Induce Ca²⁺ leak (e.g., Ouabain/Hypoxia) Incubate_JTV519->Induce_Leak Record_Signals 11. Record Ca²⁺ transients, sparks, and waves Incubate_JTV519->Record_Signals Record post-treatment signals Induce_Leak->Record_Signals Data_Analysis 12. Analyze F340/F380 ratio, frequency, and amplitude Record_Signals->Data_Analysis

Caption: Workflow for assessing JTV-519 effects using Fura-2 AM calcium imaging.

Experimental Protocols

Protocol 1: Isolation and Culture of Adult Murine Ventricular Myocytes

This protocol is adapted from methodologies commonly used in studies investigating cardiomyocyte calcium handling.[5]

Materials:

  • Adult mouse (e.g., C57BL/6)

  • Langendorff perfusion system

  • Perfusion Buffer: Ca2+-free Tyrode's solution (in mM: 135 NaCl, 5.4 KCl, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, 10 Glucose; pH 7.4)

  • Digestion Buffer: Perfusion buffer containing 1 mg/mL collagenase type II and 0.1 mg/mL protease type XIV.

  • Stopping Buffer: Perfusion buffer containing 10% fetal bovine serum (FBS) and 12.5 µM CaCl2.

  • Laminin-coated coverslips

  • M199 cell culture medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Procedure:

  • Heparinize the mouse and anesthetize it.

  • Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.

  • Perfuse the heart retrogradely with oxygenated (95% O2/5% CO2) Perfusion Buffer at 37°C for 5 minutes to clear the blood.

  • Switch to the Digestion Buffer and perfuse for 10-15 minutes, or until the heart becomes flaccid.

  • Transfer the ventricles to the Stopping Buffer and gently tease the tissue apart with fine forceps to release the myocytes.

  • Filter the cell suspension through a 100 µm nylon mesh.

  • Allow the myocytes to settle by gravity for 10 minutes.

  • Carefully remove the supernatant and gently resuspend the cell pellet in M199 culture medium.

  • Plate the isolated myocytes on laminin-coated coverslips and allow them to attach for 1-2 hours before use.

Protocol 2: Fura-2 AM Loading and Calcium Imaging

This protocol outlines the steps for loading cardiomyocytes with the ratiometric calcium indicator Fura-2 AM and subsequent imaging.[11][12][16][17]

Materials:

  • Isolated cardiomyocytes on coverslips (from Protocol 1)

  • Fura-2 AM (acetoxymethyl ester) stock solution (1 mM in anhydrous DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • HEPES-buffered saline (HBS): (in mM) 137 NaCl, 5.4 KCl, 0.4 MgSO4, 0.3 Na2HPO4, 0.4 KH2PO4, 4.2 NaHCO3, 1.3 CaCl2, 10 Glucose, 20 HEPES; pH 7.4.

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Inverted fluorescence microscope equipped with a dual-excitation light source (e.g., 340 nm and 380 nm), an emission filter (~510 nm), and a sensitive camera.

Procedure:

  • Prepare Fura-2 Loading Solution:

    • For a final concentration of 2-5 µM Fura-2 AM, dilute the 1 mM stock solution into HBS.

    • Add Pluronic F-127 to the loading solution (final concentration 0.02-0.04%) to aid in dye dispersion. Vortex thoroughly.

  • Dye Loading:

    • Wash the plated cardiomyocytes once with HBS.

    • Incubate the cells in the Fura-2 Loading Solution for 30-45 minutes at room temperature, protected from light.

  • Washing and De-esterification:

    • Aspirate the loading solution and wash the cells twice with fresh HBS to remove extracellular dye.

    • Incubate the cells in fresh HBS for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[12]

  • JTV-519 Treatment and Imaging:

    • Mount the coverslip onto the microscope stage and perfuse with HBS at 37°C.

    • Record baseline calcium signals by acquiring pairs of fluorescence images with excitation at 340 nm and 380 nm.

    • To assess the effect of JTV-519, switch the perfusion to HBS containing the desired concentration of JTV-519 (e.g., 1 µM).

    • Incubate for a sufficient period (e.g., 30-60 minutes) as described in relevant studies.[5]

    • After incubation, record calcium signals again. To study the protective effects of JTV-519, co-perfuse with an agent that induces SR Ca2+ leak (e.g., ouabain or isoproterenol) and record the resulting calcium activity (transients, sparks, waves).[5]

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.

    • This ratio is proportional to the intracellular calcium concentration.[13]

    • Analyze parameters such as the amplitude and kinetics of calcium transients, and the frequency and characteristics of calcium sparks and waves.

Disclaimer: These protocols provide a general framework. Optimal conditions, including dye and drug concentrations, as well as incubation times, should be determined empirically for each specific cell type and experimental setup.[18]

References

Application Notes and Protocols for Calcium Imaging with JTV-519 Fumarate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with significant cardioprotective and antiarrhythmic properties.[1][2][3][4] Its primary mechanism of action involves the stabilization of the ryanodine receptor (RyR2), a critical calcium release channel on the sarcoplasmic reticulum (SR) of cardiomyocytes.[1] By binding to RyR2, JTV-519 reduces diastolic calcium leak from the SR, a key contributor to cardiac arrhythmias and heart failure.[1][5] This is achieved, at least in part, by increasing the binding affinity of calstabin-2 (FKBP12.6) to the RyR2 channel, which helps to keep it in a closed state during diastole.[3][6][7][8] Some studies also suggest that JTV-519 may directly modulate RyR2 function and can also act as a Ca2+-dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[2][9]

Calcium imaging techniques are indispensable for elucidating the effects of pharmacological agents like JTV-519 on intracellular calcium dynamics. These methods allow for the real-time visualization and quantification of calcium signals within cells, providing critical insights into cellular function and the efficacy of therapeutic interventions.[10] Ratiometric fluorescent dyes, such as Fura-2, are commonly employed to measure intracellular calcium concentrations with high precision, as the ratio of fluorescence emission at two different excitation wavelengths minimizes variability from dye loading and photobleaching.[11][12][13]

These application notes provide a comprehensive overview and detailed protocols for utilizing calcium imaging techniques to study the effects of JTV-519 fumarate treatment on cellular calcium handling, with a particular focus on cardiomyocytes.

Data Presentation

The following tables summarize the quantitative effects of JTV-519 treatment on key calcium signaling parameters as reported in the literature.

Table 1: Effect of JTV-519 on Ouabain-Induced SR Ca2+ Leak in Murine Cardiomyocytes

ParameterControlOuabainOuabain + JTV-519 (1 µM)
Ca2+ Spark Frequency (events/100 µm/s)1.2 ± 0.24.8 ± 0.62.1 ± 0.3#
Incidence of Ca2+ Waves (%)06718#
Diastolic Cytosolic [Ca2+]i (F/F0)1.00 ± 0.001.22 ± 0.031.11 ± 0.02#
Ca2+ Transient Amplitude (ΔF/F0)2.0 ± 0.12.8 ± 0.22.2 ± 0.1#
SR Ca2+ Content (ΔF/F0)3.5 ± 0.25.2 ± 0.3*4.1 ± 0.2#

*P < 0.05 vs. Control; #P < 0.05 vs. Ouabain. Data adapted from Kohlhaas et al. (2012).[5]

Table 2: Effect of JTV-519 on Hypoxia-Induced SR Ca2+ Leak in HL-1 Cardiomyocytes

ConditionTreatmentSR Ca2+ Leak (Half-life in seconds)% Reduction in Leak
Control (12% O2)Vehicle420.5 ± 21.6-
Control (12% O2)JTV-519 (1 µM)867.8 ± 84.252%
Hypoxia (1% O2)Vehicle256.7 ± 5.6#-
Hypoxia (1% O2)JTV-519 (1 µM)396.4 ± 17.435%

*P < 0.05 vs. respective vehicle control; #P < 0.05 vs. Control Vehicle. Data adapted from Tascón et al. (2020).[14]

Table 3: Effect of K201 (JTV-519) on Diastolic Events in Rat Ventricular Cardiomyocytes during β-adrenergic Stimulation

ParameterControl (Isoproterenol + High Ca2+)K201 (1.0 µM)
Diastolic Contraction Amplitude (% of control)100~16
Frequency of Diastolic Events (% of control)10061
Initiation Points per Diastolic Interval (% of control)10071*

*P < 0.05 vs. Control. Data adapted from Loughrey et al. (2011).[15]

Signaling Pathways and Experimental Workflows

Signaling Pathway of JTV-519 Action

JTV519_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol RyR2 RyR2 Channel (Ryanodine Receptor) Ca_Leak Ca²⁺ Leak (Sparks/Waves) RyR2->Ca_Leak Reduces Calstabin2 Calstabin-2 (FKBP12.6) Calstabin2->RyR2 Stabilizes Closed State SERCA SERCA2a Ca_SR Ca²⁺ SERCA->Ca_SR Ca_SR->RyR2 Release JTV519 JTV-519 JTV519->RyR2 Binds and Stabilizes JTV519->Calstabin2 Enhances Binding to RyR2 JTV519->SERCA Inhibits (Ca²⁺-dependent) Ca_Cytosol_Diastolic Diastolic Ca²⁺ Ca_Cytosol_Diastolic->SERCA Uptake Ca_Cytosol_Systolic Systolic Ca²⁺

Caption: JTV-519 stabilizes RyR2, reducing diastolic Ca²⁺ leak from the SR.

Experimental Workflow for Calcium Imaging with JTV-519

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment JTV-519 Treatment cluster_imaging Imaging and Analysis Cell_Culture 1. Isolate/Culture Cardiomyocytes Plating 2. Plate cells on coverslips Cell_Culture->Plating Prepare_Fura2 3. Prepare Fura-2 AM loading solution Plating->Prepare_Fura2 Incubate_Fura2 4. Incubate cells with Fura-2 AM (30-60 min) Prepare_Fura2->Incubate_Fura2 Wash 5. Wash cells to remove excess dye Incubate_Fura2->Wash Deesterification 6. Allow for de-esterification (20-30 min) Wash->Deesterification Baseline 7. Record baseline Ca²⁺ signals Deesterification->Baseline Add_JTV519 8. Perfuse with JTV-519 (e.g., 1 µM) Baseline->Add_JTV519 Incubate_JTV519 9. Incubate for desired time (e.g., 1 hour) Add_JTV519->Incubate_JTV519 Induce_Leak 10. Induce Ca²⁺ leak (e.g., Ouabain/Hypoxia) Incubate_JTV519->Induce_Leak Record_Signals 11. Record Ca²⁺ transients, sparks, and waves Incubate_JTV519->Record_Signals Record post-treatment signals Induce_Leak->Record_Signals Data_Analysis 12. Analyze F340/F380 ratio, frequency, and amplitude Record_Signals->Data_Analysis

Caption: Workflow for assessing JTV-519 effects using Fura-2 AM calcium imaging.

Experimental Protocols

Protocol 1: Isolation and Culture of Adult Murine Ventricular Myocytes

This protocol is adapted from methodologies commonly used in studies investigating cardiomyocyte calcium handling.[5]

Materials:

  • Adult mouse (e.g., C57BL/6)

  • Langendorff perfusion system

  • Perfusion Buffer: Ca2+-free Tyrode's solution (in mM: 135 NaCl, 5.4 KCl, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, 10 Glucose; pH 7.4)

  • Digestion Buffer: Perfusion buffer containing 1 mg/mL collagenase type II and 0.1 mg/mL protease type XIV.

  • Stopping Buffer: Perfusion buffer containing 10% fetal bovine serum (FBS) and 12.5 µM CaCl2.

  • Laminin-coated coverslips

  • M199 cell culture medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Procedure:

  • Heparinize the mouse and anesthetize it.

  • Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.

  • Perfuse the heart retrogradely with oxygenated (95% O2/5% CO2) Perfusion Buffer at 37°C for 5 minutes to clear the blood.

  • Switch to the Digestion Buffer and perfuse for 10-15 minutes, or until the heart becomes flaccid.

  • Transfer the ventricles to the Stopping Buffer and gently tease the tissue apart with fine forceps to release the myocytes.

  • Filter the cell suspension through a 100 µm nylon mesh.

  • Allow the myocytes to settle by gravity for 10 minutes.

  • Carefully remove the supernatant and gently resuspend the cell pellet in M199 culture medium.

  • Plate the isolated myocytes on laminin-coated coverslips and allow them to attach for 1-2 hours before use.

Protocol 2: Fura-2 AM Loading and Calcium Imaging

This protocol outlines the steps for loading cardiomyocytes with the ratiometric calcium indicator Fura-2 AM and subsequent imaging.[11][12][16][17]

Materials:

  • Isolated cardiomyocytes on coverslips (from Protocol 1)

  • Fura-2 AM (acetoxymethyl ester) stock solution (1 mM in anhydrous DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • HEPES-buffered saline (HBS): (in mM) 137 NaCl, 5.4 KCl, 0.4 MgSO4, 0.3 Na2HPO4, 0.4 KH2PO4, 4.2 NaHCO3, 1.3 CaCl2, 10 Glucose, 20 HEPES; pH 7.4.

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Inverted fluorescence microscope equipped with a dual-excitation light source (e.g., 340 nm and 380 nm), an emission filter (~510 nm), and a sensitive camera.

Procedure:

  • Prepare Fura-2 Loading Solution:

    • For a final concentration of 2-5 µM Fura-2 AM, dilute the 1 mM stock solution into HBS.

    • Add Pluronic F-127 to the loading solution (final concentration 0.02-0.04%) to aid in dye dispersion. Vortex thoroughly.

  • Dye Loading:

    • Wash the plated cardiomyocytes once with HBS.

    • Incubate the cells in the Fura-2 Loading Solution for 30-45 minutes at room temperature, protected from light.

  • Washing and De-esterification:

    • Aspirate the loading solution and wash the cells twice with fresh HBS to remove extracellular dye.

    • Incubate the cells in fresh HBS for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[12]

  • JTV-519 Treatment and Imaging:

    • Mount the coverslip onto the microscope stage and perfuse with HBS at 37°C.

    • Record baseline calcium signals by acquiring pairs of fluorescence images with excitation at 340 nm and 380 nm.

    • To assess the effect of JTV-519, switch the perfusion to HBS containing the desired concentration of JTV-519 (e.g., 1 µM).

    • Incubate for a sufficient period (e.g., 30-60 minutes) as described in relevant studies.[5]

    • After incubation, record calcium signals again. To study the protective effects of JTV-519, co-perfuse with an agent that induces SR Ca2+ leak (e.g., ouabain or isoproterenol) and record the resulting calcium activity (transients, sparks, waves).[5]

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.

    • This ratio is proportional to the intracellular calcium concentration.[13]

    • Analyze parameters such as the amplitude and kinetics of calcium transients, and the frequency and characteristics of calcium sparks and waves.

Disclaimer: These protocols provide a general framework. Optimal conditions, including dye and drug concentrations, as well as incubation times, should be determined empirically for each specific cell type and experimental setup.[18]

References

Application Notes and Protocols for JTV-519 Fumarate Administration in Murine Models of Cardiac Arrhythmia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of JTV-519 (also known as K201), a 1,4-benzothiazepine derivative, in murine models of cardiac arrhythmia. JTV-519 is recognized for its cardioprotective and antiarrhythmic properties, primarily attributed to its stabilizing effect on the cardiac ryanodine receptor (RyR2).

Mechanism of Action

JTV-519 exerts its antiarrhythmic effects by modulating intracellular calcium (Ca²⁺) handling. Its primary target is the RyR2, a critical channel for Ca²⁺ release from the sarcoplasmic reticulum (SR) during cardiac muscle contraction. In pathological conditions such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR2 channels can become "leaky," leading to aberrant diastolic Ca²⁺ release. This Ca²⁺ leak can trigger delayed afterdepolarizations (DADs), a known cause of ventricular arrhythmias.

JTV-519 stabilizes the closed state of the RyR2 channel, reducing the probability of diastolic Ca²⁺ leak.[1][2] This stabilization is thought to occur by increasing the binding affinity of the accessory protein calstabin-2 (FKBP12.6) to RyR2.[1] Calsequestrin-2 is a protein that helps to stabilize the RyR2 channel in its closed state, and its dissociation is linked to increased channel activity and Ca²⁺ leak. However, some studies suggest that JTV-519 can suppress spontaneous Ca²⁺ release from the SR independent of its interaction with calstabin-2.[3]

By preventing this pathological Ca²⁺ leak, JTV-519 effectively suppresses the triggers for cardiac arrhythmias.[2]

Signaling Pathway of JTV-519 Action

Caption: JTV-519's mechanism of action in preventing cardiac arrhythmia.

Quantitative Data Presentation

The following tables summarize the quantitative data from various studies on the administration of JTV-519 in murine models of cardiac arrhythmia.

Table 1: In Vitro Efficacy of JTV-519 on Isolated Murine Cardiomyocytes

ParameterMurine ModelTreatmentConcentrationEffectReference
Ca²⁺ Spark FrequencyOuabain-induced arrhythmiaJTV-5191 µmol·L⁻¹Significantly reduced[1][4]
Ca²⁺ WavesOuabain-induced arrhythmiaJTV-5191 µmol·L⁻¹Reduced incidence[4]
Aberrant Ca²⁺ OscillationsCalstabin-2+/- cardiomyocytes (rapid pacing)JTV-5191 µMSignificantly decreased[2]
Diastolic Ca²⁺ LeakCalstabin-2+/- cardiomyocytesJTV-5191 µMInhibited[2]

Table 2: In Vivo Efficacy of JTV-519 in Murine Models of Cardiac Arrhythmia

ParameterMurine ModelJTV-519 AdministrationArrhythmia InductionEffectReference
Ventricular ArrhythmiasCalstabin-2+/- mice0.5 mg·kg⁻¹·hr⁻¹ (osmotic pump)Exercise + EpinephrinePreventedN/A
Monophasic Action Potential AlternansCalstabin-2+/- mice0.5 mg·kg⁻¹·hr⁻¹ (osmotic pump)PacingInhibited[2]
Triggered ArrhythmiasCalstabin-2+/- mice0.5 mg·kg⁻¹·hr⁻¹ (osmotic pump)PacingInhibited[2]
Ventricular TachycardiaBarium Chloride-inducedN/A (used as a model for testing antiarrhythmics)BaCl₂ (0.08 mg/kg, i.p.)N/A[5]
Ventricular TachycardiaCalcium Chloride-inducedN/A (used as a model for testing antiarrhythmics)CaCl₂ (75 mg/kg, i.p.)N/A[5]
Atrial TachycardiaAdrenaline-inducedN/A (used as a model for testing antiarrhythmics)Adrenaline (150 µg/kg, i.p.)N/A[5]

Experimental Protocols

In Vivo Administration and Arrhythmia Induction

Objective: To assess the antiarrhythmic efficacy of JTV-519 in a live murine model.

Materials:

  • JTV-519 fumarate

  • Vehicle (e.g., saline, DMSO)

  • Osmotic minipumps

  • Anesthesia (e.g., isoflurane)

  • ECG recording system with subcutaneous electrodes

  • Arrhythmia-inducing agents (e.g., isoproterenol, epinephrine, caffeine, barium chloride, calcium chloride)

  • Surgical tools for pump implantation

Protocol:

  • Animal Model Selection: Choose an appropriate murine model for cardiac arrhythmia (e.g., calstabin-2 heterozygous knockout mice, wild-type mice for pharmacological induction).

  • JTV-519 Administration (Chronic):

    • Dissolve this compound in the appropriate vehicle.

    • Fill osmotic minipumps with the JTV-519 solution to deliver a constant infusion (e.g., 0.5 mg·kg⁻¹·hr⁻¹).

    • Surgically implant the osmotic minipumps subcutaneously in the dorsal region of the mice under anesthesia.

    • Allow for a recovery period and drug delivery for a specified duration (e.g., 7 days).

  • Arrhythmia Induction (Pharmacological):

    • Anesthetize the mouse and ensure a stable body temperature.

    • Record a baseline ECG.

    • Administer the arrhythmogenic agent via intraperitoneal (i.p.) injection. Examples of inducing agents and dosages include:

      • Barium Chloride: 0.08 mg/kg[5]

      • Calcium Chloride: 75 mg/kg[5]

      • Adrenaline: 150 µg/kg[5]

  • ECG Monitoring and Analysis:

    • Continuously record the ECG for a defined period following the injection of the arrhythmogenic agent.

    • Analyze the ECG recordings for the incidence, duration, and type of arrhythmias (e.g., ventricular tachycardia, ventricular fibrillation, premature ventricular contractions).

    • Compare the arrhythmia burden between JTV-519-treated and vehicle-treated groups.

In Vitro Cardiomyocyte Isolation and Calcium Imaging

Objective: To investigate the direct effects of JTV-519 on calcium handling in isolated cardiac myocytes.

Materials:

  • This compound

  • Collagenase type II

  • Tyrode's solution

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Confocal microscope with line-scanning capabilities

  • Field stimulation electrodes

  • Arrhythmia-inducing agents (e.g., ouabain, isoproterenol)

Protocol:

  • Cardiomyocyte Isolation:

    • Euthanize the mouse and rapidly excise the heart.

    • Cannulate the aorta and perfuse the heart with a calcium-free Tyrode's solution.

    • Digest the heart tissue by perfusing with a solution containing collagenase type II.

    • Gently tease the digested ventricular tissue to release individual cardiomyocytes.

  • Cell Loading and JTV-519 Incubation:

    • Load the isolated cardiomyocytes with a calcium indicator dye (e.g., 5 µM Fluo-4 AM).

    • Incubate a subset of the cells with JTV-519 (e.g., 1 µM) for a specified duration (e.g., 30-60 minutes).

  • Induction of Arrhythmogenic Calcium Events:

    • Perfuse the cardiomyocytes with a solution containing an arrhythmogenic agent (e.g., 100 µM ouabain or 100 nM isoproterenol).

  • Calcium Imaging:

    • Place the cardiomyocytes on the stage of a confocal microscope.

    • Use line-scan mode to record calcium transients and spontaneous calcium release events (sparks and waves).

    • Pace the cardiomyocytes using field stimulation to assess activity-dependent changes.

  • Data Analysis:

    • Quantify the frequency, amplitude, and duration of calcium sparks and waves.

    • Measure the amplitude and decay kinetics of electrically stimulated calcium transients.

    • Compare the calcium handling parameters between control and JTV-519-treated cardiomyocytes.

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow for JTV-519 Studies in Murine Models cluster_InVivo In Vivo Arm cluster_InVitro In Vitro / Ex Vivo Arm Animal_Model Select Murine Model (e.g., Calstabin-2+/-, WT) Drug_Admin_Vivo JTV-519 Administration (e.g., Osmotic Pump) Animal_Model->Drug_Admin_Vivo Heart_Isolation Isolate Heart Animal_Model->Heart_Isolation Arrhythmia_Induction_Vivo Induce Arrhythmia (e.g., Exercise, Pharmacological) Drug_Admin_Vivo->Arrhythmia_Induction_Vivo ECG_Recording In Vivo ECG Recording Arrhythmia_Induction_Vivo->ECG_Recording Data_Analysis_Vivo Analyze Arrhythmia Incidence and Severity ECG_Recording->Data_Analysis_Vivo Cardiomyocyte_Isolation Isolate Cardiomyocytes Heart_Isolation->Cardiomyocyte_Isolation Drug_Admin_Vitro JTV-519 Incubation Cardiomyocyte_Isolation->Drug_Admin_Vitro Arrhythmia_Induction_Vitro Induce Ca²⁺ Dysregulation (e.g., Ouabain, Pacing) Drug_Admin_Vitro->Arrhythmia_Induction_Vitro Ca_Imaging Calcium Imaging (Confocal Microscopy) Arrhythmia_Induction_Vitro->Ca_Imaging Data_Analysis_Vitro Analyze Ca²⁺ Sparks/Waves and Transients Ca_Imaging->Data_Analysis_Vitro

Caption: A generalized workflow for in vivo and in vitro studies of JTV-519.

References

Application Notes and Protocols for JTV-519 Fumarate Administration in Murine Models of Cardiac Arrhythmia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of JTV-519 (also known as K201), a 1,4-benzothiazepine derivative, in murine models of cardiac arrhythmia. JTV-519 is recognized for its cardioprotective and antiarrhythmic properties, primarily attributed to its stabilizing effect on the cardiac ryanodine receptor (RyR2).

Mechanism of Action

JTV-519 exerts its antiarrhythmic effects by modulating intracellular calcium (Ca²⁺) handling. Its primary target is the RyR2, a critical channel for Ca²⁺ release from the sarcoplasmic reticulum (SR) during cardiac muscle contraction. In pathological conditions such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR2 channels can become "leaky," leading to aberrant diastolic Ca²⁺ release. This Ca²⁺ leak can trigger delayed afterdepolarizations (DADs), a known cause of ventricular arrhythmias.

JTV-519 stabilizes the closed state of the RyR2 channel, reducing the probability of diastolic Ca²⁺ leak.[1][2] This stabilization is thought to occur by increasing the binding affinity of the accessory protein calstabin-2 (FKBP12.6) to RyR2.[1] Calsequestrin-2 is a protein that helps to stabilize the RyR2 channel in its closed state, and its dissociation is linked to increased channel activity and Ca²⁺ leak. However, some studies suggest that JTV-519 can suppress spontaneous Ca²⁺ release from the SR independent of its interaction with calstabin-2.[3]

By preventing this pathological Ca²⁺ leak, JTV-519 effectively suppresses the triggers for cardiac arrhythmias.[2]

Signaling Pathway of JTV-519 Action

Caption: JTV-519's mechanism of action in preventing cardiac arrhythmia.

Quantitative Data Presentation

The following tables summarize the quantitative data from various studies on the administration of JTV-519 in murine models of cardiac arrhythmia.

Table 1: In Vitro Efficacy of JTV-519 on Isolated Murine Cardiomyocytes

ParameterMurine ModelTreatmentConcentrationEffectReference
Ca²⁺ Spark FrequencyOuabain-induced arrhythmiaJTV-5191 µmol·L⁻¹Significantly reduced[1][4]
Ca²⁺ WavesOuabain-induced arrhythmiaJTV-5191 µmol·L⁻¹Reduced incidence[4]
Aberrant Ca²⁺ OscillationsCalstabin-2+/- cardiomyocytes (rapid pacing)JTV-5191 µMSignificantly decreased[2]
Diastolic Ca²⁺ LeakCalstabin-2+/- cardiomyocytesJTV-5191 µMInhibited[2]

Table 2: In Vivo Efficacy of JTV-519 in Murine Models of Cardiac Arrhythmia

ParameterMurine ModelJTV-519 AdministrationArrhythmia InductionEffectReference
Ventricular ArrhythmiasCalstabin-2+/- mice0.5 mg·kg⁻¹·hr⁻¹ (osmotic pump)Exercise + EpinephrinePreventedN/A
Monophasic Action Potential AlternansCalstabin-2+/- mice0.5 mg·kg⁻¹·hr⁻¹ (osmotic pump)PacingInhibited[2]
Triggered ArrhythmiasCalstabin-2+/- mice0.5 mg·kg⁻¹·hr⁻¹ (osmotic pump)PacingInhibited[2]
Ventricular TachycardiaBarium Chloride-inducedN/A (used as a model for testing antiarrhythmics)BaCl₂ (0.08 mg/kg, i.p.)N/A[5]
Ventricular TachycardiaCalcium Chloride-inducedN/A (used as a model for testing antiarrhythmics)CaCl₂ (75 mg/kg, i.p.)N/A[5]
Atrial TachycardiaAdrenaline-inducedN/A (used as a model for testing antiarrhythmics)Adrenaline (150 µg/kg, i.p.)N/A[5]

Experimental Protocols

In Vivo Administration and Arrhythmia Induction

Objective: To assess the antiarrhythmic efficacy of JTV-519 in a live murine model.

Materials:

  • JTV-519 fumarate

  • Vehicle (e.g., saline, DMSO)

  • Osmotic minipumps

  • Anesthesia (e.g., isoflurane)

  • ECG recording system with subcutaneous electrodes

  • Arrhythmia-inducing agents (e.g., isoproterenol, epinephrine, caffeine, barium chloride, calcium chloride)

  • Surgical tools for pump implantation

Protocol:

  • Animal Model Selection: Choose an appropriate murine model for cardiac arrhythmia (e.g., calstabin-2 heterozygous knockout mice, wild-type mice for pharmacological induction).

  • JTV-519 Administration (Chronic):

    • Dissolve this compound in the appropriate vehicle.

    • Fill osmotic minipumps with the JTV-519 solution to deliver a constant infusion (e.g., 0.5 mg·kg⁻¹·hr⁻¹).

    • Surgically implant the osmotic minipumps subcutaneously in the dorsal region of the mice under anesthesia.

    • Allow for a recovery period and drug delivery for a specified duration (e.g., 7 days).

  • Arrhythmia Induction (Pharmacological):

    • Anesthetize the mouse and ensure a stable body temperature.

    • Record a baseline ECG.

    • Administer the arrhythmogenic agent via intraperitoneal (i.p.) injection. Examples of inducing agents and dosages include:

      • Barium Chloride: 0.08 mg/kg[5]

      • Calcium Chloride: 75 mg/kg[5]

      • Adrenaline: 150 µg/kg[5]

  • ECG Monitoring and Analysis:

    • Continuously record the ECG for a defined period following the injection of the arrhythmogenic agent.

    • Analyze the ECG recordings for the incidence, duration, and type of arrhythmias (e.g., ventricular tachycardia, ventricular fibrillation, premature ventricular contractions).

    • Compare the arrhythmia burden between JTV-519-treated and vehicle-treated groups.

In Vitro Cardiomyocyte Isolation and Calcium Imaging

Objective: To investigate the direct effects of JTV-519 on calcium handling in isolated cardiac myocytes.

Materials:

  • This compound

  • Collagenase type II

  • Tyrode's solution

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Confocal microscope with line-scanning capabilities

  • Field stimulation electrodes

  • Arrhythmia-inducing agents (e.g., ouabain, isoproterenol)

Protocol:

  • Cardiomyocyte Isolation:

    • Euthanize the mouse and rapidly excise the heart.

    • Cannulate the aorta and perfuse the heart with a calcium-free Tyrode's solution.

    • Digest the heart tissue by perfusing with a solution containing collagenase type II.

    • Gently tease the digested ventricular tissue to release individual cardiomyocytes.

  • Cell Loading and JTV-519 Incubation:

    • Load the isolated cardiomyocytes with a calcium indicator dye (e.g., 5 µM Fluo-4 AM).

    • Incubate a subset of the cells with JTV-519 (e.g., 1 µM) for a specified duration (e.g., 30-60 minutes).

  • Induction of Arrhythmogenic Calcium Events:

    • Perfuse the cardiomyocytes with a solution containing an arrhythmogenic agent (e.g., 100 µM ouabain or 100 nM isoproterenol).

  • Calcium Imaging:

    • Place the cardiomyocytes on the stage of a confocal microscope.

    • Use line-scan mode to record calcium transients and spontaneous calcium release events (sparks and waves).

    • Pace the cardiomyocytes using field stimulation to assess activity-dependent changes.

  • Data Analysis:

    • Quantify the frequency, amplitude, and duration of calcium sparks and waves.

    • Measure the amplitude and decay kinetics of electrically stimulated calcium transients.

    • Compare the calcium handling parameters between control and JTV-519-treated cardiomyocytes.

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow for JTV-519 Studies in Murine Models cluster_InVivo In Vivo Arm cluster_InVitro In Vitro / Ex Vivo Arm Animal_Model Select Murine Model (e.g., Calstabin-2+/-, WT) Drug_Admin_Vivo JTV-519 Administration (e.g., Osmotic Pump) Animal_Model->Drug_Admin_Vivo Heart_Isolation Isolate Heart Animal_Model->Heart_Isolation Arrhythmia_Induction_Vivo Induce Arrhythmia (e.g., Exercise, Pharmacological) Drug_Admin_Vivo->Arrhythmia_Induction_Vivo ECG_Recording In Vivo ECG Recording Arrhythmia_Induction_Vivo->ECG_Recording Data_Analysis_Vivo Analyze Arrhythmia Incidence and Severity ECG_Recording->Data_Analysis_Vivo Cardiomyocyte_Isolation Isolate Cardiomyocytes Heart_Isolation->Cardiomyocyte_Isolation Drug_Admin_Vitro JTV-519 Incubation Cardiomyocyte_Isolation->Drug_Admin_Vitro Arrhythmia_Induction_Vitro Induce Ca²⁺ Dysregulation (e.g., Ouabain, Pacing) Drug_Admin_Vitro->Arrhythmia_Induction_Vitro Ca_Imaging Calcium Imaging (Confocal Microscopy) Arrhythmia_Induction_Vitro->Ca_Imaging Data_Analysis_Vitro Analyze Ca²⁺ Sparks/Waves and Transients Ca_Imaging->Data_Analysis_Vitro

Caption: A generalized workflow for in vivo and in vitro studies of JTV-519.

References

Application Notes & Protocols: Assessing RyR2 Stabilization with [3H]Ryanodine Binding Assays and JTV-519

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ryanodine receptor 2 (RyR2) is a crucial component of the calcium release machinery in cardiac muscle cells, playing a vital role in excitation-contraction coupling.[1][2][3] Dysfunctional RyR2 channels, often characterized by a "leaky" state leading to diastolic Ca2+ leakage from the sarcoplasmic reticulum (SR), are implicated in various cardiovascular diseases, including heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT).[1][4][5] Consequently, stabilizing the closed state of RyR2 has emerged as a promising therapeutic strategy.

JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has been shown to stabilize the closed state of RyR2, thereby reducing aberrant Ca2+ leak.[4][6][7] The mechanism of action is thought to involve increasing the binding affinity of the stabilizing protein FKBP12.6 (calstabin2) to RyR2, although some studies suggest it can also act independently of FKBP12.6.[5][6][7][8]

The [3H]ryanodine binding assay is a widely used and powerful in vitro technique to assess the functional state of the RyR2 channel.[9][10] Ryanodine, a plant alkaloid, preferentially binds to the open conformation of the RyR channel. Therefore, an increase in [3H]ryanodine binding is indicative of a higher channel open probability, while a decrease suggests channel stabilization in the closed state. This application note provides a detailed protocol for utilizing [3H]ryanodine binding assays to evaluate the stabilizing effects of JTV-519 on RyR2.

Signaling Pathway of RyR2 in Cardiac Myocytes

The following diagram illustrates the central role of RyR2 in cardiac excitation-contraction coupling and the points of modulation by signaling pathways and therapeutic agents like JTV-519.

RyR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum (SR) Beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta_AR->AC Activates L_type_Ca_Channel L-type Ca2+ Channel Ca_ion_in Ca2+ L_type_Ca_Channel->Ca_ion_in Influx cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates RyR2 RyR2 PKA->RyR2 CaMKII CaMKII CaMKII->RyR2 Phosphorylates (promotes opening) Ca_ion_in->RyR2 Triggers (CICR) Ca_ion_release Ca2+ Ca_ion_release->CaMKII Activates Contraction Muscle Contraction Ca_ion_release->Contraction Initiates RyR2->Ca_ion_release Release FKBP12_6 FKBP12.6 FKBP12_6->RyR2 Stabilizes (closed state) JTV_519 JTV-519 JTV_519->RyR2 Stabilizes (inhibits leak) SR_Ca Stored Ca2+ SR_Ca->RyR2

Diagram 1. RyR2 signaling in cardiac excitation-contraction coupling.

Experimental Workflow for Assessing RyR2 Stabilization

The general workflow for assessing the effect of a compound like JTV-519 on RyR2 stabilization using a [3H]ryanodine binding assay is depicted below.

Experimental_Workflow Start Start Isolation Isolation of SR Vesicles (e.g., from cardiac tissue) Start->Isolation Incubation Incubate SR Vesicles with [3H]Ryanodine and JTV-519 (various concentrations) Isolation->Incubation Equilibrium Allow Binding to Reach Equilibrium Incubation->Equilibrium Separation Separate Bound from Free [3H]Ryanodine (e.g., rapid filtration) Equilibrium->Separation Quantification Quantify Bound Radioactivity (Liquid Scintillation Counting) Separation->Quantification Analysis Data Analysis (e.g., Scatchard plot, IC50) Quantification->Analysis Conclusion Conclusion on RyR2 Stabilization Analysis->Conclusion

Diagram 2. Workflow for [3H]ryanodine binding assay.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the effect of JTV-519 on [3H]ryanodine binding to RyR2.

Table 1: Effect of JTV-519 on [3H]Ryanodine Binding in Normal and Failing Sarcoplasmic Reticulum

Condition[Ca2+] for half-maximal binding (EC50)Maximal Binding (Bmax) (% of control)
Normal SR
Without JTV-519~0.1 µM100%
With 1 µM JTV-519~0.3 µM~70%
Failing SR
Without JTV-519~0.03 µM~120%
With 1 µM JTV-519~0.1 µM~80%

Data are approximated from graphical representations in the literature for illustrative purposes.[11]

Table 2: Inhibition of [3H]Ryanodine Binding to Wild-Type and Mutant RyR2 by JTV-519

RyR2 TypeConditionIC50 of JTV-519
Wild-Type RyR2In the absence of FKBP12.6~1 µM
N4104K Mutant RyR2In the absence of FKBP12.6~1 µM

Data suggest that JTV-519 inhibits both wild-type and a disease-linked mutant RyR2 with similar potency, and this effect is independent of FKBP12.6.[5][8]

Detailed Experimental Protocol: [3H]Ryanodine Binding Assay

This protocol is a generalized procedure based on methodologies reported in the literature.[5][9][12] Researchers should optimize conditions for their specific experimental setup.

1. Materials and Reagents

  • Biological Sample: Sarcoplasmic reticulum (SR) or microsomal fractions isolated from cardiac tissue or from HEK293 cells expressing RyR2.

  • Radioligand: [3H]Ryanodine (e.g., from PerkinElmer).

  • Test Compound: JTV-519 (K201).

  • Binding Buffer: Example composition: 20 mM HEPES, 250 mM KCl, 15 mM NaCl, pH 7.4.

  • Ca2+/EGTA Buffers: To control free Ca2+ concentrations.

  • Non-specific Binding Control: High concentration of unlabeled ryanodine (e.g., 10-20 µM).

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.

  • Wash Buffer: Ice-cold buffer, composition may vary (e.g., containing lower KCl concentration).

  • Scintillation Cocktail and Vials.

  • Liquid Scintillation Counter.

2. Procedure

  • Preparation of SR/Microsomes: Isolate SR vesicles or microsomes from the source material using established differential centrifugation protocols. Determine the protein concentration of the preparation (e.g., using a BCA or Bradford assay).

  • Assay Setup:

    • Prepare reaction tubes for total binding, non-specific binding, and experimental conditions (with JTV-519).

    • To each tube, add the binding buffer.

    • Add the desired concentration of free Ca2+ using the Ca2+/EGTA buffers. The optimal Ca2+ concentration for binding should be determined, but is often in the low micromolar range.

    • Add the test compound (JTV-519) at various concentrations to the experimental tubes. Add vehicle control to the total and non-specific binding tubes.

    • For non-specific binding tubes, add a high concentration of unlabeled ryanodine.

  • Initiation of Binding Reaction:

    • Add a fixed concentration of [3H]ryanodine to all tubes (typically 1-10 nM, depending on the experiment).

    • Add the SR/microsomal protein (e.g., 50-100 µg) to each tube to start the reaction. The final volume is typically 100-250 µL.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 36-37°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

  • Termination of Binding and Filtration:

    • Rapidly terminate the binding reaction by filtering the entire reaction volume through a glass fiber filter under vacuum.

    • Immediately wash the filters with several volumes of ice-cold wash buffer to remove unbound [3H]ryanodine.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail and allow the filters to dissolve/equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

3. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Saturation Binding (to determine Kd and Bmax):

    • Perform the assay with a fixed amount of protein and varying concentrations of [3H]ryanodine.

    • Plot specific binding versus the concentration of [3H]ryanodine.

    • Analyze the data using non-linear regression (one-site binding model) or a Scatchard plot to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

  • Competition Binding (to determine IC50 of JTV-519):

    • Perform the assay with a fixed concentration of [3H]ryanodine and varying concentrations of JTV-519.

    • Plot the percentage of specific binding against the log concentration of JTV-519.

    • Use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value, which is the concentration of JTV-519 that inhibits 50% of the specific [3H]ryanodine binding. A decrease in [3H]ryanodine binding in the presence of JTV-519 indicates stabilization of the RyR2 closed state.

Conclusion

The [3H]ryanodine binding assay is an indispensable tool for characterizing the functional state of the RyR2 channel and for evaluating the efficacy of potential therapeutic stabilizers like JTV-519. By quantifying the binding of [3H]ryanodine, researchers can gain valuable insights into how these compounds modulate RyR2 open probability, providing a robust platform for drug discovery and development in the context of cardiac arrhythmias and heart failure. The protocols and data presented herein serve as a comprehensive guide for implementing these assays and interpreting the results.

References

Application Notes & Protocols: Assessing RyR2 Stabilization with [3H]Ryanodine Binding Assays and JTV-519

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ryanodine receptor 2 (RyR2) is a crucial component of the calcium release machinery in cardiac muscle cells, playing a vital role in excitation-contraction coupling.[1][2][3] Dysfunctional RyR2 channels, often characterized by a "leaky" state leading to diastolic Ca2+ leakage from the sarcoplasmic reticulum (SR), are implicated in various cardiovascular diseases, including heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT).[1][4][5] Consequently, stabilizing the closed state of RyR2 has emerged as a promising therapeutic strategy.

JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has been shown to stabilize the closed state of RyR2, thereby reducing aberrant Ca2+ leak.[4][6][7] The mechanism of action is thought to involve increasing the binding affinity of the stabilizing protein FKBP12.6 (calstabin2) to RyR2, although some studies suggest it can also act independently of FKBP12.6.[5][6][7][8]

The [3H]ryanodine binding assay is a widely used and powerful in vitro technique to assess the functional state of the RyR2 channel.[9][10] Ryanodine, a plant alkaloid, preferentially binds to the open conformation of the RyR channel. Therefore, an increase in [3H]ryanodine binding is indicative of a higher channel open probability, while a decrease suggests channel stabilization in the closed state. This application note provides a detailed protocol for utilizing [3H]ryanodine binding assays to evaluate the stabilizing effects of JTV-519 on RyR2.

Signaling Pathway of RyR2 in Cardiac Myocytes

The following diagram illustrates the central role of RyR2 in cardiac excitation-contraction coupling and the points of modulation by signaling pathways and therapeutic agents like JTV-519.

RyR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum (SR) Beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta_AR->AC Activates L_type_Ca_Channel L-type Ca2+ Channel Ca_ion_in Ca2+ L_type_Ca_Channel->Ca_ion_in Influx cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates RyR2 RyR2 PKA->RyR2 CaMKII CaMKII CaMKII->RyR2 Phosphorylates (promotes opening) Ca_ion_in->RyR2 Triggers (CICR) Ca_ion_release Ca2+ Ca_ion_release->CaMKII Activates Contraction Muscle Contraction Ca_ion_release->Contraction Initiates RyR2->Ca_ion_release Release FKBP12_6 FKBP12.6 FKBP12_6->RyR2 Stabilizes (closed state) JTV_519 JTV-519 JTV_519->RyR2 Stabilizes (inhibits leak) SR_Ca Stored Ca2+ SR_Ca->RyR2

Diagram 1. RyR2 signaling in cardiac excitation-contraction coupling.

Experimental Workflow for Assessing RyR2 Stabilization

The general workflow for assessing the effect of a compound like JTV-519 on RyR2 stabilization using a [3H]ryanodine binding assay is depicted below.

Experimental_Workflow Start Start Isolation Isolation of SR Vesicles (e.g., from cardiac tissue) Start->Isolation Incubation Incubate SR Vesicles with [3H]Ryanodine and JTV-519 (various concentrations) Isolation->Incubation Equilibrium Allow Binding to Reach Equilibrium Incubation->Equilibrium Separation Separate Bound from Free [3H]Ryanodine (e.g., rapid filtration) Equilibrium->Separation Quantification Quantify Bound Radioactivity (Liquid Scintillation Counting) Separation->Quantification Analysis Data Analysis (e.g., Scatchard plot, IC50) Quantification->Analysis Conclusion Conclusion on RyR2 Stabilization Analysis->Conclusion

Diagram 2. Workflow for [3H]ryanodine binding assay.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the effect of JTV-519 on [3H]ryanodine binding to RyR2.

Table 1: Effect of JTV-519 on [3H]Ryanodine Binding in Normal and Failing Sarcoplasmic Reticulum

Condition[Ca2+] for half-maximal binding (EC50)Maximal Binding (Bmax) (% of control)
Normal SR
Without JTV-519~0.1 µM100%
With 1 µM JTV-519~0.3 µM~70%
Failing SR
Without JTV-519~0.03 µM~120%
With 1 µM JTV-519~0.1 µM~80%

Data are approximated from graphical representations in the literature for illustrative purposes.[11]

Table 2: Inhibition of [3H]Ryanodine Binding to Wild-Type and Mutant RyR2 by JTV-519

RyR2 TypeConditionIC50 of JTV-519
Wild-Type RyR2In the absence of FKBP12.6~1 µM
N4104K Mutant RyR2In the absence of FKBP12.6~1 µM

Data suggest that JTV-519 inhibits both wild-type and a disease-linked mutant RyR2 with similar potency, and this effect is independent of FKBP12.6.[5][8]

Detailed Experimental Protocol: [3H]Ryanodine Binding Assay

This protocol is a generalized procedure based on methodologies reported in the literature.[5][9][12] Researchers should optimize conditions for their specific experimental setup.

1. Materials and Reagents

  • Biological Sample: Sarcoplasmic reticulum (SR) or microsomal fractions isolated from cardiac tissue or from HEK293 cells expressing RyR2.

  • Radioligand: [3H]Ryanodine (e.g., from PerkinElmer).

  • Test Compound: JTV-519 (K201).

  • Binding Buffer: Example composition: 20 mM HEPES, 250 mM KCl, 15 mM NaCl, pH 7.4.

  • Ca2+/EGTA Buffers: To control free Ca2+ concentrations.

  • Non-specific Binding Control: High concentration of unlabeled ryanodine (e.g., 10-20 µM).

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.

  • Wash Buffer: Ice-cold buffer, composition may vary (e.g., containing lower KCl concentration).

  • Scintillation Cocktail and Vials.

  • Liquid Scintillation Counter.

2. Procedure

  • Preparation of SR/Microsomes: Isolate SR vesicles or microsomes from the source material using established differential centrifugation protocols. Determine the protein concentration of the preparation (e.g., using a BCA or Bradford assay).

  • Assay Setup:

    • Prepare reaction tubes for total binding, non-specific binding, and experimental conditions (with JTV-519).

    • To each tube, add the binding buffer.

    • Add the desired concentration of free Ca2+ using the Ca2+/EGTA buffers. The optimal Ca2+ concentration for binding should be determined, but is often in the low micromolar range.

    • Add the test compound (JTV-519) at various concentrations to the experimental tubes. Add vehicle control to the total and non-specific binding tubes.

    • For non-specific binding tubes, add a high concentration of unlabeled ryanodine.

  • Initiation of Binding Reaction:

    • Add a fixed concentration of [3H]ryanodine to all tubes (typically 1-10 nM, depending on the experiment).

    • Add the SR/microsomal protein (e.g., 50-100 µg) to each tube to start the reaction. The final volume is typically 100-250 µL.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 36-37°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

  • Termination of Binding and Filtration:

    • Rapidly terminate the binding reaction by filtering the entire reaction volume through a glass fiber filter under vacuum.

    • Immediately wash the filters with several volumes of ice-cold wash buffer to remove unbound [3H]ryanodine.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail and allow the filters to dissolve/equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

3. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Saturation Binding (to determine Kd and Bmax):

    • Perform the assay with a fixed amount of protein and varying concentrations of [3H]ryanodine.

    • Plot specific binding versus the concentration of [3H]ryanodine.

    • Analyze the data using non-linear regression (one-site binding model) or a Scatchard plot to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

  • Competition Binding (to determine IC50 of JTV-519):

    • Perform the assay with a fixed concentration of [3H]ryanodine and varying concentrations of JTV-519.

    • Plot the percentage of specific binding against the log concentration of JTV-519.

    • Use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value, which is the concentration of JTV-519 that inhibits 50% of the specific [3H]ryanodine binding. A decrease in [3H]ryanodine binding in the presence of JTV-519 indicates stabilization of the RyR2 closed state.

Conclusion

The [3H]ryanodine binding assay is an indispensable tool for characterizing the functional state of the RyR2 channel and for evaluating the efficacy of potential therapeutic stabilizers like JTV-519. By quantifying the binding of [3H]ryanodine, researchers can gain valuable insights into how these compounds modulate RyR2 open probability, providing a robust platform for drug discovery and development in the context of cardiac arrhythmias and heart failure. The protocols and data presented herein serve as a comprehensive guide for implementing these assays and interpreting the results.

References

Application Notes and Protocols for JTV-519 Fumarate in Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catecholaminergic polymorphic ventricular tachycardia (CPVT) is an inherited cardiac channelopathy characterized by life-threatening ventricular arrhythmias triggered by physical or emotional stress.[1][2][3][4][5] The underlying pathology is often linked to mutations in the ryanodine receptor 2 (RyR2), the primary calcium release channel in the sarcoplasmic reticulum (SR) of cardiomyocytes.[6][7][8] These mutations lead to a "leaky" RyR2 channel, resulting in aberrant diastolic calcium release, delayed afterdepolarizations (DADs), and triggered arrhythmias.[6][7][8]

JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has emerged as a promising investigational compound for the treatment of CPVT.[9][10] Its primary mechanism of action involves the stabilization of the RyR2 channel in its closed state, thereby reducing the diastolic calcium leak that underpins the arrhythmogenic substrate in CPVT.[9][10] These application notes provide a comprehensive overview of the use of JTV-519 fumarate in preclinical CPVT research, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Mechanism of Action

JTV-519's therapeutic effect in CPVT stems from its ability to modulate the function of the RyR2 macromolecular complex. The prevailing understanding of its mechanism involves:

  • Stabilization of the RyR2 Closed State: JTV-519 directly interacts with the RyR2 channel, promoting a conformation that favors the closed state.[9] This reduces the open probability of the channel during diastole, mitigating the spontaneous release of calcium from the SR.[9]

  • Enhancement of Calstabin-2 (FKBP12.6) Binding: A key aspect of RyR2 regulation is its association with the accessory protein calstabin-2. In many CPVT-associated RyR2 mutations, the affinity for calstabin-2 is reduced, leading to channel destabilization.[11] JTV-519 has been shown to increase the binding affinity of calstabin-2 to RyR2, even in the context of PKA-hyperphosphorylation that typically promotes calstabin-2 dissociation.[11][12][13] This restoration of calstabin-2 binding is a critical component of its anti-arrhythmic effect. However, some studies suggest that JTV-519 can inhibit RyR2-mediated calcium leak independently of its effect on calstabin-2 binding.

The net effect of JTV-519 is a reduction in aberrant diastolic calcium release, manifesting as a decrease in the frequency of spontaneous calcium sparks and waves within the cardiomyocyte. This, in turn, prevents the formation of DADs and the subsequent triggering of ventricular arrhythmias.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the effects of JTV-519 in the context of CPVT and related cellular models.

ParameterValueCell/Animal ModelExperimental ConditionsReference
IC50 (SOICR) 3 µMCardiac CellsStore-Overload Induced Ca2+ Release[11]
IC50 (SOICR) 17 µMHEK-293 CellsStore-Overload Induced Ca2+ Release[11]
IC50 ([3H]ryanodine binding) 60 µMRyR2 mutant (N4104K)Basal level binding[11]
EC50 (Ca2+ activation of [3H]ryanodine binding) 260 ± 2 nM (with K201) vs. 180 ± 16 nM (control)Not specifiedCa2+ activation of [3H]ryanodine binding[11]
ParameterConcentrationEffectCell/Animal ModelReference
JTV-519 1 µMSignificantly reduced aberrant diastolic Ca2+ release eventsCalstabin-2+/- cardiomyocytes[14]
JTV-519 1 µMPrevented calstabin-2 release from RyR2 despite PKA phosphorylationCalstabin-2+/- cardiomyocyte lysate[12][13]
JTV-519 0.3 µMNo improvement in failing heartsAnimal model of heart failure[9]
JTV-519 1 µMDecline in response in failing heartsAnimal model of heart failure[9]
JTV-519 0.5 mg/kg, i.p.Abolished sustained ventricular tachycardia in 7 of 9 miceCPVT mouse model (Epi+Caf stimulation)

Experimental Protocols

Protocol 1: In Vitro Assessment of JTV-519 on Spontaneous Calcium Release in Isolated Cardiomyocytes

Objective: To evaluate the effect of JTV-519 on spontaneous calcium sparks and waves in cardiomyocytes from a CPVT mouse model.

Materials:

  • Isolated ventricular myocytes from a CPVT mouse model (e.g., RyR2-R4496C knock-in)

  • Tyrode's solution (in mmol/L: 136 NaCl, 5 KCl, 3 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4)

  • Fluo-4 AM (calcium indicator)

  • This compound stock solution (in DMSO)

  • Isoproterenol (β-adrenergic agonist)

  • Confocal microscope with line-scanning capabilities

Procedure:

  • Cell Preparation: Isolate ventricular myocytes from the hearts of CPVT model mice using standard enzymatic digestion protocols.

  • Dye Loading: Incubate the isolated myocytes with Fluo-4 AM in Tyrode's solution for 20-30 minutes at room temperature to load the calcium indicator.

  • Baseline Recording: Perfuse the cells with Tyrode's solution. Pace the myocytes at 1 Hz for at least 1 minute to establish a steady-state SR calcium load. Stop pacing and record spontaneous calcium release events (sparks and waves) using confocal line-scanning for a period of 10-20 seconds.

  • Drug Application: Perfuse the cells with Tyrode's solution containing the desired concentration of JTV-519 (e.g., 1 µM) for 10-15 minutes.

  • Post-Drug Recording: Repeat the pacing protocol and recording of spontaneous calcium release events in the presence of JTV-519.

  • Catecholaminergic Challenge: To mimic stress conditions, perfuse the cells with Tyrode's solution containing JTV-519 and a β-adrenergic agonist like isoproterenol (e.g., 100 nM).

  • Final Recording: Repeat the pacing and recording protocol in the presence of both JTV-519 and isoproterenol.

  • Data Analysis: Quantify the frequency, amplitude, and duration of calcium sparks and the incidence of calcium waves in each condition.

Protocol 2: Co-immunoprecipitation of RyR2 and Calstabin-2 from Cardiomyocyte Lysates

Objective: To determine the effect of JTV-519 on the association of calstabin-2 with the RyR2 complex under basal and PKA-phosphorylating conditions.

Materials:

  • Isolated ventricular myocytes

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-RyR2 antibody

  • Protein A/G agarose beads

  • Anti-calstabin-2 antibody

  • Anti-phospho-Ser2808-RyR2 antibody

  • This compound

  • Isoproterenol

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Treat isolated cardiomyocytes with one of the following conditions for 30 minutes:

    • Vehicle control

    • JTV-519 (e.g., 1 µM)

    • Isoproterenol (e.g., 100 nM)

    • JTV-519 (1 µM) followed by Isoproterenol (100 nM)

  • Cell Lysis: Lyse the treated cardiomyocytes with ice-cold lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with an anti-RyR2 antibody overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against RyR2, calstabin-2, and phospho-Ser2808-RyR2.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities to determine the relative amount of calstabin-2 and phospho-Ser2808-RyR2 co-immunoprecipitated with RyR2 in each condition.

Protocol 3: In Vivo Electrophysiology Study in a CPVT Mouse Model

Objective: To assess the anti-arrhythmic efficacy of JTV-519 in a CPVT mouse model during a catecholaminergic challenge.

Materials:

  • CPVT mouse model

  • Anesthesia (e.g., isoflurane)

  • ECG recording system

  • Programmable electrical stimulator

  • Epinephrine and caffeine solution

  • This compound solution for injection (e.g., intraperitoneal)

Procedure:

  • Animal Preparation: Anesthetize the mouse and place it on a heating pad to maintain body temperature. Insert subcutaneous needle electrodes for continuous ECG monitoring.

  • Baseline ECG: Record a baseline ECG to establish the resting heart rate and rhythm.

  • Drug Administration: Administer JTV-519 (e.g., 0.5 mg/kg) or vehicle via intraperitoneal injection.

  • Arrhythmia Induction: After a 15-minute pre-treatment period, induce ventricular arrhythmias by intraperitoneal injection of epinephrine (e.g., 1-2 mg/kg) followed by caffeine (e.g., 120 mg/kg).

  • ECG Monitoring: Continuously monitor the ECG for the occurrence, duration, and morphology of ventricular arrhythmias (e.g., ventricular tachycardia, polymorphic VT).

  • Programmed Electrical Stimulation (Optional): For a more detailed electrophysiological assessment, a catheter can be advanced to the heart for programmed electrical stimulation to determine ventricular effective refractory periods and arrhythmia inducibility.

  • Data Analysis: Quantify the incidence, duration, and severity of arrhythmias in the JTV-519-treated group compared to the vehicle-treated group.

Visualizations

G cluster_0 Cardiomyocyte SR Sarcoplasmic Reticulum (SR) RyR2 RyR2 Calstabin2 Calstabin-2 RyR2->Calstabin2 Binding Ca_SR Ca2+ Ca_cyto Cytosolic Ca2+ Ca_SR->Ca_cyto Diastolic Leak (CPVT Mutation) DAD Delayed Afterdepolarizations (DADs) Ca_cyto->DAD Arrhythmia Arrhythmia DAD->Arrhythmia JTV519 JTV-519 JTV519->RyR2 Stabilizes Closed State JTV519->Calstabin2 Enhances Binding

Caption: JTV-519's mechanism in CPVT.

G cluster_0 In Vitro Calcium Imaging Workflow A Isolate Cardiomyocytes (CPVT Model) B Load Fluo-4 AM A->B C Baseline Recording (Spontaneous Ca2+ Release) B->C D Apply JTV-519 C->D E Post-Drug Recording D->E F Apply Isoproterenol E->F G Final Recording F->G H Data Analysis (Spark/Wave Frequency) G->H

Caption: Workflow for in vitro calcium imaging.

G cluster_1 In Vivo Electrophysiology Workflow I Anesthetize Mouse & Record Baseline ECG J Administer JTV-519 or Vehicle (i.p.) I->J K Arrhythmia Induction (Epinephrine + Caffeine) J->K L Continuous ECG Monitoring K->L M Data Analysis (Arrhythmia Burden) L->M

Caption: Workflow for in vivo electrophysiology.

References

Application Notes and Protocols for JTV-519 Fumarate in Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catecholaminergic polymorphic ventricular tachycardia (CPVT) is an inherited cardiac channelopathy characterized by life-threatening ventricular arrhythmias triggered by physical or emotional stress.[1][2][3][4][5] The underlying pathology is often linked to mutations in the ryanodine receptor 2 (RyR2), the primary calcium release channel in the sarcoplasmic reticulum (SR) of cardiomyocytes.[6][7][8] These mutations lead to a "leaky" RyR2 channel, resulting in aberrant diastolic calcium release, delayed afterdepolarizations (DADs), and triggered arrhythmias.[6][7][8]

JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has emerged as a promising investigational compound for the treatment of CPVT.[9][10] Its primary mechanism of action involves the stabilization of the RyR2 channel in its closed state, thereby reducing the diastolic calcium leak that underpins the arrhythmogenic substrate in CPVT.[9][10] These application notes provide a comprehensive overview of the use of JTV-519 fumarate in preclinical CPVT research, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Mechanism of Action

JTV-519's therapeutic effect in CPVT stems from its ability to modulate the function of the RyR2 macromolecular complex. The prevailing understanding of its mechanism involves:

  • Stabilization of the RyR2 Closed State: JTV-519 directly interacts with the RyR2 channel, promoting a conformation that favors the closed state.[9] This reduces the open probability of the channel during diastole, mitigating the spontaneous release of calcium from the SR.[9]

  • Enhancement of Calstabin-2 (FKBP12.6) Binding: A key aspect of RyR2 regulation is its association with the accessory protein calstabin-2. In many CPVT-associated RyR2 mutations, the affinity for calstabin-2 is reduced, leading to channel destabilization.[11] JTV-519 has been shown to increase the binding affinity of calstabin-2 to RyR2, even in the context of PKA-hyperphosphorylation that typically promotes calstabin-2 dissociation.[11][12][13] This restoration of calstabin-2 binding is a critical component of its anti-arrhythmic effect. However, some studies suggest that JTV-519 can inhibit RyR2-mediated calcium leak independently of its effect on calstabin-2 binding.

The net effect of JTV-519 is a reduction in aberrant diastolic calcium release, manifesting as a decrease in the frequency of spontaneous calcium sparks and waves within the cardiomyocyte. This, in turn, prevents the formation of DADs and the subsequent triggering of ventricular arrhythmias.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the effects of JTV-519 in the context of CPVT and related cellular models.

ParameterValueCell/Animal ModelExperimental ConditionsReference
IC50 (SOICR) 3 µMCardiac CellsStore-Overload Induced Ca2+ Release[11]
IC50 (SOICR) 17 µMHEK-293 CellsStore-Overload Induced Ca2+ Release[11]
IC50 ([3H]ryanodine binding) 60 µMRyR2 mutant (N4104K)Basal level binding[11]
EC50 (Ca2+ activation of [3H]ryanodine binding) 260 ± 2 nM (with K201) vs. 180 ± 16 nM (control)Not specifiedCa2+ activation of [3H]ryanodine binding[11]
ParameterConcentrationEffectCell/Animal ModelReference
JTV-519 1 µMSignificantly reduced aberrant diastolic Ca2+ release eventsCalstabin-2+/- cardiomyocytes[14]
JTV-519 1 µMPrevented calstabin-2 release from RyR2 despite PKA phosphorylationCalstabin-2+/- cardiomyocyte lysate[12][13]
JTV-519 0.3 µMNo improvement in failing heartsAnimal model of heart failure[9]
JTV-519 1 µMDecline in response in failing heartsAnimal model of heart failure[9]
JTV-519 0.5 mg/kg, i.p.Abolished sustained ventricular tachycardia in 7 of 9 miceCPVT mouse model (Epi+Caf stimulation)

Experimental Protocols

Protocol 1: In Vitro Assessment of JTV-519 on Spontaneous Calcium Release in Isolated Cardiomyocytes

Objective: To evaluate the effect of JTV-519 on spontaneous calcium sparks and waves in cardiomyocytes from a CPVT mouse model.

Materials:

  • Isolated ventricular myocytes from a CPVT mouse model (e.g., RyR2-R4496C knock-in)

  • Tyrode's solution (in mmol/L: 136 NaCl, 5 KCl, 3 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4)

  • Fluo-4 AM (calcium indicator)

  • This compound stock solution (in DMSO)

  • Isoproterenol (β-adrenergic agonist)

  • Confocal microscope with line-scanning capabilities

Procedure:

  • Cell Preparation: Isolate ventricular myocytes from the hearts of CPVT model mice using standard enzymatic digestion protocols.

  • Dye Loading: Incubate the isolated myocytes with Fluo-4 AM in Tyrode's solution for 20-30 minutes at room temperature to load the calcium indicator.

  • Baseline Recording: Perfuse the cells with Tyrode's solution. Pace the myocytes at 1 Hz for at least 1 minute to establish a steady-state SR calcium load. Stop pacing and record spontaneous calcium release events (sparks and waves) using confocal line-scanning for a period of 10-20 seconds.

  • Drug Application: Perfuse the cells with Tyrode's solution containing the desired concentration of JTV-519 (e.g., 1 µM) for 10-15 minutes.

  • Post-Drug Recording: Repeat the pacing protocol and recording of spontaneous calcium release events in the presence of JTV-519.

  • Catecholaminergic Challenge: To mimic stress conditions, perfuse the cells with Tyrode's solution containing JTV-519 and a β-adrenergic agonist like isoproterenol (e.g., 100 nM).

  • Final Recording: Repeat the pacing and recording protocol in the presence of both JTV-519 and isoproterenol.

  • Data Analysis: Quantify the frequency, amplitude, and duration of calcium sparks and the incidence of calcium waves in each condition.

Protocol 2: Co-immunoprecipitation of RyR2 and Calstabin-2 from Cardiomyocyte Lysates

Objective: To determine the effect of JTV-519 on the association of calstabin-2 with the RyR2 complex under basal and PKA-phosphorylating conditions.

Materials:

  • Isolated ventricular myocytes

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-RyR2 antibody

  • Protein A/G agarose beads

  • Anti-calstabin-2 antibody

  • Anti-phospho-Ser2808-RyR2 antibody

  • This compound

  • Isoproterenol

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Treat isolated cardiomyocytes with one of the following conditions for 30 minutes:

    • Vehicle control

    • JTV-519 (e.g., 1 µM)

    • Isoproterenol (e.g., 100 nM)

    • JTV-519 (1 µM) followed by Isoproterenol (100 nM)

  • Cell Lysis: Lyse the treated cardiomyocytes with ice-cold lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with an anti-RyR2 antibody overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against RyR2, calstabin-2, and phospho-Ser2808-RyR2.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities to determine the relative amount of calstabin-2 and phospho-Ser2808-RyR2 co-immunoprecipitated with RyR2 in each condition.

Protocol 3: In Vivo Electrophysiology Study in a CPVT Mouse Model

Objective: To assess the anti-arrhythmic efficacy of JTV-519 in a CPVT mouse model during a catecholaminergic challenge.

Materials:

  • CPVT mouse model

  • Anesthesia (e.g., isoflurane)

  • ECG recording system

  • Programmable electrical stimulator

  • Epinephrine and caffeine solution

  • This compound solution for injection (e.g., intraperitoneal)

Procedure:

  • Animal Preparation: Anesthetize the mouse and place it on a heating pad to maintain body temperature. Insert subcutaneous needle electrodes for continuous ECG monitoring.

  • Baseline ECG: Record a baseline ECG to establish the resting heart rate and rhythm.

  • Drug Administration: Administer JTV-519 (e.g., 0.5 mg/kg) or vehicle via intraperitoneal injection.

  • Arrhythmia Induction: After a 15-minute pre-treatment period, induce ventricular arrhythmias by intraperitoneal injection of epinephrine (e.g., 1-2 mg/kg) followed by caffeine (e.g., 120 mg/kg).

  • ECG Monitoring: Continuously monitor the ECG for the occurrence, duration, and morphology of ventricular arrhythmias (e.g., ventricular tachycardia, polymorphic VT).

  • Programmed Electrical Stimulation (Optional): For a more detailed electrophysiological assessment, a catheter can be advanced to the heart for programmed electrical stimulation to determine ventricular effective refractory periods and arrhythmia inducibility.

  • Data Analysis: Quantify the incidence, duration, and severity of arrhythmias in the JTV-519-treated group compared to the vehicle-treated group.

Visualizations

G cluster_0 Cardiomyocyte SR Sarcoplasmic Reticulum (SR) RyR2 RyR2 Calstabin2 Calstabin-2 RyR2->Calstabin2 Binding Ca_SR Ca2+ Ca_cyto Cytosolic Ca2+ Ca_SR->Ca_cyto Diastolic Leak (CPVT Mutation) DAD Delayed Afterdepolarizations (DADs) Ca_cyto->DAD Arrhythmia Arrhythmia DAD->Arrhythmia JTV519 JTV-519 JTV519->RyR2 Stabilizes Closed State JTV519->Calstabin2 Enhances Binding

Caption: JTV-519's mechanism in CPVT.

G cluster_0 In Vitro Calcium Imaging Workflow A Isolate Cardiomyocytes (CPVT Model) B Load Fluo-4 AM A->B C Baseline Recording (Spontaneous Ca2+ Release) B->C D Apply JTV-519 C->D E Post-Drug Recording D->E F Apply Isoproterenol E->F G Final Recording F->G H Data Analysis (Spark/Wave Frequency) G->H

Caption: Workflow for in vitro calcium imaging.

G cluster_1 In Vivo Electrophysiology Workflow I Anesthetize Mouse & Record Baseline ECG J Administer JTV-519 or Vehicle (i.p.) I->J K Arrhythmia Induction (Epinephrine + Caffeine) J->K L Continuous ECG Monitoring K->L M Data Analysis (Arrhythmia Burden) L->M

Caption: Workflow for in vivo electrophysiology.

References

Utilizing Fluo-5N with JTV-519 Fumarate to Investigate Sarcoplasmic Reticulum Calcium Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The regulation of intracellular calcium (Ca²⁺) is fundamental to numerous cellular processes, particularly in excitable cells like cardiomyocytes. The sarcoplasmic reticulum (SR) serves as the primary intracellular Ca²⁺ store, and its dysregulation, often manifesting as diastolic Ca²⁺ leak through ryanodine receptor 2 (RyR2) channels, is implicated in cardiac arrhythmias and heart failure.[1][2][3] JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has garnered significant interest for its cardioprotective effects, primarily attributed to its ability to stabilize the closed state of RyR2, thereby mitigating aberrant Ca²⁺ leak.[1][2][3][4][5]

Fluo-5N is a low-affinity fluorescent Ca²⁺ indicator (dissociation constant, Kd ≈ 90 µM) ideally suited for measuring the high Ca²⁺ concentrations typically found within the SR.[6][7][8][9][10][11] Its acetoxymethyl (AM) ester form allows for direct loading into live cells.[6] This application note provides a detailed protocol for utilizing Fluo-5N in conjunction with JTV-519 fumarate to investigate SR Ca²⁺ leak in cardiomyocytes, offering researchers a robust methodology to assess the therapeutic potential of RyR2 stabilizing compounds.

Principle of the Assay

This protocol is designed to measure changes in SR Ca²⁺ concentration under baseline and stimulated conditions, and to evaluate the efficacy of JTV-519 in preventing SR Ca²⁺ depletion. Cardiomyocytes are loaded with Fluo-5N AM, which is hydrolyzed by intracellular esterases, trapping the indicator within the cell, including the SR. The fluorescence intensity of Fluo-5N is proportional to the intra-SR Ca²⁺ concentration. A decline in Fluo-5N fluorescence upon stimulation (e.g., with caffeine or electrical pacing) reflects the release of Ca²⁺ from the SR. Pre-incubation with JTV-519 is expected to reduce the rate and extent of this fluorescence decay, indicating a stabilization of RyR2 and a reduction in Ca²⁺ leak.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of JTV-519 on SR Ca²⁺ dynamics.

Table 1: Effect of JTV-519 on Sarcoplasmic Reticulum Ca²⁺ Leak in Hypoxic HL-1 Cardiomyocytes [12][13][14]

ConditionTreatmentSR Ca²⁺ Leakage Reduction (%)
Hypoxic (1% O₂)1 µM JTV-51935%
Control (12% O₂)1 µM JTV-51952%

Table 2: Effect of JTV-519 on Ca²⁺ Spark Frequency in Murine Cardiomyocytes [1][2]

ConditionTreatmentObservation
Ouabain-induced SR Ca²⁺ leak1 µM JTV-519Decreased Ca²⁺ spark frequency

Experimental Protocols

Materials and Reagents
  • Fluo-5N AM (Acetoxymethyl ester)

  • This compound

  • Pluronic F-127

  • Dimethyl sulfoxide (DMSO), anhydrous

  • HEPES-buffered saline (HBS) or appropriate cell culture medium

  • Cardiomyocytes (e.g., primary isolates or cell lines like HL-1)

  • Reagents for inducing Ca²⁺ leak (e.g., caffeine, isoproterenol, ouabain)

  • Fluorescence microscope or plate reader with appropriate filter sets for Fluo-5N (Excitation/Emission: ~494 nm/~516 nm)[6][9]

Protocol 1: Loading Cardiomyocytes with Fluo-5N AM
  • Prepare Stock Solutions:

    • Prepare a 1 to 10 mM stock solution of Fluo-5N AM in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

  • Prepare Loading Solution:

    • For a final loading concentration of 5-10 µM Fluo-5N AM, dilute the Fluo-5N AM stock solution in HBS or serum-free medium.

    • Add an equal volume of the 20% Pluronic F-127 stock solution to the diluted Fluo-5N AM to aid in dispersion. The final concentration of Pluronic F-127 should be around 0.02-0.04%.

  • Cell Loading:

    • Aspirate the culture medium from the adherent cardiomyocytes.

    • Add the Fluo-5N AM loading solution to the cells.

    • Incubate for 60-120 minutes at 37°C in the dark. The longer incubation time compared to cytosolic Ca²⁺ indicators is to facilitate compartmentalization into the SR.[11]

  • Wash:

    • After incubation, wash the cells twice with fresh, pre-warmed HBS or culture medium to remove extracellular dye.

  • De-esterification:

    • Incubate the cells in fresh HBS or medium for at least 30 minutes at 37°C to allow for complete de-esterification of the Fluo-5N AM by intracellular esterases.

Protocol 2: Treatment with JTV-519 and Induction of SR Ca²⁺ Leak
  • Prepare JTV-519 Stock Solution:

    • Prepare a stock solution of this compound in DMSO or an appropriate aqueous solvent.

  • JTV-519 Incubation:

    • Dilute the JTV-519 stock solution to the desired final concentration (e.g., 1 µM) in HBS or culture medium.

    • Incubate the Fluo-5N-loaded cells with the JTV-519 working solution for a predetermined period (e.g., 30-60 minutes) prior to inducing Ca²⁺ leak.

    • For control experiments, incubate a separate set of cells with vehicle (e.g., DMSO) at the same final concentration.

  • Induction of SR Ca²⁺ Leak:

    • After the JTV-519 incubation, induce SR Ca²⁺ leak using an appropriate stimulus. Examples include:

      • Caffeine: Rapidly perfuse the cells with a high concentration of caffeine (e.g., 10-20 mM) to open all RyR2 channels, causing a rapid depletion of SR Ca²⁺.

      • Electrical Pacing/Field Stimulation: In excitable cells like cardiomyocytes, electrical stimulation can be used to induce physiological Ca²⁺ release.

      • β-adrenergic Stimulation: Application of an agonist like isoproterenol can increase RyR2 open probability and induce Ca²⁺ sparks.

  • Fluorescence Measurement:

    • Begin fluorescence recording before the addition of the stimulus to establish a baseline.

    • Continuously record the Fluo-5N fluorescence intensity during and after the application of the stimulus.

    • A decrease in fluorescence intensity corresponds to a decrease in intra-SR Ca²⁺ concentration.

Mandatory Visualizations

G cluster_0 Cell Loading and Preparation cluster_1 Experiment and Data Acquisition cardiomyocytes Cardiomyocytes fluo5n Fluo-5N AM Loading Solution cardiomyocytes->fluo5n Incubate 60-120 min, 37°C loaded_cells Fluo-5N Loaded Cardiomyocytes jtv519 This compound (or Vehicle) loaded_cells->jtv519 Incubate 30-60 min prepared_cells Prepared Cells stimulus Ca²⁺ Leak Stimulus (e.g., Caffeine) prepared_cells->stimulus Apply Stimulus microscope Fluorescence Microscopy/Imaging prepared_cells->microscope Image data Fluorescence Intensity vs. Time Data microscope->data Record

Caption: Experimental workflow for assessing JTV-519's effect on SR Ca²⁺ leak using Fluo-5N.

G cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol RyR2_open RyR2 (Open State) Ca_cytosol Low [Ca²⁺] RyR2_open->Ca_cytosol Diastolic Ca²⁺ Leak RyR2_closed RyR2 (Closed State) RyR2_closed->RyR2_open Channel Gating Ca_SR High [Ca²⁺] JTV519 JTV-519 JTV519->RyR2_closed Stabilizes Stimulus Pathological Stimulus (e.g., Stress, Ouabain) Stimulus->RyR2_closed Promotes Opening

Caption: JTV-519 stabilizes RyR2 in the closed state, reducing diastolic Ca²⁺ leak from the SR.

References

Utilizing Fluo-5N with JTV-519 Fumarate to Investigate Sarcoplasmic Reticulum Calcium Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The regulation of intracellular calcium (Ca²⁺) is fundamental to numerous cellular processes, particularly in excitable cells like cardiomyocytes. The sarcoplasmic reticulum (SR) serves as the primary intracellular Ca²⁺ store, and its dysregulation, often manifesting as diastolic Ca²⁺ leak through ryanodine receptor 2 (RyR2) channels, is implicated in cardiac arrhythmias and heart failure.[1][2][3] JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has garnered significant interest for its cardioprotective effects, primarily attributed to its ability to stabilize the closed state of RyR2, thereby mitigating aberrant Ca²⁺ leak.[1][2][3][4][5]

Fluo-5N is a low-affinity fluorescent Ca²⁺ indicator (dissociation constant, Kd ≈ 90 µM) ideally suited for measuring the high Ca²⁺ concentrations typically found within the SR.[6][7][8][9][10][11] Its acetoxymethyl (AM) ester form allows for direct loading into live cells.[6] This application note provides a detailed protocol for utilizing Fluo-5N in conjunction with JTV-519 fumarate to investigate SR Ca²⁺ leak in cardiomyocytes, offering researchers a robust methodology to assess the therapeutic potential of RyR2 stabilizing compounds.

Principle of the Assay

This protocol is designed to measure changes in SR Ca²⁺ concentration under baseline and stimulated conditions, and to evaluate the efficacy of JTV-519 in preventing SR Ca²⁺ depletion. Cardiomyocytes are loaded with Fluo-5N AM, which is hydrolyzed by intracellular esterases, trapping the indicator within the cell, including the SR. The fluorescence intensity of Fluo-5N is proportional to the intra-SR Ca²⁺ concentration. A decline in Fluo-5N fluorescence upon stimulation (e.g., with caffeine or electrical pacing) reflects the release of Ca²⁺ from the SR. Pre-incubation with JTV-519 is expected to reduce the rate and extent of this fluorescence decay, indicating a stabilization of RyR2 and a reduction in Ca²⁺ leak.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of JTV-519 on SR Ca²⁺ dynamics.

Table 1: Effect of JTV-519 on Sarcoplasmic Reticulum Ca²⁺ Leak in Hypoxic HL-1 Cardiomyocytes [12][13][14]

ConditionTreatmentSR Ca²⁺ Leakage Reduction (%)
Hypoxic (1% O₂)1 µM JTV-51935%
Control (12% O₂)1 µM JTV-51952%

Table 2: Effect of JTV-519 on Ca²⁺ Spark Frequency in Murine Cardiomyocytes [1][2]

ConditionTreatmentObservation
Ouabain-induced SR Ca²⁺ leak1 µM JTV-519Decreased Ca²⁺ spark frequency

Experimental Protocols

Materials and Reagents
  • Fluo-5N AM (Acetoxymethyl ester)

  • This compound

  • Pluronic F-127

  • Dimethyl sulfoxide (DMSO), anhydrous

  • HEPES-buffered saline (HBS) or appropriate cell culture medium

  • Cardiomyocytes (e.g., primary isolates or cell lines like HL-1)

  • Reagents for inducing Ca²⁺ leak (e.g., caffeine, isoproterenol, ouabain)

  • Fluorescence microscope or plate reader with appropriate filter sets for Fluo-5N (Excitation/Emission: ~494 nm/~516 nm)[6][9]

Protocol 1: Loading Cardiomyocytes with Fluo-5N AM
  • Prepare Stock Solutions:

    • Prepare a 1 to 10 mM stock solution of Fluo-5N AM in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

  • Prepare Loading Solution:

    • For a final loading concentration of 5-10 µM Fluo-5N AM, dilute the Fluo-5N AM stock solution in HBS or serum-free medium.

    • Add an equal volume of the 20% Pluronic F-127 stock solution to the diluted Fluo-5N AM to aid in dispersion. The final concentration of Pluronic F-127 should be around 0.02-0.04%.

  • Cell Loading:

    • Aspirate the culture medium from the adherent cardiomyocytes.

    • Add the Fluo-5N AM loading solution to the cells.

    • Incubate for 60-120 minutes at 37°C in the dark. The longer incubation time compared to cytosolic Ca²⁺ indicators is to facilitate compartmentalization into the SR.[11]

  • Wash:

    • After incubation, wash the cells twice with fresh, pre-warmed HBS or culture medium to remove extracellular dye.

  • De-esterification:

    • Incubate the cells in fresh HBS or medium for at least 30 minutes at 37°C to allow for complete de-esterification of the Fluo-5N AM by intracellular esterases.

Protocol 2: Treatment with JTV-519 and Induction of SR Ca²⁺ Leak
  • Prepare JTV-519 Stock Solution:

    • Prepare a stock solution of this compound in DMSO or an appropriate aqueous solvent.

  • JTV-519 Incubation:

    • Dilute the JTV-519 stock solution to the desired final concentration (e.g., 1 µM) in HBS or culture medium.

    • Incubate the Fluo-5N-loaded cells with the JTV-519 working solution for a predetermined period (e.g., 30-60 minutes) prior to inducing Ca²⁺ leak.

    • For control experiments, incubate a separate set of cells with vehicle (e.g., DMSO) at the same final concentration.

  • Induction of SR Ca²⁺ Leak:

    • After the JTV-519 incubation, induce SR Ca²⁺ leak using an appropriate stimulus. Examples include:

      • Caffeine: Rapidly perfuse the cells with a high concentration of caffeine (e.g., 10-20 mM) to open all RyR2 channels, causing a rapid depletion of SR Ca²⁺.

      • Electrical Pacing/Field Stimulation: In excitable cells like cardiomyocytes, electrical stimulation can be used to induce physiological Ca²⁺ release.

      • β-adrenergic Stimulation: Application of an agonist like isoproterenol can increase RyR2 open probability and induce Ca²⁺ sparks.

  • Fluorescence Measurement:

    • Begin fluorescence recording before the addition of the stimulus to establish a baseline.

    • Continuously record the Fluo-5N fluorescence intensity during and after the application of the stimulus.

    • A decrease in fluorescence intensity corresponds to a decrease in intra-SR Ca²⁺ concentration.

Mandatory Visualizations

G cluster_0 Cell Loading and Preparation cluster_1 Experiment and Data Acquisition cardiomyocytes Cardiomyocytes fluo5n Fluo-5N AM Loading Solution cardiomyocytes->fluo5n Incubate 60-120 min, 37°C loaded_cells Fluo-5N Loaded Cardiomyocytes jtv519 This compound (or Vehicle) loaded_cells->jtv519 Incubate 30-60 min prepared_cells Prepared Cells stimulus Ca²⁺ Leak Stimulus (e.g., Caffeine) prepared_cells->stimulus Apply Stimulus microscope Fluorescence Microscopy/Imaging prepared_cells->microscope Image data Fluorescence Intensity vs. Time Data microscope->data Record

Caption: Experimental workflow for assessing JTV-519's effect on SR Ca²⁺ leak using Fluo-5N.

G cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol RyR2_open RyR2 (Open State) Ca_cytosol Low [Ca²⁺] RyR2_open->Ca_cytosol Diastolic Ca²⁺ Leak RyR2_closed RyR2 (Closed State) RyR2_closed->RyR2_open Channel Gating Ca_SR High [Ca²⁺] JTV519 JTV-519 JTV519->RyR2_closed Stabilizes Stimulus Pathological Stimulus (e.g., Stress, Ouabain) Stimulus->RyR2_closed Promotes Opening

Caption: JTV-519 stabilizes RyR2 in the closed state, reducing diastolic Ca²⁺ leak from the SR.

References

Troubleshooting & Optimization

JTV-519 Fumarate Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing JTV-519 fumarate, this technical support center provides essential information on its solubility, stability, and proper use in experimental settings. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your research.

This compound: Properties and Storage

This compound is a derivative of 1,4-benzothiazepine that is known to interact with multiple cellular targets.[1] It is structurally similar to diltiazem, a calcium channel blocker.[1] The primary mechanism of action for JTV-519 is the stabilization of the ryanodine receptor 2 (RyR2) in its closed state, which prevents the leakage of calcium ions (Ca2+) from the sarcoplasmic reticulum (SR).[1] This activity makes it a valuable tool for studying cardiac arrhythmias, heart failure, and catecholaminergic polymorphic ventricular tachycardia (CPVT).[1]

For experimental use, this compound is typically dissolved in dimethyl sulfoxide (DMSO). The following table summarizes its key properties and recommended storage conditions.

PropertyValueSource(s)
Molecular Weight 540.67 g/mol [2]
Formula C₂₅H₃₂N₂O₂S·C₄H₄O₄[2]
Purity ≥97%[2]
Solubility in DMSO Up to 100 mM[2]
Storage of Powder +4°C[2]
Storage of DMSO Stock -20°C for up to 1 month, -80°C for up to 6 months[3]

Experimental Protocols and Methodologies

Proper preparation of this compound solutions is critical for experimental success. The following protocols provide a step-by-step guide for preparing stock and working solutions.

Preparation of this compound Stock Solution in DMSO
  • Equilibrate : Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.

  • Dissolve : Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Ensure Complete Dissolution : Vortex the solution thoroughly. If necessary, gentle warming in a 37°C water bath or brief sonication can aid in complete dissolution. Visually inspect the solution to ensure no particulates are present.

  • Aliquot and Store : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Preparation of Working Solutions for Cell-Based Assays

Due to the hydrophobic nature of this compound, careful dilution into aqueous cell culture media is necessary to prevent precipitation.

  • Thaw Stock Solution : Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Serial Dilution : It is recommended to perform a serial dilution of the DMSO stock solution into the cell culture medium. This stepwise dilution helps to prevent the compound from precipitating out of the solution.

  • Vehicle Control : Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound working solutions. The final DMSO concentration should ideally be kept below 0.5% to minimize solvent-induced cellular effects.

  • Immediate Use : It is best to prepare the working solutions immediately before use to ensure stability and prevent degradation.

The following diagram illustrates a recommended workflow for preparing and using this compound in cell culture experiments.

G cluster_prep Solution Preparation cluster_exp Experimental Workflow JTV-519_Powder This compound Powder Stock_Solution 10-100 mM Stock in DMSO JTV-519_Powder->Stock_Solution Dissolve DMSO Anhydrous DMSO DMSO->Stock_Solution Working_Solution Final Working Solution (e.g., 0.1-10 µM) Stock_Solution->Working_Solution Serially Dilute Cell_Media Cell Culture Medium Cell_Media->Working_Solution Treatment Treat Cells with Working Solution & Vehicle Working_Solution->Treatment Cell_Culture Prepare Cell Culture Cell_Culture->Treatment Incubation Incubate for Desired Time Treatment->Incubation Assay Perform Downstream Assay Incubation->Assay

This compound Experimental Workflow

Signaling Pathways and Mechanism of Action

JTV-519 primarily targets the RyR2 channel, a critical component of calcium signaling in cardiomyocytes. In pathological conditions such as heart failure, RyR2 can become hyper-phosphorylated by protein kinase A (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII), leading to the dissociation of the stabilizing protein calstabin2 (FKBP12.6). This results in a "leaky" channel that allows for aberrant Ca2+ release from the SR during diastole, which can trigger arrhythmias.[4]

JTV-519 is believed to stabilize the closed state of the RyR2 channel, in part by increasing the binding affinity of calstabin2 to the channel, thereby reducing diastolic Ca2+ leak.[4] However, some studies suggest that JTV-519 can also inhibit spontaneous Ca2+ release independently of its interaction with calstabin2.[4][5]

The following diagram illustrates the proposed mechanism of action of JTV-519 on the RyR2 signaling pathway.

G cluster_pathway RyR2 Signaling Pathway Beta_AR β-Adrenergic Stimulation PKA PKA Beta_AR->PKA activates RyR2_Open Leaky RyR2 (Open State) PKA->RyR2_Open phosphorylates CaMKII CaMKII CaMKII->RyR2_Open phosphorylates Ca_Leak Diastolic Ca2+ Leak RyR2_Open->Ca_Leak Calstabin Calstabin2 (FKBP12.6) Calstabin->RyR2_Open dissociates from RyR2_Closed Stabilized RyR2 (Closed State) Calstabin->RyR2_Closed enhances binding to Arrhythmia Arrhythmia Ca_Leak->Arrhythmia JTV519 JTV-519 JTV519->RyR2_Closed promotes RyR2_Closed->Ca_Leak inhibits

JTV-519 Mechanism of Action on RyR2

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation in cell culture medium - The compound is hydrophobic and has limited aqueous solubility.- The final concentration of the compound is too high.- The DMSO concentration in the final working solution is too low to maintain solubility.- Prepare fresh working solutions immediately before each experiment.- Perform serial dilutions of the DMSO stock into the culture medium rather than a single large dilution.- Ensure the final DMSO concentration is sufficient to maintain solubility, but not so high as to be toxic to the cells (generally <0.5%).- Consider using a solubilizing agent, though this may introduce confounding variables.
Inconsistent or unexpected experimental results - Degradation of the compound due to improper storage or repeated freeze-thaw cycles.- Off-target effects at the concentration used.- Variability in cell health or passage number.- Aliquot the DMSO stock solution into single-use vials to avoid freeze-thaw cycles.- Perform a dose-response experiment to determine the optimal concentration for the desired effect and to identify potential off-target effects at higher concentrations.- Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.- Ensure consistent cell culture practices, including using cells within a specific passage number range.
No observable effect at expected concentrations - The compound may not be active in the specific cell line or experimental model being used.- The experimental endpoint may not be sensitive enough to detect the compound's effect.- The compound has degraded.- Verify the expression and function of the target protein (RyR2) in your cell line.- Use a positive control known to modulate RyR2 activity to validate your assay.- Test a fresh aliquot of the this compound stock solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for in vitro experiments?

A1: Based on published literature, effective concentrations of JTV-519 in cell culture experiments typically range from 0.1 µM to 10 µM.[6][7][8] A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell type and assay. Some studies have noted a decline in the desired effect at concentrations around 1 µM in failing heart models, suggesting a narrow therapeutic window.[1]

Q2: What are the known off-target effects of JTV-519?

A2: JTV-519 is known to be a multi-channel blocker and can affect other ion channels besides RyR2, especially at higher concentrations. It has been shown to inhibit L-type Ca2+ channels, as well as various sodium (Na+) and potassium (K+) channels.[6][9] It may also inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA).[10][11] These off-target effects should be considered when interpreting experimental data. For example, inhibition of the L-type Ca2+ current was observed to be significant at 1.0 µM and more pronounced at 3.0 µM.[6]

Q3: Is a vehicle control necessary when using JTV-519?

A3: Yes, a vehicle control is essential. Since JTV-519 is dissolved in DMSO, it is crucial to treat a parallel set of cells with the same final concentration of DMSO as is present in the JTV-519-treated cells. This allows you to distinguish the effects of the compound from any potential effects of the solvent on the cells.[1]

Q4: Can I prepare a stock solution of this compound in an aqueous buffer?

A4: It is not recommended to prepare a stock solution of this compound in an aqueous buffer due to its limited solubility. DMSO is the recommended solvent for preparing a concentrated stock solution.

Q5: How should I handle this compound powder?

A5: As with any chemical, appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn when handling this compound powder. Handle the compound in a well-ventilated area or a chemical fume hood.

This technical support center provides a foundational guide for the use of this compound in research. For more specific applications or troubleshooting, consulting the primary literature is always recommended.

References

JTV-519 Fumarate Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing JTV-519 fumarate, this technical support center provides essential information on its solubility, stability, and proper use in experimental settings. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your research.

This compound: Properties and Storage

This compound is a derivative of 1,4-benzothiazepine that is known to interact with multiple cellular targets.[1] It is structurally similar to diltiazem, a calcium channel blocker.[1] The primary mechanism of action for JTV-519 is the stabilization of the ryanodine receptor 2 (RyR2) in its closed state, which prevents the leakage of calcium ions (Ca2+) from the sarcoplasmic reticulum (SR).[1] This activity makes it a valuable tool for studying cardiac arrhythmias, heart failure, and catecholaminergic polymorphic ventricular tachycardia (CPVT).[1]

For experimental use, this compound is typically dissolved in dimethyl sulfoxide (DMSO). The following table summarizes its key properties and recommended storage conditions.

PropertyValueSource(s)
Molecular Weight 540.67 g/mol [2]
Formula C₂₅H₃₂N₂O₂S·C₄H₄O₄[2]
Purity ≥97%[2]
Solubility in DMSO Up to 100 mM[2]
Storage of Powder +4°C[2]
Storage of DMSO Stock -20°C for up to 1 month, -80°C for up to 6 months[3]

Experimental Protocols and Methodologies

Proper preparation of this compound solutions is critical for experimental success. The following protocols provide a step-by-step guide for preparing stock and working solutions.

Preparation of this compound Stock Solution in DMSO
  • Equilibrate : Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.

  • Dissolve : Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Ensure Complete Dissolution : Vortex the solution thoroughly. If necessary, gentle warming in a 37°C water bath or brief sonication can aid in complete dissolution. Visually inspect the solution to ensure no particulates are present.

  • Aliquot and Store : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Preparation of Working Solutions for Cell-Based Assays

Due to the hydrophobic nature of this compound, careful dilution into aqueous cell culture media is necessary to prevent precipitation.

  • Thaw Stock Solution : Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Serial Dilution : It is recommended to perform a serial dilution of the DMSO stock solution into the cell culture medium. This stepwise dilution helps to prevent the compound from precipitating out of the solution.

  • Vehicle Control : Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound working solutions. The final DMSO concentration should ideally be kept below 0.5% to minimize solvent-induced cellular effects.

  • Immediate Use : It is best to prepare the working solutions immediately before use to ensure stability and prevent degradation.

The following diagram illustrates a recommended workflow for preparing and using this compound in cell culture experiments.

G cluster_prep Solution Preparation cluster_exp Experimental Workflow JTV-519_Powder This compound Powder Stock_Solution 10-100 mM Stock in DMSO JTV-519_Powder->Stock_Solution Dissolve DMSO Anhydrous DMSO DMSO->Stock_Solution Working_Solution Final Working Solution (e.g., 0.1-10 µM) Stock_Solution->Working_Solution Serially Dilute Cell_Media Cell Culture Medium Cell_Media->Working_Solution Treatment Treat Cells with Working Solution & Vehicle Working_Solution->Treatment Cell_Culture Prepare Cell Culture Cell_Culture->Treatment Incubation Incubate for Desired Time Treatment->Incubation Assay Perform Downstream Assay Incubation->Assay

This compound Experimental Workflow

Signaling Pathways and Mechanism of Action

JTV-519 primarily targets the RyR2 channel, a critical component of calcium signaling in cardiomyocytes. In pathological conditions such as heart failure, RyR2 can become hyper-phosphorylated by protein kinase A (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII), leading to the dissociation of the stabilizing protein calstabin2 (FKBP12.6). This results in a "leaky" channel that allows for aberrant Ca2+ release from the SR during diastole, which can trigger arrhythmias.[4]

JTV-519 is believed to stabilize the closed state of the RyR2 channel, in part by increasing the binding affinity of calstabin2 to the channel, thereby reducing diastolic Ca2+ leak.[4] However, some studies suggest that JTV-519 can also inhibit spontaneous Ca2+ release independently of its interaction with calstabin2.[4][5]

The following diagram illustrates the proposed mechanism of action of JTV-519 on the RyR2 signaling pathway.

G cluster_pathway RyR2 Signaling Pathway Beta_AR β-Adrenergic Stimulation PKA PKA Beta_AR->PKA activates RyR2_Open Leaky RyR2 (Open State) PKA->RyR2_Open phosphorylates CaMKII CaMKII CaMKII->RyR2_Open phosphorylates Ca_Leak Diastolic Ca2+ Leak RyR2_Open->Ca_Leak Calstabin Calstabin2 (FKBP12.6) Calstabin->RyR2_Open dissociates from RyR2_Closed Stabilized RyR2 (Closed State) Calstabin->RyR2_Closed enhances binding to Arrhythmia Arrhythmia Ca_Leak->Arrhythmia JTV519 JTV-519 JTV519->RyR2_Closed promotes RyR2_Closed->Ca_Leak inhibits

JTV-519 Mechanism of Action on RyR2

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation in cell culture medium - The compound is hydrophobic and has limited aqueous solubility.- The final concentration of the compound is too high.- The DMSO concentration in the final working solution is too low to maintain solubility.- Prepare fresh working solutions immediately before each experiment.- Perform serial dilutions of the DMSO stock into the culture medium rather than a single large dilution.- Ensure the final DMSO concentration is sufficient to maintain solubility, but not so high as to be toxic to the cells (generally <0.5%).- Consider using a solubilizing agent, though this may introduce confounding variables.
Inconsistent or unexpected experimental results - Degradation of the compound due to improper storage or repeated freeze-thaw cycles.- Off-target effects at the concentration used.- Variability in cell health or passage number.- Aliquot the DMSO stock solution into single-use vials to avoid freeze-thaw cycles.- Perform a dose-response experiment to determine the optimal concentration for the desired effect and to identify potential off-target effects at higher concentrations.- Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.- Ensure consistent cell culture practices, including using cells within a specific passage number range.
No observable effect at expected concentrations - The compound may not be active in the specific cell line or experimental model being used.- The experimental endpoint may not be sensitive enough to detect the compound's effect.- The compound has degraded.- Verify the expression and function of the target protein (RyR2) in your cell line.- Use a positive control known to modulate RyR2 activity to validate your assay.- Test a fresh aliquot of the this compound stock solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for in vitro experiments?

A1: Based on published literature, effective concentrations of JTV-519 in cell culture experiments typically range from 0.1 µM to 10 µM.[6][7][8] A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell type and assay. Some studies have noted a decline in the desired effect at concentrations around 1 µM in failing heart models, suggesting a narrow therapeutic window.[1]

Q2: What are the known off-target effects of JTV-519?

A2: JTV-519 is known to be a multi-channel blocker and can affect other ion channels besides RyR2, especially at higher concentrations. It has been shown to inhibit L-type Ca2+ channels, as well as various sodium (Na+) and potassium (K+) channels.[6][9] It may also inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA).[10][11] These off-target effects should be considered when interpreting experimental data. For example, inhibition of the L-type Ca2+ current was observed to be significant at 1.0 µM and more pronounced at 3.0 µM.[6]

Q3: Is a vehicle control necessary when using JTV-519?

A3: Yes, a vehicle control is essential. Since JTV-519 is dissolved in DMSO, it is crucial to treat a parallel set of cells with the same final concentration of DMSO as is present in the JTV-519-treated cells. This allows you to distinguish the effects of the compound from any potential effects of the solvent on the cells.[1]

Q4: Can I prepare a stock solution of this compound in an aqueous buffer?

A4: It is not recommended to prepare a stock solution of this compound in an aqueous buffer due to its limited solubility. DMSO is the recommended solvent for preparing a concentrated stock solution.

Q5: How should I handle this compound powder?

A5: As with any chemical, appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn when handling this compound powder. Handle the compound in a well-ventilated area or a chemical fume hood.

This technical support center provides a foundational guide for the use of this compound in research. For more specific applications or troubleshooting, consulting the primary literature is always recommended.

References

identifying and mitigating JTV-519 fumarate off-target effects on ion channels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying and mitigating the off-target effects of JTV-519 (also known as K201) on various ion channels. The following troubleshooting guides, FAQs, and experimental protocols are designed to address common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for JTV-519?

A1: JTV-519 is a 1,4-benzothiazepine derivative primarily known for its role as a cardioprotective agent.[1][2] Its main target is the ryanodine receptor 2 (RyR2), an intracellular calcium release channel in the sarcoplasmic reticulum (SR) of cardiac myocytes.[3] JTV-519 acts by stabilizing the RyR2 channel in its closed state, which prevents abnormal diastolic Ca2+ leakage from the SR.[3][4] This stabilization is thought to occur by increasing the binding affinity of the regulatory protein calstabin2 (FKBP12.6) to RyR2, although some studies suggest it can act independently of this protein.[2][5][6]

Q2: What are the known off-target effects of JTV-519 on ion channels?

A2: JTV-519 is recognized as a non-specific, multi-channel blocker.[2][4] Besides its primary effect on RyR2, it is known to inhibit several sarcolemmal ion channels, including:

  • Sodium Channels (I_Na): It blocks the fast sodium current in a voltage- and frequency-dependent manner.[2]

  • Potassium Channels (I_K): It inhibits the inward rectifying K+ current (I_K1), the rapid component of the delayed rectifier K+ current (I_Kr), and the muscarinic acetylcholine receptor-operated K+ current (I_KAch).[2][7] It does not appear to affect the slow component of the delayed rectifier K+ current (I_Ks).[2]

  • L-type Calcium Channels (I_Ca): JTV-519 blocks the L-type Ca2+ current, although this effect is more pronounced at higher concentrations (e.g., 3 µmol·L−1).[2][7]

Q3: JTV-519 is also described as a SERCA blocker. What does this mean?

A3: Yes, in addition to its effects on ion channels, JTV-519 is a Ca2+-dependent blocker of the sarcoplasmic reticulum Ca2+-stimulated ATPase (SERCA).[8][9][10][11] SERCA is a pump responsible for transporting Ca2+ from the cytosol back into the SR. By inhibiting SERCA, JTV-519 can slow the rate of SR Ca2+ loading.[9] This action, combined with its effects on RyR2, allows it to prevent SR Ca2+ overload under pathological conditions.[9]

Q4: Can the off-target effects of JTV-519 lead to proarrhythmic events?

A4: Yes, there is a potential for proarrhythmic events. The inhibition of the I_Kr current is a particularly important off-target effect, as it can lead to a prolongation of the QT interval.[4] This is a known risk factor for developing serious ventricular arrhythmias, such as Torsades de Pointes. Researchers should carefully monitor for such effects in their experimental models.[4]

Troubleshooting Guide

Issue 1: I'm observing a significant prolongation of the action potential duration (APD) in my cardiac myocyte preparation after applying JTV-519.

  • Potential Cause: This is a classic sign of I_Kr channel blockade. JTV-519 is known to inhibit I_Kr, which is critical for the repolarization phase of the cardiac action potential.[2][4]

  • Troubleshooting Steps:

    • Confirm I_Kr Blockade: Use a specific I_Kr blocker (e.g., E-4031 or dofetilide) as a positive control in your preparation. Compare the APD prolongation caused by the specific blocker to that caused by JTV-519.

    • Isolate Currents: Perform voltage-clamp experiments to measure I_Kr directly and quantify the inhibitory effect of JTV-519.

    • Dose-Response Analysis: Test a range of JTV-519 concentrations. The primary effect on RyR2 may occur at lower concentrations than the off-target effect on I_Kr. Identifying a therapeutic window where RyR2 is affected without significant I_Kr blockade is crucial.

Issue 2: My preparation shows a decrease in contractility (negative inotropic effect) at baseline after JTV-519 application.

  • Potential Cause: This could be due to the blockade of L-type Ca2+ channels (I_Ca) or the inhibition of the SERCA pump.[7][9] Reduced Ca2+ influx via L-type channels or impaired SR Ca2+ loading by SERCA can both lead to a smaller intracellular Ca2+ transient and thus weaker muscle contraction.

  • Troubleshooting Steps:

    • Measure I_Ca: Use whole-cell patch-clamp to measure the L-type Ca2+ current and assess the degree of inhibition by JTV-519. This effect may only be present at higher drug concentrations.[7]

    • Assess SR Ca2+ Load: Measure the SR Ca2+ content, for instance, by rapid application of caffeine to trigger full SR Ca2+ release. A reduction in SR Ca2+ content after JTV-519 treatment would suggest a significant effect on SERCA or other Ca2+ handling proteins.[7]

    • Compare with Specific Blockers: Use a known L-type Ca2+ channel blocker (e.g., verapamil) or a SERCA inhibitor (e.g., thapsigargin) to compare their effects on contractility with those of JTV-519 in your model.

Issue 3: I am seeing unexpected changes in the resting membrane potential or cell excitability.

  • Potential Cause: This could be related to JTV-519's blockade of Na+ channels (I_Na) or inward rectifier K+ channels (I_K1).[2] Inhibition of I_Na can affect the upstroke velocity of the action potential and cell excitability, while blockade of I_K1 can alter the resting membrane potential and contribute to repolarization changes.

  • Troubleshooting Steps:

    • Voltage-Clamp Analysis: Isolate and measure I_Na and I_K1 currents using specific voltage protocols to determine if JTV-519 affects their amplitude or kinetics.

    • Frequency-Dependence Test: Since the I_Na block is frequency-dependent, test the effect of JTV-519 at different stimulation frequencies to characterize this specific off-target action.[2]

Quantitative Data on JTV-519 Effects

TargetEffectConcentration / IC50Species / ModelReference
Primary Target
Ryanodine Receptor 2 (RyR2)Stabilizes closed state, reduces Ca2+ leakEffective at 1 µmol·L⁻¹Murine Cardiomyocytes[7]
Off-Targets
SERCACa2+-dependent inhibitionIC50: 9 µM (at 0.25 µM Ca2+)Cardiac Muscle[9][11]
L-type Ca2+ Current (I_Ca)InhibitionSignificant at 3 µmol·L⁻¹Murine Cardiomyocytes[7]
Na+ Current (I_Na)Blocks currentNot specifiedGeneral Cardiac Tissue[2]
K+ Current (I_Kr)Blocks currentNot specifiedGeneral Cardiac Tissue[2][4]
K+ Current (I_K1)Blocks currentNot specifiedGeneral Cardiac Tissue[2]
K+ Current (I_KAch)Inhibits currentNot specifiedAtrial Muscle Cells[2]

Visualizations

cluster_primary Primary Target & Pathway cluster_off_target Known Off-Target Effects JTV519 JTV-519 RyR2 RyR2 Channel (Closed State Stabilization) JTV519->RyR2 Stabilizes JTV519_2 CaLeak Diastolic Ca2+ Leak (from SR) RyR2->CaLeak Reduces SERCA SERCA Pump ICa L-type Ca2+ Channel (ICa) INa Na+ Channel (INa) IKr K+ Channel (IKr) IK1 K+ Channel (IK1) JTV519_2->SERCA Inhibits JTV519_2->ICa Inhibits JTV519_2->INa Inhibits JTV519_2->IKr Inhibits JTV519_2->IK1 Inhibits

Caption: Molecular targets of JTV-519, including its primary and off-target effects.

start Start: Observe unexpected cellular response to JTV-519 hypothesis Hypothesize off-target effect on a specific ion channel (e.g., IKr, ICa) start->hypothesis select_model Select appropriate cellular model (e.g., isolated myocytes, HEK cells expressing the channel) hypothesis->select_model protocol Perform electrophysiology (e.g., patch-clamp) select_model->protocol data_acq Record baseline channel activity protocol->data_acq apply_jtv Apply JTV-519 (test multiple concentrations) data_acq->apply_jtv data_acq_2 Record channel activity in presence of JTV-519 apply_jtv->data_acq_2 analysis Analyze data: Quantify inhibition (e.g., IC50) data_acq_2->analysis confirm Confirmation Step: Use a specific channel blocker as a positive control analysis->confirm conclusion Conclusion: Off-target effect identified and characterized confirm->conclusion

Caption: Experimental workflow for identifying and characterizing an off-target effect.

start Symptom: Unexpected change in Action Potential Duration (APD) q1 Is the APD prolonged? start->q1 prolonged Likely Cause: IKr channel inhibition q1->prolonged Yes shortened Possible Cause: Activation of K+ current or Inhibition of ICa q1->shortened No (shortened) action1 Action: Perform voltage-clamp to isolate and measure IKr. Confirm with specific IKr blocker. prolonged->action1 action2 Action: Measure relevant currents (e.g., ICa). Evaluate changes in kinetics. shortened->action2

Caption: Troubleshooting logic for changes in action potential duration.

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp to Measure Off-Target Effects on I_Kr

This protocol provides a general framework for assessing the inhibitory effect of JTV-519 on the I_Kr current in a heterologous expression system (e.g., HEK293 cells stably expressing hERG channels) or isolated cardiomyocytes.

1. Materials and Solutions

  • External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution: (in mM) 130 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. pH adjusted to 7.2 with KOH.

  • JTV-519 Fumarate Stock Solution: Prepare a high-concentration stock (e.g., 10 mM) in DMSO and dilute to final concentrations in the external solution on the day of the experiment.

  • Positive Control: E-4031 (a specific I_Kr blocker).

2. Cell Preparation

  • Culture HEK-hERG cells or isolate ventricular myocytes using standard enzymatic digestion protocols.

  • Plate cells on glass coverslips suitable for microscopy and recording.

  • Allow cells to adhere and recover before beginning experiments.

3. Electrophysiological Recording

  • Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single, healthy cell with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ, a "gigaseal").[12]

  • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.[12]

  • Allow the cell to dialyze with the internal solution for 5-10 minutes before recording.

4. Voltage-Clamp Protocol for I_Kr

  • Set the holding potential to -80 mV.

  • To elicit I_Kr tail currents, apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 3 seconds.

  • The peak current observed during the repolarizing step is the I_Kr tail current.

  • Repeat this protocol at a steady frequency (e.g., every 15 seconds) to establish a stable baseline.

5. Data Acquisition and Analysis

  • Establish Baseline: Record stable I_Kr tail currents for several minutes in the control external solution.

  • Apply JTV-519: Perfuse the chamber with the external solution containing the desired concentration of JTV-519.

  • Record Effect: Continue recording until the inhibitory effect of JTV-519 on the I_Kr tail current reaches a steady state.

  • Washout: Perfuse with the control external solution to check for reversibility of the effect.

  • Dose-Response: Repeat steps 2-4 with multiple concentrations of JTV-519 to construct a dose-response curve.

  • Calculate Inhibition: The percentage of current inhibition is calculated as: (1 - (I_JTV519 / I_Baseline)) * 100. Fit the dose-response data to the Hill equation to determine the IC50 value.

  • Positive Control: Confirm the identity of the current by applying a specific I_Kr blocker like E-4031 at the end of the experiment, which should abolish the tail current.

References

identifying and mitigating JTV-519 fumarate off-target effects on ion channels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying and mitigating the off-target effects of JTV-519 (also known as K201) on various ion channels. The following troubleshooting guides, FAQs, and experimental protocols are designed to address common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for JTV-519?

A1: JTV-519 is a 1,4-benzothiazepine derivative primarily known for its role as a cardioprotective agent.[1][2] Its main target is the ryanodine receptor 2 (RyR2), an intracellular calcium release channel in the sarcoplasmic reticulum (SR) of cardiac myocytes.[3] JTV-519 acts by stabilizing the RyR2 channel in its closed state, which prevents abnormal diastolic Ca2+ leakage from the SR.[3][4] This stabilization is thought to occur by increasing the binding affinity of the regulatory protein calstabin2 (FKBP12.6) to RyR2, although some studies suggest it can act independently of this protein.[2][5][6]

Q2: What are the known off-target effects of JTV-519 on ion channels?

A2: JTV-519 is recognized as a non-specific, multi-channel blocker.[2][4] Besides its primary effect on RyR2, it is known to inhibit several sarcolemmal ion channels, including:

  • Sodium Channels (I_Na): It blocks the fast sodium current in a voltage- and frequency-dependent manner.[2]

  • Potassium Channels (I_K): It inhibits the inward rectifying K+ current (I_K1), the rapid component of the delayed rectifier K+ current (I_Kr), and the muscarinic acetylcholine receptor-operated K+ current (I_KAch).[2][7] It does not appear to affect the slow component of the delayed rectifier K+ current (I_Ks).[2]

  • L-type Calcium Channels (I_Ca): JTV-519 blocks the L-type Ca2+ current, although this effect is more pronounced at higher concentrations (e.g., 3 µmol·L−1).[2][7]

Q3: JTV-519 is also described as a SERCA blocker. What does this mean?

A3: Yes, in addition to its effects on ion channels, JTV-519 is a Ca2+-dependent blocker of the sarcoplasmic reticulum Ca2+-stimulated ATPase (SERCA).[8][9][10][11] SERCA is a pump responsible for transporting Ca2+ from the cytosol back into the SR. By inhibiting SERCA, JTV-519 can slow the rate of SR Ca2+ loading.[9] This action, combined with its effects on RyR2, allows it to prevent SR Ca2+ overload under pathological conditions.[9]

Q4: Can the off-target effects of JTV-519 lead to proarrhythmic events?

A4: Yes, there is a potential for proarrhythmic events. The inhibition of the I_Kr current is a particularly important off-target effect, as it can lead to a prolongation of the QT interval.[4] This is a known risk factor for developing serious ventricular arrhythmias, such as Torsades de Pointes. Researchers should carefully monitor for such effects in their experimental models.[4]

Troubleshooting Guide

Issue 1: I'm observing a significant prolongation of the action potential duration (APD) in my cardiac myocyte preparation after applying JTV-519.

  • Potential Cause: This is a classic sign of I_Kr channel blockade. JTV-519 is known to inhibit I_Kr, which is critical for the repolarization phase of the cardiac action potential.[2][4]

  • Troubleshooting Steps:

    • Confirm I_Kr Blockade: Use a specific I_Kr blocker (e.g., E-4031 or dofetilide) as a positive control in your preparation. Compare the APD prolongation caused by the specific blocker to that caused by JTV-519.

    • Isolate Currents: Perform voltage-clamp experiments to measure I_Kr directly and quantify the inhibitory effect of JTV-519.

    • Dose-Response Analysis: Test a range of JTV-519 concentrations. The primary effect on RyR2 may occur at lower concentrations than the off-target effect on I_Kr. Identifying a therapeutic window where RyR2 is affected without significant I_Kr blockade is crucial.

Issue 2: My preparation shows a decrease in contractility (negative inotropic effect) at baseline after JTV-519 application.

  • Potential Cause: This could be due to the blockade of L-type Ca2+ channels (I_Ca) or the inhibition of the SERCA pump.[7][9] Reduced Ca2+ influx via L-type channels or impaired SR Ca2+ loading by SERCA can both lead to a smaller intracellular Ca2+ transient and thus weaker muscle contraction.

  • Troubleshooting Steps:

    • Measure I_Ca: Use whole-cell patch-clamp to measure the L-type Ca2+ current and assess the degree of inhibition by JTV-519. This effect may only be present at higher drug concentrations.[7]

    • Assess SR Ca2+ Load: Measure the SR Ca2+ content, for instance, by rapid application of caffeine to trigger full SR Ca2+ release. A reduction in SR Ca2+ content after JTV-519 treatment would suggest a significant effect on SERCA or other Ca2+ handling proteins.[7]

    • Compare with Specific Blockers: Use a known L-type Ca2+ channel blocker (e.g., verapamil) or a SERCA inhibitor (e.g., thapsigargin) to compare their effects on contractility with those of JTV-519 in your model.

Issue 3: I am seeing unexpected changes in the resting membrane potential or cell excitability.

  • Potential Cause: This could be related to JTV-519's blockade of Na+ channels (I_Na) or inward rectifier K+ channels (I_K1).[2] Inhibition of I_Na can affect the upstroke velocity of the action potential and cell excitability, while blockade of I_K1 can alter the resting membrane potential and contribute to repolarization changes.

  • Troubleshooting Steps:

    • Voltage-Clamp Analysis: Isolate and measure I_Na and I_K1 currents using specific voltage protocols to determine if JTV-519 affects their amplitude or kinetics.

    • Frequency-Dependence Test: Since the I_Na block is frequency-dependent, test the effect of JTV-519 at different stimulation frequencies to characterize this specific off-target action.[2]

Quantitative Data on JTV-519 Effects

TargetEffectConcentration / IC50Species / ModelReference
Primary Target
Ryanodine Receptor 2 (RyR2)Stabilizes closed state, reduces Ca2+ leakEffective at 1 µmol·L⁻¹Murine Cardiomyocytes[7]
Off-Targets
SERCACa2+-dependent inhibitionIC50: 9 µM (at 0.25 µM Ca2+)Cardiac Muscle[9][11]
L-type Ca2+ Current (I_Ca)InhibitionSignificant at 3 µmol·L⁻¹Murine Cardiomyocytes[7]
Na+ Current (I_Na)Blocks currentNot specifiedGeneral Cardiac Tissue[2]
K+ Current (I_Kr)Blocks currentNot specifiedGeneral Cardiac Tissue[2][4]
K+ Current (I_K1)Blocks currentNot specifiedGeneral Cardiac Tissue[2]
K+ Current (I_KAch)Inhibits currentNot specifiedAtrial Muscle Cells[2]

Visualizations

cluster_primary Primary Target & Pathway cluster_off_target Known Off-Target Effects JTV519 JTV-519 RyR2 RyR2 Channel (Closed State Stabilization) JTV519->RyR2 Stabilizes JTV519_2 CaLeak Diastolic Ca2+ Leak (from SR) RyR2->CaLeak Reduces SERCA SERCA Pump ICa L-type Ca2+ Channel (ICa) INa Na+ Channel (INa) IKr K+ Channel (IKr) IK1 K+ Channel (IK1) JTV519_2->SERCA Inhibits JTV519_2->ICa Inhibits JTV519_2->INa Inhibits JTV519_2->IKr Inhibits JTV519_2->IK1 Inhibits

Caption: Molecular targets of JTV-519, including its primary and off-target effects.

start Start: Observe unexpected cellular response to JTV-519 hypothesis Hypothesize off-target effect on a specific ion channel (e.g., IKr, ICa) start->hypothesis select_model Select appropriate cellular model (e.g., isolated myocytes, HEK cells expressing the channel) hypothesis->select_model protocol Perform electrophysiology (e.g., patch-clamp) select_model->protocol data_acq Record baseline channel activity protocol->data_acq apply_jtv Apply JTV-519 (test multiple concentrations) data_acq->apply_jtv data_acq_2 Record channel activity in presence of JTV-519 apply_jtv->data_acq_2 analysis Analyze data: Quantify inhibition (e.g., IC50) data_acq_2->analysis confirm Confirmation Step: Use a specific channel blocker as a positive control analysis->confirm conclusion Conclusion: Off-target effect identified and characterized confirm->conclusion

Caption: Experimental workflow for identifying and characterizing an off-target effect.

start Symptom: Unexpected change in Action Potential Duration (APD) q1 Is the APD prolonged? start->q1 prolonged Likely Cause: IKr channel inhibition q1->prolonged Yes shortened Possible Cause: Activation of K+ current or Inhibition of ICa q1->shortened No (shortened) action1 Action: Perform voltage-clamp to isolate and measure IKr. Confirm with specific IKr blocker. prolonged->action1 action2 Action: Measure relevant currents (e.g., ICa). Evaluate changes in kinetics. shortened->action2

Caption: Troubleshooting logic for changes in action potential duration.

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp to Measure Off-Target Effects on I_Kr

This protocol provides a general framework for assessing the inhibitory effect of JTV-519 on the I_Kr current in a heterologous expression system (e.g., HEK293 cells stably expressing hERG channels) or isolated cardiomyocytes.

1. Materials and Solutions

  • External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution: (in mM) 130 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. pH adjusted to 7.2 with KOH.

  • JTV-519 Fumarate Stock Solution: Prepare a high-concentration stock (e.g., 10 mM) in DMSO and dilute to final concentrations in the external solution on the day of the experiment.

  • Positive Control: E-4031 (a specific I_Kr blocker).

2. Cell Preparation

  • Culture HEK-hERG cells or isolate ventricular myocytes using standard enzymatic digestion protocols.

  • Plate cells on glass coverslips suitable for microscopy and recording.

  • Allow cells to adhere and recover before beginning experiments.

3. Electrophysiological Recording

  • Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single, healthy cell with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ, a "gigaseal").[12]

  • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.[12]

  • Allow the cell to dialyze with the internal solution for 5-10 minutes before recording.

4. Voltage-Clamp Protocol for I_Kr

  • Set the holding potential to -80 mV.

  • To elicit I_Kr tail currents, apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 3 seconds.

  • The peak current observed during the repolarizing step is the I_Kr tail current.

  • Repeat this protocol at a steady frequency (e.g., every 15 seconds) to establish a stable baseline.

5. Data Acquisition and Analysis

  • Establish Baseline: Record stable I_Kr tail currents for several minutes in the control external solution.

  • Apply JTV-519: Perfuse the chamber with the external solution containing the desired concentration of JTV-519.

  • Record Effect: Continue recording until the inhibitory effect of JTV-519 on the I_Kr tail current reaches a steady state.

  • Washout: Perfuse with the control external solution to check for reversibility of the effect.

  • Dose-Response: Repeat steps 2-4 with multiple concentrations of JTV-519 to construct a dose-response curve.

  • Calculate Inhibition: The percentage of current inhibition is calculated as: (1 - (I_JTV519 / I_Baseline)) * 100. Fit the dose-response data to the Hill equation to determine the IC50 value.

  • Positive Control: Confirm the identity of the current by applying a specific I_Kr blocker like E-4031 at the end of the experiment, which should abolish the tail current.

References

Technical Support Center: JTV-519 Fumarate in Cardiac Function Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments on the dose-dependent response of cardiac function to JTV-519 fumarate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of JTV-519 in cardiomyocytes?

A1: JTV-519 is a 1,4-benzothiazepine derivative that primarily acts by stabilizing the ryanodine receptor 2 (RyR2) in its closed state. This stabilization reduces diastolic calcium (Ca²⁺) leak from the sarcoplasmic reticulum (SR), a key factor in various cardiac pathologies.[1][2][3] It is important to note that JTV-519 is also known to be a multi-channel blocker, affecting other ion channels, which can contribute to its overall electrophysiological effects.[4]

Q2: What is a typical effective concentration range for JTV-519 in in vitro cardiomyocyte studies?

A2: Based on published literature, a common concentration range for in vitro studies is 0.3 µM to 3.0 µM.[5] However, the optimal concentration can vary depending on the specific experimental model and the parameter being measured. Some studies have noted a decline in beneficial effects at higher concentrations (e.g., 1 µM) in failing heart models.[3]

Q3: How should I dissolve and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For final experimental concentrations, the DMSO stock is further diluted in the appropriate physiological buffer. It is crucial to keep the final DMSO concentration in your experiments low (typically <0.1%) to avoid solvent-induced effects on cardiomyocytes. Stock solutions should be stored at -20°C or -80°C as recommended by the supplier.

Q4: Can JTV-519 affect myofilament Ca²⁺ sensitivity?

A4: Studies have shown that at effective concentrations for reducing SR Ca²⁺ leak, JTV-519 does not significantly alter myofilament Ca²⁺ sensitivity.[5] This suggests that its primary effects on contractility are mediated through changes in intracellular Ca²⁺ handling rather than direct modulation of the contractile machinery.

Q5: Is the effect of JTV-519 dependent on the presence of FKBP12.6?

A5: The role of FKBP12.6 (calstabin-2) in the action of JTV-519 has been a subject of investigation. While some studies suggest that JTV-519 enhances the binding of FKBP12.6 to RyR2, others have shown that JTV-519 can suppress spontaneous Ca²⁺ release from the SR even in the absence of FKBP12.6, indicating a direct effect on the RyR2 channel itself.[6]

Data Presentation: Dose-Dependent Effects of JTV-519

The following tables summarize the quantitative effects of JTV-519 on key cardiac function parameters at various concentrations.

Table 1: Effect of JTV-519 on Sarcoplasmic Reticulum (SR) Ca²⁺ Leak in Cardiomyocytes

JTV-519 Concentration (µM)Parameter MeasuredSpecies/ModelKey FindingReference
1.0Ca²⁺ Spark FrequencyMurine Cardiomyocytes (with Ouabain)Significantly reduced Ca²⁺ spark frequency.[1]
1.0Diastolic Ca²⁺ LeakHypoxic HL-1 CardiomyocytesReduced SR Ca²⁺ leak by 35%.[7]
1.0Diastolic ContractionsRat Cardiomyocytes (β-adrenergic stimulation)Decreased the amplitude of diastolic contractions to ~16% of control.[5]

Table 2: Dose-Dependent Effect of JTV-519 on Ca²⁺ Transients and Cell Shortening in Rat Ventricular Cardiomyocytes

JTV-519 Concentration (µM)Ca²⁺ Transient Peak Amplitude (% of Control)Cell Shortening Amplitude (% of Control)Reference
0.3Dose-dependent decreaseDose-dependent decrease[5]
1.0~64% of control (at 1.8 mM ext. Ca²⁺)~47% of control (at 1.8 mM ext. Ca²⁺)[5]
3.0Further dose-dependent decreaseFurther dose-dependent decrease[5]

Table 3: Effect of JTV-519 on Action Potential Duration (APD) in Guinea-Pig Atrial Cells

JTV-519 Concentration (µM)Effect on APDKey FindingReference
1.0Mild prolongationInhibition of IKr contributes to APD prolongation.[8]

Experimental Protocols

Protocol 1: Isolation of Adult Ventricular Cardiomyocytes

This protocol is a standard enzymatic digestion method for isolating high-quality, Ca²⁺-tolerant ventricular myocytes from adult rodents.

Materials:

  • Langendorff perfusion system

  • Collagenase type II

  • Perfusion buffer (Ca²⁺-free)

  • Digestion buffer (containing collagenase)

  • Stop buffer (containing bovine serum albumin)

  • Graded Ca²⁺ reintroduction buffers

Procedure:

  • Anesthetize the animal and perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

  • Perfuse the heart with Ca²⁺-free perfusion buffer for 5-10 minutes to wash out blood and stop contractions.

  • Switch to digestion buffer containing collagenase and perfuse until the heart becomes flaccid (typically 10-20 minutes).

  • Remove the heart from the cannula and gently tease the ventricular tissue apart in a petri dish containing stop buffer.

  • Filter the cell suspension through a nylon mesh to remove large debris.

  • Allow the myocytes to settle by gravity and gently resuspend the pellet in a series of buffers with gradually increasing Ca²⁺ concentrations to restore Ca²⁺ tolerance.

  • The final cell suspension should contain a high percentage of rod-shaped, quiescent cardiomyocytes ready for experimentation.

Protocol 2: Measurement of Sarcoplasmic Reticulum (SR) Ca²⁺ Leak

This protocol describes the measurement of spontaneous Ca²⁺ release events (Ca²⁺ sparks) as an indicator of SR Ca²⁺ leak using confocal microscopy.

Materials:

  • Isolated cardiomyocytes

  • Fluo-4 AM (or other suitable Ca²⁺ indicator)

  • Confocal microscope with line-scanning capabilities

  • Image analysis software

Procedure:

  • Load isolated cardiomyocytes with Fluo-4 AM by incubating them in a solution containing the dye.

  • Allow for de-esterification of the dye.

  • Place the coverslip with loaded cells onto the stage of the confocal microscope.

  • Acquire line-scan images along the longitudinal axis of the cardiomyocyte.

  • To induce SR Ca²⁺ leak, you can use agents like ouabain or isoproterenol.

  • Record images before and after the application of JTV-519 at various concentrations.

  • Analyze the line-scan images to detect and quantify Ca²⁺ sparks (frequency, amplitude, duration, and width).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect of JTV-519 on SR Ca²⁺ leak. 1. Incorrect drug concentration. 2. Degraded JTV-519 stock solution. 3. Cell health is compromised. 4. The experimental model does not exhibit significant baseline SR Ca²⁺ leak.1. Verify calculations and prepare fresh dilutions. 2. Prepare a fresh stock solution of JTV-519. 3. Assess myocyte viability (e.g., morphology, response to pacing). 4. Induce SR Ca²⁺ leak with an agonist (e.g., isoproterenol, ouabain) before applying JTV-519.
High variability in Ca²⁺ transient measurements. 1. Inconsistent dye loading. 2. Phototoxicity or dye bleaching. 3. Heterogeneity in the cardiomyocyte population.1. Optimize Fluo-4 AM loading concentration and incubation time. 2. Reduce laser power and/or exposure time. 3. Analyze a sufficient number of cells to obtain statistically significant data.
Cardiomyocytes become hypercontracted or die during the experiment. 1. Ca²⁺ overload. 2. Poor cell quality after isolation. 3. High concentration of DMSO in the final solution.1. Ensure proper Ca²⁺ concentrations in all buffers. 2. Optimize the cardiomyocyte isolation protocol to improve cell viability. 3. Keep the final DMSO concentration below 0.1%.
Unexpected pro-arrhythmic effects observed. 1. JTV-519's off-target effects on other ion channels (e.g., K⁺ channels).[4][8] 2. Use of a very high concentration of JTV-519.1. Be aware of the multi-channel blocking properties of JTV-519 and interpret results accordingly. 2. Perform dose-response experiments to identify the optimal therapeutic window.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathway affected by JTV-519 and a typical experimental workflow.

JTV519_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR2 RyR2 (Ryanodine Receptor 2) Ca_Cytosol Ca²⁺ RyR2->Ca_Cytosol Ca_SR Ca²⁺ Ca_SR->RyR2 Diastolic Leak Contraction Cardiac Contraction Ca_Cytosol->Contraction JTV519 JTV-519 JTV519->RyR2 Stabilizes (Inhibits Leak)

Caption: JTV-519's primary mechanism of action on the RyR2 channel.

Experimental_Workflow A Cardiomyocyte Isolation B Fluo-4 AM Loading A->B C Baseline Measurement (Confocal Microscopy) B->C D Induce SR Ca²⁺ Leak (e.g., Ouabain) C->D E JTV-519 Application (Dose-Response) D->E F Data Acquisition (Ca²⁺ Sparks, Transients) E->F G Data Analysis F->G

Caption: A typical experimental workflow for studying JTV-519 effects.

Dose_Response_Logic JTV519 Increasing JTV-519 Concentration RyR2_Stab Increased RyR2 Stabilization JTV519->RyR2_Stab Off_Target Potential Off-Target Effects (at high conc.) JTV519->Off_Target Ca_Leak Decreased Diastolic Ca²⁺ Leak RyR2_Stab->Ca_Leak Cardiac_Func Improved Diastolic Function Ca_Leak->Cardiac_Func

Caption: Logical relationship of JTV-519's dose-dependent effects.

References

Technical Support Center: JTV-519 Fumarate in Cardiac Function Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments on the dose-dependent response of cardiac function to JTV-519 fumarate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of JTV-519 in cardiomyocytes?

A1: JTV-519 is a 1,4-benzothiazepine derivative that primarily acts by stabilizing the ryanodine receptor 2 (RyR2) in its closed state. This stabilization reduces diastolic calcium (Ca²⁺) leak from the sarcoplasmic reticulum (SR), a key factor in various cardiac pathologies.[1][2][3] It is important to note that JTV-519 is also known to be a multi-channel blocker, affecting other ion channels, which can contribute to its overall electrophysiological effects.[4]

Q2: What is a typical effective concentration range for JTV-519 in in vitro cardiomyocyte studies?

A2: Based on published literature, a common concentration range for in vitro studies is 0.3 µM to 3.0 µM.[5] However, the optimal concentration can vary depending on the specific experimental model and the parameter being measured. Some studies have noted a decline in beneficial effects at higher concentrations (e.g., 1 µM) in failing heart models.[3]

Q3: How should I dissolve and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For final experimental concentrations, the DMSO stock is further diluted in the appropriate physiological buffer. It is crucial to keep the final DMSO concentration in your experiments low (typically <0.1%) to avoid solvent-induced effects on cardiomyocytes. Stock solutions should be stored at -20°C or -80°C as recommended by the supplier.

Q4: Can JTV-519 affect myofilament Ca²⁺ sensitivity?

A4: Studies have shown that at effective concentrations for reducing SR Ca²⁺ leak, JTV-519 does not significantly alter myofilament Ca²⁺ sensitivity.[5] This suggests that its primary effects on contractility are mediated through changes in intracellular Ca²⁺ handling rather than direct modulation of the contractile machinery.

Q5: Is the effect of JTV-519 dependent on the presence of FKBP12.6?

A5: The role of FKBP12.6 (calstabin-2) in the action of JTV-519 has been a subject of investigation. While some studies suggest that JTV-519 enhances the binding of FKBP12.6 to RyR2, others have shown that JTV-519 can suppress spontaneous Ca²⁺ release from the SR even in the absence of FKBP12.6, indicating a direct effect on the RyR2 channel itself.[6]

Data Presentation: Dose-Dependent Effects of JTV-519

The following tables summarize the quantitative effects of JTV-519 on key cardiac function parameters at various concentrations.

Table 1: Effect of JTV-519 on Sarcoplasmic Reticulum (SR) Ca²⁺ Leak in Cardiomyocytes

JTV-519 Concentration (µM)Parameter MeasuredSpecies/ModelKey FindingReference
1.0Ca²⁺ Spark FrequencyMurine Cardiomyocytes (with Ouabain)Significantly reduced Ca²⁺ spark frequency.[1]
1.0Diastolic Ca²⁺ LeakHypoxic HL-1 CardiomyocytesReduced SR Ca²⁺ leak by 35%.[7]
1.0Diastolic ContractionsRat Cardiomyocytes (β-adrenergic stimulation)Decreased the amplitude of diastolic contractions to ~16% of control.[5]

Table 2: Dose-Dependent Effect of JTV-519 on Ca²⁺ Transients and Cell Shortening in Rat Ventricular Cardiomyocytes

JTV-519 Concentration (µM)Ca²⁺ Transient Peak Amplitude (% of Control)Cell Shortening Amplitude (% of Control)Reference
0.3Dose-dependent decreaseDose-dependent decrease[5]
1.0~64% of control (at 1.8 mM ext. Ca²⁺)~47% of control (at 1.8 mM ext. Ca²⁺)[5]
3.0Further dose-dependent decreaseFurther dose-dependent decrease[5]

Table 3: Effect of JTV-519 on Action Potential Duration (APD) in Guinea-Pig Atrial Cells

JTV-519 Concentration (µM)Effect on APDKey FindingReference
1.0Mild prolongationInhibition of IKr contributes to APD prolongation.[8]

Experimental Protocols

Protocol 1: Isolation of Adult Ventricular Cardiomyocytes

This protocol is a standard enzymatic digestion method for isolating high-quality, Ca²⁺-tolerant ventricular myocytes from adult rodents.

Materials:

  • Langendorff perfusion system

  • Collagenase type II

  • Perfusion buffer (Ca²⁺-free)

  • Digestion buffer (containing collagenase)

  • Stop buffer (containing bovine serum albumin)

  • Graded Ca²⁺ reintroduction buffers

Procedure:

  • Anesthetize the animal and perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

  • Perfuse the heart with Ca²⁺-free perfusion buffer for 5-10 minutes to wash out blood and stop contractions.

  • Switch to digestion buffer containing collagenase and perfuse until the heart becomes flaccid (typically 10-20 minutes).

  • Remove the heart from the cannula and gently tease the ventricular tissue apart in a petri dish containing stop buffer.

  • Filter the cell suspension through a nylon mesh to remove large debris.

  • Allow the myocytes to settle by gravity and gently resuspend the pellet in a series of buffers with gradually increasing Ca²⁺ concentrations to restore Ca²⁺ tolerance.

  • The final cell suspension should contain a high percentage of rod-shaped, quiescent cardiomyocytes ready for experimentation.

Protocol 2: Measurement of Sarcoplasmic Reticulum (SR) Ca²⁺ Leak

This protocol describes the measurement of spontaneous Ca²⁺ release events (Ca²⁺ sparks) as an indicator of SR Ca²⁺ leak using confocal microscopy.

Materials:

  • Isolated cardiomyocytes

  • Fluo-4 AM (or other suitable Ca²⁺ indicator)

  • Confocal microscope with line-scanning capabilities

  • Image analysis software

Procedure:

  • Load isolated cardiomyocytes with Fluo-4 AM by incubating them in a solution containing the dye.

  • Allow for de-esterification of the dye.

  • Place the coverslip with loaded cells onto the stage of the confocal microscope.

  • Acquire line-scan images along the longitudinal axis of the cardiomyocyte.

  • To induce SR Ca²⁺ leak, you can use agents like ouabain or isoproterenol.

  • Record images before and after the application of JTV-519 at various concentrations.

  • Analyze the line-scan images to detect and quantify Ca²⁺ sparks (frequency, amplitude, duration, and width).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect of JTV-519 on SR Ca²⁺ leak. 1. Incorrect drug concentration. 2. Degraded JTV-519 stock solution. 3. Cell health is compromised. 4. The experimental model does not exhibit significant baseline SR Ca²⁺ leak.1. Verify calculations and prepare fresh dilutions. 2. Prepare a fresh stock solution of JTV-519. 3. Assess myocyte viability (e.g., morphology, response to pacing). 4. Induce SR Ca²⁺ leak with an agonist (e.g., isoproterenol, ouabain) before applying JTV-519.
High variability in Ca²⁺ transient measurements. 1. Inconsistent dye loading. 2. Phototoxicity or dye bleaching. 3. Heterogeneity in the cardiomyocyte population.1. Optimize Fluo-4 AM loading concentration and incubation time. 2. Reduce laser power and/or exposure time. 3. Analyze a sufficient number of cells to obtain statistically significant data.
Cardiomyocytes become hypercontracted or die during the experiment. 1. Ca²⁺ overload. 2. Poor cell quality after isolation. 3. High concentration of DMSO in the final solution.1. Ensure proper Ca²⁺ concentrations in all buffers. 2. Optimize the cardiomyocyte isolation protocol to improve cell viability. 3. Keep the final DMSO concentration below 0.1%.
Unexpected pro-arrhythmic effects observed. 1. JTV-519's off-target effects on other ion channels (e.g., K⁺ channels).[4][8] 2. Use of a very high concentration of JTV-519.1. Be aware of the multi-channel blocking properties of JTV-519 and interpret results accordingly. 2. Perform dose-response experiments to identify the optimal therapeutic window.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathway affected by JTV-519 and a typical experimental workflow.

JTV519_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR2 RyR2 (Ryanodine Receptor 2) Ca_Cytosol Ca²⁺ RyR2->Ca_Cytosol Ca_SR Ca²⁺ Ca_SR->RyR2 Diastolic Leak Contraction Cardiac Contraction Ca_Cytosol->Contraction JTV519 JTV-519 JTV519->RyR2 Stabilizes (Inhibits Leak)

Caption: JTV-519's primary mechanism of action on the RyR2 channel.

Experimental_Workflow A Cardiomyocyte Isolation B Fluo-4 AM Loading A->B C Baseline Measurement (Confocal Microscopy) B->C D Induce SR Ca²⁺ Leak (e.g., Ouabain) C->D E JTV-519 Application (Dose-Response) D->E F Data Acquisition (Ca²⁺ Sparks, Transients) E->F G Data Analysis F->G

Caption: A typical experimental workflow for studying JTV-519 effects.

Dose_Response_Logic JTV519 Increasing JTV-519 Concentration RyR2_Stab Increased RyR2 Stabilization JTV519->RyR2_Stab Off_Target Potential Off-Target Effects (at high conc.) JTV519->Off_Target Ca_Leak Decreased Diastolic Ca²⁺ Leak RyR2_Stab->Ca_Leak Cardiac_Func Improved Diastolic Function Ca_Leak->Cardiac_Func

Caption: Logical relationship of JTV-519's dose-dependent effects.

References

proper storage and handling of JTV-519 fumarate powder and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and use of JTV-519 fumarate powder and solutions.

Frequently Asked Questions (FAQs)

Q1: What is JTV-519 and what is its primary mechanism of action?

A1: JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that acts as a stabilizer of the ryanodine receptor 2 (RyR2), a critical calcium release channel located on the sarcoplasmic reticulum (SR) in cardiomyocytes.[1] Its primary mechanism involves binding to RyR2 and stabilizing it in the closed state. This action reduces the diastolic leakage of calcium (Ca2+) from the SR, which is a key factor in the pathophysiology of cardiac arrhythmias and heart failure.[1][2] Some studies suggest that JTV-519 may enhance the binding of the stabilizing protein calstabin2 (FKBP12.6) to RyR2, while others indicate it can act independently of calstabin2.[2][3]

Q2: How should I store this compound powder?

A2: this compound powder should be stored at +4°C for long-term stability.

Q3: How do I prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) up to 100 mM. To prepare a stock solution, dissolve the powder in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound powder. Gentle vortexing may be required to ensure the powder is fully dissolved.

Q4: How should I store this compound stock solutions?

A4: Prepared stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:

  • -80°C: for up to 6 months.

  • -20°C: for up to 1 month.

Q5: What are the typical working concentrations of JTV-519 in cell-based experiments?

A5: The optimal working concentration of JTV-519 can vary depending on the cell type and experimental design. However, concentrations commonly reported in the literature for cardiomyocyte studies range from 0.3 µM to 10 µM.[1][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Data Presentation

Table 1: Storage and Stability of this compound

FormStorage TemperatureRecommended SolventMaximum SolubilityStorage Duration
Powder +4°CN/AN/ARefer to CoA
Stock Solution -20°CDMSO100 mMUp to 1 month
-80°CDMSO100 mMUp to 6 months

Table 2: Experimental Concentrations of JTV-519

ApplicationCell TypeConcentration RangeReference(s)
Inhibition of SR Ca2+ Leak in CardiomyocytesMurine, Human1 µM[5][6]
Studies on Diastolic Ca2+ ReleaseRat Ventricular Myocytes0.3 µM - 3.0 µM[4]
Suppression of Spontaneous Ca2+ ReleaseRat Ventricular MyocytesConcentration-dependent[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of powder in the vial. (Molecular Weight of this compound is approximately 540.67 g/mol ).

  • Carefully add the calculated volume of DMSO to the vial.

  • Gently vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes in volumes appropriate for your experiments to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Induction and Measurement of Sarcoplasmic Reticulum (SR) Ca2+ Leak in Cardiomyocytes

Objective: To induce SR Ca2+ leak in isolated cardiomyocytes and assess the inhibitory effect of JTV-519.

Materials:

  • Isolated cardiomyocytes (e.g., murine or rat ventricular myocytes)

  • Culture medium appropriate for cardiomyocytes

  • This compound stock solution (10 mM in DMSO)

  • Ouabain (to induce Ca2+ overload and SR leak)

  • Fluo-4 AM (calcium indicator dye)

  • Confocal microscope with line-scanning capabilities

  • Tyrode's solution

Procedure:

  • Cell Preparation: Plate isolated cardiomyocytes on laminin-coated coverslips and allow them to adhere.

  • Dye Loading: Load the cells with a calcium indicator dye, such as Fluo-4 AM (typically 5-10 µM), in Tyrode's solution for a specified period (e.g., 20-30 minutes) at room temperature, followed by a wash and de-esterification period.

  • JTV-519 Pre-incubation: Pre-incubate a subset of the cells with the desired concentration of JTV-519 (e.g., 1 µM) in Tyrode's solution for a sufficient duration (e.g., 30-60 minutes) to allow for cell penetration and target engagement. Include a vehicle control (DMSO) group.

  • Induction of SR Ca2+ Leak: Mount the coverslip onto the confocal microscope stage. Perfuse the cells with Tyrode's solution containing ouabain to induce intracellular Na+ and subsequent Ca2+ overload, leading to SR Ca2+ leak.

  • Data Acquisition: Using the confocal microscope in line-scan mode, record spontaneous Ca2+ sparks and waves, which are indicative of SR Ca2+ leak. Acquire data for a set period (e.g., 30-60 seconds) for each cell.

  • Data Analysis: Analyze the line-scan images to quantify the frequency, amplitude, and duration of Ca2+ sparks and waves. Compare the results from the control, ouabain-treated, and JTV-519 + ouabain-treated groups to determine the effect of JTV-519 on SR Ca2+ leak.

Troubleshooting Guide

Q6: My JTV-519 solution appears to have precipitated after dilution in my aqueous experimental buffer. What should I do?

A6: This can occur if the final concentration of DMSO is too low to maintain the solubility of JTV-519.

  • Solution 1: Ensure that the final concentration of DMSO in your working solution is sufficient to keep JTV-519 dissolved. You may need to prepare an intermediate dilution in a solvent more miscible with water than pure DMSO, if your experimental system allows.

  • Solution 2: Briefly sonicate the final working solution to aid in re-dissolving any precipitate.

  • Solution 3: Prepare fresh dilutions immediately before use and do not store diluted aqueous solutions.

Q7: I am not observing the expected inhibitory effect of JTV-519 on SR Ca2+ leak. What could be the reason?

A7: Several factors could contribute to a lack of efficacy.

  • Suboptimal Concentration: You may need to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

  • Insufficient Pre-incubation Time: Ensure that the cells are pre-incubated with JTV-519 for a sufficient period to allow for adequate cell permeability and binding to RyR2.

  • Compound Degradation: Verify that the JTV-519 stock solution has been stored correctly and is within its stability period. Repeated freeze-thaw cycles can degrade the compound.

  • Experimental Model: The mechanism of SR Ca2+ leak in your model may be less sensitive to RyR2 stabilization by JTV-519.

Q8: I am observing signs of cytotoxicity in my cell cultures after treatment with JTV-519. How can I mitigate this?

A8: Cytotoxicity can be a concern, especially at higher concentrations.

  • Reduce Concentration: Lower the concentration of JTV-519 used in your experiments.

  • Reduce Incubation Time: Decrease the duration of exposure to the compound.

  • Vehicle Control: Ensure that the concentration of DMSO in your final working solution is not exceeding the tolerance of your cells (typically <0.1%).

  • Cell Health: Confirm that your cells are healthy and not stressed before starting the experiment, as this can increase their sensitivity to chemical compounds.

Visualizations

JTV519_Mechanism_of_Action cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol RyR2 Ryanodine Receptor 2 (RyR2) (Leaky State) Ca_Sparks Diastolic Ca2+ Sparks / Leak RyR2->Ca_Sparks RyR2_stabilized Stabilized RyR2 (Closed State) SR_Ca High [Ca2+] SR_Ca->RyR2 Arrhythmia Cardiac Arrhythmia Ca_Sparks->Arrhythmia Leads to JTV519 JTV-519 JTV519->RyR2 Binds and Stabilizes

Caption: Mechanism of action of JTV-519 in reducing cardiac arrhythmia.

JTV519_Experimental_Workflow prep_cells Prepare Cardiomyocytes dye_loading Load with Fluo-4 AM prep_cells->dye_loading pre_incubation Pre-incubate with JTV-519 or Vehicle (DMSO) dye_loading->pre_incubation induce_leak Induce SR Ca2+ Leak (e.g., with Ouabain) pre_incubation->induce_leak acquire_data Acquire Line-Scan Images (Confocal Microscopy) induce_leak->acquire_data analyze_data Analyze Ca2+ Sparks/Waves acquire_data->analyze_data

Caption: Experimental workflow for assessing JTV-519's effect on SR Ca2+ leak.

JTV519_Troubleshooting cluster_precipitation Precipitation in Aqueous Buffer cluster_no_effect No Observable Effect start Problem Encountered check_dmso Is final DMSO concentration sufficient? start->check_dmso Precipitation check_conc Is concentration optimal? start->check_conc No Effect increase_dmso Increase final DMSO concentration check_dmso->increase_dmso No sonicate Sonicate final solution check_dmso->sonicate Yes dose_response Perform dose-response check_conc->dose_response No check_incubation Sufficient pre-incubation time? check_conc->check_incubation Yes increase_incubation Increase pre-incubation time check_incubation->increase_incubation No check_compound Compound stored correctly? check_incubation->check_compound Yes use_fresh Use fresh stock check_compound->use_fresh No

References

proper storage and handling of JTV-519 fumarate powder and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and use of JTV-519 fumarate powder and solutions.

Frequently Asked Questions (FAQs)

Q1: What is JTV-519 and what is its primary mechanism of action?

A1: JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that acts as a stabilizer of the ryanodine receptor 2 (RyR2), a critical calcium release channel located on the sarcoplasmic reticulum (SR) in cardiomyocytes.[1] Its primary mechanism involves binding to RyR2 and stabilizing it in the closed state. This action reduces the diastolic leakage of calcium (Ca2+) from the SR, which is a key factor in the pathophysiology of cardiac arrhythmias and heart failure.[1][2] Some studies suggest that JTV-519 may enhance the binding of the stabilizing protein calstabin2 (FKBP12.6) to RyR2, while others indicate it can act independently of calstabin2.[2][3]

Q2: How should I store this compound powder?

A2: this compound powder should be stored at +4°C for long-term stability.

Q3: How do I prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) up to 100 mM. To prepare a stock solution, dissolve the powder in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound powder. Gentle vortexing may be required to ensure the powder is fully dissolved.

Q4: How should I store this compound stock solutions?

A4: Prepared stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:

  • -80°C: for up to 6 months.

  • -20°C: for up to 1 month.

Q5: What are the typical working concentrations of JTV-519 in cell-based experiments?

A5: The optimal working concentration of JTV-519 can vary depending on the cell type and experimental design. However, concentrations commonly reported in the literature for cardiomyocyte studies range from 0.3 µM to 10 µM.[1][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Data Presentation

Table 1: Storage and Stability of this compound

FormStorage TemperatureRecommended SolventMaximum SolubilityStorage Duration
Powder +4°CN/AN/ARefer to CoA
Stock Solution -20°CDMSO100 mMUp to 1 month
-80°CDMSO100 mMUp to 6 months

Table 2: Experimental Concentrations of JTV-519

ApplicationCell TypeConcentration RangeReference(s)
Inhibition of SR Ca2+ Leak in CardiomyocytesMurine, Human1 µM[5][6]
Studies on Diastolic Ca2+ ReleaseRat Ventricular Myocytes0.3 µM - 3.0 µM[4]
Suppression of Spontaneous Ca2+ ReleaseRat Ventricular MyocytesConcentration-dependent[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of powder in the vial. (Molecular Weight of this compound is approximately 540.67 g/mol ).

  • Carefully add the calculated volume of DMSO to the vial.

  • Gently vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes in volumes appropriate for your experiments to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Induction and Measurement of Sarcoplasmic Reticulum (SR) Ca2+ Leak in Cardiomyocytes

Objective: To induce SR Ca2+ leak in isolated cardiomyocytes and assess the inhibitory effect of JTV-519.

Materials:

  • Isolated cardiomyocytes (e.g., murine or rat ventricular myocytes)

  • Culture medium appropriate for cardiomyocytes

  • This compound stock solution (10 mM in DMSO)

  • Ouabain (to induce Ca2+ overload and SR leak)

  • Fluo-4 AM (calcium indicator dye)

  • Confocal microscope with line-scanning capabilities

  • Tyrode's solution

Procedure:

  • Cell Preparation: Plate isolated cardiomyocytes on laminin-coated coverslips and allow them to adhere.

  • Dye Loading: Load the cells with a calcium indicator dye, such as Fluo-4 AM (typically 5-10 µM), in Tyrode's solution for a specified period (e.g., 20-30 minutes) at room temperature, followed by a wash and de-esterification period.

  • JTV-519 Pre-incubation: Pre-incubate a subset of the cells with the desired concentration of JTV-519 (e.g., 1 µM) in Tyrode's solution for a sufficient duration (e.g., 30-60 minutes) to allow for cell penetration and target engagement. Include a vehicle control (DMSO) group.

  • Induction of SR Ca2+ Leak: Mount the coverslip onto the confocal microscope stage. Perfuse the cells with Tyrode's solution containing ouabain to induce intracellular Na+ and subsequent Ca2+ overload, leading to SR Ca2+ leak.

  • Data Acquisition: Using the confocal microscope in line-scan mode, record spontaneous Ca2+ sparks and waves, which are indicative of SR Ca2+ leak. Acquire data for a set period (e.g., 30-60 seconds) for each cell.

  • Data Analysis: Analyze the line-scan images to quantify the frequency, amplitude, and duration of Ca2+ sparks and waves. Compare the results from the control, ouabain-treated, and JTV-519 + ouabain-treated groups to determine the effect of JTV-519 on SR Ca2+ leak.

Troubleshooting Guide

Q6: My JTV-519 solution appears to have precipitated after dilution in my aqueous experimental buffer. What should I do?

A6: This can occur if the final concentration of DMSO is too low to maintain the solubility of JTV-519.

  • Solution 1: Ensure that the final concentration of DMSO in your working solution is sufficient to keep JTV-519 dissolved. You may need to prepare an intermediate dilution in a solvent more miscible with water than pure DMSO, if your experimental system allows.

  • Solution 2: Briefly sonicate the final working solution to aid in re-dissolving any precipitate.

  • Solution 3: Prepare fresh dilutions immediately before use and do not store diluted aqueous solutions.

Q7: I am not observing the expected inhibitory effect of JTV-519 on SR Ca2+ leak. What could be the reason?

A7: Several factors could contribute to a lack of efficacy.

  • Suboptimal Concentration: You may need to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

  • Insufficient Pre-incubation Time: Ensure that the cells are pre-incubated with JTV-519 for a sufficient period to allow for adequate cell permeability and binding to RyR2.

  • Compound Degradation: Verify that the JTV-519 stock solution has been stored correctly and is within its stability period. Repeated freeze-thaw cycles can degrade the compound.

  • Experimental Model: The mechanism of SR Ca2+ leak in your model may be less sensitive to RyR2 stabilization by JTV-519.

Q8: I am observing signs of cytotoxicity in my cell cultures after treatment with JTV-519. How can I mitigate this?

A8: Cytotoxicity can be a concern, especially at higher concentrations.

  • Reduce Concentration: Lower the concentration of JTV-519 used in your experiments.

  • Reduce Incubation Time: Decrease the duration of exposure to the compound.

  • Vehicle Control: Ensure that the concentration of DMSO in your final working solution is not exceeding the tolerance of your cells (typically <0.1%).

  • Cell Health: Confirm that your cells are healthy and not stressed before starting the experiment, as this can increase their sensitivity to chemical compounds.

Visualizations

JTV519_Mechanism_of_Action cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol RyR2 Ryanodine Receptor 2 (RyR2) (Leaky State) Ca_Sparks Diastolic Ca2+ Sparks / Leak RyR2->Ca_Sparks RyR2_stabilized Stabilized RyR2 (Closed State) SR_Ca High [Ca2+] SR_Ca->RyR2 Arrhythmia Cardiac Arrhythmia Ca_Sparks->Arrhythmia Leads to JTV519 JTV-519 JTV519->RyR2 Binds and Stabilizes

Caption: Mechanism of action of JTV-519 in reducing cardiac arrhythmia.

JTV519_Experimental_Workflow prep_cells Prepare Cardiomyocytes dye_loading Load with Fluo-4 AM prep_cells->dye_loading pre_incubation Pre-incubate with JTV-519 or Vehicle (DMSO) dye_loading->pre_incubation induce_leak Induce SR Ca2+ Leak (e.g., with Ouabain) pre_incubation->induce_leak acquire_data Acquire Line-Scan Images (Confocal Microscopy) induce_leak->acquire_data analyze_data Analyze Ca2+ Sparks/Waves acquire_data->analyze_data

Caption: Experimental workflow for assessing JTV-519's effect on SR Ca2+ leak.

JTV519_Troubleshooting cluster_precipitation Precipitation in Aqueous Buffer cluster_no_effect No Observable Effect start Problem Encountered check_dmso Is final DMSO concentration sufficient? start->check_dmso Precipitation check_conc Is concentration optimal? start->check_conc No Effect increase_dmso Increase final DMSO concentration check_dmso->increase_dmso No sonicate Sonicate final solution check_dmso->sonicate Yes dose_response Perform dose-response check_conc->dose_response No check_incubation Sufficient pre-incubation time? check_conc->check_incubation Yes increase_incubation Increase pre-incubation time check_incubation->increase_incubation No check_compound Compound stored correctly? check_incubation->check_compound Yes use_fresh Use fresh stock check_compound->use_fresh No

References

Technical Support Center: JTV-519 Fumarate and L-type Ca2+ Currents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the effects of JTV-519 fumarate on L-type Ca2+ currents. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in navigating the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is JTV-519 (K201) and what is its primary mechanism of action?

A1: JTV-519, also known as K201, is a 1,4-benzothiazepine derivative.[1] Its primary and most studied mechanism of action is the stabilization of the cardiac ryanodine receptor (RyR2) in its closed state.[2] This action is thought to increase the binding affinity of calstabin-2 (FKBP12.6) to RyR2, thereby reducing diastolic Ca2+ leak from the sarcoplasmic reticulum (SR).[3] This makes it a promising agent for treating cardiac arrhythmias and heart failure associated with aberrant SR Ca2+ release.[2][4]

Q2: Does JTV-519 directly affect L-type Ca2+ channels?

A2: Yes, JTV-519 is known to be a multi-channel blocker and can directly inhibit L-type Ca2+ currents (ICa,L).[4][5] However, this effect is concentration-dependent and can vary between different species and cell types.[5][6] It is structurally similar to diltiazem, a known L-type Ca2+ channel blocker.[1]

Q3: What are the other known off-target effects of JTV-519?

A3: Besides L-type Ca2+ channels, JTV-519 has been reported to block several other ion channels, including the fast sodium current (INa), the inward rectifier potassium current (IK1), and the rapid component of the delayed rectifier potassium current (IKr).[4][5] It has also been shown to inhibit the SR Ca2+-ATPase (SERCA) in a Ca2+-dependent manner.[7][8]

Q4: Is the fumarate salt of JTV-519 soluble in aqueous solutions?

A4: Information from suppliers indicates that this compound has solubility in aqueous solutions. For experimental use, it is typically dissolved in DMSO to create a stock solution, which is then further diluted in the extracellular recording solution to the desired final concentration. Always refer to the manufacturer's instructions for specific solubility information.

Troubleshooting Guide

This guide addresses common issues encountered during electrophysiological recordings of L-type Ca2+ currents in the presence of JTV-519.

Q1: I am not observing any inhibition of the L-type Ca2+ current with JTV-519. What could be the reason?

A1: There are several potential reasons for a lack of observable inhibition:

  • Concentration is too low: The inhibitory effect of JTV-519 on L-type Ca2+ currents is strongly concentration-dependent. Significant inhibition is typically observed at concentrations of 1 µM and higher.[9] At lower concentrations (e.g., 0.3 µM), the effect may be minimal or not statistically significant.[9]

  • Species or cell type differences: The sensitivity of L-type Ca2+ channels to JTV-519 can vary. For example, inhibition has been clearly demonstrated in rat and murine cardiomyocytes, while some studies reported no effect in rabbit cardiomyocytes.[5][6] Ensure that the cell model you are using is responsive to JTV-519's effects on L-type Ca2+ channels.

  • Insufficient pre-incubation time: The drug may require adequate time to access its binding site. Consider increasing the pre-incubation time with JTV-519 before recording. Some protocols utilize a pre-incubation period of up to one hour.[5]

  • Drug stability: Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions in your experimental buffer for each experiment.

Q2: The inhibition of the L-type Ca2+ current I'm seeing is highly variable between cells. Why?

A2: Variability can arise from several sources:

  • Indirect effects via intracellular Ca2+: JTV-519's primary effect on RyR2 reduces SR Ca2+ leak, which can alter intracellular Ca2+ dynamics.[10] L-type Ca2+ channels are subject to Calcium-Dependent Inactivation (CDI). If the baseline intracellular Ca2+ handling differs between your cells, the indirect effect of JTV-519 on CDI could lead to variable observations in the L-type Ca2+ current.

  • Cell health: Unhealthy cells can have altered ion channel expression and function, leading to inconsistent responses to pharmacological agents. Ensure you are recording from healthy cells with stable baseline currents.

  • "Rundown" of the L-type Ca2+ current: L-type Ca2+ currents are known to "rundown" or decrease in amplitude over the course of a whole-cell patch-clamp experiment.[11] This can be mistaken for or mask a drug effect. It is crucial to have a stable baseline recording before drug application and to perform time-matched vehicle controls to account for rundown.

Q3: How can I distinguish a direct block of L-type Ca2+ channels from an indirect effect of JTV-519 on intracellular Ca2+?

A3: This is a critical experimental question. Here are some strategies:

  • Use a strong intracellular Ca2+ buffer: Include a high concentration of a fast-acting Ca2+ chelator like BAPTA (e.g., 10-20 mM) in your pipette solution. This will clamp intracellular Ca2+ levels and minimize the influence of changes in SR Ca2+ leak on CDI of the L-type Ca2+ channel.

  • Isolate L-type Ca2+ currents effectively: Use appropriate ionic solutions and channel blockers to eliminate contaminating currents. For example, use a Cs+-based intracellular solution to block K+ channels and TTX to block Na+ channels.

  • Analyze current kinetics: A direct channel block may alter the kinetics of channel activation or inactivation in a way that is distinct from the effects of CDI. Carefully analyze the voltage- and time-dependence of your currents.

Q4: I am observing changes in the action potential duration. Is this solely due to the L-type Ca2+ current block?

A4: Not necessarily. JTV-519's blockade of other channels, particularly IKr, can also significantly affect action potential duration.[4] To specifically investigate the role of the L-type Ca2+ current, you should be using voltage-clamp techniques to isolate and measure this current directly, rather than relying on action potential measurements alone.

Quantitative Data on JTV-519's Effects

Table 1: Concentration-Dependent Inhibition of L-type Ca2+ Current (ICa,L) by JTV-519 in Rat Ventricular Myocytes

JTV-519 Concentration (µM)% Inhibition of Peak ICa,LStatistical Significance
0.36.2 ± 0.8%Not Significant
1.022.0 ± 3.3%p < 0.05
3.059.6 ± 1.4%p < 0.01

Data adapted from Inagaki et al. (2000).[9]

Table 2: Overview of JTV-519's Effects on Various Ion Channels and Transporters

Channel/TransporterEffectTypical Concentration for EffectSpecies/Cell Type Noted
RyR2 Stabilization (reduced Ca2+ leak)Sub-micromolar to low micromolarCardiac Myocytes (various species)
L-type Ca2+ Channel Inhibition≥ 1 µMRat, Murine Cardiomyocytes
SERCA Inhibition (Ca2+-dependent)Micromolar rangeStriated Muscle
Fast Na+ Channel (INa) InhibitionMicromolar rangeCardiac Myocytes
Delayed Rectifier K+ Channel (IKr) InhibitionMicromolar rangeCardiac Myocytes
Inward Rectifier K+ Channel (IK1) InhibitionMicromolar rangeCardiac Myocytes

Experimental Protocols

Protocol: Whole-Cell Voltage-Clamp Recording of L-type Ca2+ Currents

This protocol is designed to isolate and measure L-type Ca2+ currents in ventricular myocytes to test the effects of JTV-519.

1. Cell Preparation:

  • Isolate ventricular myocytes from the desired species (e.g., rat, mouse) using standard enzymatic digestion protocols.
  • Allow cells to stabilize before beginning experiments.

2. Solutions:

  • Extracellular Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. Warm to 35-37°C. Note: K+ is replaced with Cs+ to block K+ currents.
  • Intracellular (Pipette) Solution (in mM): 120 Cs-Aspartate, 20 TEA-Cl, 5 Mg-ATP, 10 HEPES, 10 BAPTA. pH adjusted to 7.2 with CsOH. Note: A high concentration of BAPTA is used to buffer intracellular Ca2+.
  • JTV-519 Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
  • JTV-519 Working Solution: On the day of the experiment, dilute the stock solution into the extracellular solution to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). Ensure the final DMSO concentration is consistent across all conditions (including vehicle control) and is typically ≤ 0.1%.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.
  • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the intracellular solution.
  • Obtain a giga-ohm seal on a healthy, rod-shaped myocyte and establish the whole-cell configuration.
  • Allow the cell to dialyze with the pipette solution for at least 5-10 minutes before starting the voltage-clamp protocol.

4. Voltage-Clamp Protocol:

  • Hold the cell at a holding potential of -80 mV.
  • To inactivate Na+ channels, apply a pre-pulse to -40 mV for 50-100 ms.
  • Apply a series of depolarizing voltage steps (e.g., from -30 mV to +60 mV in 10 mV increments for 300 ms) to elicit L-type Ca2+ currents.
  • Record the current-voltage (I-V) relationship.

5. Experimental Procedure:

  • Record a stable baseline I-V curve in the vehicle-containing extracellular solution for 5-10 minutes to assess current stability and rundown.
  • Perfuse the cell with the JTV-519 working solution. The application time can be varied, but allow at least 5-10 minutes for the drug to take effect.
  • Record the I-V curve again in the presence of JTV-519.
  • If possible, perform a washout by perfusing with the vehicle solution to check for reversibility of the effect.

6. Data Analysis:

  • Measure the peak inward current at each voltage step.
  • Subtract any leak current.
  • Compare the peak I-V relationship before and after JTV-519 application.
  • Calculate the percentage of inhibition at the voltage of the peak current.
  • Correct for rundown using data from time-matched vehicle control experiments.

Visualizations

JTV519_Signaling_Pathway cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) L-type Ca2+ Channel L-type Ca2+ Channel Cytosolic Ca2+ Cytosolic Ca2+ L-type Ca2+ Channel->Cytosolic Ca2+ Ca2+ Influx Na+ Channel Na+ Channel K+ Channel K+ Channel RyR2 RyR2 RyR2->Cytosolic Ca2+ Reduced Ca2+ Leak SERCA SERCA Ca2+ Store Ca2+ Store Ca2+ Store->RyR2 JTV519 JTV519 JTV519->L-type Ca2+ Channel Off-Target: Inhibition JTV519->Na+ Channel Off-Target: Inhibition JTV519->K+ Channel Off-Target: Inhibition JTV519->RyR2 Primary Target: Stabilization JTV519->SERCA Off-Target: Inhibition

Caption: Signaling pathway of JTV-519's primary and off-target effects.

Experimental_Workflow A 1. Prepare Myocytes & Solutions B 2. Obtain Whole-Cell Configuration A->B C 3. Establish Stable Baseline (Vehicle Control) B->C D 4. Apply this compound C->D E 5. Record Post-Drug Application D->E F 6. Washout (Optional) E->F G 7. Data Analysis (Compare Pre- vs. Post-Drug) F->G H Account for Rundown (Time-matched controls) G->H

Caption: Experimental workflow for patch-clamp analysis of JTV-519.

Troubleshooting_Logic Start Issue: No or variable effect of JTV-519 on L-type Ca2+ current Q_Conc Is JTV-519 concentration ≥ 1µM? Start->Q_Conc A_Conc_No Action: Increase concentration. Effect is dose-dependent. Q_Conc->A_Conc_No No Q_Species Is the cell type/species known to be responsive? Q_Conc->Q_Species Yes A_Species_No Action: Verify literature for your model. Consider using rat/murine myocytes. Q_Species->A_Species_No No Q_Controls Are you using time-matched vehicle controls and high intracellular Ca2+ buffer? Q_Species->Q_Controls Yes A_Controls_No Action: Implement proper controls to isolate direct effects and account for rundown. Q_Controls->A_Controls_No No End Further investigation of kinetics and other off-target effects needed. Q_Controls->End Yes

Caption: Troubleshooting decision tree for JTV-519 experiments.

References

Technical Support Center: JTV-519 Fumarate and L-type Ca2+ Currents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the effects of JTV-519 fumarate on L-type Ca2+ currents. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in navigating the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is JTV-519 (K201) and what is its primary mechanism of action?

A1: JTV-519, also known as K201, is a 1,4-benzothiazepine derivative.[1] Its primary and most studied mechanism of action is the stabilization of the cardiac ryanodine receptor (RyR2) in its closed state.[2] This action is thought to increase the binding affinity of calstabin-2 (FKBP12.6) to RyR2, thereby reducing diastolic Ca2+ leak from the sarcoplasmic reticulum (SR).[3] This makes it a promising agent for treating cardiac arrhythmias and heart failure associated with aberrant SR Ca2+ release.[2][4]

Q2: Does JTV-519 directly affect L-type Ca2+ channels?

A2: Yes, JTV-519 is known to be a multi-channel blocker and can directly inhibit L-type Ca2+ currents (ICa,L).[4][5] However, this effect is concentration-dependent and can vary between different species and cell types.[5][6] It is structurally similar to diltiazem, a known L-type Ca2+ channel blocker.[1]

Q3: What are the other known off-target effects of JTV-519?

A3: Besides L-type Ca2+ channels, JTV-519 has been reported to block several other ion channels, including the fast sodium current (INa), the inward rectifier potassium current (IK1), and the rapid component of the delayed rectifier potassium current (IKr).[4][5] It has also been shown to inhibit the SR Ca2+-ATPase (SERCA) in a Ca2+-dependent manner.[7][8]

Q4: Is the fumarate salt of JTV-519 soluble in aqueous solutions?

A4: Information from suppliers indicates that this compound has solubility in aqueous solutions. For experimental use, it is typically dissolved in DMSO to create a stock solution, which is then further diluted in the extracellular recording solution to the desired final concentration. Always refer to the manufacturer's instructions for specific solubility information.

Troubleshooting Guide

This guide addresses common issues encountered during electrophysiological recordings of L-type Ca2+ currents in the presence of JTV-519.

Q1: I am not observing any inhibition of the L-type Ca2+ current with JTV-519. What could be the reason?

A1: There are several potential reasons for a lack of observable inhibition:

  • Concentration is too low: The inhibitory effect of JTV-519 on L-type Ca2+ currents is strongly concentration-dependent. Significant inhibition is typically observed at concentrations of 1 µM and higher.[9] At lower concentrations (e.g., 0.3 µM), the effect may be minimal or not statistically significant.[9]

  • Species or cell type differences: The sensitivity of L-type Ca2+ channels to JTV-519 can vary. For example, inhibition has been clearly demonstrated in rat and murine cardiomyocytes, while some studies reported no effect in rabbit cardiomyocytes.[5][6] Ensure that the cell model you are using is responsive to JTV-519's effects on L-type Ca2+ channels.

  • Insufficient pre-incubation time: The drug may require adequate time to access its binding site. Consider increasing the pre-incubation time with JTV-519 before recording. Some protocols utilize a pre-incubation period of up to one hour.[5]

  • Drug stability: Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions in your experimental buffer for each experiment.

Q2: The inhibition of the L-type Ca2+ current I'm seeing is highly variable between cells. Why?

A2: Variability can arise from several sources:

  • Indirect effects via intracellular Ca2+: JTV-519's primary effect on RyR2 reduces SR Ca2+ leak, which can alter intracellular Ca2+ dynamics.[10] L-type Ca2+ channels are subject to Calcium-Dependent Inactivation (CDI). If the baseline intracellular Ca2+ handling differs between your cells, the indirect effect of JTV-519 on CDI could lead to variable observations in the L-type Ca2+ current.

  • Cell health: Unhealthy cells can have altered ion channel expression and function, leading to inconsistent responses to pharmacological agents. Ensure you are recording from healthy cells with stable baseline currents.

  • "Rundown" of the L-type Ca2+ current: L-type Ca2+ currents are known to "rundown" or decrease in amplitude over the course of a whole-cell patch-clamp experiment.[11] This can be mistaken for or mask a drug effect. It is crucial to have a stable baseline recording before drug application and to perform time-matched vehicle controls to account for rundown.

Q3: How can I distinguish a direct block of L-type Ca2+ channels from an indirect effect of JTV-519 on intracellular Ca2+?

A3: This is a critical experimental question. Here are some strategies:

  • Use a strong intracellular Ca2+ buffer: Include a high concentration of a fast-acting Ca2+ chelator like BAPTA (e.g., 10-20 mM) in your pipette solution. This will clamp intracellular Ca2+ levels and minimize the influence of changes in SR Ca2+ leak on CDI of the L-type Ca2+ channel.

  • Isolate L-type Ca2+ currents effectively: Use appropriate ionic solutions and channel blockers to eliminate contaminating currents. For example, use a Cs+-based intracellular solution to block K+ channels and TTX to block Na+ channels.

  • Analyze current kinetics: A direct channel block may alter the kinetics of channel activation or inactivation in a way that is distinct from the effects of CDI. Carefully analyze the voltage- and time-dependence of your currents.

Q4: I am observing changes in the action potential duration. Is this solely due to the L-type Ca2+ current block?

A4: Not necessarily. JTV-519's blockade of other channels, particularly IKr, can also significantly affect action potential duration.[4] To specifically investigate the role of the L-type Ca2+ current, you should be using voltage-clamp techniques to isolate and measure this current directly, rather than relying on action potential measurements alone.

Quantitative Data on JTV-519's Effects

Table 1: Concentration-Dependent Inhibition of L-type Ca2+ Current (ICa,L) by JTV-519 in Rat Ventricular Myocytes

JTV-519 Concentration (µM)% Inhibition of Peak ICa,LStatistical Significance
0.36.2 ± 0.8%Not Significant
1.022.0 ± 3.3%p < 0.05
3.059.6 ± 1.4%p < 0.01

Data adapted from Inagaki et al. (2000).[9]

Table 2: Overview of JTV-519's Effects on Various Ion Channels and Transporters

Channel/TransporterEffectTypical Concentration for EffectSpecies/Cell Type Noted
RyR2 Stabilization (reduced Ca2+ leak)Sub-micromolar to low micromolarCardiac Myocytes (various species)
L-type Ca2+ Channel Inhibition≥ 1 µMRat, Murine Cardiomyocytes
SERCA Inhibition (Ca2+-dependent)Micromolar rangeStriated Muscle
Fast Na+ Channel (INa) InhibitionMicromolar rangeCardiac Myocytes
Delayed Rectifier K+ Channel (IKr) InhibitionMicromolar rangeCardiac Myocytes
Inward Rectifier K+ Channel (IK1) InhibitionMicromolar rangeCardiac Myocytes

Experimental Protocols

Protocol: Whole-Cell Voltage-Clamp Recording of L-type Ca2+ Currents

This protocol is designed to isolate and measure L-type Ca2+ currents in ventricular myocytes to test the effects of JTV-519.

1. Cell Preparation:

  • Isolate ventricular myocytes from the desired species (e.g., rat, mouse) using standard enzymatic digestion protocols.
  • Allow cells to stabilize before beginning experiments.

2. Solutions:

  • Extracellular Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. Warm to 35-37°C. Note: K+ is replaced with Cs+ to block K+ currents.
  • Intracellular (Pipette) Solution (in mM): 120 Cs-Aspartate, 20 TEA-Cl, 5 Mg-ATP, 10 HEPES, 10 BAPTA. pH adjusted to 7.2 with CsOH. Note: A high concentration of BAPTA is used to buffer intracellular Ca2+.
  • JTV-519 Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
  • JTV-519 Working Solution: On the day of the experiment, dilute the stock solution into the extracellular solution to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). Ensure the final DMSO concentration is consistent across all conditions (including vehicle control) and is typically ≤ 0.1%.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.
  • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the intracellular solution.
  • Obtain a giga-ohm seal on a healthy, rod-shaped myocyte and establish the whole-cell configuration.
  • Allow the cell to dialyze with the pipette solution for at least 5-10 minutes before starting the voltage-clamp protocol.

4. Voltage-Clamp Protocol:

  • Hold the cell at a holding potential of -80 mV.
  • To inactivate Na+ channels, apply a pre-pulse to -40 mV for 50-100 ms.
  • Apply a series of depolarizing voltage steps (e.g., from -30 mV to +60 mV in 10 mV increments for 300 ms) to elicit L-type Ca2+ currents.
  • Record the current-voltage (I-V) relationship.

5. Experimental Procedure:

  • Record a stable baseline I-V curve in the vehicle-containing extracellular solution for 5-10 minutes to assess current stability and rundown.
  • Perfuse the cell with the JTV-519 working solution. The application time can be varied, but allow at least 5-10 minutes for the drug to take effect.
  • Record the I-V curve again in the presence of JTV-519.
  • If possible, perform a washout by perfusing with the vehicle solution to check for reversibility of the effect.

6. Data Analysis:

  • Measure the peak inward current at each voltage step.
  • Subtract any leak current.
  • Compare the peak I-V relationship before and after JTV-519 application.
  • Calculate the percentage of inhibition at the voltage of the peak current.
  • Correct for rundown using data from time-matched vehicle control experiments.

Visualizations

JTV519_Signaling_Pathway cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) L-type Ca2+ Channel L-type Ca2+ Channel Cytosolic Ca2+ Cytosolic Ca2+ L-type Ca2+ Channel->Cytosolic Ca2+ Ca2+ Influx Na+ Channel Na+ Channel K+ Channel K+ Channel RyR2 RyR2 RyR2->Cytosolic Ca2+ Reduced Ca2+ Leak SERCA SERCA Ca2+ Store Ca2+ Store Ca2+ Store->RyR2 JTV519 JTV519 JTV519->L-type Ca2+ Channel Off-Target: Inhibition JTV519->Na+ Channel Off-Target: Inhibition JTV519->K+ Channel Off-Target: Inhibition JTV519->RyR2 Primary Target: Stabilization JTV519->SERCA Off-Target: Inhibition

Caption: Signaling pathway of JTV-519's primary and off-target effects.

Experimental_Workflow A 1. Prepare Myocytes & Solutions B 2. Obtain Whole-Cell Configuration A->B C 3. Establish Stable Baseline (Vehicle Control) B->C D 4. Apply this compound C->D E 5. Record Post-Drug Application D->E F 6. Washout (Optional) E->F G 7. Data Analysis (Compare Pre- vs. Post-Drug) F->G H Account for Rundown (Time-matched controls) G->H

Caption: Experimental workflow for patch-clamp analysis of JTV-519.

Troubleshooting_Logic Start Issue: No or variable effect of JTV-519 on L-type Ca2+ current Q_Conc Is JTV-519 concentration ≥ 1µM? Start->Q_Conc A_Conc_No Action: Increase concentration. Effect is dose-dependent. Q_Conc->A_Conc_No No Q_Species Is the cell type/species known to be responsive? Q_Conc->Q_Species Yes A_Species_No Action: Verify literature for your model. Consider using rat/murine myocytes. Q_Species->A_Species_No No Q_Controls Are you using time-matched vehicle controls and high intracellular Ca2+ buffer? Q_Species->Q_Controls Yes A_Controls_No Action: Implement proper controls to isolate direct effects and account for rundown. Q_Controls->A_Controls_No No End Further investigation of kinetics and other off-target effects needed. Q_Controls->End Yes

Caption: Troubleshooting decision tree for JTV-519 experiments.

References

Technical Support Center: JTV-519 Fumarate and Proarrhythmic Risk Management

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the potential proarrhythmic effects of JTV-519 fumarate (also known as K201) during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a 1,4-benzothiazepine derivative that primarily acts as a stabilizer of the ryanodine receptor 2 (RyR2) in the sarcoplasmic reticulum (SR) of cardiomyocytes.[1][2] By binding to RyR2, JTV-519 helps to keep the channel in its closed state during diastole, thereby reducing abnormal calcium (Ca²⁺) leak from the SR.[1][3] This action is the basis for its investigation as an antiarrhythmic agent in conditions associated with SR Ca²⁺ leak, such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and heart failure.[1][4]

Q2: If JTV-519 is an antiarrhythmic, why is there concern about proarrhythmic effects?

While JTV-519's primary target is the RyR2 channel, it is also known to be a multi-channel blocker, affecting other cardiac ion channels.[2][3] Notably, it inhibits the rapid component of the delayed rectifier potassium current (IKr), the inward rectifier potassium current (IK1), the late sodium current (INa), and the L-type calcium current (ICa).[2][5] Blockade of the IKr current can lead to a prolongation of the cardiac action potential duration (APD) and the QT interval on an electrocardiogram (ECG), which is a known risk factor for the life-threatening arrhythmia, Torsades de Pointes (TdP).[6][7]

Q3: What is the role of FKBP12.6 (calstabin2) in the action of JTV-519?

The precise role of FKBP12.6 (also known as calstabin2) in mediating the effects of JTV-519 is a subject of ongoing research. Some studies suggest that JTV-519 increases the binding affinity of FKBP12.6 to the RyR2 complex, which contributes to the stabilization of the channel.[2][4] However, other research indicates that JTV-519 can suppress spontaneous Ca²⁺ release from the SR independently of its interaction with FKBP12.6.[8] Therefore, while the interaction with FKBP12.6 may play a role, it may not be the sole mechanism for JTV-519's RyR2-stabilizing effects.

Q4: At what concentrations are the proarrhythmic effects of JTV-519 typically observed?

The proarrhythmic potential of JTV-519 is concentration-dependent. The half-maximal inhibitory concentration (IC50) for IKr suppression by JTV-519 has been reported to be approximately 1.2 µM in guinea-pig ventricular myocytes.[6] It is crucial to carefully consider the concentration range in your experiments, as concentrations leading to significant IKr blockade may increase the risk of proarrhythmic events.

Q5: How can I assess the proarrhythmic risk of JTV-519 in my experiments?

A comprehensive assessment of proarrhythmic risk, in line with the principles of the Comprehensive in Vitro Proarrhythmia Assay (CiPA), is recommended.[9][10] This involves a multi-pronged approach:

  • Ion Channel Screening: Evaluate the effects of JTV-519 on multiple cardiac ion channels (hERG/IKr, Nav1.5, Cav1.2, etc.) to determine its potency and selectivity.[9]

  • In Silico Modeling: Utilize computational models of the cardiac action potential to integrate the ion channel data and predict the net effect on ventricular repolarization.[10]

  • Cellular Electrophysiology: Conduct experiments using human-derived cardiomyocytes (e.g., induced pluripotent stem cell-derived cardiomyocytes, iPSC-CMs) to assess the effects of JTV-519 on action potential duration and morphology.[11]

  • In Vivo Studies: In animal models, monitor for ECG changes, particularly QT interval prolongation, and the incidence of arrhythmias.[12]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected prolongation of action potential duration (APD) or QT interval. Blockade of the IKr current by JTV-519.- Verify the concentration of JTV-519 used. - Perform concentration-response experiments to determine the threshold for this effect. - Consider using a lower concentration of JTV-519 if the primary goal is to study RyR2 stabilization.
Induction of early afterdepolarizations (EADs) or Torsades de Pointes (TdP)-like arrhythmias. Significant IKr blockade leading to excessive APD prolongation.- Immediately discontinue the administration of JTV-519 in the experiment. - Review the experimental conditions (e.g., electrolyte concentrations, pacing rate) as hypokalemia or bradycardia can exacerbate IKr blocker-induced proarrhythmia.[13]
Reduced contractility or negative inotropic effect. Inhibition of L-type calcium current (ICa) and/or SERCA.[3][14][15]- Measure ICa to quantify the inhibitory effect of JTV-519 at the concentrations used. - Assess sarcoplasmic reticulum Ca²⁺ load to determine if SERCA inhibition is a contributing factor.
Lack of effect on reducing spontaneous Ca²⁺ release (Ca²⁺ sparks/waves). - The experimental model may not exhibit the specific type of RyR2 dysregulation that JTV-519 is effective against. - Insufficient concentration of JTV-519.- Confirm the presence of diastolic Ca²⁺ leak in your control conditions. - JTV-519 has been shown to be effective in models of Ca²⁺ overload induced by ouabain.[3] - Perform a concentration-response study to ensure an effective concentration is being used.

Quantitative Data Summary

Parameter Species/Model Condition JTV-519 Concentration Effect Reference
IKr Inhibition (IC50) Guinea-pig ventricular myocytesWhole-cell voltage clamp1.2 µM50% inhibition of IKr[6]
SR Ca²⁺ Leak Hypoxic HL-1 cardiomyocytesFluo-5N probe1 µM35% reduction in Ca²⁺ leak[16][17]
SR Ca²⁺ Leak Control HL-1 cardiomyocytesFluo-5N probe1 µM52% reduction in Ca²⁺ leak[16][17]
RyR2 Gene Expression Control HL-1 cardiomyocytesqPCR1 µM89% increase[16]
Skeletal Muscle Fatigability Wild-type mice with heart failureIn vivo0.5 mg·kg⁻¹·h⁻¹Increased time to 50% fatigue[18]

Experimental Protocols

Protocol 1: Assessment of SR Ca²⁺ Leak Using Confocal Microscopy
  • Cell Preparation: Isolate ventricular myocytes from the animal model of interest or use cultured cardiomyocytes (e.g., iPSC-CMs).

  • Dye Loading: Incubate cells with a fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Perfusion: Place the cells in a perfusion chamber on the stage of a confocal microscope. Perfuse with a physiological salt solution.

  • Baseline Recording: Record spontaneous Ca²⁺ release events (sparks and waves) under baseline conditions.

  • JTV-519 Application: Perfuse the cells with the desired concentration of this compound for a specified incubation period.

  • Post-Treatment Recording: Record Ca²⁺ sparks and waves in the presence of JTV-519.

  • Data Analysis: Quantify the frequency, amplitude, and duration of Ca²⁺ sparks and the frequency of Ca²⁺ waves before and after JTV-519 application using appropriate software.

Protocol 2: Evaluation of IKr Inhibition Using Whole-Cell Patch Clamp
  • Cell Preparation: Use a cell line stably expressing the hERG channel or freshly isolated cardiomyocytes.

  • Patch Clamp Setup: Establish a whole-cell patch-clamp configuration.

  • Voltage Protocol: Apply a voltage protocol designed to elicit and measure the IKr tail current. A typical protocol involves a depolarizing step to a positive potential followed by a repolarizing step to a negative potential to record the deactivating tail current.

  • Baseline Current Measurement: Record the baseline IKr tail current in the control extracellular solution.

  • JTV-519 Application: Perfuse the cell with a solution containing the desired concentration of JTV-519.

  • Post-Treatment Current Measurement: After the drug effect has reached a steady state, record the IKr tail current again.

  • Data Analysis: Measure the peak tail current amplitude before and after drug application to calculate the percentage of inhibition. Repeat for multiple concentrations to generate a concentration-response curve and determine the IC50 value.

Visualizations

JTV519_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR2 RyR2 (Ryanodine Receptor) Ca_SR Ca²⁺ Ca_Cytosol Ca²⁺ Leak Ca_SR->Ca_Cytosol Diastolic Leak (Reduced by JTV-519) JTV519 JTV-519 JTV519->RyR2 Binds and Stabilizes FKBP12_6 FKBP12.6 (Calstabin2) JTV519->FKBP12_6 May enhance binding FKBP12_6->RyR2 Binds and Stabilizes Arrhythmia Arrhythmias Ca_Cytosol->Arrhythmia Triggers

Caption: Signaling pathway of JTV-519 action on the RyR2 channel.

Proarrhythmia_Workflow start Start: Proarrhythmic Risk Assessment of JTV-519 ion_channel In Vitro Ion Channel Assay (hERG, Nav1.5, Cav1.2) start->ion_channel in_silico In Silico Modeling (AP Simulation) ion_channel->in_silico ipsc_cm Human iPSC-CM Assay (APD & Arrhythmia) in_silico->ipsc_cm integration Integrate Data and Assess Risk ipsc_cm->integration low_risk Low Proarrhythmic Risk integration->low_risk No significant APD prolongation or proarrhythmic signals high_risk High Proarrhythmic Risk (Further Investigation/Dose Adjustment) integration->high_risk Significant APD prolongation or proarrhythmic signals Troubleshooting_Logic start Unexpected Experimental Outcome with JTV-519 check_apd Is APD or QT Prolonged? start->check_apd check_contractility Is Contractility Reduced? check_apd->check_contractility No action_ikr Potential IKr Blockade. Verify concentration. Perform dose-response. check_apd->action_ikr Yes check_ca_leak Is Ca²⁺ Leak Unchanged? check_contractility->check_ca_leak No action_ica Potential ICa/SERCA Blockade. Measure ICa and SR Ca²⁺ load. check_contractility->action_ica Yes action_model Check model validity. Verify JTV-519 concentration. check_ca_leak->action_model Yes end Refine Experimental Design check_ca_leak->end No action_ikr->end action_ica->end action_model->end

References

Technical Support Center: JTV-519 Fumarate and Proarrhythmic Risk Management

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the potential proarrhythmic effects of JTV-519 fumarate (also known as K201) during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a 1,4-benzothiazepine derivative that primarily acts as a stabilizer of the ryanodine receptor 2 (RyR2) in the sarcoplasmic reticulum (SR) of cardiomyocytes.[1][2] By binding to RyR2, JTV-519 helps to keep the channel in its closed state during diastole, thereby reducing abnormal calcium (Ca²⁺) leak from the SR.[1][3] This action is the basis for its investigation as an antiarrhythmic agent in conditions associated with SR Ca²⁺ leak, such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and heart failure.[1][4]

Q2: If JTV-519 is an antiarrhythmic, why is there concern about proarrhythmic effects?

While JTV-519's primary target is the RyR2 channel, it is also known to be a multi-channel blocker, affecting other cardiac ion channels.[2][3] Notably, it inhibits the rapid component of the delayed rectifier potassium current (IKr), the inward rectifier potassium current (IK1), the late sodium current (INa), and the L-type calcium current (ICa).[2][5] Blockade of the IKr current can lead to a prolongation of the cardiac action potential duration (APD) and the QT interval on an electrocardiogram (ECG), which is a known risk factor for the life-threatening arrhythmia, Torsades de Pointes (TdP).[6][7]

Q3: What is the role of FKBP12.6 (calstabin2) in the action of JTV-519?

The precise role of FKBP12.6 (also known as calstabin2) in mediating the effects of JTV-519 is a subject of ongoing research. Some studies suggest that JTV-519 increases the binding affinity of FKBP12.6 to the RyR2 complex, which contributes to the stabilization of the channel.[2][4] However, other research indicates that JTV-519 can suppress spontaneous Ca²⁺ release from the SR independently of its interaction with FKBP12.6.[8] Therefore, while the interaction with FKBP12.6 may play a role, it may not be the sole mechanism for JTV-519's RyR2-stabilizing effects.

Q4: At what concentrations are the proarrhythmic effects of JTV-519 typically observed?

The proarrhythmic potential of JTV-519 is concentration-dependent. The half-maximal inhibitory concentration (IC50) for IKr suppression by JTV-519 has been reported to be approximately 1.2 µM in guinea-pig ventricular myocytes.[6] It is crucial to carefully consider the concentration range in your experiments, as concentrations leading to significant IKr blockade may increase the risk of proarrhythmic events.

Q5: How can I assess the proarrhythmic risk of JTV-519 in my experiments?

A comprehensive assessment of proarrhythmic risk, in line with the principles of the Comprehensive in Vitro Proarrhythmia Assay (CiPA), is recommended.[9][10] This involves a multi-pronged approach:

  • Ion Channel Screening: Evaluate the effects of JTV-519 on multiple cardiac ion channels (hERG/IKr, Nav1.5, Cav1.2, etc.) to determine its potency and selectivity.[9]

  • In Silico Modeling: Utilize computational models of the cardiac action potential to integrate the ion channel data and predict the net effect on ventricular repolarization.[10]

  • Cellular Electrophysiology: Conduct experiments using human-derived cardiomyocytes (e.g., induced pluripotent stem cell-derived cardiomyocytes, iPSC-CMs) to assess the effects of JTV-519 on action potential duration and morphology.[11]

  • In Vivo Studies: In animal models, monitor for ECG changes, particularly QT interval prolongation, and the incidence of arrhythmias.[12]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected prolongation of action potential duration (APD) or QT interval. Blockade of the IKr current by JTV-519.- Verify the concentration of JTV-519 used. - Perform concentration-response experiments to determine the threshold for this effect. - Consider using a lower concentration of JTV-519 if the primary goal is to study RyR2 stabilization.
Induction of early afterdepolarizations (EADs) or Torsades de Pointes (TdP)-like arrhythmias. Significant IKr blockade leading to excessive APD prolongation.- Immediately discontinue the administration of JTV-519 in the experiment. - Review the experimental conditions (e.g., electrolyte concentrations, pacing rate) as hypokalemia or bradycardia can exacerbate IKr blocker-induced proarrhythmia.[13]
Reduced contractility or negative inotropic effect. Inhibition of L-type calcium current (ICa) and/or SERCA.[3][14][15]- Measure ICa to quantify the inhibitory effect of JTV-519 at the concentrations used. - Assess sarcoplasmic reticulum Ca²⁺ load to determine if SERCA inhibition is a contributing factor.
Lack of effect on reducing spontaneous Ca²⁺ release (Ca²⁺ sparks/waves). - The experimental model may not exhibit the specific type of RyR2 dysregulation that JTV-519 is effective against. - Insufficient concentration of JTV-519.- Confirm the presence of diastolic Ca²⁺ leak in your control conditions. - JTV-519 has been shown to be effective in models of Ca²⁺ overload induced by ouabain.[3] - Perform a concentration-response study to ensure an effective concentration is being used.

Quantitative Data Summary

Parameter Species/Model Condition JTV-519 Concentration Effect Reference
IKr Inhibition (IC50) Guinea-pig ventricular myocytesWhole-cell voltage clamp1.2 µM50% inhibition of IKr[6]
SR Ca²⁺ Leak Hypoxic HL-1 cardiomyocytesFluo-5N probe1 µM35% reduction in Ca²⁺ leak[16][17]
SR Ca²⁺ Leak Control HL-1 cardiomyocytesFluo-5N probe1 µM52% reduction in Ca²⁺ leak[16][17]
RyR2 Gene Expression Control HL-1 cardiomyocytesqPCR1 µM89% increase[16]
Skeletal Muscle Fatigability Wild-type mice with heart failureIn vivo0.5 mg·kg⁻¹·h⁻¹Increased time to 50% fatigue[18]

Experimental Protocols

Protocol 1: Assessment of SR Ca²⁺ Leak Using Confocal Microscopy
  • Cell Preparation: Isolate ventricular myocytes from the animal model of interest or use cultured cardiomyocytes (e.g., iPSC-CMs).

  • Dye Loading: Incubate cells with a fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Perfusion: Place the cells in a perfusion chamber on the stage of a confocal microscope. Perfuse with a physiological salt solution.

  • Baseline Recording: Record spontaneous Ca²⁺ release events (sparks and waves) under baseline conditions.

  • JTV-519 Application: Perfuse the cells with the desired concentration of this compound for a specified incubation period.

  • Post-Treatment Recording: Record Ca²⁺ sparks and waves in the presence of JTV-519.

  • Data Analysis: Quantify the frequency, amplitude, and duration of Ca²⁺ sparks and the frequency of Ca²⁺ waves before and after JTV-519 application using appropriate software.

Protocol 2: Evaluation of IKr Inhibition Using Whole-Cell Patch Clamp
  • Cell Preparation: Use a cell line stably expressing the hERG channel or freshly isolated cardiomyocytes.

  • Patch Clamp Setup: Establish a whole-cell patch-clamp configuration.

  • Voltage Protocol: Apply a voltage protocol designed to elicit and measure the IKr tail current. A typical protocol involves a depolarizing step to a positive potential followed by a repolarizing step to a negative potential to record the deactivating tail current.

  • Baseline Current Measurement: Record the baseline IKr tail current in the control extracellular solution.

  • JTV-519 Application: Perfuse the cell with a solution containing the desired concentration of JTV-519.

  • Post-Treatment Current Measurement: After the drug effect has reached a steady state, record the IKr tail current again.

  • Data Analysis: Measure the peak tail current amplitude before and after drug application to calculate the percentage of inhibition. Repeat for multiple concentrations to generate a concentration-response curve and determine the IC50 value.

Visualizations

JTV519_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR2 RyR2 (Ryanodine Receptor) Ca_SR Ca²⁺ Ca_Cytosol Ca²⁺ Leak Ca_SR->Ca_Cytosol Diastolic Leak (Reduced by JTV-519) JTV519 JTV-519 JTV519->RyR2 Binds and Stabilizes FKBP12_6 FKBP12.6 (Calstabin2) JTV519->FKBP12_6 May enhance binding FKBP12_6->RyR2 Binds and Stabilizes Arrhythmia Arrhythmias Ca_Cytosol->Arrhythmia Triggers

Caption: Signaling pathway of JTV-519 action on the RyR2 channel.

Proarrhythmia_Workflow start Start: Proarrhythmic Risk Assessment of JTV-519 ion_channel In Vitro Ion Channel Assay (hERG, Nav1.5, Cav1.2) start->ion_channel in_silico In Silico Modeling (AP Simulation) ion_channel->in_silico ipsc_cm Human iPSC-CM Assay (APD & Arrhythmia) in_silico->ipsc_cm integration Integrate Data and Assess Risk ipsc_cm->integration low_risk Low Proarrhythmic Risk integration->low_risk No significant APD prolongation or proarrhythmic signals high_risk High Proarrhythmic Risk (Further Investigation/Dose Adjustment) integration->high_risk Significant APD prolongation or proarrhythmic signals Troubleshooting_Logic start Unexpected Experimental Outcome with JTV-519 check_apd Is APD or QT Prolonged? start->check_apd check_contractility Is Contractility Reduced? check_apd->check_contractility No action_ikr Potential IKr Blockade. Verify concentration. Perform dose-response. check_apd->action_ikr Yes check_ca_leak Is Ca²⁺ Leak Unchanged? check_contractility->check_ca_leak No action_ica Potential ICa/SERCA Blockade. Measure ICa and SR Ca²⁺ load. check_contractility->action_ica Yes action_model Check model validity. Verify JTV-519 concentration. check_ca_leak->action_model Yes end Refine Experimental Design check_ca_leak->end No action_ikr->end action_ica->end action_model->end

References

Navigating the Challenges of JTV-519 Fumarate In Vivo Delivery: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with the promising cardioprotective agent JTV-519, also known as K201, its in vivo application can present significant hurdles, primarily due to its poor aqueous solubility. This technical support center provides a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the formulation and administration of JTV-519 fumarate for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering this compound in vivo?

A1: The principal challenge with this compound is its low solubility in aqueous solutions, which are typically required for in vivo administration. This can lead to several issues, including:

  • Precipitation: The compound may "crash out" of solution when a concentrated stock (usually in DMSO) is diluted into an aqueous vehicle like saline or phosphate-buffered saline (PBS).

  • Inaccurate Dosing: Precipitation can lead to inconsistent and inaccurate dosing, compromising the reliability of experimental results.

  • Vehicle-Related Toxicity: The use of high concentrations of organic co-solvents to maintain solubility can introduce confounding toxic effects in animal models.

  • Limited Bioavailability: For oral administration, the poor solubility significantly hinders absorption from the gastrointestinal tract, resulting in low and variable bioavailability.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: this compound is highly soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a high-concentration stock solution (e.g., 100 mM) in anhydrous, high-purity DMSO.[1][2]

Q3: My this compound, dissolved in DMSO, precipitates when I dilute it in saline for injection. How can I prevent this?

A3: This is a common issue known as "salting out." To prevent precipitation when diluting a DMSO stock solution into an aqueous buffer, it is advisable to perform serial dilutions of the DMSO stock in DMSO first to lower the concentration before the final dilution into the aqueous medium. It is also recommended to add the DMSO solution to the aqueous vehicle dropwise while gently vortexing to ensure rapid mixing.

Troubleshooting Guides

Issue 1: Precipitation During Formulation for Injection (IV or IP)

Symptoms:

  • A cloudy or milky appearance in the final formulation.

  • Visible particulate matter or crystals.

Potential Causes and Solutions:

Potential CauseRecommended Solution
High Final Concentration The final concentration of this compound in the aqueous vehicle exceeds its solubility limit.
Solution: Decrease the final working concentration. Conduct a solubility test to determine the maximum soluble concentration in your chosen vehicle.
Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of aqueous buffer can cause the compound to rapidly precipitate.
Solution: Perform a serial dilution of the DMSO stock in DMSO to a lower concentration before adding it to the aqueous vehicle. Add the diluted DMSO stock to the aqueous vehicle slowly and with gentle agitation.
Low Temperature of Vehicle The solubility of this compound may be lower in cold aqueous solutions.
Solution: Use a vehicle that has been pre-warmed to room temperature or 37°C.
Inappropriate Vehicle Composition The chosen vehicle does not provide sufficient solubilizing power.
Solution: Consider using a co-solvent system. See the "Experimental Protocols" section for recommended vehicle formulations.
Issue 2: Low or Variable In Vivo Efficacy with Oral Administration

Symptoms:

  • Lack of a clear dose-response relationship.

  • Inconsistent results between animals receiving the same dose.

  • Poor correlation between in vitro potency and in vivo effects.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Poor Oral Bioavailability Low aqueous solubility of this compound limits its dissolution and absorption in the gastrointestinal tract.
Solution: Formulate this compound as a suspension or in a lipid-based delivery system to enhance absorption. Micronization of the compound to increase surface area can also improve dissolution.
Formulation Inhomogeneity For suspensions, inadequate mixing can lead to inconsistent dosing.
Solution: Ensure the suspension is uniformly mixed before each administration. Continuous stirring during dosing may be necessary.
Food Effects The presence or absence of food can significantly impact the absorption of poorly soluble drugs.
Solution: Standardize the feeding schedule of the animals in your study.

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous (IV) or Intraperitoneal (IP) Injection

This protocol is based on a commonly used vehicle for hydrophobic compounds.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Methodology:

  • Prepare a 100 mM stock solution of this compound in DMSO.

  • For a final formulation of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline: a. In a sterile microcentrifuge tube, add the required volume of the this compound DMSO stock solution. b. Add the PEG300 and vortex thoroughly. c. Add the Tween-80 and vortex until the solution is clear. d. Slowly add the sterile saline to the mixture while vortexing to reach the final volume.

  • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration. If it is cloudy, consider reducing the final concentration of this compound.

Protocol 2: Continuous In Vivo Delivery via Osmotic Minipump

For long-term, consistent systemic exposure, continuous infusion via an osmotic minipump is a reliable method.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile Saline (0.9% NaCl) or other appropriate vehicle determined from solubility testing.

  • Osmotic minipumps (e.g., ALZET®)

Methodology:

  • Prepare a concentrated stock solution of this compound in DMSO.

  • Determine the final concentration required for the minipump based on the desired dose, the pump's flow rate, and the duration of the study. A previously reported dosage for continuous infusion in mice is 0.5 mg/kg/hr.

  • Prepare the final formulation by diluting the DMSO stock into sterile saline or another suitable vehicle. Ensure the final DMSO concentration is as low as possible to avoid inflammatory responses at the infusion site.

  • Fill the osmotic minipumps with the this compound solution according to the manufacturer's instructions.

  • Implant the minipumps subcutaneously or intraperitoneally in the experimental animals.

Quantitative Data Summary

ParameterValueReference
Solubility in DMSO Soluble to 100 mM[1][2]
In Vivo Continuous Infusion Dose (Mice) 0.5 mg/kg/hr
In Vivo Intravenous Infusion Dose 0.5 mg/kg/h[3]
In Vitro Effective Concentration 0.3 µM (improvement in failing hearts) - 1 µM (decline in response)[4]
Molecular Weight (Fumarate) 540.67 g/mol [1][2]

Visualizing Experimental Workflows and Signaling Pathways

To aid in understanding the experimental processes and the mechanism of action of JTV-519, the following diagrams have been generated.

G cluster_formulation Formulation Workflow for In Vivo Injection cluster_troubleshooting Troubleshooting Precipitation Stock Solution Prepare 100 mM Stock in Anhydrous DMSO Dilution Slowly Add Stock to Vehicle with Vortexing Stock Solution->Dilution Vehicle Prep Prepare Vehicle (e.g., PEG300, Tween-80, Saline) Vehicle Prep->Dilution Final Formulation Visually Inspect for Clarity Dilution->Final Formulation Precipitation Precipitation Observed Reduce Conc Reduce Final Concentration Precipitation->Reduce Conc Serial Dilute Serial Dilution in DMSO First Precipitation->Serial Dilute Warm Vehicle Use Pre-Warmed Vehicle Precipitation->Warm Vehicle

Figure 1: Workflow for preparing and troubleshooting this compound formulations for in vivo injections.

G cluster_pathway JTV-519 Mechanism of Action JTV519 JTV-519 RyR2 Ryanodine Receptor 2 (RyR2) JTV519->RyR2 Binds to and Stabilizes Calstabin2 Calstabin2 (FKBP12.6) JTV519->Calstabin2 Increases Affinity for RyR2 Ca_leak Diastolic Ca2+ Leak from Sarcoplasmic Reticulum RyR2->Ca_leak Reduces Calstabin2->RyR2 Stabilizes Closed State Arrhythmia Cardiac Arrhythmias Ca_leak->Arrhythmia Leads to

Figure 2: Simplified signaling pathway illustrating the mechanism of action of JTV-519.

References

Navigating the Challenges of JTV-519 Fumarate In Vivo Delivery: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with the promising cardioprotective agent JTV-519, also known as K201, its in vivo application can present significant hurdles, primarily due to its poor aqueous solubility. This technical support center provides a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the formulation and administration of JTV-519 fumarate for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering this compound in vivo?

A1: The principal challenge with this compound is its low solubility in aqueous solutions, which are typically required for in vivo administration. This can lead to several issues, including:

  • Precipitation: The compound may "crash out" of solution when a concentrated stock (usually in DMSO) is diluted into an aqueous vehicle like saline or phosphate-buffered saline (PBS).

  • Inaccurate Dosing: Precipitation can lead to inconsistent and inaccurate dosing, compromising the reliability of experimental results.

  • Vehicle-Related Toxicity: The use of high concentrations of organic co-solvents to maintain solubility can introduce confounding toxic effects in animal models.

  • Limited Bioavailability: For oral administration, the poor solubility significantly hinders absorption from the gastrointestinal tract, resulting in low and variable bioavailability.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: this compound is highly soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a high-concentration stock solution (e.g., 100 mM) in anhydrous, high-purity DMSO.[1][2]

Q3: My this compound, dissolved in DMSO, precipitates when I dilute it in saline for injection. How can I prevent this?

A3: This is a common issue known as "salting out." To prevent precipitation when diluting a DMSO stock solution into an aqueous buffer, it is advisable to perform serial dilutions of the DMSO stock in DMSO first to lower the concentration before the final dilution into the aqueous medium. It is also recommended to add the DMSO solution to the aqueous vehicle dropwise while gently vortexing to ensure rapid mixing.

Troubleshooting Guides

Issue 1: Precipitation During Formulation for Injection (IV or IP)

Symptoms:

  • A cloudy or milky appearance in the final formulation.

  • Visible particulate matter or crystals.

Potential Causes and Solutions:

Potential CauseRecommended Solution
High Final Concentration The final concentration of this compound in the aqueous vehicle exceeds its solubility limit.
Solution: Decrease the final working concentration. Conduct a solubility test to determine the maximum soluble concentration in your chosen vehicle.
Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of aqueous buffer can cause the compound to rapidly precipitate.
Solution: Perform a serial dilution of the DMSO stock in DMSO to a lower concentration before adding it to the aqueous vehicle. Add the diluted DMSO stock to the aqueous vehicle slowly and with gentle agitation.
Low Temperature of Vehicle The solubility of this compound may be lower in cold aqueous solutions.
Solution: Use a vehicle that has been pre-warmed to room temperature or 37°C.
Inappropriate Vehicle Composition The chosen vehicle does not provide sufficient solubilizing power.
Solution: Consider using a co-solvent system. See the "Experimental Protocols" section for recommended vehicle formulations.
Issue 2: Low or Variable In Vivo Efficacy with Oral Administration

Symptoms:

  • Lack of a clear dose-response relationship.

  • Inconsistent results between animals receiving the same dose.

  • Poor correlation between in vitro potency and in vivo effects.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Poor Oral Bioavailability Low aqueous solubility of this compound limits its dissolution and absorption in the gastrointestinal tract.
Solution: Formulate this compound as a suspension or in a lipid-based delivery system to enhance absorption. Micronization of the compound to increase surface area can also improve dissolution.
Formulation Inhomogeneity For suspensions, inadequate mixing can lead to inconsistent dosing.
Solution: Ensure the suspension is uniformly mixed before each administration. Continuous stirring during dosing may be necessary.
Food Effects The presence or absence of food can significantly impact the absorption of poorly soluble drugs.
Solution: Standardize the feeding schedule of the animals in your study.

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous (IV) or Intraperitoneal (IP) Injection

This protocol is based on a commonly used vehicle for hydrophobic compounds.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Methodology:

  • Prepare a 100 mM stock solution of this compound in DMSO.

  • For a final formulation of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline: a. In a sterile microcentrifuge tube, add the required volume of the this compound DMSO stock solution. b. Add the PEG300 and vortex thoroughly. c. Add the Tween-80 and vortex until the solution is clear. d. Slowly add the sterile saline to the mixture while vortexing to reach the final volume.

  • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration. If it is cloudy, consider reducing the final concentration of this compound.

Protocol 2: Continuous In Vivo Delivery via Osmotic Minipump

For long-term, consistent systemic exposure, continuous infusion via an osmotic minipump is a reliable method.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile Saline (0.9% NaCl) or other appropriate vehicle determined from solubility testing.

  • Osmotic minipumps (e.g., ALZET®)

Methodology:

  • Prepare a concentrated stock solution of this compound in DMSO.

  • Determine the final concentration required for the minipump based on the desired dose, the pump's flow rate, and the duration of the study. A previously reported dosage for continuous infusion in mice is 0.5 mg/kg/hr.

  • Prepare the final formulation by diluting the DMSO stock into sterile saline or another suitable vehicle. Ensure the final DMSO concentration is as low as possible to avoid inflammatory responses at the infusion site.

  • Fill the osmotic minipumps with the this compound solution according to the manufacturer's instructions.

  • Implant the minipumps subcutaneously or intraperitoneally in the experimental animals.

Quantitative Data Summary

ParameterValueReference
Solubility in DMSO Soluble to 100 mM[1][2]
In Vivo Continuous Infusion Dose (Mice) 0.5 mg/kg/hr
In Vivo Intravenous Infusion Dose 0.5 mg/kg/h[3]
In Vitro Effective Concentration 0.3 µM (improvement in failing hearts) - 1 µM (decline in response)[4]
Molecular Weight (Fumarate) 540.67 g/mol [1][2]

Visualizing Experimental Workflows and Signaling Pathways

To aid in understanding the experimental processes and the mechanism of action of JTV-519, the following diagrams have been generated.

G cluster_formulation Formulation Workflow for In Vivo Injection cluster_troubleshooting Troubleshooting Precipitation Stock Solution Prepare 100 mM Stock in Anhydrous DMSO Dilution Slowly Add Stock to Vehicle with Vortexing Stock Solution->Dilution Vehicle Prep Prepare Vehicle (e.g., PEG300, Tween-80, Saline) Vehicle Prep->Dilution Final Formulation Visually Inspect for Clarity Dilution->Final Formulation Precipitation Precipitation Observed Reduce Conc Reduce Final Concentration Precipitation->Reduce Conc Serial Dilute Serial Dilution in DMSO First Precipitation->Serial Dilute Warm Vehicle Use Pre-Warmed Vehicle Precipitation->Warm Vehicle

Figure 1: Workflow for preparing and troubleshooting this compound formulations for in vivo injections.

G cluster_pathway JTV-519 Mechanism of Action JTV519 JTV-519 RyR2 Ryanodine Receptor 2 (RyR2) JTV519->RyR2 Binds to and Stabilizes Calstabin2 Calstabin2 (FKBP12.6) JTV519->Calstabin2 Increases Affinity for RyR2 Ca_leak Diastolic Ca2+ Leak from Sarcoplasmic Reticulum RyR2->Ca_leak Reduces Calstabin2->RyR2 Stabilizes Closed State Arrhythmia Cardiac Arrhythmias Ca_leak->Arrhythmia Leads to

Figure 2: Simplified signaling pathway illustrating the mechanism of action of JTV-519.

References

Technical Support Center: JTV-519 (K201) and its Interaction with FKBP12.6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret conflicting results regarding the dependence of JTV-519 (K201) on FKBP12.6 (calstabin2) for its therapeutic effects on the cardiac ryanodine receptor (RyR2).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of JTV-519 on the ryanodine receptor (RyR2)?

JTV-519, also known as K201, is a 1,4-benzothiazepine derivative that primarily acts by stabilizing the closed state of the RyR2 channel in the sarcoplasmic reticulum (SR) of cardiac myocytes.[1] This stabilization reduces the likelihood of spontaneous Ca2+ release from the SR during diastole, a phenomenon often referred to as "Ca2+ leak." By preventing this leak, JTV-519 helps to avert cellular Ca2+ overload, which can lead to cardiac arrhythmias and contribute to the progression of heart failure.[1][2]

Q2: What is the nature of the conflicting evidence regarding JTV-519's dependence on FKBP12.6?

The controversy surrounding JTV-519's mechanism of action centers on whether its RyR2-stabilizing effect is mediated by, or is independent of, the accessory protein FKBP12.6.

  • Evidence for FKBP12.6-dependent action: Some studies suggest that JTV-519 enhances the binding affinity of FKBP12.6 to the RyR2 channel.[2][3] In conditions like heart failure, where RyR2 is often PKA-hyperphosphorylated, FKBP12.6 can dissociate from the channel, leading to instability and Ca2+ leak.[3][4] In these models, JTV-519 has been shown to restore the binding of FKBP12.6 to RyR2, thereby stabilizing the channel.[3][5][6] Furthermore, some in vivo studies reported that JTV-519 was ineffective in FKBP12.6 knockout mice.[7]

  • Evidence for FKBP12.6-independent action: Conversely, a substantial body of evidence indicates that JTV-519 can directly stabilize the RyR2 channel, irrespective of the presence of FKBP12.6.[8][9][10][11] These studies have demonstrated that JTV-519 can suppress spontaneous Ca2+ release in experimental setups where FKBP12.6 has been acutely dissociated from RyR2 using the immunosuppressant drug FK506.[8][10] Moreover, JTV-519 was shown to be effective in HEK-293 cells expressing RyR2 alone, without FKBP12.6.[8][10][11]

Q3: Why do different studies report conflicting results?

The discrepancies in the literature likely arise from a combination of factors related to the experimental models and conditions used:

  • Disease Model: In chronic disease models like heart failure, where FKBP12.6 is depleted from the RyR2 complex, the ability of JTV-519 to promote the rebinding of this stabilizing protein may be a key component of its therapeutic effect. In contrast, in acute experimental settings with normal FKBP12.6 stoichiometry, the direct effects of JTV-519 on the RyR2 channel itself may be more prominent.

  • PKA Phosphorylation Status: The phosphorylation state of RyR2 can influence its interaction with FKBP12.6. Some studies suggest that PKA hyperphosphorylation in heart failure leads to FKBP12.6 dissociation.[4] The efficacy and apparent mechanism of JTV-519 may differ depending on the PKA-phosphorylation status of RyR2 in the experimental model.

  • Experimental System: Results from in vivo animal models, isolated cardiomyocytes, reconstituted lipid bilayers, and heterologous expression systems (like HEK-293 cells) can vary due to the complexity and presence of different cellular components and regulatory factors.

  • Drug Concentrations: The concentration of JTV-519 used in experiments can influence the observed effects. Some studies have noted a dose-dependent response, with higher concentrations potentially leading to off-target effects.[1]

Troubleshooting Guides

Issue 1: In my experiments, JTV-519 fails to stabilize RyR2 or prevent Ca2+ leak.

  • Possible Cause 1: FKBP12.6-deficient model.

    • Troubleshooting: If you are working with a model where FKBP12.6 is genetically knocked out, some studies suggest JTV-519 may be less effective.[7] Consider repeating the experiment with a wild-type control to confirm the drug's activity in your experimental system.

  • Possible Cause 2: Suboptimal drug concentration.

    • Troubleshooting: The effective concentration of JTV-519 can vary between cell types and experimental conditions. Perform a dose-response curve to determine the optimal concentration for your specific model. Be aware that high concentrations (e.g., >1 µM) may lead to a decline in response or off-target effects.[1]

  • Possible Cause 3: Experimental conditions.

    • Troubleshooting: Ensure that your experimental buffer conditions (e.g., Ca2+ concentration, pH) are optimal for both RyR2 function and JTV-519 activity. Review established protocols for similar experiments.

Issue 2: My results on the role of FKBP12.6 in JTV-519's action are ambiguous.

  • Possible Cause 1: Incomplete dissociation of FKBP12.6 with FK506.

    • Troubleshooting: When using FK506 to test for FKBP12.6-independent effects, it is crucial to confirm the dissociation of FKBP12.6 from the RyR2 complex. Perform co-immunoprecipitation followed by Western blotting to verify the near-complete removal of FKBP12.6 from RyR2 after FK506 treatment.[8]

  • Possible Cause 2: Presence of endogenous FKBP12 in heterologous expression systems.

    • Troubleshooting: While HEK-293 cells are reported to have no detectable levels of FKBP12.6, they may express FKBP12, which can also interact with RyR2, albeit with lower affinity.[12] This could potentially confound results. Consider using cell lines with knockout of all relevant FKBP isoforms for the most definitive results.

  • Possible Cause 3: Different functional assays measure different aspects of RyR2 regulation.

    • Troubleshooting: The choice of functional assay can influence the interpretation of results. For example, [3H]ryanodine binding assays measure the channel's open probability, while Ca2+ spark measurements in live cells provide information on diastolic Ca2+ release events. Using multiple complementary assays can provide a more complete picture of JTV-519's effects.

Data Presentation

Table 1: Summary of Experimental Findings on JTV-519's Dependence on FKBP12.6

Finding Experimental Model Key Result Conclusion Reference
JTV-519 increases FKBP12.6 binding to RyR2Canine heart failure model (pacing-induced)JTV-519 restored the amount of RyR2-bound FKBP12.6 and prevented Ca2+ leak.FKBP12.6-dependent[5][6]
JTV-519 ineffective in FKBP12.6 KO miceHeterozygous and homozygous FKBP12.6 knockout miceJTV-519 prevented stress-induced sudden death in heterozygous but not homozygous knockout mice.FKBP12.6-dependent[7][8]
JTV-519 suppresses Ca2+ release after FKBP12.6 dissociationRat ventricular myocytes treated with FK506JTV-519 abolished spontaneous Ca2+ release even after FKBP12.6 was dissociated from RyR2 by FK506.FKBP12.6-independent[8][10]
JTV-519 is effective in cells lacking FKBP12.6HEK-293 cells expressing RyR2 aloneJTV-519 suppressed spontaneous Ca2+ release with the same potency in cells with or without FKBP12.6.FKBP12.6-independent[8][10][11]
JTV-519 inhibits [3H]ryanodine binding without FKBP12.6In vitro binding assay with purified RyR2JTV-519 inhibited [3H]ryanodine binding to wild-type and mutant RyR2 in the absence of FKBP12.6.FKBP12.6-independent[8][10]

Experimental Protocols

1. Co-immunoprecipitation of RyR2 and FKBP12.6 from Cardiac Tissue

  • Objective: To determine the amount of FKBP12.6 bound to the RyR2 channel complex under different experimental conditions (e.g., with and without JTV-519 treatment).

  • Methodology:

    • Homogenize cardiac tissue or cell lysates in a buffer containing protease inhibitors.

    • Solubilize membrane proteins using a mild detergent (e.g., CHAPS).

    • Centrifuge to pellet insoluble material.

    • Incubate the supernatant with an anti-RyR2 antibody overnight at 4°C.

    • Add Protein A/G-agarose beads to precipitate the antibody-RyR2 complex.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complex from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Probe the membrane with primary antibodies against RyR2 and FKBP12.6, followed by appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system. The intensity of the FKBP12.6 band relative to the RyR2 band indicates the amount of bound FKBP12.6.

2. Measurement of Spontaneous Ca2+ Release (Ca2+ Sparks) in Cardiomyocytes

  • Objective: To assess the effect of JTV-519 on diastolic Ca2+ leak from the sarcoplasmic reticulum.

  • Methodology:

    • Isolate ventricular myocytes from the animal model of choice.

    • Load the cells with a fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM).

    • Perfuse the cells with a Tyrode's solution.

    • Acquire images using a laser scanning confocal microscope in line-scan mode. The scan line should be positioned along the longitudinal axis of the myocyte.

    • Record baseline Ca2+ spark activity.

    • Perfuse the cells with a solution containing JTV-519 at the desired concentration.

    • After an incubation period, record Ca2+ spark activity in the presence of the drug.

    • To test for FKBP12.6 dependence, pre-incubate the cells with FK506 before adding JTV-519.

    • Analyze the frequency, amplitude, and spatial and temporal characteristics of the Ca2+ sparks using specialized software. A reduction in spark frequency indicates stabilization of the RyR2 channel.

3. [3H]Ryanodine Binding Assay

  • Objective: To measure the open probability of the RyR2 channel. [3H]ryanodine binds preferentially to the open state of the channel.

  • Methodology:

    • Isolate sarcoplasmic reticulum microsomes from cardiac tissue.

    • Incubate the microsomes with [3H]ryanodine in a binding buffer containing varying concentrations of Ca2+ and with or without JTV-519.

    • Incubate at 37°C for a defined period (e.g., 2 hours) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with cold wash buffer to remove unbound [3H]ryanodine.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a large excess of unlabeled ryanodine.

    • Specific binding is calculated by subtracting non-specific binding from total binding. A decrease in [3H]ryanodine binding in the presence of JTV-519 indicates a stabilization of the closed state of the RyR2 channel.

Visualizations

FKBP12_6_Dependent_Pathway cluster_0 Heart Failure Condition cluster_1 JTV-519 Intervention PKA_hyperphosphorylation PKA Hyperphosphorylation FKBP12_6_dissociation FKBP12.6 Dissociation PKA_hyperphosphorylation->FKBP12_6_dissociation leads to RyR2_destabilization RyR2 Destabilization FKBP12_6_dissociation->RyR2_destabilization causes FKBP12_6_rebinding Enhances FKBP12.6 Rebinding FKBP12_6_dissociation->FKBP12_6_rebinding Ca_leak Diastolic Ca2+ Leak RyR2_destabilization->Ca_leak results in JTV519 JTV-519 JTV519->FKBP12_6_rebinding promotes RyR2_stabilization RyR2 Stabilization FKBP12_6_rebinding->RyR2_stabilization leads to Reduced_Ca_leak Reduced Ca2+ Leak RyR2_stabilization->Reduced_Ca_leak results in

Caption: FKBP12.6-dependent mechanism of JTV-519 action.

FKBP12_6_Independent_Pathway cluster_0 Pathological Condition cluster_1 JTV-519 Intervention RyR2 RyR2 Channel RyR2_instability RyR2 Instability (e.g., due to mutation or stress) RyR2->RyR2_instability becomes Direct_binding Direct Binding to RyR2 RyR2->Direct_binding Ca_leak Diastolic Ca2+ Leak RyR2_instability->Ca_leak results in JTV519 JTV-519 JTV519->Direct_binding mediates RyR2_stabilization RyR2 Stabilization Direct_binding->RyR2_stabilization leads to Reduced_Ca_leak Reduced Ca2+ Leak RyR2_stabilization->Reduced_Ca_leak results in

Caption: FKBP12.6-independent mechanism of JTV-519 action.

Experimental_Workflow Start Start: Hypothesis on JTV-519's FKBP12.6 Dependence Model_Selection Select Experimental Model (e.g., WT vs KO mice, Cardiomyocytes, HEK-293) Start->Model_Selection Dissociation Acutely Dissociate FKBP12.6 (e.g., with FK506) Model_Selection->Dissociation No_Dissociation Maintain Endogenous FKBP12.6-RyR2 Complex Model_Selection->No_Dissociation JTV519_Treatment Treat with JTV-519 (Dose-Response) Dissociation->JTV519_Treatment No_Dissociation->JTV519_Treatment Functional_Assay Perform Functional Assays (Ca2+ Sparks, [3H]Ryanodine Binding) JTV519_Treatment->Functional_Assay Biochemical_Assay Perform Biochemical Assays (Co-IP for RyR2-FKBP12.6) JTV519_Treatment->Biochemical_Assay Analysis Analyze and Compare Results Functional_Assay->Analysis Biochemical_Assay->Analysis Conclusion Draw Conclusion on FKBP12.6 Dependence Analysis->Conclusion

Caption: Experimental workflow to investigate JTV-519's dependence on FKBP12.6.

References

Technical Support Center: JTV-519 (K201) and its Interaction with FKBP12.6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret conflicting results regarding the dependence of JTV-519 (K201) on FKBP12.6 (calstabin2) for its therapeutic effects on the cardiac ryanodine receptor (RyR2).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of JTV-519 on the ryanodine receptor (RyR2)?

JTV-519, also known as K201, is a 1,4-benzothiazepine derivative that primarily acts by stabilizing the closed state of the RyR2 channel in the sarcoplasmic reticulum (SR) of cardiac myocytes.[1] This stabilization reduces the likelihood of spontaneous Ca2+ release from the SR during diastole, a phenomenon often referred to as "Ca2+ leak." By preventing this leak, JTV-519 helps to avert cellular Ca2+ overload, which can lead to cardiac arrhythmias and contribute to the progression of heart failure.[1][2]

Q2: What is the nature of the conflicting evidence regarding JTV-519's dependence on FKBP12.6?

The controversy surrounding JTV-519's mechanism of action centers on whether its RyR2-stabilizing effect is mediated by, or is independent of, the accessory protein FKBP12.6.

  • Evidence for FKBP12.6-dependent action: Some studies suggest that JTV-519 enhances the binding affinity of FKBP12.6 to the RyR2 channel.[2][3] In conditions like heart failure, where RyR2 is often PKA-hyperphosphorylated, FKBP12.6 can dissociate from the channel, leading to instability and Ca2+ leak.[3][4] In these models, JTV-519 has been shown to restore the binding of FKBP12.6 to RyR2, thereby stabilizing the channel.[3][5][6] Furthermore, some in vivo studies reported that JTV-519 was ineffective in FKBP12.6 knockout mice.[7]

  • Evidence for FKBP12.6-independent action: Conversely, a substantial body of evidence indicates that JTV-519 can directly stabilize the RyR2 channel, irrespective of the presence of FKBP12.6.[8][9][10][11] These studies have demonstrated that JTV-519 can suppress spontaneous Ca2+ release in experimental setups where FKBP12.6 has been acutely dissociated from RyR2 using the immunosuppressant drug FK506.[8][10] Moreover, JTV-519 was shown to be effective in HEK-293 cells expressing RyR2 alone, without FKBP12.6.[8][10][11]

Q3: Why do different studies report conflicting results?

The discrepancies in the literature likely arise from a combination of factors related to the experimental models and conditions used:

  • Disease Model: In chronic disease models like heart failure, where FKBP12.6 is depleted from the RyR2 complex, the ability of JTV-519 to promote the rebinding of this stabilizing protein may be a key component of its therapeutic effect. In contrast, in acute experimental settings with normal FKBP12.6 stoichiometry, the direct effects of JTV-519 on the RyR2 channel itself may be more prominent.

  • PKA Phosphorylation Status: The phosphorylation state of RyR2 can influence its interaction with FKBP12.6. Some studies suggest that PKA hyperphosphorylation in heart failure leads to FKBP12.6 dissociation.[4] The efficacy and apparent mechanism of JTV-519 may differ depending on the PKA-phosphorylation status of RyR2 in the experimental model.

  • Experimental System: Results from in vivo animal models, isolated cardiomyocytes, reconstituted lipid bilayers, and heterologous expression systems (like HEK-293 cells) can vary due to the complexity and presence of different cellular components and regulatory factors.

  • Drug Concentrations: The concentration of JTV-519 used in experiments can influence the observed effects. Some studies have noted a dose-dependent response, with higher concentrations potentially leading to off-target effects.[1]

Troubleshooting Guides

Issue 1: In my experiments, JTV-519 fails to stabilize RyR2 or prevent Ca2+ leak.

  • Possible Cause 1: FKBP12.6-deficient model.

    • Troubleshooting: If you are working with a model where FKBP12.6 is genetically knocked out, some studies suggest JTV-519 may be less effective.[7] Consider repeating the experiment with a wild-type control to confirm the drug's activity in your experimental system.

  • Possible Cause 2: Suboptimal drug concentration.

    • Troubleshooting: The effective concentration of JTV-519 can vary between cell types and experimental conditions. Perform a dose-response curve to determine the optimal concentration for your specific model. Be aware that high concentrations (e.g., >1 µM) may lead to a decline in response or off-target effects.[1]

  • Possible Cause 3: Experimental conditions.

    • Troubleshooting: Ensure that your experimental buffer conditions (e.g., Ca2+ concentration, pH) are optimal for both RyR2 function and JTV-519 activity. Review established protocols for similar experiments.

Issue 2: My results on the role of FKBP12.6 in JTV-519's action are ambiguous.

  • Possible Cause 1: Incomplete dissociation of FKBP12.6 with FK506.

    • Troubleshooting: When using FK506 to test for FKBP12.6-independent effects, it is crucial to confirm the dissociation of FKBP12.6 from the RyR2 complex. Perform co-immunoprecipitation followed by Western blotting to verify the near-complete removal of FKBP12.6 from RyR2 after FK506 treatment.[8]

  • Possible Cause 2: Presence of endogenous FKBP12 in heterologous expression systems.

    • Troubleshooting: While HEK-293 cells are reported to have no detectable levels of FKBP12.6, they may express FKBP12, which can also interact with RyR2, albeit with lower affinity.[12] This could potentially confound results. Consider using cell lines with knockout of all relevant FKBP isoforms for the most definitive results.

  • Possible Cause 3: Different functional assays measure different aspects of RyR2 regulation.

    • Troubleshooting: The choice of functional assay can influence the interpretation of results. For example, [3H]ryanodine binding assays measure the channel's open probability, while Ca2+ spark measurements in live cells provide information on diastolic Ca2+ release events. Using multiple complementary assays can provide a more complete picture of JTV-519's effects.

Data Presentation

Table 1: Summary of Experimental Findings on JTV-519's Dependence on FKBP12.6

Finding Experimental Model Key Result Conclusion Reference
JTV-519 increases FKBP12.6 binding to RyR2Canine heart failure model (pacing-induced)JTV-519 restored the amount of RyR2-bound FKBP12.6 and prevented Ca2+ leak.FKBP12.6-dependent[5][6]
JTV-519 ineffective in FKBP12.6 KO miceHeterozygous and homozygous FKBP12.6 knockout miceJTV-519 prevented stress-induced sudden death in heterozygous but not homozygous knockout mice.FKBP12.6-dependent[7][8]
JTV-519 suppresses Ca2+ release after FKBP12.6 dissociationRat ventricular myocytes treated with FK506JTV-519 abolished spontaneous Ca2+ release even after FKBP12.6 was dissociated from RyR2 by FK506.FKBP12.6-independent[8][10]
JTV-519 is effective in cells lacking FKBP12.6HEK-293 cells expressing RyR2 aloneJTV-519 suppressed spontaneous Ca2+ release with the same potency in cells with or without FKBP12.6.FKBP12.6-independent[8][10][11]
JTV-519 inhibits [3H]ryanodine binding without FKBP12.6In vitro binding assay with purified RyR2JTV-519 inhibited [3H]ryanodine binding to wild-type and mutant RyR2 in the absence of FKBP12.6.FKBP12.6-independent[8][10]

Experimental Protocols

1. Co-immunoprecipitation of RyR2 and FKBP12.6 from Cardiac Tissue

  • Objective: To determine the amount of FKBP12.6 bound to the RyR2 channel complex under different experimental conditions (e.g., with and without JTV-519 treatment).

  • Methodology:

    • Homogenize cardiac tissue or cell lysates in a buffer containing protease inhibitors.

    • Solubilize membrane proteins using a mild detergent (e.g., CHAPS).

    • Centrifuge to pellet insoluble material.

    • Incubate the supernatant with an anti-RyR2 antibody overnight at 4°C.

    • Add Protein A/G-agarose beads to precipitate the antibody-RyR2 complex.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complex from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Probe the membrane with primary antibodies against RyR2 and FKBP12.6, followed by appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system. The intensity of the FKBP12.6 band relative to the RyR2 band indicates the amount of bound FKBP12.6.

2. Measurement of Spontaneous Ca2+ Release (Ca2+ Sparks) in Cardiomyocytes

  • Objective: To assess the effect of JTV-519 on diastolic Ca2+ leak from the sarcoplasmic reticulum.

  • Methodology:

    • Isolate ventricular myocytes from the animal model of choice.

    • Load the cells with a fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM).

    • Perfuse the cells with a Tyrode's solution.

    • Acquire images using a laser scanning confocal microscope in line-scan mode. The scan line should be positioned along the longitudinal axis of the myocyte.

    • Record baseline Ca2+ spark activity.

    • Perfuse the cells with a solution containing JTV-519 at the desired concentration.

    • After an incubation period, record Ca2+ spark activity in the presence of the drug.

    • To test for FKBP12.6 dependence, pre-incubate the cells with FK506 before adding JTV-519.

    • Analyze the frequency, amplitude, and spatial and temporal characteristics of the Ca2+ sparks using specialized software. A reduction in spark frequency indicates stabilization of the RyR2 channel.

3. [3H]Ryanodine Binding Assay

  • Objective: To measure the open probability of the RyR2 channel. [3H]ryanodine binds preferentially to the open state of the channel.

  • Methodology:

    • Isolate sarcoplasmic reticulum microsomes from cardiac tissue.

    • Incubate the microsomes with [3H]ryanodine in a binding buffer containing varying concentrations of Ca2+ and with or without JTV-519.

    • Incubate at 37°C for a defined period (e.g., 2 hours) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with cold wash buffer to remove unbound [3H]ryanodine.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a large excess of unlabeled ryanodine.

    • Specific binding is calculated by subtracting non-specific binding from total binding. A decrease in [3H]ryanodine binding in the presence of JTV-519 indicates a stabilization of the closed state of the RyR2 channel.

Visualizations

FKBP12_6_Dependent_Pathway cluster_0 Heart Failure Condition cluster_1 JTV-519 Intervention PKA_hyperphosphorylation PKA Hyperphosphorylation FKBP12_6_dissociation FKBP12.6 Dissociation PKA_hyperphosphorylation->FKBP12_6_dissociation leads to RyR2_destabilization RyR2 Destabilization FKBP12_6_dissociation->RyR2_destabilization causes FKBP12_6_rebinding Enhances FKBP12.6 Rebinding FKBP12_6_dissociation->FKBP12_6_rebinding Ca_leak Diastolic Ca2+ Leak RyR2_destabilization->Ca_leak results in JTV519 JTV-519 JTV519->FKBP12_6_rebinding promotes RyR2_stabilization RyR2 Stabilization FKBP12_6_rebinding->RyR2_stabilization leads to Reduced_Ca_leak Reduced Ca2+ Leak RyR2_stabilization->Reduced_Ca_leak results in

Caption: FKBP12.6-dependent mechanism of JTV-519 action.

FKBP12_6_Independent_Pathway cluster_0 Pathological Condition cluster_1 JTV-519 Intervention RyR2 RyR2 Channel RyR2_instability RyR2 Instability (e.g., due to mutation or stress) RyR2->RyR2_instability becomes Direct_binding Direct Binding to RyR2 RyR2->Direct_binding Ca_leak Diastolic Ca2+ Leak RyR2_instability->Ca_leak results in JTV519 JTV-519 JTV519->Direct_binding mediates RyR2_stabilization RyR2 Stabilization Direct_binding->RyR2_stabilization leads to Reduced_Ca_leak Reduced Ca2+ Leak RyR2_stabilization->Reduced_Ca_leak results in

Caption: FKBP12.6-independent mechanism of JTV-519 action.

Experimental_Workflow Start Start: Hypothesis on JTV-519's FKBP12.6 Dependence Model_Selection Select Experimental Model (e.g., WT vs KO mice, Cardiomyocytes, HEK-293) Start->Model_Selection Dissociation Acutely Dissociate FKBP12.6 (e.g., with FK506) Model_Selection->Dissociation No_Dissociation Maintain Endogenous FKBP12.6-RyR2 Complex Model_Selection->No_Dissociation JTV519_Treatment Treat with JTV-519 (Dose-Response) Dissociation->JTV519_Treatment No_Dissociation->JTV519_Treatment Functional_Assay Perform Functional Assays (Ca2+ Sparks, [3H]Ryanodine Binding) JTV519_Treatment->Functional_Assay Biochemical_Assay Perform Biochemical Assays (Co-IP for RyR2-FKBP12.6) JTV519_Treatment->Biochemical_Assay Analysis Analyze and Compare Results Functional_Assay->Analysis Biochemical_Assay->Analysis Conclusion Draw Conclusion on FKBP12.6 Dependence Analysis->Conclusion

Caption: Experimental workflow to investigate JTV-519's dependence on FKBP12.6.

References

Validation & Comparative

JTV-519 Fumarate vs. S107: A Comparative Guide to Ryanodine Receptor Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stabilization of ryanodine receptors (RyRs), critical intracellular calcium release channels, is a key therapeutic strategy for a variety of disorders, including cardiac arrhythmias, heart failure, and muscular dystrophies. Pathological "leaky" RyR channels, often resulting from the dissociation of the stabilizing subunit calstabin (FKBP12 or FKBP12.6), lead to aberrant calcium release from the sarcoplasmic/endoplasmic reticulum. Both JTV-519 (also known as K201) and S107, belonging to the 1,4-benzothiazepine class of compounds, have been developed to target this mechanism. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Core Mechanism of Action: Stabilizing the RyR-Calstabin Complex

Under physiological conditions, calstabin binds to the RyR, maintaining it in a closed state during cellular diastole. In various disease states, post-translational modifications such as phosphorylation by Protein Kinase A (PKA) can cause calstabin to dissociate from the RyR complex, resulting in a "leaky" channel.[1] Both JTV-519 and S107 are designed to enhance the binding of calstabin to the RyR, thereby stabilizing the closed state of the channel and preventing pathological Ca2+ leakage.[1][2] S107 is a derivative of JTV-519, developed to have higher specificity for the RyR2 channel with fewer off-target effects.[3]

A point of contention exists regarding the mechanism of JTV-519. While many studies suggest its efficacy is dependent on enhancing the RyR-calstabin interaction[4], other research indicates that JTV-519 can suppress spontaneous Ca2+ release from the sarcoplasmic reticulum irrespective of the presence of FKBP12.6, suggesting a more direct effect on the RyR channel itself.[1][5][6]

cluster_0 Pathological State (e.g., Heart Failure) cluster_1 Therapeutic Intervention PKA PKA RyR_P PKA-phosphorylated RyR PKA->RyR_P Phosphorylation Calstabin_dissociated Calstabin (dissociated) RyR_P->Calstabin_dissociated causes dissociation Ca_leak Ca2+ Leak RyR_P->Ca_leak results in RyR_Calstabin_complex Stabilized RyR-Calstabin Complex JTV519 JTV-519 JTV519->RyR_Calstabin_complex Enhances re-association Direct_RyR_stabilization Direct RyR Stabilization JTV519->Direct_RyR_stabilization Calstabin-independent pathway (controversial) S107 S107 S107->RyR_Calstabin_complex Enhances re-association No_leak Reduced Ca2+ Leak RyR_Calstabin_complex->No_leak Direct_RyR_stabilization->No_leak cluster_0 Experimental Workflow cluster_1 [3H]Ryanodine Binding cluster_2 Single Channel Recording cluster_3 Ca2+ Spark Measurement start Start: Isolate SR Vesicles or Cardiomyocytes binding Incubate with [3H]Ryanodine +/- Compound start->binding bilayer Form Bilayer & Fuse Vesicles start->bilayer load_dye Load Cells with Fluo-4 AM start->load_dye filter Filter and Scintillation Count binding->filter end End: Analyze Data filter->end record Record Channel Activity +/- Compound bilayer->record record->end image Confocal Imaging +/- Compound load_dye->image image->end

References

JTV-519 Fumarate vs. S107: A Comparative Guide to Ryanodine Receptor Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stabilization of ryanodine receptors (RyRs), critical intracellular calcium release channels, is a key therapeutic strategy for a variety of disorders, including cardiac arrhythmias, heart failure, and muscular dystrophies. Pathological "leaky" RyR channels, often resulting from the dissociation of the stabilizing subunit calstabin (FKBP12 or FKBP12.6), lead to aberrant calcium release from the sarcoplasmic/endoplasmic reticulum. Both JTV-519 (also known as K201) and S107, belonging to the 1,4-benzothiazepine class of compounds, have been developed to target this mechanism. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Core Mechanism of Action: Stabilizing the RyR-Calstabin Complex

Under physiological conditions, calstabin binds to the RyR, maintaining it in a closed state during cellular diastole. In various disease states, post-translational modifications such as phosphorylation by Protein Kinase A (PKA) can cause calstabin to dissociate from the RyR complex, resulting in a "leaky" channel.[1] Both JTV-519 and S107 are designed to enhance the binding of calstabin to the RyR, thereby stabilizing the closed state of the channel and preventing pathological Ca2+ leakage.[1][2] S107 is a derivative of JTV-519, developed to have higher specificity for the RyR2 channel with fewer off-target effects.[3]

A point of contention exists regarding the mechanism of JTV-519. While many studies suggest its efficacy is dependent on enhancing the RyR-calstabin interaction[4], other research indicates that JTV-519 can suppress spontaneous Ca2+ release from the sarcoplasmic reticulum irrespective of the presence of FKBP12.6, suggesting a more direct effect on the RyR channel itself.[1][5][6]

cluster_0 Pathological State (e.g., Heart Failure) cluster_1 Therapeutic Intervention PKA PKA RyR_P PKA-phosphorylated RyR PKA->RyR_P Phosphorylation Calstabin_dissociated Calstabin (dissociated) RyR_P->Calstabin_dissociated causes dissociation Ca_leak Ca2+ Leak RyR_P->Ca_leak results in RyR_Calstabin_complex Stabilized RyR-Calstabin Complex JTV519 JTV-519 JTV519->RyR_Calstabin_complex Enhances re-association Direct_RyR_stabilization Direct RyR Stabilization JTV519->Direct_RyR_stabilization Calstabin-independent pathway (controversial) S107 S107 S107->RyR_Calstabin_complex Enhances re-association No_leak Reduced Ca2+ Leak RyR_Calstabin_complex->No_leak Direct_RyR_stabilization->No_leak cluster_0 Experimental Workflow cluster_1 [3H]Ryanodine Binding cluster_2 Single Channel Recording cluster_3 Ca2+ Spark Measurement start Start: Isolate SR Vesicles or Cardiomyocytes binding Incubate with [3H]Ryanodine +/- Compound start->binding bilayer Form Bilayer & Fuse Vesicles start->bilayer load_dye Load Cells with Fluo-4 AM start->load_dye filter Filter and Scintillation Count binding->filter end End: Analyze Data filter->end record Record Channel Activity +/- Compound bilayer->record record->end image Confocal Imaging +/- Compound load_dye->image image->end

References

A Comparative Guide to the Mechanisms of JTV-519 Fumarate and Diltiazem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the molecular mechanisms of JTV-519 fumarate (also known as K201) and diltiazem. The information presented is supported by experimental data to assist researchers and professionals in the field of drug development in understanding the distinct and overlapping actions of these two benzothiazepine derivatives.

Introduction

JTV-519 and diltiazem, while structurally related as 1,4-benzothiazepine derivatives, exhibit markedly different primary mechanisms of action, leading to distinct pharmacological profiles and therapeutic applications.[1] Diltiazem is a well-established non-dihydropyridine calcium channel blocker used in the management of hypertension, angina, and certain arrhythmias.[2] Its primary therapeutic effects stem from the inhibition of L-type calcium channels. JTV-519, on the other hand, is an investigational drug primarily recognized for its ability to stabilize the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel, thereby addressing pathological calcium leak from the sarcoplasmic reticulum (SR).[3] JTV-519 also demonstrates multi-channel blocking activity, affecting various ion channels including L-type calcium channels, sodium channels, and potassium channels.

Quantitative Comparison of Inhibitory Effects

The following tables summarize the available quantitative data on the inhibitory effects of JTV-519 and diltiazem on their primary targets and other ion channels. This data provides a basis for comparing their potency and selectivity.

DrugTargetParameterValueSpecies/TissueReference(s)
JTV-519 SERCAIC509 µMCardiac Muscle (0.25 µM Ca2+)[4]
SERCAIC5019 µMCardiac Muscle (2 µM Ca2+)[4]
SERCAIC50130 µMCardiac Muscle (200 µM Ca2+)[4]
Diltiazem L-type Ca2+ ChannelIC504.9 µM (high affinity)Cone Photoreceptors
L-type Ca2+ ChannelIC50100.4 µM (low affinity)Cone Photoreceptors
L-type Ca2+ ChannelIC5020 µMHuman Mesenteric Artery
L-type Ca2+ ChannelIC5051 µMHuman Mesenteric Artery
L-type Ca2+ ChannelIC5095 µMtsA-201 cells
fKv1.4ΔN K+ ChannelIC50241.04 µMXenopus oocytes

Note: IC50 values for JTV-519's effects on other ion channels (INa, IK1, IKr, ICa) are not consistently reported in the literature, highlighting an area for further investigation.

Mechanisms of Action

This compound: A Ryanodine Receptor Stabilizer

The principal mechanism of JTV-519 is the stabilization of the ryanodine receptor 2 (RyR2) in its closed state.[3] RyR2 channels are located on the membrane of the sarcoplasmic reticulum and are responsible for the release of Ca2+ that triggers cardiac muscle contraction. In pathological conditions such as heart failure and certain arrhythmias, RyR2 channels can become "leaky," leading to aberrant diastolic Ca2+ release. JTV-519 is thought to correct this defect by increasing the affinity of the stabilizing protein calstabin2 (FKBP12.6) to RyR2, although some studies suggest it can act independently of calstabin2.[1][5] This stabilization reduces the open probability of the channel during diastole, thereby preventing spontaneous Ca2+ sparks and waves that can lead to cellular arrhythmias.[3]

In addition to its primary action on RyR2, JTV-519 is a multi-channel blocker, exhibiting inhibitory effects on:

  • L-type Ca2+ channels (ICa): Similar to diltiazem, but not its primary mechanism.

  • Sodium channels (INa): Contributing to its anti-arrhythmic properties.

  • Potassium channels (IK1, IKr): Affecting cardiac repolarization.

  • Sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA): JTV-519 has been shown to be a Ca2+-dependent blocker of SERCA.[4]

JTV519_Mechanism cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum JTV519_ext JTV-519 JTV519_int JTV-519 JTV519_ext->JTV519_int Enters Cell Ltype_Ca_Channel L-type Ca2+ Channel Na_Channel Na+ Channel K_Channel K+ Channel JTV519_int->Ltype_Ca_Channel Blocks JTV519_int->Na_Channel Blocks JTV519_int->K_Channel Blocks RyR2 Ryanodine Receptor 2 (RyR2) (Leaky in Disease) JTV519_int->RyR2 Stabilizes Closed State SERCA SERCA JTV519_int->SERCA Blocks Ca_SR Ca2+ RyR2->Ca_SR Prevents Ca2+ Leak

Diltiazem: An L-type Calcium Channel Blocker

Diltiazem's mechanism of action is primarily the inhibition of voltage-gated L-type calcium channels located on the cell membrane of cardiac and vascular smooth muscle cells.[2] By binding to the α1 subunit of the L-type calcium channel, diltiazem reduces the influx of extracellular calcium ions into the cell during depolarization.[6] This leads to:

  • Vasodilation: Reduced calcium entry into vascular smooth muscle cells causes relaxation, leading to vasodilation and a decrease in blood pressure.[2]

  • Negative Chronotropy: In the sinoatrial (SA) and atrioventricular (AV) nodes, diltiazem slows the heart rate by inhibiting the calcium-dependent depolarization of pacemaker cells.

  • Negative Inotropy: By decreasing calcium influx into cardiomyocytes, diltiazem reduces the force of myocardial contraction.

Diltiazem_Mechanism cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_cytosol Cytosol Diltiazem_ext Diltiazem Ltype_Ca_Channel L-type Ca2+ Channel Diltiazem_ext->Ltype_Ca_Channel Blocks Ca_ext Ca2+ Ca_ext->Ltype_Ca_Channel Ca_int Ca2+ Ltype_Ca_Channel->Ca_int Inhibits Influx Contraction Muscle Contraction Ca_int->Contraction Reduced

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp

Objective: To measure the effects of JTV-519 and diltiazem on various ion channel currents (e.g., ICa, INa, IK).

Methodology:

  • Cell Preparation: Isolate cardiomyocytes or use a suitable cell line expressing the ion channel of interest.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with internal solution. The internal solution composition will vary depending on the specific ion current being measured.

  • Recording:

    • Establish a gigaohm seal between the micropipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential appropriate for the channel being studied (e.g., -80 mV for sodium channels, -40 mV to inactivate sodium channels when studying L-type calcium channels).

    • Apply voltage-step protocols to elicit ion currents.

  • Drug Application: Perfuse the cell with an external solution containing a known concentration of JTV-519 or diltiazem.

  • Data Analysis: Measure the peak current amplitude before and after drug application to determine the percentage of inhibition. Construct dose-response curves to calculate the IC50 value.

Patch_Clamp_Workflow start Start cell_prep Cell Preparation start->cell_prep pipette_prep Pipette Preparation start->pipette_prep giga_seal Establish Giga-seal cell_prep->giga_seal pipette_prep->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Apply Voltage-Clamp Protocol whole_cell->voltage_clamp record_control Record Control Currents voltage_clamp->record_control apply_drug Apply Drug record_control->apply_drug record_drug Record Currents with Drug apply_drug->record_drug analyze Analyze Data (IC50 Calculation) record_drug->analyze end End analyze->end

[3H]-Ryanodine Binding Assay

Objective: To assess the effect of JTV-519 on the open probability of the RyR2 channel.

Methodology:

  • Microsome Preparation: Isolate sarcoplasmic reticulum microsomes from cardiac tissue.

  • Binding Reaction:

    • Incubate the microsomes with [3H]-ryanodine in a binding buffer containing varying concentrations of Ca2+ and the test compound (JTV-519).

    • The binding of ryanodine is state-dependent, with higher affinity for the open state of the channel.

  • Separation: Separate the bound from free [3H]-ryanodine by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: An increase or decrease in [3H]-ryanodine binding in the presence of the drug indicates modulation of the RyR2 open probability.

Ryanodine_Binding_Workflow start Start microsome_prep Prepare SR Microsomes start->microsome_prep incubation Incubate Microsomes with [3H]-Ryanodine +/- JTV-519 microsome_prep->incubation filtration Separate Bound and Free [3H]-Ryanodine via Filtration incubation->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation analysis Analyze Binding Data scintillation->analysis end End analysis->end

Calcium Spark Imaging in Cardiomyocytes

Objective: To visualize and quantify the effect of JTV-519 on diastolic Ca2+ leak from the sarcoplasmic reticulum.

Methodology:

  • Cell Loading: Load isolated cardiomyocytes with a fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM).[7]

  • Imaging:

    • Use a laser scanning confocal microscope to acquire line-scan images of the cardiomyocytes.

    • The line-scan provides high temporal resolution to capture the rapid kinetics of Ca2+ sparks.[7]

  • Drug Application: Perfuse the cells with a solution containing JTV-519.

  • Data Acquisition: Record Ca2+ sparks before and after drug application.

  • Data Analysis: Analyze the frequency, amplitude, and spatial and temporal characteristics of the Ca2+ sparks to quantify the extent of diastolic Ca2+ leak and the effect of JTV-519.

Calcium_Spark_Imaging_Workflow start Start cell_loading Load Cardiomyocytes with Fluo-4 AM start->cell_loading confocal_setup Confocal Microscopy Line-Scan Setup cell_loading->confocal_setup record_baseline Record Baseline Ca2+ Sparks confocal_setup->record_baseline apply_jtv519 Apply JTV-519 record_baseline->apply_jtv519 record_treatment Record Ca2+ Sparks with JTV-519 apply_jtv519->record_treatment analyze_sparks Analyze Spark Frequency, Amplitude, and Kinetics record_treatment->analyze_sparks end End analyze_sparks->end

Conclusion

This compound and diltiazem, despite their structural similarities, operate through distinct primary mechanisms. Diltiazem is a selective L-type calcium channel blocker, exerting its effects at the cell surface to modulate cardiovascular function. In contrast, JTV-519's primary target is the intracellular ryanodine receptor, where it acts to correct pathological Ca2+ leak, a mechanism implicated in heart failure and arrhythmias. The multi-channel blocking activity of JTV-519 further contributes to its complex pharmacological profile. A comprehensive understanding of these differing mechanisms, supported by quantitative data from standardized experimental protocols, is crucial for the continued development and potential clinical application of these compounds. Further research to elucidate the precise IC50 values of JTV-519 on various cardiac ion channels will be instrumental in refining its therapeutic profile and potential advantages over existing therapies.

References

A Comparative Guide to the Mechanisms of JTV-519 Fumarate and Diltiazem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the molecular mechanisms of JTV-519 fumarate (also known as K201) and diltiazem. The information presented is supported by experimental data to assist researchers and professionals in the field of drug development in understanding the distinct and overlapping actions of these two benzothiazepine derivatives.

Introduction

JTV-519 and diltiazem, while structurally related as 1,4-benzothiazepine derivatives, exhibit markedly different primary mechanisms of action, leading to distinct pharmacological profiles and therapeutic applications.[1] Diltiazem is a well-established non-dihydropyridine calcium channel blocker used in the management of hypertension, angina, and certain arrhythmias.[2] Its primary therapeutic effects stem from the inhibition of L-type calcium channels. JTV-519, on the other hand, is an investigational drug primarily recognized for its ability to stabilize the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel, thereby addressing pathological calcium leak from the sarcoplasmic reticulum (SR).[3] JTV-519 also demonstrates multi-channel blocking activity, affecting various ion channels including L-type calcium channels, sodium channels, and potassium channels.

Quantitative Comparison of Inhibitory Effects

The following tables summarize the available quantitative data on the inhibitory effects of JTV-519 and diltiazem on their primary targets and other ion channels. This data provides a basis for comparing their potency and selectivity.

DrugTargetParameterValueSpecies/TissueReference(s)
JTV-519 SERCAIC509 µMCardiac Muscle (0.25 µM Ca2+)[4]
SERCAIC5019 µMCardiac Muscle (2 µM Ca2+)[4]
SERCAIC50130 µMCardiac Muscle (200 µM Ca2+)[4]
Diltiazem L-type Ca2+ ChannelIC504.9 µM (high affinity)Cone Photoreceptors
L-type Ca2+ ChannelIC50100.4 µM (low affinity)Cone Photoreceptors
L-type Ca2+ ChannelIC5020 µMHuman Mesenteric Artery
L-type Ca2+ ChannelIC5051 µMHuman Mesenteric Artery
L-type Ca2+ ChannelIC5095 µMtsA-201 cells
fKv1.4ΔN K+ ChannelIC50241.04 µMXenopus oocytes

Note: IC50 values for JTV-519's effects on other ion channels (INa, IK1, IKr, ICa) are not consistently reported in the literature, highlighting an area for further investigation.

Mechanisms of Action

This compound: A Ryanodine Receptor Stabilizer

The principal mechanism of JTV-519 is the stabilization of the ryanodine receptor 2 (RyR2) in its closed state.[3] RyR2 channels are located on the membrane of the sarcoplasmic reticulum and are responsible for the release of Ca2+ that triggers cardiac muscle contraction. In pathological conditions such as heart failure and certain arrhythmias, RyR2 channels can become "leaky," leading to aberrant diastolic Ca2+ release. JTV-519 is thought to correct this defect by increasing the affinity of the stabilizing protein calstabin2 (FKBP12.6) to RyR2, although some studies suggest it can act independently of calstabin2.[1][5] This stabilization reduces the open probability of the channel during diastole, thereby preventing spontaneous Ca2+ sparks and waves that can lead to cellular arrhythmias.[3]

In addition to its primary action on RyR2, JTV-519 is a multi-channel blocker, exhibiting inhibitory effects on:

  • L-type Ca2+ channels (ICa): Similar to diltiazem, but not its primary mechanism.

  • Sodium channels (INa): Contributing to its anti-arrhythmic properties.

  • Potassium channels (IK1, IKr): Affecting cardiac repolarization.

  • Sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA): JTV-519 has been shown to be a Ca2+-dependent blocker of SERCA.[4]

JTV519_Mechanism cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum JTV519_ext JTV-519 JTV519_int JTV-519 JTV519_ext->JTV519_int Enters Cell Ltype_Ca_Channel L-type Ca2+ Channel Na_Channel Na+ Channel K_Channel K+ Channel JTV519_int->Ltype_Ca_Channel Blocks JTV519_int->Na_Channel Blocks JTV519_int->K_Channel Blocks RyR2 Ryanodine Receptor 2 (RyR2) (Leaky in Disease) JTV519_int->RyR2 Stabilizes Closed State SERCA SERCA JTV519_int->SERCA Blocks Ca_SR Ca2+ RyR2->Ca_SR Prevents Ca2+ Leak

Diltiazem: An L-type Calcium Channel Blocker

Diltiazem's mechanism of action is primarily the inhibition of voltage-gated L-type calcium channels located on the cell membrane of cardiac and vascular smooth muscle cells.[2] By binding to the α1 subunit of the L-type calcium channel, diltiazem reduces the influx of extracellular calcium ions into the cell during depolarization.[6] This leads to:

  • Vasodilation: Reduced calcium entry into vascular smooth muscle cells causes relaxation, leading to vasodilation and a decrease in blood pressure.[2]

  • Negative Chronotropy: In the sinoatrial (SA) and atrioventricular (AV) nodes, diltiazem slows the heart rate by inhibiting the calcium-dependent depolarization of pacemaker cells.

  • Negative Inotropy: By decreasing calcium influx into cardiomyocytes, diltiazem reduces the force of myocardial contraction.

Diltiazem_Mechanism cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_cytosol Cytosol Diltiazem_ext Diltiazem Ltype_Ca_Channel L-type Ca2+ Channel Diltiazem_ext->Ltype_Ca_Channel Blocks Ca_ext Ca2+ Ca_ext->Ltype_Ca_Channel Ca_int Ca2+ Ltype_Ca_Channel->Ca_int Inhibits Influx Contraction Muscle Contraction Ca_int->Contraction Reduced

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp

Objective: To measure the effects of JTV-519 and diltiazem on various ion channel currents (e.g., ICa, INa, IK).

Methodology:

  • Cell Preparation: Isolate cardiomyocytes or use a suitable cell line expressing the ion channel of interest.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with internal solution. The internal solution composition will vary depending on the specific ion current being measured.

  • Recording:

    • Establish a gigaohm seal between the micropipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential appropriate for the channel being studied (e.g., -80 mV for sodium channels, -40 mV to inactivate sodium channels when studying L-type calcium channels).

    • Apply voltage-step protocols to elicit ion currents.

  • Drug Application: Perfuse the cell with an external solution containing a known concentration of JTV-519 or diltiazem.

  • Data Analysis: Measure the peak current amplitude before and after drug application to determine the percentage of inhibition. Construct dose-response curves to calculate the IC50 value.

Patch_Clamp_Workflow start Start cell_prep Cell Preparation start->cell_prep pipette_prep Pipette Preparation start->pipette_prep giga_seal Establish Giga-seal cell_prep->giga_seal pipette_prep->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Apply Voltage-Clamp Protocol whole_cell->voltage_clamp record_control Record Control Currents voltage_clamp->record_control apply_drug Apply Drug record_control->apply_drug record_drug Record Currents with Drug apply_drug->record_drug analyze Analyze Data (IC50 Calculation) record_drug->analyze end End analyze->end

[3H]-Ryanodine Binding Assay

Objective: To assess the effect of JTV-519 on the open probability of the RyR2 channel.

Methodology:

  • Microsome Preparation: Isolate sarcoplasmic reticulum microsomes from cardiac tissue.

  • Binding Reaction:

    • Incubate the microsomes with [3H]-ryanodine in a binding buffer containing varying concentrations of Ca2+ and the test compound (JTV-519).

    • The binding of ryanodine is state-dependent, with higher affinity for the open state of the channel.

  • Separation: Separate the bound from free [3H]-ryanodine by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: An increase or decrease in [3H]-ryanodine binding in the presence of the drug indicates modulation of the RyR2 open probability.

Ryanodine_Binding_Workflow start Start microsome_prep Prepare SR Microsomes start->microsome_prep incubation Incubate Microsomes with [3H]-Ryanodine +/- JTV-519 microsome_prep->incubation filtration Separate Bound and Free [3H]-Ryanodine via Filtration incubation->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation analysis Analyze Binding Data scintillation->analysis end End analysis->end

Calcium Spark Imaging in Cardiomyocytes

Objective: To visualize and quantify the effect of JTV-519 on diastolic Ca2+ leak from the sarcoplasmic reticulum.

Methodology:

  • Cell Loading: Load isolated cardiomyocytes with a fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM).[7]

  • Imaging:

    • Use a laser scanning confocal microscope to acquire line-scan images of the cardiomyocytes.

    • The line-scan provides high temporal resolution to capture the rapid kinetics of Ca2+ sparks.[7]

  • Drug Application: Perfuse the cells with a solution containing JTV-519.

  • Data Acquisition: Record Ca2+ sparks before and after drug application.

  • Data Analysis: Analyze the frequency, amplitude, and spatial and temporal characteristics of the Ca2+ sparks to quantify the extent of diastolic Ca2+ leak and the effect of JTV-519.

Calcium_Spark_Imaging_Workflow start Start cell_loading Load Cardiomyocytes with Fluo-4 AM start->cell_loading confocal_setup Confocal Microscopy Line-Scan Setup cell_loading->confocal_setup record_baseline Record Baseline Ca2+ Sparks confocal_setup->record_baseline apply_jtv519 Apply JTV-519 record_baseline->apply_jtv519 record_treatment Record Ca2+ Sparks with JTV-519 apply_jtv519->record_treatment analyze_sparks Analyze Spark Frequency, Amplitude, and Kinetics record_treatment->analyze_sparks end End analyze_sparks->end

Conclusion

This compound and diltiazem, despite their structural similarities, operate through distinct primary mechanisms. Diltiazem is a selective L-type calcium channel blocker, exerting its effects at the cell surface to modulate cardiovascular function. In contrast, JTV-519's primary target is the intracellular ryanodine receptor, where it acts to correct pathological Ca2+ leak, a mechanism implicated in heart failure and arrhythmias. The multi-channel blocking activity of JTV-519 further contributes to its complex pharmacological profile. A comprehensive understanding of these differing mechanisms, supported by quantitative data from standardized experimental protocols, is crucial for the continued development and potential clinical application of these compounds. Further research to elucidate the precise IC50 values of JTV-519 on various cardiac ion channels will be instrumental in refining its therapeutic profile and potential advantages over existing therapies.

References

JTV-519 Fumarate: A Comparative Analysis of its Dose-Response in Cardiac Ryanodine Receptor Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the dose-dependent efficacy of a therapeutic compound is paramount. This guide provides a comparative analysis of JTV-519 fumarate (also known as K201), a promising agent for managing cardiac arrhythmias, against other notable alternatives. JTV-519 is a 1,4-benzothiazepine derivative that primarily acts by stabilizing the ryanodine receptor 2 (RyR2) in its closed state, thereby mitigating abnormal diastolic Ca2+ leakage from the sarcoplasmic reticulum (SR)[1][2]. This guide synthesizes available experimental data to compare its therapeutic effects with other compounds targeting similar pathways.

Quantitative Comparison of Therapeutic Efficacy

The following tables summarize the dose-response relationships of JTV-519 and its alternatives on key parameters of cardiac myocyte function.

Table 1: Dose-Response of this compound on Sarcoplasmic Reticulum (SR) Ca2+ Handling

ConcentrationEffect on Ca2+ Spark FrequencyEffect on SR Ca2+ LeakOther Notable EffectsReference
0.3 µMNo improvement observed in failing hearts.--[3]
1 µMSignificantly reduced in ouabain-treated murine cardiomyocytes.[4]Reduced by 52% under control conditions and 35% under hypoxic conditions in HL-1 cardiomyocytes.[5]Decline in response observed in failing hearts.[3][3][4][5]
3 µM-IC50 for inhibition of store-overload-induced Ca2+ release (SOICR) in cardiac cells.[6]-[6]
9 µM--IC50 for Ca2+-dependent inhibition of SERCA-dependent ATPase activity in cardiac muscle.[1][1]
17 µM-IC50 for inhibition of SOICR in HEK-293 cells.[6]-[6]
60 µM--IC50 for suppression of [3H]ryanodine binding to a mutant RyR2.[6][6]

Table 2: Comparative Dose-Response of Alternative RyR2-Targeting Drugs

DrugConcentrationEffect on RyR2 Activity/Ca2+ HandlingReference
S107 Not specifiedEnhances calstabin2 binding to RyR2, inhibiting Ca2+ leak from mutant channels. No effect on other ion channels up to 10 µM.
Dantrolene 0.16 µMIC50 for RyR2 inhibition in the presence of calmodulin.[7][8][7][8]
0.19 µMIC50 for reducing Ca2+ wave amplitude in the presence of calmodulin.[8][8]
0.3 µMIC50 for suppressing domain unzipping and Ca2+ leak in failing heart SR.
0.42 µMIC50 for reducing Ca2+ wave frequency in the presence of calmodulin.[8][8]
1 µMHad no effect on SR Ca2+ load or Ca2+ spark frequency in normal rabbit myocytes.[9][9]
Flecainide 7.0 µMIC50 for decreasing Ca2+ wave frequency.
15.9 µMIC50 for RyR2 inhibition at end-diastolic cytoplasmic Ca2+ concentrations.[10][10]
88 µMIC50 for RyR2 block at systolic cytoplasmic Ca2+ concentrations.[2][2]
0.5 - 10 µMSignificantly activated RyR2 channels with low open probability.[11][11]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the key signaling pathways and experimental procedures.

JTV-519 Mechanism of Action cluster_0 Cardiac Myocyte cluster_1 Pathological State (e.g., Heart Failure) RyR2 RyR2 (Ryanodine Receptor 2) Calstabin2 Calstabin-2 (FKBP12.6) RyR2->Calstabin2 binds to Ca_Cytosol Ca2+ RyR2->Ca_Cytosol Diastolic Ca2+ Leak SR Sarcoplasmic Reticulum (SR) SR->RyR2 contains Ca_SR Ca2+ JTV519 JTV-519 JTV519->RyR2 Stabilizes closed state JTV519->Calstabin2 Increases binding affinity to RyR2 RyR2_leaky Leaky RyR2 JTV519->RyR2_leaky Restores stability RyR2_leaky->Ca_Cytosol Increased Diastolic Ca2+ Leak Calstabin2_dissociated Dissociated Calstabin-2 RyR2_leaky->Calstabin2_dissociated reduced binding

Caption: JTV-519's primary mechanism of action.

Experimental Workflow: Ca2+ Spark Measurement start Isolate Cardiomyocytes load_dye Load with Ca2+-sensitive dye (e.g., Fluo-4 AM) start->load_dye stimulate Stimulate to steady-state (e.g., 1 Hz) load_dye->stimulate stop_stim Cease stimulation stimulate->stop_stim record Record Ca2+ sparks using confocal microscopy (line-scan mode) stop_stim->record analyze Analyze spark frequency, amplitude, and duration record->analyze end Data Output analyze->end

Caption: Workflow for measuring Ca2+ sparks.

Detailed Experimental Protocols

A thorough understanding of the experimental conditions is crucial for interpreting the provided data. Below are detailed protocols for key experiments cited in this guide.

Measurement of Sarcoplasmic Reticulum Ca2+ Leak

This protocol is adapted from studies measuring SR Ca2+ leak in isolated cardiomyocytes.

  • Cell Preparation: Isolate ventricular myocytes from the desired animal model (e.g., rabbit) using established enzymatic digestion protocols.

  • Permeabilization: Permeabilize the sarcolemma using a low concentration of saponin. This allows for control of the cytosolic environment while keeping the SR intact.

  • Dye Loading: Load the cells with a low-affinity Ca2+ indicator, such as Fluo-5N, which becomes entrapped within the SR. A high-affinity cytosolic Ca2+ indicator like Rhod-2 can be added to the bathing solution to simultaneously measure Ca2+ sparks.

  • SERCA Inhibition: To measure the leak, inhibit the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump using a specific inhibitor like thapsigargin. This prevents the reuptake of Ca2+ into the SR.

  • Data Acquisition: Using a laser scanning confocal microscope, record the change in Fluo-5N fluorescence over time. The rate of fluorescence decrease corresponds to the SR Ca2+ leak rate.

  • Analysis: The leak rate can be quantified by fitting the fluorescence decay curve to an exponential function. This can be performed at various SR Ca2+ loads to establish a leak-load relationship.

Single-Channel Recording of RyR2

This method allows for the direct measurement of the open probability of a single RyR2 channel.

  • Vesicle Preparation: Isolate SR vesicles from cardiac muscle tissue.

  • Bilayer Formation: Form an artificial lipid bilayer across a small aperture separating two chambers (cis and trans).

  • Channel Incorporation: Add the SR vesicles to the cis (cytosolic) chamber. The RyR2 channels will spontaneously incorporate into the lipid bilayer.

  • Recording Conditions: The cis chamber solution mimics the cytosol and contains buffered Ca2+, ATP, and Mg2+. The trans (luminal) chamber solution mimics the SR lumen.

  • Data Acquisition: Apply a voltage across the bilayer and record the single-channel currents using a patch-clamp amplifier. Channel openings and closings are observed as discrete changes in current.

  • Analysis: The open probability (Po) is calculated as the total time the channel is in the open state divided by the total recording time. The effects of different concentrations of JTV-519 or other drugs can be tested by adding them to the cis chamber.

Measurement of Ca2+ Sparks in Intact Cardiomyocytes

This protocol is used to assess the frequency and characteristics of spontaneous elementary Ca2+ release events from the SR.

  • Cell Isolation: Isolate single ventricular myocytes from the heart of the chosen animal model.

  • Dye Loading: Incubate the isolated myocytes with a Ca2+-sensitive fluorescent dye, such as Fluo-4 AM. The AM ester allows the dye to cross the cell membrane, after which it is cleaved by intracellular esterases, trapping the dye in the cytosol.

  • Stimulation to Steady State: Electrically stimulate the cardiomyocytes at a constant frequency (e.g., 1 Hz) to allow the SR Ca2+ load to reach a steady state.

  • Recording: Stop the electrical stimulation and acquire line-scan images using a laser scanning confocal microscope. The scan line is positioned along the longitudinal axis of the myocyte.

  • Data Analysis: Analyze the line-scan images to detect and quantify the characteristics of Ca2+ sparks, including their frequency, amplitude, duration (full duration at half maximum, FDHM), and spatial width (full width at half maximum, FWHM).

Conclusion

This compound demonstrates a clear dose-dependent effect on the stabilization of RyR2 and the reduction of diastolic Ca2+ leak, key factors in the pathophysiology of certain cardiac arrhythmias. While a direct, comprehensive dose-response comparison with alternatives like S107, dantrolene, and flecainide is challenging due to variations in experimental conditions across studies, the available data suggest that JTV-519 is a potent inhibitor of abnormal Ca2+ release. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these compounds. The experimental protocols detailed in this guide provide a framework for conducting such investigations.

References

JTV-519 Fumarate: A Comparative Analysis of its Dose-Response in Cardiac Ryanodine Receptor Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the dose-dependent efficacy of a therapeutic compound is paramount. This guide provides a comparative analysis of JTV-519 fumarate (also known as K201), a promising agent for managing cardiac arrhythmias, against other notable alternatives. JTV-519 is a 1,4-benzothiazepine derivative that primarily acts by stabilizing the ryanodine receptor 2 (RyR2) in its closed state, thereby mitigating abnormal diastolic Ca2+ leakage from the sarcoplasmic reticulum (SR)[1][2]. This guide synthesizes available experimental data to compare its therapeutic effects with other compounds targeting similar pathways.

Quantitative Comparison of Therapeutic Efficacy

The following tables summarize the dose-response relationships of JTV-519 and its alternatives on key parameters of cardiac myocyte function.

Table 1: Dose-Response of this compound on Sarcoplasmic Reticulum (SR) Ca2+ Handling

ConcentrationEffect on Ca2+ Spark FrequencyEffect on SR Ca2+ LeakOther Notable EffectsReference
0.3 µMNo improvement observed in failing hearts.--[3]
1 µMSignificantly reduced in ouabain-treated murine cardiomyocytes.[4]Reduced by 52% under control conditions and 35% under hypoxic conditions in HL-1 cardiomyocytes.[5]Decline in response observed in failing hearts.[3][3][4][5]
3 µM-IC50 for inhibition of store-overload-induced Ca2+ release (SOICR) in cardiac cells.[6]-[6]
9 µM--IC50 for Ca2+-dependent inhibition of SERCA-dependent ATPase activity in cardiac muscle.[1][1]
17 µM-IC50 for inhibition of SOICR in HEK-293 cells.[6]-[6]
60 µM--IC50 for suppression of [3H]ryanodine binding to a mutant RyR2.[6][6]

Table 2: Comparative Dose-Response of Alternative RyR2-Targeting Drugs

DrugConcentrationEffect on RyR2 Activity/Ca2+ HandlingReference
S107 Not specifiedEnhances calstabin2 binding to RyR2, inhibiting Ca2+ leak from mutant channels. No effect on other ion channels up to 10 µM.
Dantrolene 0.16 µMIC50 for RyR2 inhibition in the presence of calmodulin.[7][8][7][8]
0.19 µMIC50 for reducing Ca2+ wave amplitude in the presence of calmodulin.[8][8]
0.3 µMIC50 for suppressing domain unzipping and Ca2+ leak in failing heart SR.
0.42 µMIC50 for reducing Ca2+ wave frequency in the presence of calmodulin.[8][8]
1 µMHad no effect on SR Ca2+ load or Ca2+ spark frequency in normal rabbit myocytes.[9][9]
Flecainide 7.0 µMIC50 for decreasing Ca2+ wave frequency.
15.9 µMIC50 for RyR2 inhibition at end-diastolic cytoplasmic Ca2+ concentrations.[10][10]
88 µMIC50 for RyR2 block at systolic cytoplasmic Ca2+ concentrations.[2][2]
0.5 - 10 µMSignificantly activated RyR2 channels with low open probability.[11][11]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the key signaling pathways and experimental procedures.

JTV-519 Mechanism of Action cluster_0 Cardiac Myocyte cluster_1 Pathological State (e.g., Heart Failure) RyR2 RyR2 (Ryanodine Receptor 2) Calstabin2 Calstabin-2 (FKBP12.6) RyR2->Calstabin2 binds to Ca_Cytosol Ca2+ RyR2->Ca_Cytosol Diastolic Ca2+ Leak SR Sarcoplasmic Reticulum (SR) SR->RyR2 contains Ca_SR Ca2+ JTV519 JTV-519 JTV519->RyR2 Stabilizes closed state JTV519->Calstabin2 Increases binding affinity to RyR2 RyR2_leaky Leaky RyR2 JTV519->RyR2_leaky Restores stability RyR2_leaky->Ca_Cytosol Increased Diastolic Ca2+ Leak Calstabin2_dissociated Dissociated Calstabin-2 RyR2_leaky->Calstabin2_dissociated reduced binding

Caption: JTV-519's primary mechanism of action.

Experimental Workflow: Ca2+ Spark Measurement start Isolate Cardiomyocytes load_dye Load with Ca2+-sensitive dye (e.g., Fluo-4 AM) start->load_dye stimulate Stimulate to steady-state (e.g., 1 Hz) load_dye->stimulate stop_stim Cease stimulation stimulate->stop_stim record Record Ca2+ sparks using confocal microscopy (line-scan mode) stop_stim->record analyze Analyze spark frequency, amplitude, and duration record->analyze end Data Output analyze->end

Caption: Workflow for measuring Ca2+ sparks.

Detailed Experimental Protocols

A thorough understanding of the experimental conditions is crucial for interpreting the provided data. Below are detailed protocols for key experiments cited in this guide.

Measurement of Sarcoplasmic Reticulum Ca2+ Leak

This protocol is adapted from studies measuring SR Ca2+ leak in isolated cardiomyocytes.

  • Cell Preparation: Isolate ventricular myocytes from the desired animal model (e.g., rabbit) using established enzymatic digestion protocols.

  • Permeabilization: Permeabilize the sarcolemma using a low concentration of saponin. This allows for control of the cytosolic environment while keeping the SR intact.

  • Dye Loading: Load the cells with a low-affinity Ca2+ indicator, such as Fluo-5N, which becomes entrapped within the SR. A high-affinity cytosolic Ca2+ indicator like Rhod-2 can be added to the bathing solution to simultaneously measure Ca2+ sparks.

  • SERCA Inhibition: To measure the leak, inhibit the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump using a specific inhibitor like thapsigargin. This prevents the reuptake of Ca2+ into the SR.

  • Data Acquisition: Using a laser scanning confocal microscope, record the change in Fluo-5N fluorescence over time. The rate of fluorescence decrease corresponds to the SR Ca2+ leak rate.

  • Analysis: The leak rate can be quantified by fitting the fluorescence decay curve to an exponential function. This can be performed at various SR Ca2+ loads to establish a leak-load relationship.

Single-Channel Recording of RyR2

This method allows for the direct measurement of the open probability of a single RyR2 channel.

  • Vesicle Preparation: Isolate SR vesicles from cardiac muscle tissue.

  • Bilayer Formation: Form an artificial lipid bilayer across a small aperture separating two chambers (cis and trans).

  • Channel Incorporation: Add the SR vesicles to the cis (cytosolic) chamber. The RyR2 channels will spontaneously incorporate into the lipid bilayer.

  • Recording Conditions: The cis chamber solution mimics the cytosol and contains buffered Ca2+, ATP, and Mg2+. The trans (luminal) chamber solution mimics the SR lumen.

  • Data Acquisition: Apply a voltage across the bilayer and record the single-channel currents using a patch-clamp amplifier. Channel openings and closings are observed as discrete changes in current.

  • Analysis: The open probability (Po) is calculated as the total time the channel is in the open state divided by the total recording time. The effects of different concentrations of JTV-519 or other drugs can be tested by adding them to the cis chamber.

Measurement of Ca2+ Sparks in Intact Cardiomyocytes

This protocol is used to assess the frequency and characteristics of spontaneous elementary Ca2+ release events from the SR.

  • Cell Isolation: Isolate single ventricular myocytes from the heart of the chosen animal model.

  • Dye Loading: Incubate the isolated myocytes with a Ca2+-sensitive fluorescent dye, such as Fluo-4 AM. The AM ester allows the dye to cross the cell membrane, after which it is cleaved by intracellular esterases, trapping the dye in the cytosol.

  • Stimulation to Steady State: Electrically stimulate the cardiomyocytes at a constant frequency (e.g., 1 Hz) to allow the SR Ca2+ load to reach a steady state.

  • Recording: Stop the electrical stimulation and acquire line-scan images using a laser scanning confocal microscope. The scan line is positioned along the longitudinal axis of the myocyte.

  • Data Analysis: Analyze the line-scan images to detect and quantify the characteristics of Ca2+ sparks, including their frequency, amplitude, duration (full duration at half maximum, FDHM), and spatial width (full width at half maximum, FWHM).

Conclusion

This compound demonstrates a clear dose-dependent effect on the stabilization of RyR2 and the reduction of diastolic Ca2+ leak, key factors in the pathophysiology of certain cardiac arrhythmias. While a direct, comprehensive dose-response comparison with alternatives like S107, dantrolene, and flecainide is challenging due to variations in experimental conditions across studies, the available data suggest that JTV-519 is a potent inhibitor of abnormal Ca2+ release. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these compounds. The experimental protocols detailed in this guide provide a framework for conducting such investigations.

References

JTV-519: A Comparative Analysis of its Effects on Ryanodine Receptor Isoforms RyR1 and RyR2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has garnered significant interest for its cardioprotective and antiarrhythmic properties. Its primary mechanism of action involves the modulation of ryanodine receptors (RyRs), the major channels responsible for calcium release from the sarcoplasmic reticulum (SR) in striated muscle. In mammals, two main isoforms are expressed in striated muscle: RyR1 in skeletal muscle and RyR2 in cardiac muscle. While structurally similar, these isoforms exhibit distinct physiological and pharmacological properties. This guide provides a comprehensive comparative analysis of the effects of JTV-519 on RyR1 versus RyR2, supported by experimental data, to aid researchers in understanding its isoform-specific actions and to inform future drug development efforts.

Comparative Efficacy and Mechanism of Action

JTV-519 is known to stabilize the closed state of RyR channels, thereby reducing aberrant diastolic calcium leak, a hallmark of various cardiac and skeletal muscle pathologies. A key aspect of its mechanism is the enhancement of the binding affinity of the accessory protein calstabin (FKBP12 for RyR1 and FKBP12.6 for RyR2) to the RyR channel complex. However, there is also evidence to suggest that JTV-519 can exert its effects on RyR2 independently of its interaction with calstabin-2.[1]

Effects on Calstabin Binding Affinity
ParameterRyR1 (Skeletal Muscle)RyR2 (Cardiac Muscle)Reference
Calstabin-1 (FKBP12) Binding Affinity (Kd)
PKA-phosphorylated1,068.5 ± 77.5 nMNot Reported[2]
PKA-phosphorylated + JTV-519110.3 ± 1.8 nMNot Reported[2]
Calstabin-2 (FKBP12.6) Binding JTV-519 increases binding of calstabin-1.[2]JTV-519 increases binding affinity of calstabin-2.[1][3][1][2][3]
Effects on Channel Open Probability (Po) and Calcium Release

The modulation of channel open probability by JTV-519 exhibits notable differences between RyR1 and RyR2, particularly in response to varying calcium concentrations.

ParameterRyR1 (Skeletal Muscle)RyR2 (Cardiac Muscle)Reference
Channel Open Probability (Po) Increases Po of "high-activity" channels; no effect on "low-activity" channels.Activates channels under systolic Ca2+ conditions (~5 µM); no effect under diastolic Ca2+ conditions (~100 nM).[4]
Calcium Release JTV-519 (≥5 µM) increases RyR1-mediated Ca2+ release from skeletal muscle microsomes.Reduces spontaneous Ca2+ release (Ca2+ sparks) and SR Ca2+ leak.[1][1][4]
Indirect Comparison of Potency: Inhibition of SERCA

While not a direct measure of RyR binding, the half-maximal inhibitory concentration (IC50) of JTV-519 on the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) in cardiac and skeletal muscle microsomes provides an indirect comparison of its potency in the respective tissue environments.

ParameterCardiac Muscle (RyR2 environment)Skeletal Muscle (RyR1 environment)Reference
SERCA Inhibition (IC50)
at 200 µM Ca2+130 µM104 µM[4]
at 2 µM Ca2+19 µM13 µM[4]
at 0.25 µM Ca2+9 µM5 µM[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways involving RyR1 and RyR2 and a general workflow for studying the effects of JTV-519.

RyR_Signaling cluster_RyR1 RyR1 Signaling (Skeletal Muscle) cluster_RyR2 RyR2 Signaling (Cardiac Muscle) DHPR DHPR (Voltage Sensor) RyR1 RyR1 DHPR->RyR1 Depolarization SR1 Sarcoplasmic Reticulum Ca_cyto1 Ca2+ RyR1->Ca_cyto1 Ca2+ Release Calstabin1 Calstabin-1 (FKBP12) Calstabin1->RyR1 Stabilizes (Closed State) Ca_SR1 Ca2+ Contraction1 Muscle Contraction Ca_cyto1->Contraction1 JTV519_1 JTV-519 JTV519_1->RyR1 Enhances Calstabin-1 Binding L_type L-type Ca2+ Channel RyR2 RyR2 L_type->RyR2 Ca2+ Influx (CICR) SR2 Sarcoplasmic Reticulum Ca_cyto2 Ca2+ RyR2->Ca_cyto2 Ca2+ Release Calstabin2 Calstabin-2 (FKBP12.6) Calstabin2->RyR2 Stabilizes (Closed State) Ca_SR2 Ca2+ Contraction2 Muscle Contraction Ca_cyto2->Contraction2 JTV519_2 JTV-519 JTV519_2->RyR2 Enhances Calstabin-2 Binding / Direct Action

Fig. 1: Signaling pathways of RyR1 and RyR2 and the action of JTV-519.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Biochemical and Functional Assays cluster_treatment Treatment cluster_analysis Data Analysis Tissue Skeletal or Cardiac Muscle Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Microsomes Isolated SR Microsomes Centrifugation->Microsomes Binding_Assay [3H]Ryanodine Binding Assay Microsomes->Binding_Assay Single_Channel Single-Channel Recording Microsomes->Single_Channel JTV519 Incubate with JTV-519 Binding_Assay->JTV519 Single_Channel->JTV519 Ca_Imaging Calcium Imaging (e.g., Sparks, Transients) Ca_Imaging->JTV519 Data_Analysis Comparative Analysis of: - Binding Affinity (Kd, Bmax) - Channel Kinetics (Po, To, Tc) - Ca2+ Release Parameters JTV519->Data_Analysis

Fig. 2: General experimental workflow for comparing JTV-519's effects.

Experimental Protocols

Isolation of Sarcoplasmic Reticulum (SR) Microsomes
  • Tissue Homogenization: Excise skeletal (e.g., fast-twitch) or cardiac muscle tissue in ice-cold homogenization buffer (e.g., 20 mM Tris-maleate pH 7.0, 100 mM NaCl, 0.3 M sucrose, 1 mM EGTA, with protease inhibitors).

  • Differential Centrifugation:

    • Homogenize the tissue using a blender.

    • Centrifuge the homogenate at low speed (e.g., 7,000 rpm) for 30 minutes to pellet cellular debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours to pellet the microsomal fraction.

  • Resuspension: Resuspend the microsomal pellet in a suitable buffer (e.g., homogenization buffer with 1 M NaCl) and store at -80°C.

[3H]Ryanodine Binding Assay

This assay measures the binding of [3H]ryanodine to the open state of the RyR channel, providing an index of channel activity.

  • Incubation: Incubate SR microsomes with [3H]ryanodine (e.g., 1-10 nM) in a binding buffer containing varying concentrations of free Ca2+ (buffered with EGTA) and with or without different concentrations of JTV-519.

  • Separation: Separate bound from free [3H]ryanodine by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the dissociation constant (Kd) and maximum binding capacity (Bmax) by Scatchard analysis.

Single-Channel Recording

This technique allows for the direct measurement of the gating properties of individual RyR channels.

  • Bilayer Formation: Form a planar lipid bilayer across an aperture separating two chambers (cis and trans).

  • Microsome Fusion: Fuse SR microsomes containing RyR channels into the lipid bilayer.

  • Recording: Apply a voltage across the bilayer and record the single-channel currents using a patch-clamp amplifier. The cis chamber represents the cytosolic side, and the trans chamber represents the luminal side of the SR.

  • Experimental Conditions: Vary the Ca2+ concentration in the cis chamber to mimic diastolic and systolic conditions and add JTV-519 to the cis chamber to observe its effects on channel gating.

  • Data Analysis: Analyze the recordings to determine the open probability (Po), mean open time (To), and mean closed time (Tc).

Conclusion

JTV-519 demonstrates distinct modulatory effects on RyR1 and RyR2. While its primary mechanism of enhancing calstabin binding is common to both isoforms, the functional consequences on channel activity differ, particularly in a calcium-dependent manner. JTV-519 appears to be a more potent inhibitor of SERCA in the skeletal muscle environment compared to the cardiac environment at lower calcium concentrations. The differential effects of JTV-519 on RyR1 and RyR2 highlight the subtle yet critical differences between these two isoforms and underscore the importance of isoform-specific drug design for the treatment of cardiac and skeletal myopathies. Further research is warranted to elucidate the direct binding kinetics of JTV-519 to each RyR isoform to provide a more complete picture of its pharmacological profile.

References

JTV-519: A Comparative Analysis of its Effects on Ryanodine Receptor Isoforms RyR1 and RyR2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has garnered significant interest for its cardioprotective and antiarrhythmic properties. Its primary mechanism of action involves the modulation of ryanodine receptors (RyRs), the major channels responsible for calcium release from the sarcoplasmic reticulum (SR) in striated muscle. In mammals, two main isoforms are expressed in striated muscle: RyR1 in skeletal muscle and RyR2 in cardiac muscle. While structurally similar, these isoforms exhibit distinct physiological and pharmacological properties. This guide provides a comprehensive comparative analysis of the effects of JTV-519 on RyR1 versus RyR2, supported by experimental data, to aid researchers in understanding its isoform-specific actions and to inform future drug development efforts.

Comparative Efficacy and Mechanism of Action

JTV-519 is known to stabilize the closed state of RyR channels, thereby reducing aberrant diastolic calcium leak, a hallmark of various cardiac and skeletal muscle pathologies. A key aspect of its mechanism is the enhancement of the binding affinity of the accessory protein calstabin (FKBP12 for RyR1 and FKBP12.6 for RyR2) to the RyR channel complex. However, there is also evidence to suggest that JTV-519 can exert its effects on RyR2 independently of its interaction with calstabin-2.[1]

Effects on Calstabin Binding Affinity
ParameterRyR1 (Skeletal Muscle)RyR2 (Cardiac Muscle)Reference
Calstabin-1 (FKBP12) Binding Affinity (Kd)
PKA-phosphorylated1,068.5 ± 77.5 nMNot Reported[2]
PKA-phosphorylated + JTV-519110.3 ± 1.8 nMNot Reported[2]
Calstabin-2 (FKBP12.6) Binding JTV-519 increases binding of calstabin-1.[2]JTV-519 increases binding affinity of calstabin-2.[1][3][1][2][3]
Effects on Channel Open Probability (Po) and Calcium Release

The modulation of channel open probability by JTV-519 exhibits notable differences between RyR1 and RyR2, particularly in response to varying calcium concentrations.

ParameterRyR1 (Skeletal Muscle)RyR2 (Cardiac Muscle)Reference
Channel Open Probability (Po) Increases Po of "high-activity" channels; no effect on "low-activity" channels.Activates channels under systolic Ca2+ conditions (~5 µM); no effect under diastolic Ca2+ conditions (~100 nM).[4]
Calcium Release JTV-519 (≥5 µM) increases RyR1-mediated Ca2+ release from skeletal muscle microsomes.Reduces spontaneous Ca2+ release (Ca2+ sparks) and SR Ca2+ leak.[1][1][4]
Indirect Comparison of Potency: Inhibition of SERCA

While not a direct measure of RyR binding, the half-maximal inhibitory concentration (IC50) of JTV-519 on the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) in cardiac and skeletal muscle microsomes provides an indirect comparison of its potency in the respective tissue environments.

ParameterCardiac Muscle (RyR2 environment)Skeletal Muscle (RyR1 environment)Reference
SERCA Inhibition (IC50)
at 200 µM Ca2+130 µM104 µM[4]
at 2 µM Ca2+19 µM13 µM[4]
at 0.25 µM Ca2+9 µM5 µM[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways involving RyR1 and RyR2 and a general workflow for studying the effects of JTV-519.

RyR_Signaling cluster_RyR1 RyR1 Signaling (Skeletal Muscle) cluster_RyR2 RyR2 Signaling (Cardiac Muscle) DHPR DHPR (Voltage Sensor) RyR1 RyR1 DHPR->RyR1 Depolarization SR1 Sarcoplasmic Reticulum Ca_cyto1 Ca2+ RyR1->Ca_cyto1 Ca2+ Release Calstabin1 Calstabin-1 (FKBP12) Calstabin1->RyR1 Stabilizes (Closed State) Ca_SR1 Ca2+ Contraction1 Muscle Contraction Ca_cyto1->Contraction1 JTV519_1 JTV-519 JTV519_1->RyR1 Enhances Calstabin-1 Binding L_type L-type Ca2+ Channel RyR2 RyR2 L_type->RyR2 Ca2+ Influx (CICR) SR2 Sarcoplasmic Reticulum Ca_cyto2 Ca2+ RyR2->Ca_cyto2 Ca2+ Release Calstabin2 Calstabin-2 (FKBP12.6) Calstabin2->RyR2 Stabilizes (Closed State) Ca_SR2 Ca2+ Contraction2 Muscle Contraction Ca_cyto2->Contraction2 JTV519_2 JTV-519 JTV519_2->RyR2 Enhances Calstabin-2 Binding / Direct Action

Fig. 1: Signaling pathways of RyR1 and RyR2 and the action of JTV-519.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Biochemical and Functional Assays cluster_treatment Treatment cluster_analysis Data Analysis Tissue Skeletal or Cardiac Muscle Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Microsomes Isolated SR Microsomes Centrifugation->Microsomes Binding_Assay [3H]Ryanodine Binding Assay Microsomes->Binding_Assay Single_Channel Single-Channel Recording Microsomes->Single_Channel JTV519 Incubate with JTV-519 Binding_Assay->JTV519 Single_Channel->JTV519 Ca_Imaging Calcium Imaging (e.g., Sparks, Transients) Ca_Imaging->JTV519 Data_Analysis Comparative Analysis of: - Binding Affinity (Kd, Bmax) - Channel Kinetics (Po, To, Tc) - Ca2+ Release Parameters JTV519->Data_Analysis

Fig. 2: General experimental workflow for comparing JTV-519's effects.

Experimental Protocols

Isolation of Sarcoplasmic Reticulum (SR) Microsomes
  • Tissue Homogenization: Excise skeletal (e.g., fast-twitch) or cardiac muscle tissue in ice-cold homogenization buffer (e.g., 20 mM Tris-maleate pH 7.0, 100 mM NaCl, 0.3 M sucrose, 1 mM EGTA, with protease inhibitors).

  • Differential Centrifugation:

    • Homogenize the tissue using a blender.

    • Centrifuge the homogenate at low speed (e.g., 7,000 rpm) for 30 minutes to pellet cellular debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours to pellet the microsomal fraction.

  • Resuspension: Resuspend the microsomal pellet in a suitable buffer (e.g., homogenization buffer with 1 M NaCl) and store at -80°C.

[3H]Ryanodine Binding Assay

This assay measures the binding of [3H]ryanodine to the open state of the RyR channel, providing an index of channel activity.

  • Incubation: Incubate SR microsomes with [3H]ryanodine (e.g., 1-10 nM) in a binding buffer containing varying concentrations of free Ca2+ (buffered with EGTA) and with or without different concentrations of JTV-519.

  • Separation: Separate bound from free [3H]ryanodine by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the dissociation constant (Kd) and maximum binding capacity (Bmax) by Scatchard analysis.

Single-Channel Recording

This technique allows for the direct measurement of the gating properties of individual RyR channels.

  • Bilayer Formation: Form a planar lipid bilayer across an aperture separating two chambers (cis and trans).

  • Microsome Fusion: Fuse SR microsomes containing RyR channels into the lipid bilayer.

  • Recording: Apply a voltage across the bilayer and record the single-channel currents using a patch-clamp amplifier. The cis chamber represents the cytosolic side, and the trans chamber represents the luminal side of the SR.

  • Experimental Conditions: Vary the Ca2+ concentration in the cis chamber to mimic diastolic and systolic conditions and add JTV-519 to the cis chamber to observe its effects on channel gating.

  • Data Analysis: Analyze the recordings to determine the open probability (Po), mean open time (To), and mean closed time (Tc).

Conclusion

JTV-519 demonstrates distinct modulatory effects on RyR1 and RyR2. While its primary mechanism of enhancing calstabin binding is common to both isoforms, the functional consequences on channel activity differ, particularly in a calcium-dependent manner. JTV-519 appears to be a more potent inhibitor of SERCA in the skeletal muscle environment compared to the cardiac environment at lower calcium concentrations. The differential effects of JTV-519 on RyR1 and RyR2 highlight the subtle yet critical differences between these two isoforms and underscore the importance of isoform-specific drug design for the treatment of cardiac and skeletal myopathies. Further research is warranted to elucidate the direct binding kinetics of JTV-519 to each RyR isoform to provide a more complete picture of its pharmacological profile.

References

JTV-519 Fumarate: A Comparative Guide to its Efficacy Across Species and Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTV-519 fumarate, also known as K201, is a 1,4-benzothiazepine derivative with significant potential as a therapeutic agent for a range of diseases characterized by dysfunctional intracellular calcium handling.[1] Its primary mechanism of action involves the stabilization of the ryanodine receptor (RyR), a critical ion channel responsible for the release of calcium from the sarcoplasmic/endoplasmic reticulum.[1] This guide provides a comprehensive comparison of JTV-519's efficacy across different species and disease models, supported by experimental data, detailed protocols, and visual representations of its molecular interactions and experimental applications.

Mechanism of Action: Stabilizing the Ryanodine Receptor

JTV-519 exerts its therapeutic effects by directly targeting the ryanodine receptor, particularly the cardiac isoform RyR2. In pathological conditions such as heart failure and cardiac arrhythmias, RyR2 channels can become "leaky," leading to aberrant diastolic calcium release from the sarcoplasmic reticulum (SR). This calcium leak can trigger delayed afterdepolarizations, leading to arrhythmias and contributing to contractile dysfunction.[2]

JTV-519 is believed to stabilize the closed state of the RyR2 channel, reducing the probability of spontaneous calcium release during diastole.[1] The precise molecular mechanism is a subject of ongoing research, with evidence suggesting two potential, non-mutually exclusive pathways:

  • Direct Interaction with RyR2: JTV-519 may bind directly to the RyR2 channel, inducing a conformational change that favors the closed state.[3]

  • Enhancing Calstabin2 Binding: JTV-519 has been shown to increase the binding affinity of calstabin2 (also known as FKBP12.6) to RyR2.[4] Calstabin2 is a regulatory protein that stabilizes the closed state of the RyR2 channel, and its dissociation is linked to increased calcium leak.[4]

The following diagram illustrates the proposed signaling pathway and the action of JTV-519.

G cluster_0 Normal Physiological State cluster_1 Pathological State (e.g., Heart Failure) cluster_2 JTV-519 Intervention RyR2_normal RyR2 (Closed State) Calstabin2_normal Calstabin2 RyR2_normal->Calstabin2_normal Bound Diastolic_Ca_normal Low Diastolic Ca2+ RyR2_normal->Diastolic_Ca_normal No Leak RyR2_leaky RyR2 (Leaky State) SR_Ca_normal SR Ca2+ SR_Ca_normal->RyR2_normal Contained Calstabin2_dissociated Calstabin2 RyR2_leaky->Calstabin2_dissociated Dissociated Diastolic_Ca_leaky Elevated Diastolic Ca2+ (Ca2+ Leak) RyR2_leaky->Diastolic_Ca_leaky Ca2+ Sparks/Waves JTV519 JTV-519 SR_Ca_leaky SR Ca2+ SR_Ca_leaky->RyR2_leaky Leaking JTV519->RyR2_leaky JTV519->Calstabin2_dissociated Promotes Re-association RyR2_stabilized RyR2 (Stabilized Closed State) Calstabin2_rebound Calstabin2 RyR2_stabilized->Calstabin2_rebound Re-associated Diastolic_Ca_stabilized Reduced Diastolic Ca2+ RyR2_stabilized->Diastolic_Ca_stabilized Leak Reduction SR_Ca_stabilized SR Ca2+ SR_Ca_stabilized->RyR2_stabilized Contained

Caption: Proposed mechanism of JTV-519 action on the RyR2 channel.

Efficacy in Cardiac Disease Models

JTV-519 has been extensively studied in various animal models of cardiac diseases, demonstrating significant efficacy in reducing arrhythmias and improving cardiac function.

Cardiac Arrhythmia

Key Findings:

  • Reduced Arrhythmia Inducibility: JTV-519 significantly suppresses both spontaneous and induced ventricular arrhythmias.

  • Decreased Calcium Sparks and Waves: The drug effectively reduces the frequency of diastolic calcium sparks and the incidence of calcium waves, which are cellular precursors to arrhythmias.[3]

SpeciesDisease ModelJTV-519 DoseKey Efficacy ParametersResultsReference
Canine Sterile Pericarditis (Atrial Fibrillation Model)0.03 mg/kg/min continuous infusionNumber of sustained atrial fibrillation episodesDecreased from 4.2 ± 2.9 to 0 ± 0 (P < 0.01)[5]
Atrial effective refractory period (at 300 msec cycle length)Increased from 127 ± 18 msec to 151 ± 12 msec (P < 0.01)[5]
Murine Ouabain-induced Ca2+ overload1 µM (in vitro)Incidence of Ca2+ wavesReduced from 67% to 18% of cardiomyocytes[3]
Ca2+ spark frequency (at matched SR Ca2+ load)Significantly reduced (P < 0.05)[3]
Heart Failure

Key Findings:

  • Improved Cardiac Function: JTV-519 has been shown to improve key measures of cardiac function, including ejection fraction.

  • Corrects Defective Channel Gating: In failing hearts, JTV-519 corrects the defective gating of the RyR2 channel, leading to improved calcium handling.[6]

SpeciesDisease ModelJTV-519 DoseKey Efficacy ParametersResultsReference
Canine Tachycardia-induced Heart Failure0.3 µM (in vitro on SR vesicles)Rate of Ca2+ release from failing SRSignificantly increased[6][7][8]
[3H]ryanodine binding to failing RyRIncreased, indicating a restoration of normal channel conformation[6][7][8]
Murine Myocardial Infarction-induced Heart Failure0.5 mg/kg/day via osmotic pump for 28 daysEjection FractionIncreased from 31.1 ± 3.1% (placebo) to 45.8 ± 5.1% (JTV-519) (P < 0.05)[4]
Calstabin-2 bound to RyR2Significantly increased in JTV-519 treated mice[4][9]

Efficacy in Other Disease Models

The therapeutic potential of JTV-519 extends beyond cardiac conditions, with preliminary evidence suggesting efficacy in other diseases involving RyR dysregulation.

Muscular Dystrophy

While direct and extensive quantitative data on JTV-519's efficacy in muscular dystrophy models is limited in the current literature, the underlying pathology of diseases like Duchenne muscular dystrophy involves calcium dysregulation, making RyR stabilizers a plausible therapeutic strategy. Further research is warranted to fully elucidate the potential of JTV-519 in this area.

Alzheimer's Disease

Similar to muscular dystrophy, the role of JTV-519 in Alzheimer's disease is an emerging area of investigation. Dysregulation of neuronal calcium homeostasis is a known factor in the pathophysiology of Alzheimer's disease. While some studies suggest a link between leaky RyR channels and cognitive dysfunction, specific quantitative data on the effects of JTV-519 in Alzheimer's animal models are not yet widely available.

Comparison with Other Ryanodine Receptor Stabilizers

JTV-519 is often compared to other compounds that target the ryanodine receptor, such as S107.

CompoundMechanism of ActionKnown EfficacyLimitations/Side Effects
JTV-519 (K201) Stabilizes the closed state of RyR2, potentially by direct binding and/or enhancing calstabin2 association.[1][4]Effective in reducing arrhythmias and improving cardiac function in various animal models.[4][5]Can have off-target effects, including blocking other ion channels.[10]
S107 A more specific derivative of JTV-519, designed to enhance the binding of calstabin2 to RyR2 with higher specificity.[10]Shown to prevent cardiac arrhythmias and raise the seizure threshold in a mouse model of CPVT.[10]Further clinical data is needed to fully establish its efficacy and safety profile.

Experimental Protocols

Canine Model of Atrial Fibrillation (Sterile Pericarditis)
  • Animal Model: Adult mongrel dogs.

  • Induction of Atrial Fibrillation: Sterile pericarditis was induced by injecting a solution of talc into the pericardial space. After 3-4 days, sustained atrial fibrillation/flutter was induced by rapid atrial pacing.

  • Drug Administration: JTV-519 was administered as a continuous intravenous infusion at a rate of 0.03 mg/kg/min.

  • Efficacy Assessment: The inducibility of atrial fibrillation/flutter, atrial effective refractory period, and intra-atrial conduction time were measured before and after JTV-519 administration using standard electrophysiological techniques.[5][11]

Murine Model of Heart Failure (Myocardial Infarction)
  • Animal Model: Wild-type and calstabin-2 knockout mice.

  • Induction of Heart Failure: Myocardial infarction was induced by permanent ligation of the left anterior descending coronary artery.

  • Drug Administration: JTV-519 was administered continuously for 28 days via a subcutaneously implanted osmotic pump at a dose of 0.5 mg/kg/day.

  • Efficacy Assessment: Cardiac function was assessed by echocardiography to measure ejection fraction. At the end of the treatment period, hearts were harvested for biochemical analysis, including co-immunoprecipitation to determine the amount of calstabin-2 bound to RyR2.[4][9]

The following diagram illustrates a general experimental workflow for evaluating JTV-519's efficacy in a heart failure model.

G start Start: Animal Model Selection (e.g., Mice, Dogs) disease_induction Disease Induction (e.g., Myocardial Infarction, Pacing) start->disease_induction grouping Randomized Grouping disease_induction->grouping treatment Treatment Group: JTV-519 Administration (e.g., Osmotic Pump, Infusion) grouping->treatment placebo Control Group: Placebo/Vehicle Administration grouping->placebo monitoring In-life Monitoring (e.g., Echocardiography) treatment->monitoring placebo->monitoring endpoint Endpoint Analysis monitoring->endpoint functional Functional Assessment (e.g., Ejection Fraction) endpoint->functional biochemical Biochemical Analysis (e.g., Co-immunoprecipitation) endpoint->biochemical data Data Analysis and Comparison functional->data biochemical->data

Caption: A typical experimental workflow for preclinical evaluation of JTV-519.

Conclusion

This compound has demonstrated robust efficacy in preclinical models of cardiac arrhythmia and heart failure across multiple species. Its mechanism of action, centered on the stabilization of the RyR2 channel and reduction of diastolic calcium leak, provides a strong rationale for its therapeutic potential. While its application in other disease areas such as muscular dystrophy and Alzheimer's disease is still in the exploratory phase, the fundamental role of calcium dysregulation in these conditions suggests that JTV-519 and similar RyR-stabilizing compounds represent a promising avenue for future drug development. Further research, particularly well-controlled clinical trials, is necessary to translate these promising preclinical findings into effective therapies for human diseases.

References

JTV-519 Fumarate: A Comparative Guide to its Efficacy Across Species and Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTV-519 fumarate, also known as K201, is a 1,4-benzothiazepine derivative with significant potential as a therapeutic agent for a range of diseases characterized by dysfunctional intracellular calcium handling.[1] Its primary mechanism of action involves the stabilization of the ryanodine receptor (RyR), a critical ion channel responsible for the release of calcium from the sarcoplasmic/endoplasmic reticulum.[1] This guide provides a comprehensive comparison of JTV-519's efficacy across different species and disease models, supported by experimental data, detailed protocols, and visual representations of its molecular interactions and experimental applications.

Mechanism of Action: Stabilizing the Ryanodine Receptor

JTV-519 exerts its therapeutic effects by directly targeting the ryanodine receptor, particularly the cardiac isoform RyR2. In pathological conditions such as heart failure and cardiac arrhythmias, RyR2 channels can become "leaky," leading to aberrant diastolic calcium release from the sarcoplasmic reticulum (SR). This calcium leak can trigger delayed afterdepolarizations, leading to arrhythmias and contributing to contractile dysfunction.[2]

JTV-519 is believed to stabilize the closed state of the RyR2 channel, reducing the probability of spontaneous calcium release during diastole.[1] The precise molecular mechanism is a subject of ongoing research, with evidence suggesting two potential, non-mutually exclusive pathways:

  • Direct Interaction with RyR2: JTV-519 may bind directly to the RyR2 channel, inducing a conformational change that favors the closed state.[3]

  • Enhancing Calstabin2 Binding: JTV-519 has been shown to increase the binding affinity of calstabin2 (also known as FKBP12.6) to RyR2.[4] Calstabin2 is a regulatory protein that stabilizes the closed state of the RyR2 channel, and its dissociation is linked to increased calcium leak.[4]

The following diagram illustrates the proposed signaling pathway and the action of JTV-519.

G cluster_0 Normal Physiological State cluster_1 Pathological State (e.g., Heart Failure) cluster_2 JTV-519 Intervention RyR2_normal RyR2 (Closed State) Calstabin2_normal Calstabin2 RyR2_normal->Calstabin2_normal Bound Diastolic_Ca_normal Low Diastolic Ca2+ RyR2_normal->Diastolic_Ca_normal No Leak RyR2_leaky RyR2 (Leaky State) SR_Ca_normal SR Ca2+ SR_Ca_normal->RyR2_normal Contained Calstabin2_dissociated Calstabin2 RyR2_leaky->Calstabin2_dissociated Dissociated Diastolic_Ca_leaky Elevated Diastolic Ca2+ (Ca2+ Leak) RyR2_leaky->Diastolic_Ca_leaky Ca2+ Sparks/Waves JTV519 JTV-519 SR_Ca_leaky SR Ca2+ SR_Ca_leaky->RyR2_leaky Leaking JTV519->RyR2_leaky JTV519->Calstabin2_dissociated Promotes Re-association RyR2_stabilized RyR2 (Stabilized Closed State) Calstabin2_rebound Calstabin2 RyR2_stabilized->Calstabin2_rebound Re-associated Diastolic_Ca_stabilized Reduced Diastolic Ca2+ RyR2_stabilized->Diastolic_Ca_stabilized Leak Reduction SR_Ca_stabilized SR Ca2+ SR_Ca_stabilized->RyR2_stabilized Contained

Caption: Proposed mechanism of JTV-519 action on the RyR2 channel.

Efficacy in Cardiac Disease Models

JTV-519 has been extensively studied in various animal models of cardiac diseases, demonstrating significant efficacy in reducing arrhythmias and improving cardiac function.

Cardiac Arrhythmia

Key Findings:

  • Reduced Arrhythmia Inducibility: JTV-519 significantly suppresses both spontaneous and induced ventricular arrhythmias.

  • Decreased Calcium Sparks and Waves: The drug effectively reduces the frequency of diastolic calcium sparks and the incidence of calcium waves, which are cellular precursors to arrhythmias.[3]

SpeciesDisease ModelJTV-519 DoseKey Efficacy ParametersResultsReference
Canine Sterile Pericarditis (Atrial Fibrillation Model)0.03 mg/kg/min continuous infusionNumber of sustained atrial fibrillation episodesDecreased from 4.2 ± 2.9 to 0 ± 0 (P < 0.01)[5]
Atrial effective refractory period (at 300 msec cycle length)Increased from 127 ± 18 msec to 151 ± 12 msec (P < 0.01)[5]
Murine Ouabain-induced Ca2+ overload1 µM (in vitro)Incidence of Ca2+ wavesReduced from 67% to 18% of cardiomyocytes[3]
Ca2+ spark frequency (at matched SR Ca2+ load)Significantly reduced (P < 0.05)[3]
Heart Failure

Key Findings:

  • Improved Cardiac Function: JTV-519 has been shown to improve key measures of cardiac function, including ejection fraction.

  • Corrects Defective Channel Gating: In failing hearts, JTV-519 corrects the defective gating of the RyR2 channel, leading to improved calcium handling.[6]

SpeciesDisease ModelJTV-519 DoseKey Efficacy ParametersResultsReference
Canine Tachycardia-induced Heart Failure0.3 µM (in vitro on SR vesicles)Rate of Ca2+ release from failing SRSignificantly increased[6][7][8]
[3H]ryanodine binding to failing RyRIncreased, indicating a restoration of normal channel conformation[6][7][8]
Murine Myocardial Infarction-induced Heart Failure0.5 mg/kg/day via osmotic pump for 28 daysEjection FractionIncreased from 31.1 ± 3.1% (placebo) to 45.8 ± 5.1% (JTV-519) (P < 0.05)[4]
Calstabin-2 bound to RyR2Significantly increased in JTV-519 treated mice[4][9]

Efficacy in Other Disease Models

The therapeutic potential of JTV-519 extends beyond cardiac conditions, with preliminary evidence suggesting efficacy in other diseases involving RyR dysregulation.

Muscular Dystrophy

While direct and extensive quantitative data on JTV-519's efficacy in muscular dystrophy models is limited in the current literature, the underlying pathology of diseases like Duchenne muscular dystrophy involves calcium dysregulation, making RyR stabilizers a plausible therapeutic strategy. Further research is warranted to fully elucidate the potential of JTV-519 in this area.

Alzheimer's Disease

Similar to muscular dystrophy, the role of JTV-519 in Alzheimer's disease is an emerging area of investigation. Dysregulation of neuronal calcium homeostasis is a known factor in the pathophysiology of Alzheimer's disease. While some studies suggest a link between leaky RyR channels and cognitive dysfunction, specific quantitative data on the effects of JTV-519 in Alzheimer's animal models are not yet widely available.

Comparison with Other Ryanodine Receptor Stabilizers

JTV-519 is often compared to other compounds that target the ryanodine receptor, such as S107.

CompoundMechanism of ActionKnown EfficacyLimitations/Side Effects
JTV-519 (K201) Stabilizes the closed state of RyR2, potentially by direct binding and/or enhancing calstabin2 association.[1][4]Effective in reducing arrhythmias and improving cardiac function in various animal models.[4][5]Can have off-target effects, including blocking other ion channels.[10]
S107 A more specific derivative of JTV-519, designed to enhance the binding of calstabin2 to RyR2 with higher specificity.[10]Shown to prevent cardiac arrhythmias and raise the seizure threshold in a mouse model of CPVT.[10]Further clinical data is needed to fully establish its efficacy and safety profile.

Experimental Protocols

Canine Model of Atrial Fibrillation (Sterile Pericarditis)
  • Animal Model: Adult mongrel dogs.

  • Induction of Atrial Fibrillation: Sterile pericarditis was induced by injecting a solution of talc into the pericardial space. After 3-4 days, sustained atrial fibrillation/flutter was induced by rapid atrial pacing.

  • Drug Administration: JTV-519 was administered as a continuous intravenous infusion at a rate of 0.03 mg/kg/min.

  • Efficacy Assessment: The inducibility of atrial fibrillation/flutter, atrial effective refractory period, and intra-atrial conduction time were measured before and after JTV-519 administration using standard electrophysiological techniques.[5][11]

Murine Model of Heart Failure (Myocardial Infarction)
  • Animal Model: Wild-type and calstabin-2 knockout mice.

  • Induction of Heart Failure: Myocardial infarction was induced by permanent ligation of the left anterior descending coronary artery.

  • Drug Administration: JTV-519 was administered continuously for 28 days via a subcutaneously implanted osmotic pump at a dose of 0.5 mg/kg/day.

  • Efficacy Assessment: Cardiac function was assessed by echocardiography to measure ejection fraction. At the end of the treatment period, hearts were harvested for biochemical analysis, including co-immunoprecipitation to determine the amount of calstabin-2 bound to RyR2.[4][9]

The following diagram illustrates a general experimental workflow for evaluating JTV-519's efficacy in a heart failure model.

G start Start: Animal Model Selection (e.g., Mice, Dogs) disease_induction Disease Induction (e.g., Myocardial Infarction, Pacing) start->disease_induction grouping Randomized Grouping disease_induction->grouping treatment Treatment Group: JTV-519 Administration (e.g., Osmotic Pump, Infusion) grouping->treatment placebo Control Group: Placebo/Vehicle Administration grouping->placebo monitoring In-life Monitoring (e.g., Echocardiography) treatment->monitoring placebo->monitoring endpoint Endpoint Analysis monitoring->endpoint functional Functional Assessment (e.g., Ejection Fraction) endpoint->functional biochemical Biochemical Analysis (e.g., Co-immunoprecipitation) endpoint->biochemical data Data Analysis and Comparison functional->data biochemical->data

Caption: A typical experimental workflow for preclinical evaluation of JTV-519.

Conclusion

This compound has demonstrated robust efficacy in preclinical models of cardiac arrhythmia and heart failure across multiple species. Its mechanism of action, centered on the stabilization of the RyR2 channel and reduction of diastolic calcium leak, provides a strong rationale for its therapeutic potential. While its application in other disease areas such as muscular dystrophy and Alzheimer's disease is still in the exploratory phase, the fundamental role of calcium dysregulation in these conditions suggests that JTV-519 and similar RyR-stabilizing compounds represent a promising avenue for future drug development. Further research, particularly well-controlled clinical trials, is necessary to translate these promising preclinical findings into effective therapies for human diseases.

References

quantitative analysis of JTV-519's impact on cardiac contractility and diastolic function

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the quantitative effects of JTV-519 on cardiac contractility and diastolic function, with a comparative look at the novel inotropic agent, istaroxime.

For researchers and drug development professionals navigating the landscape of cardiac therapies, understanding the precise quantitative impact of novel agents is paramount. This guide provides a detailed comparison of JTV-519 (also known as K201), a ryanodine receptor (RyR2) stabilizer, with the newer luso-inotropic agent istaroxime. The following sections present quantitative data from preclinical and clinical studies, detailed experimental methodologies for key assays, and visual representations of the signaling pathways involved.

Quantitative Effects on Cardiac Contractility and Diastolic Function

The following tables summarize the quantitative effects of JTV-519 and istaroxime on key parameters of cardiac contractility and diastolic function. It is important to note that a direct head-to-head clinical trial is not yet available; therefore, the data is compiled from various studies employing different models and conditions.

Table 1: Quantitative Effects of JTV-519 on Cardiac Function

ParameterModelConditionsEffect of JTV-519Reference
Sarcoplasmic Reticulum (SR) Ca2+ Leak Hypoxic HL-1 Cardiomyocytes1% O2Reduced by 35% (p=0.026)[1][2]
Control HL-1 Cardiomyocytes12% O2Reduced by 52% (p=0.005)[1][2]
Murine CardiomyocytesOuabain-induced Ca2+ overloadSignificantly decreased Ca2+ spark frequency[3]
Contractile Force Human Non-failing Ventricular TrabeculaeBaselineNegatively inotropic[4][5]
Human Non-failing Ventricular TrabeculaeOuabain-induced Ca2+ overloadSignificantly enhanced ouabain-induced force[4][5]
Diastolic Function Human Non-failing Ventricular TrabeculaeOuabain-induced Ca2+ overloadReduced deleterious effects on diastolic function[4][5]
Ryanodine Receptor (RyR2) Open Probability Failing Canine MyocardiumHeart Failure ModelCorrected defective channel gating[6]
SERCA Activity Isolated Cardiac SR MicrosomesResting Ca2+ (0.25 µM)Inhibited with IC50 of 9 µM[7]
Isolated Cardiac SR MicrosomesSystolic Ca2+ (2 µM)Inhibited with IC50 of 19 µM[7]

Table 2: Quantitative Effects of Istaroxime on Cardiac Function (from Clinical Trials)

ParameterPatient PopulationDosageChange from Baseline/PlaceboReference
Systolic Blood Pressure (SBP) Acute Heart Failure (AHF)1.0-1.5 µg/kg/minIncreased SBP AUC at 24h by 40% vs. placebo (p=0.025)
Cardiac Index AHF1.5 µg/kg/minIncreased by 0.21 L/min/m2 vs. placebo (p=0.016)
Pulmonary Capillary Wedge Pressure (PCWP) AHF0.5-1.5 µg/kg/minReduced by 3.2-4.7 mmHg
Left Ventricular End-Systolic Volume (LVESV) AHF1.0 µg/kg/minReduced by 12.0 mL vs. placebo (p=0.034)
E/e' ratio (Diastolic Function) AHF0.5-1.0 µg/kg/minSignificantly reduced vs. placebo (p<0.05)
Heart Rate AHF0.5-1.5 µg/kg/minDecreased by ~3-9 bpm

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of JTV-519 and istaroxime are visually represented in the following diagrams, generated using the DOT language.

JTV519_Mechanism cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR2 RyR2 Ca_leak Diastolic Ca2+ Leak RyR2->Ca_leak Reduces Contractility Cardiac Contractility RyR2->Contractility Improves (under stress) Diastolic_Function Diastolic Function RyR2->Diastolic_Function Improves Ca_SR Ca2+ Ca_SR->RyR2 JTV519 JTV-519 JTV519->RyR2 Calstabin2 Calstabin2 (FKBP12.6) JTV519->Calstabin2 Enhances binding to RyR2 Calstabin2->RyR2 Stabilizes Ca_leak->Contractility Impairs Ca_leak->Diastolic_Function Worsens

Caption: Mechanism of action of JTV-519 on the ryanodine receptor 2 (RyR2).

Istaroxime_Mechanism cluster_Sarcolemma Sarcolemma cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol NaK_ATPase Na+/K+ ATPase Na_cyto [Na+]i NaK_ATPase->Na_cyto Increases NCX Na+/Ca2+ Exchanger Ca_cyto [Ca2+]i NCX->Ca_cyto Increases SERCA2a SERCA2a Ca_uptake Ca2+ Uptake SERCA2a->Ca_uptake Enhances Relaxation Relaxation (Diastolic Function) Ca_uptake->Relaxation Improves Istaroxime Istaroxime Istaroxime->NaK_ATPase Inhibits Istaroxime->SERCA2a Stimulates Na_cyto->NCX Reduces Ca2+ efflux Contractility Contractility (Systolic Function) Ca_cyto->Contractility Increases

Caption: Dual mechanism of action of istaroxime on Na+/K+ ATPase and SERCA2a.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to quantify the effects of JTV-519 and other cardiac agents.

Measurement of Sarcoplasmic Reticulum Ca2+ Leak (Calcium Spark Frequency)

Objective: To quantify the spontaneous release of Ca2+ from the sarcoplasmic reticulum during diastole.

Methodology:

  • Cell Preparation: Isolate ventricular myocytes from the appropriate animal model (e.g., murine, canine) or use a suitable cell line (e.g., HL-1).

  • Fluorescent Dye Loading: Incubate the cardiomyocytes with a Ca2+-sensitive fluorescent indicator, such as Fluo-4 AM or Fluo-5N, according to the manufacturer's protocol.

  • Confocal Microscopy:

    • Mount the coverslip with the loaded cells onto the stage of a laser-scanning confocal microscope equipped for line-scan imaging.

    • Excite the fluorescent dye with an appropriate laser line (e.g., 488 nm for Fluo-4).

    • Acquire line-scan images along the longitudinal axis of the myocyte at a high temporal resolution (e.g., every 2 milliseconds).

  • Experimental Conditions:

    • Perfuse the cells with a physiological saline solution.

    • To induce Ca2+ overload and increase spark frequency, agents like ouabain can be added to the perfusion solution.

    • To test the effect of JTV-519, pre-incubate the cells with the desired concentration of the compound before and during the imaging period.

  • Data Analysis:

    • Use specialized software (e.g., ImageJ with appropriate plugins or custom analysis scripts) to automatically detect and quantify Ca2+ sparks in the line-scan images.

    • Parameters to be measured include spark frequency (sparks/100 µm/s), amplitude (F/F0), duration, and spatial width.

Assessment of Cardiac Myocyte Contractility

Objective: To measure the shortening and relaxation of isolated cardiomyocytes in response to electrical stimulation.

Methodology:

  • Cell Preparation: Isolate ventricular myocytes and plate them on laminin-coated coverslips.

  • Experimental Setup:

    • Place the coverslip in a perfusion chamber on the stage of an inverted microscope.

    • Use a video-based edge-detection system or a bright-field imaging system (e.g., MyoBLAZER) to track cell length changes.

    • Electrically stimulate the myocytes at a physiological frequency (e.g., 1 Hz) using platinum electrodes.

  • Data Acquisition:

    • Record the changes in cell length (sarcomere length) during contraction and relaxation cycles.

  • Experimental Conditions:

    • Perfuse the cells with a physiological saline solution.

    • Administer different concentrations of JTV-519 or other test compounds through the perfusion system.

  • Data Analysis:

    • Quantify parameters such as:

      • Peak shortening (percentage of resting cell length)

      • Maximal velocity of shortening (+dL/dt)

      • Maximal velocity of relengthening (-dL/dt)

      • Time to peak shortening

      • Time to 90% relengthening

Western Blotting for RyR2 Phosphorylation

Objective: To determine the phosphorylation status of RyR2 at specific sites (e.g., Ser2808, Ser2814).

Methodology:

  • Tissue/Cell Lysis: Homogenize cardiac tissue or lyse isolated cardiomyocytes in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE:

    • Denature the protein samples by heating in a loading buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). For the large RyR2 protein (~565 kDa), a low percentage Tris-Acetate gel is recommended.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated RyR2 (e.g., anti-pSer2808-RyR2 or anti-pSer2814-RyR2).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensity using densitometry software.

    • Normalize the phosphorylated RyR2 signal to the total RyR2 signal from a parallel blot or after stripping and re-probing the same membrane.

SERCA Activity Assay

Objective: To measure the rate of Ca2+ uptake by the sarcoplasmic reticulum Ca2+-ATPase.

Methodology:

  • Tissue Homogenization: Prepare crude homogenates from cardiac tissue in a buffer containing sucrose and HEPES.

  • Reaction Mixture: Prepare a reaction buffer containing a Ca2+ indicator (e.g., Indo-1), potassium oxalate (to precipitate Ca2+ inside the SR), and other necessary components.

  • Measurement:

    • Use a fluorometer or a plate reader capable of measuring the fluorescence of the Ca2+ indicator.

    • Add the tissue homogenate to the reaction mixture.

    • Initiate the reaction by adding ATP.

    • Monitor the decrease in extra-vesicular Ca2+ concentration over time as it is taken up into the SR vesicles.

  • Experimental Conditions:

    • Perform the assay at different free Ca2+ concentrations to determine the Vmax and Km of SERCA.

    • Include a SERCA inhibitor (e.g., thapsigargin) to determine the specific SERCA-mediated Ca2+ uptake.

    • Test the effect of JTV-519 or other compounds by adding them to the reaction mixture.

  • Data Analysis: Calculate the rate of Ca2+ uptake from the change in fluorescence over time.

Conclusion

JTV-519 primarily acts by stabilizing the ryanodine receptor, thereby reducing diastolic Ca2+ leak from the sarcoplasmic reticulum. This mechanism is particularly beneficial in conditions of Ca2+ overload, where it can improve diastolic function and enhance contractility.[4][5] In contrast, istaroxime exhibits a dual mechanism of action, inhibiting the Na+/K+ ATPase to increase intracellular Ca2+ and stimulating SERCA2a to enhance Ca2+ reuptake into the SR. This combined action leads to both increased contractility (inotropic effect) and improved relaxation (lusitropic effect).

While JTV-519 has shown promise in preclinical studies and in human myocardial tissue, its clinical development has been limited.[8][9] Istaroxime, on the other hand, has progressed through Phase 2 clinical trials, demonstrating improvements in hemodynamic parameters in patients with acute heart failure.

The choice between targeting RyR2 stabilization or modulating both Na+/K+ ATPase and SERCA2a will depend on the specific pathophysiology of the cardiac condition being treated. Further research, including direct comparative studies, is needed to fully elucidate the relative merits of these two distinct therapeutic approaches.

References

quantitative analysis of JTV-519's impact on cardiac contractility and diastolic function

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the quantitative effects of JTV-519 on cardiac contractility and diastolic function, with a comparative look at the novel inotropic agent, istaroxime.

For researchers and drug development professionals navigating the landscape of cardiac therapies, understanding the precise quantitative impact of novel agents is paramount. This guide provides a detailed comparison of JTV-519 (also known as K201), a ryanodine receptor (RyR2) stabilizer, with the newer luso-inotropic agent istaroxime. The following sections present quantitative data from preclinical and clinical studies, detailed experimental methodologies for key assays, and visual representations of the signaling pathways involved.

Quantitative Effects on Cardiac Contractility and Diastolic Function

The following tables summarize the quantitative effects of JTV-519 and istaroxime on key parameters of cardiac contractility and diastolic function. It is important to note that a direct head-to-head clinical trial is not yet available; therefore, the data is compiled from various studies employing different models and conditions.

Table 1: Quantitative Effects of JTV-519 on Cardiac Function

ParameterModelConditionsEffect of JTV-519Reference
Sarcoplasmic Reticulum (SR) Ca2+ Leak Hypoxic HL-1 Cardiomyocytes1% O2Reduced by 35% (p=0.026)[1][2]
Control HL-1 Cardiomyocytes12% O2Reduced by 52% (p=0.005)[1][2]
Murine CardiomyocytesOuabain-induced Ca2+ overloadSignificantly decreased Ca2+ spark frequency[3]
Contractile Force Human Non-failing Ventricular TrabeculaeBaselineNegatively inotropic[4][5]
Human Non-failing Ventricular TrabeculaeOuabain-induced Ca2+ overloadSignificantly enhanced ouabain-induced force[4][5]
Diastolic Function Human Non-failing Ventricular TrabeculaeOuabain-induced Ca2+ overloadReduced deleterious effects on diastolic function[4][5]
Ryanodine Receptor (RyR2) Open Probability Failing Canine MyocardiumHeart Failure ModelCorrected defective channel gating[6]
SERCA Activity Isolated Cardiac SR MicrosomesResting Ca2+ (0.25 µM)Inhibited with IC50 of 9 µM[7]
Isolated Cardiac SR MicrosomesSystolic Ca2+ (2 µM)Inhibited with IC50 of 19 µM[7]

Table 2: Quantitative Effects of Istaroxime on Cardiac Function (from Clinical Trials)

ParameterPatient PopulationDosageChange from Baseline/PlaceboReference
Systolic Blood Pressure (SBP) Acute Heart Failure (AHF)1.0-1.5 µg/kg/minIncreased SBP AUC at 24h by 40% vs. placebo (p=0.025)
Cardiac Index AHF1.5 µg/kg/minIncreased by 0.21 L/min/m2 vs. placebo (p=0.016)
Pulmonary Capillary Wedge Pressure (PCWP) AHF0.5-1.5 µg/kg/minReduced by 3.2-4.7 mmHg
Left Ventricular End-Systolic Volume (LVESV) AHF1.0 µg/kg/minReduced by 12.0 mL vs. placebo (p=0.034)
E/e' ratio (Diastolic Function) AHF0.5-1.0 µg/kg/minSignificantly reduced vs. placebo (p<0.05)
Heart Rate AHF0.5-1.5 µg/kg/minDecreased by ~3-9 bpm

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of JTV-519 and istaroxime are visually represented in the following diagrams, generated using the DOT language.

JTV519_Mechanism cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR2 RyR2 Ca_leak Diastolic Ca2+ Leak RyR2->Ca_leak Reduces Contractility Cardiac Contractility RyR2->Contractility Improves (under stress) Diastolic_Function Diastolic Function RyR2->Diastolic_Function Improves Ca_SR Ca2+ Ca_SR->RyR2 JTV519 JTV-519 JTV519->RyR2 Calstabin2 Calstabin2 (FKBP12.6) JTV519->Calstabin2 Enhances binding to RyR2 Calstabin2->RyR2 Stabilizes Ca_leak->Contractility Impairs Ca_leak->Diastolic_Function Worsens

Caption: Mechanism of action of JTV-519 on the ryanodine receptor 2 (RyR2).

Istaroxime_Mechanism cluster_Sarcolemma Sarcolemma cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol NaK_ATPase Na+/K+ ATPase Na_cyto [Na+]i NaK_ATPase->Na_cyto Increases NCX Na+/Ca2+ Exchanger Ca_cyto [Ca2+]i NCX->Ca_cyto Increases SERCA2a SERCA2a Ca_uptake Ca2+ Uptake SERCA2a->Ca_uptake Enhances Relaxation Relaxation (Diastolic Function) Ca_uptake->Relaxation Improves Istaroxime Istaroxime Istaroxime->NaK_ATPase Inhibits Istaroxime->SERCA2a Stimulates Na_cyto->NCX Reduces Ca2+ efflux Contractility Contractility (Systolic Function) Ca_cyto->Contractility Increases

Caption: Dual mechanism of action of istaroxime on Na+/K+ ATPase and SERCA2a.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to quantify the effects of JTV-519 and other cardiac agents.

Measurement of Sarcoplasmic Reticulum Ca2+ Leak (Calcium Spark Frequency)

Objective: To quantify the spontaneous release of Ca2+ from the sarcoplasmic reticulum during diastole.

Methodology:

  • Cell Preparation: Isolate ventricular myocytes from the appropriate animal model (e.g., murine, canine) or use a suitable cell line (e.g., HL-1).

  • Fluorescent Dye Loading: Incubate the cardiomyocytes with a Ca2+-sensitive fluorescent indicator, such as Fluo-4 AM or Fluo-5N, according to the manufacturer's protocol.

  • Confocal Microscopy:

    • Mount the coverslip with the loaded cells onto the stage of a laser-scanning confocal microscope equipped for line-scan imaging.

    • Excite the fluorescent dye with an appropriate laser line (e.g., 488 nm for Fluo-4).

    • Acquire line-scan images along the longitudinal axis of the myocyte at a high temporal resolution (e.g., every 2 milliseconds).

  • Experimental Conditions:

    • Perfuse the cells with a physiological saline solution.

    • To induce Ca2+ overload and increase spark frequency, agents like ouabain can be added to the perfusion solution.

    • To test the effect of JTV-519, pre-incubate the cells with the desired concentration of the compound before and during the imaging period.

  • Data Analysis:

    • Use specialized software (e.g., ImageJ with appropriate plugins or custom analysis scripts) to automatically detect and quantify Ca2+ sparks in the line-scan images.

    • Parameters to be measured include spark frequency (sparks/100 µm/s), amplitude (F/F0), duration, and spatial width.

Assessment of Cardiac Myocyte Contractility

Objective: To measure the shortening and relaxation of isolated cardiomyocytes in response to electrical stimulation.

Methodology:

  • Cell Preparation: Isolate ventricular myocytes and plate them on laminin-coated coverslips.

  • Experimental Setup:

    • Place the coverslip in a perfusion chamber on the stage of an inverted microscope.

    • Use a video-based edge-detection system or a bright-field imaging system (e.g., MyoBLAZER) to track cell length changes.

    • Electrically stimulate the myocytes at a physiological frequency (e.g., 1 Hz) using platinum electrodes.

  • Data Acquisition:

    • Record the changes in cell length (sarcomere length) during contraction and relaxation cycles.

  • Experimental Conditions:

    • Perfuse the cells with a physiological saline solution.

    • Administer different concentrations of JTV-519 or other test compounds through the perfusion system.

  • Data Analysis:

    • Quantify parameters such as:

      • Peak shortening (percentage of resting cell length)

      • Maximal velocity of shortening (+dL/dt)

      • Maximal velocity of relengthening (-dL/dt)

      • Time to peak shortening

      • Time to 90% relengthening

Western Blotting for RyR2 Phosphorylation

Objective: To determine the phosphorylation status of RyR2 at specific sites (e.g., Ser2808, Ser2814).

Methodology:

  • Tissue/Cell Lysis: Homogenize cardiac tissue or lyse isolated cardiomyocytes in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE:

    • Denature the protein samples by heating in a loading buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). For the large RyR2 protein (~565 kDa), a low percentage Tris-Acetate gel is recommended.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated RyR2 (e.g., anti-pSer2808-RyR2 or anti-pSer2814-RyR2).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensity using densitometry software.

    • Normalize the phosphorylated RyR2 signal to the total RyR2 signal from a parallel blot or after stripping and re-probing the same membrane.

SERCA Activity Assay

Objective: To measure the rate of Ca2+ uptake by the sarcoplasmic reticulum Ca2+-ATPase.

Methodology:

  • Tissue Homogenization: Prepare crude homogenates from cardiac tissue in a buffer containing sucrose and HEPES.

  • Reaction Mixture: Prepare a reaction buffer containing a Ca2+ indicator (e.g., Indo-1), potassium oxalate (to precipitate Ca2+ inside the SR), and other necessary components.

  • Measurement:

    • Use a fluorometer or a plate reader capable of measuring the fluorescence of the Ca2+ indicator.

    • Add the tissue homogenate to the reaction mixture.

    • Initiate the reaction by adding ATP.

    • Monitor the decrease in extra-vesicular Ca2+ concentration over time as it is taken up into the SR vesicles.

  • Experimental Conditions:

    • Perform the assay at different free Ca2+ concentrations to determine the Vmax and Km of SERCA.

    • Include a SERCA inhibitor (e.g., thapsigargin) to determine the specific SERCA-mediated Ca2+ uptake.

    • Test the effect of JTV-519 or other compounds by adding them to the reaction mixture.

  • Data Analysis: Calculate the rate of Ca2+ uptake from the change in fluorescence over time.

Conclusion

JTV-519 primarily acts by stabilizing the ryanodine receptor, thereby reducing diastolic Ca2+ leak from the sarcoplasmic reticulum. This mechanism is particularly beneficial in conditions of Ca2+ overload, where it can improve diastolic function and enhance contractility.[4][5] In contrast, istaroxime exhibits a dual mechanism of action, inhibiting the Na+/K+ ATPase to increase intracellular Ca2+ and stimulating SERCA2a to enhance Ca2+ reuptake into the SR. This combined action leads to both increased contractility (inotropic effect) and improved relaxation (lusitropic effect).

While JTV-519 has shown promise in preclinical studies and in human myocardial tissue, its clinical development has been limited.[8][9] Istaroxime, on the other hand, has progressed through Phase 2 clinical trials, demonstrating improvements in hemodynamic parameters in patients with acute heart failure.

The choice between targeting RyR2 stabilization or modulating both Na+/K+ ATPase and SERCA2a will depend on the specific pathophysiology of the cardiac condition being treated. Further research, including direct comparative studies, is needed to fully elucidate the relative merits of these two distinct therapeutic approaches.

References

Safety Operating Guide

Proper Disposal of JTV-519 Fumarate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and environmentally responsible disposal of JTV-519 fumarate, a ryanodine receptor (RyR) inhibitor used in cardiovascular research. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

This compound, also known as K201, is a valuable tool in studying cardiac function and arrhythmias.[1][2][3] However, its chemical properties necessitate careful handling and disposal. According to available safety data, this compound is very toxic to aquatic life with long-lasting effects, and its chemical, physical, and toxicological properties have not been fully investigated.[4] Therefore, unprofessional handling or disposal can pose a significant environmental hazard.[4]

Disposal Procedures

Disposal of this compound must be conducted in accordance with all federal, state, and local regulations. The following steps outline the recommended disposal protocol:

  • Consult with a Licensed Hazardous Waste Disposal Company: All excess and expired this compound must be handled by a licensed professional hazardous material disposal company.[4] These companies are equipped to manage the disposal of chemical waste in a safe and compliant manner.

  • Incineration: The preferred method of disposal for this compound is incineration in a facility equipped with an afterburner and a scrubber to neutralize harmful emissions.[4]

  • Prohibited Disposal Methods: Under no circumstances should this compound be disposed of in sanitary sewers, storm sewers, or landfills.[4] This is to prevent contamination of waterways and ecosystems, given its high toxicity to aquatic life.[4]

  • Contaminated Packaging: Any packaging that has come into direct contact with this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[4]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Weight 540.67 g/mol [1]
Formula C₂₅H₃₂N₂O₂S·C₄H₄O₄[1]
Purity ≥97%[1]
Solubility Soluble to 100 mM in DMSO[1]
Storage Store at +4°C[1]
CAS Number 1883549-36-7[1]

Experimental Protocols

The cited research primarily focuses on the biological activity of this compound as a ryanodine receptor inhibitor and its effects on calcium handling in cardiomyocytes.[1][5][6][7][8] Detailed experimental protocols for the synthesis or disposal of this compound were not available in the public search results. Researchers should refer to the manufacturer's specific documentation or internal standard operating procedures for detailed experimental methodologies.

Disposal Workflow

The logical workflow for the proper disposal of this compound is illustrated in the diagram below.

G cluster_0 This compound Waste Generation cluster_1 Waste Segregation and Storage cluster_2 Professional Disposal cluster_3 Final Disposition cluster_4 Prohibited Actions A Excess or Expired This compound C Segregate as Hazardous Chemical Waste A->C B Contaminated Packaging B->C D Store in a Secure, Designated Area C->D H Do NOT Dispose in: - Sanitary Sewers - Storm Sewers - Landfills C->H E Contact Licensed Hazardous Waste Disposal Company D->E F Arrange for Pickup and Transport E->F G Incineration with Afterburner and Scrubber F->G

Caption: this compound Disposal Workflow.

References

Proper Disposal of JTV-519 Fumarate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and environmentally responsible disposal of JTV-519 fumarate, a ryanodine receptor (RyR) inhibitor used in cardiovascular research. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

This compound, also known as K201, is a valuable tool in studying cardiac function and arrhythmias.[1][2][3] However, its chemical properties necessitate careful handling and disposal. According to available safety data, this compound is very toxic to aquatic life with long-lasting effects, and its chemical, physical, and toxicological properties have not been fully investigated.[4] Therefore, unprofessional handling or disposal can pose a significant environmental hazard.[4]

Disposal Procedures

Disposal of this compound must be conducted in accordance with all federal, state, and local regulations. The following steps outline the recommended disposal protocol:

  • Consult with a Licensed Hazardous Waste Disposal Company: All excess and expired this compound must be handled by a licensed professional hazardous material disposal company.[4] These companies are equipped to manage the disposal of chemical waste in a safe and compliant manner.

  • Incineration: The preferred method of disposal for this compound is incineration in a facility equipped with an afterburner and a scrubber to neutralize harmful emissions.[4]

  • Prohibited Disposal Methods: Under no circumstances should this compound be disposed of in sanitary sewers, storm sewers, or landfills.[4] This is to prevent contamination of waterways and ecosystems, given its high toxicity to aquatic life.[4]

  • Contaminated Packaging: Any packaging that has come into direct contact with this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[4]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Weight 540.67 g/mol [1]
Formula C₂₅H₃₂N₂O₂S·C₄H₄O₄[1]
Purity ≥97%[1]
Solubility Soluble to 100 mM in DMSO[1]
Storage Store at +4°C[1]
CAS Number 1883549-36-7[1]

Experimental Protocols

The cited research primarily focuses on the biological activity of this compound as a ryanodine receptor inhibitor and its effects on calcium handling in cardiomyocytes.[1][5][6][7][8] Detailed experimental protocols for the synthesis or disposal of this compound were not available in the public search results. Researchers should refer to the manufacturer's specific documentation or internal standard operating procedures for detailed experimental methodologies.

Disposal Workflow

The logical workflow for the proper disposal of this compound is illustrated in the diagram below.

G cluster_0 This compound Waste Generation cluster_1 Waste Segregation and Storage cluster_2 Professional Disposal cluster_3 Final Disposition cluster_4 Prohibited Actions A Excess or Expired This compound C Segregate as Hazardous Chemical Waste A->C B Contaminated Packaging B->C D Store in a Secure, Designated Area C->D H Do NOT Dispose in: - Sanitary Sewers - Storm Sewers - Landfills C->H E Contact Licensed Hazardous Waste Disposal Company D->E F Arrange for Pickup and Transport E->F G Incineration with Afterburner and Scrubber F->G

Caption: this compound Disposal Workflow.

References

Personal protective equipment for handling JTV-519 fumarate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of JTV-519 fumarate, tailored for researchers, scientists, and drug development professionals. The following procedural steps and data are designed to ensure safe laboratory practices and mitigate risks associated with the handling of this compound.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and personal protective equipment to minimize exposure.[1]

Engineering Controls:

  • Ventilation: A laboratory fume hood or another suitable form of local exhaust ventilation is essential to prevent exposure to dust and aerosols.[1]

Personal Protective Equipment:

  • Eye/Face Protection: Safety goggles or a face shield that have been tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU) are required.[1]

  • Skin Protection:

    • Hand Protection: Chemical-resistant gloves are mandatory. For incidental exposure, nitrile gloves with a minimum thickness of 15 mil (e.g., AnsellPro Sol-Vex style 37-175) are suggested.[1] It is important to note that the penetration time has not been determined, and unrated gloves are not recommended.[1]

    • Body Protection: Appropriate protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: In situations where dust formation is possible and ventilation is inadequate, a NIOSH-approved respirator should be worn.[1]

Quantitative Exposure Data

The following table summarizes the known quantitative data regarding exposure limits for this compound.

ParameterValueSource
Occupational Exposure LimitsNo components with established limitsLGC Standards

Handling and Storage

  • Handling: Avoid contact with skin and eyes.[1] Prevent the formation of dust and aerosols.[1] Use in a well-ventilated area, preferably a fume hood.[1]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[1] The recommended storage temperature is -20°C.[1]

First Aid Measures

In case of exposure to this compound, the following first aid procedures should be followed immediately.[1]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[1]
Skin Contact Wash the affected area with soap and water.[1] Consult a physician if symptoms are observed.[1]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes.[1] Consult a physician.[1]
Ingestion Rinse mouth with water.[1] Do NOT induce vomiting unless directed by a physician or Poison Control Center.[1] Never give anything by mouth to an unconscious person.[1]

Disposal Plan

This compound is classified as an environmentally hazardous substance and is very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is crucial.

  • Disposal Method: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Excess and expired materials should be offered to a licensed hazardous material disposal company.[1]

  • Prohibited Disposal: Do not dispose of the product in sanitary sewers, storm sewers, or landfills.[1]

  • Regulatory Compliance: Ensure that all federal and local regulations regarding the disposal of this material are followed.[1]

Accidental Release Measures

In the event of a spill, the following steps should be taken to ensure safety and proper cleanup.

  • Evacuate: Evacuate personnel to a safe area.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Contain Spill: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the product enter drains.[1]

  • Personal Protection: Wear appropriate personal protective equipment, including respiratory protection.[1] Avoid breathing vapors, mist, or gas.[1]

  • Cleanup:

    • Pick up and arrange disposal without creating dust.[1]

    • Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[1]

G This compound Spill Response Workflow cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup & Disposal Evacuate Evacuate Area Ventilate Ensure Ventilation Evacuate->Ventilate Secure Scene Contain Contain Spill Ventilate->Contain Prevent Spread PPE Don PPE Contain->PPE Prepare for Cleanup Collect Collect Spill (Avoid Dust) PPE->Collect Containerize Place in Closed Container Collect->Containerize Dispose Dispose as Hazardous Waste Containerize->Dispose

References

Personal protective equipment for handling JTV-519 fumarate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of JTV-519 fumarate, tailored for researchers, scientists, and drug development professionals. The following procedural steps and data are designed to ensure safe laboratory practices and mitigate risks associated with the handling of this compound.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and personal protective equipment to minimize exposure.[1]

Engineering Controls:

  • Ventilation: A laboratory fume hood or another suitable form of local exhaust ventilation is essential to prevent exposure to dust and aerosols.[1]

Personal Protective Equipment:

  • Eye/Face Protection: Safety goggles or a face shield that have been tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU) are required.[1]

  • Skin Protection:

    • Hand Protection: Chemical-resistant gloves are mandatory. For incidental exposure, nitrile gloves with a minimum thickness of 15 mil (e.g., AnsellPro Sol-Vex style 37-175) are suggested.[1] It is important to note that the penetration time has not been determined, and unrated gloves are not recommended.[1]

    • Body Protection: Appropriate protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: In situations where dust formation is possible and ventilation is inadequate, a NIOSH-approved respirator should be worn.[1]

Quantitative Exposure Data

The following table summarizes the known quantitative data regarding exposure limits for this compound.

ParameterValueSource
Occupational Exposure LimitsNo components with established limitsLGC Standards

Handling and Storage

  • Handling: Avoid contact with skin and eyes.[1] Prevent the formation of dust and aerosols.[1] Use in a well-ventilated area, preferably a fume hood.[1]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[1] The recommended storage temperature is -20°C.[1]

First Aid Measures

In case of exposure to this compound, the following first aid procedures should be followed immediately.[1]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[1]
Skin Contact Wash the affected area with soap and water.[1] Consult a physician if symptoms are observed.[1]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes.[1] Consult a physician.[1]
Ingestion Rinse mouth with water.[1] Do NOT induce vomiting unless directed by a physician or Poison Control Center.[1] Never give anything by mouth to an unconscious person.[1]

Disposal Plan

This compound is classified as an environmentally hazardous substance and is very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is crucial.

  • Disposal Method: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Excess and expired materials should be offered to a licensed hazardous material disposal company.[1]

  • Prohibited Disposal: Do not dispose of the product in sanitary sewers, storm sewers, or landfills.[1]

  • Regulatory Compliance: Ensure that all federal and local regulations regarding the disposal of this material are followed.[1]

Accidental Release Measures

In the event of a spill, the following steps should be taken to ensure safety and proper cleanup.

  • Evacuate: Evacuate personnel to a safe area.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Contain Spill: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the product enter drains.[1]

  • Personal Protection: Wear appropriate personal protective equipment, including respiratory protection.[1] Avoid breathing vapors, mist, or gas.[1]

  • Cleanup:

    • Pick up and arrange disposal without creating dust.[1]

    • Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[1]

G This compound Spill Response Workflow cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup & Disposal Evacuate Evacuate Area Ventilate Ensure Ventilation Evacuate->Ventilate Secure Scene Contain Contain Spill Ventilate->Contain Prevent Spread PPE Don PPE Contain->PPE Prepare for Cleanup Collect Collect Spill (Avoid Dust) PPE->Collect Containerize Place in Closed Container Collect->Containerize Dispose Dispose as Hazardous Waste Containerize->Dispose

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.